molecular formula C23H44NaO8P B1394242 1,2-Didecanoyl-sn-glycero-3-phosphate CAS No. 321883-64-1

1,2-Didecanoyl-sn-glycero-3-phosphate

Cat. No.: B1394242
CAS No.: 321883-64-1
M. Wt: 502.6 g/mol
InChI Key: YVHWEENUNNUSBE-ZMBIFBSDSA-M
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Description

Phosphatidic acid (PA), a minor constituent of biological membranes is a simplest glycerophospholipid. It has glycerol backbone with phosphate present at C-3 position. The C-1 and C-2 positions are esterified with fatty acids.>Phosphatidic acid (PA) is a diacyl-glycerophospholipid. With the help of ester linkage, two fatty acids and a phosphate group are attached to a glycerol molecule through covalent bonds. PA is rich in soy lecithin. It can be produced through phosphorylation of diacyl glycerol (DAG) with the help of diacylglycerol kinases (DGKs).>

Properties

IUPAC Name

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWEENUNNUSBE-ZMBIFBSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677130
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321883-64-1
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-sn-glycero-3-phosphate, also known as 10:0 Phosphatidic Acid (PA), is a synthetic diacyl-glycerophospholipid of significant interest in the fields of lipidomics, cell signaling, and drug delivery. As the simplest glycerophospholipid, it serves as a crucial precursor in the biosynthesis of more complex phospholipids and triacylglycerols.[1][2] Beyond its structural role, phosphatidic acid is a bioactive lipid messenger involved in a myriad of cellular processes, including membrane trafficking, cell growth, and stress responses.[][4] This technical guide provides a comprehensive overview of the chemical properties, biological significance, and practical applications of this compound, with a focus on providing researchers with the foundational knowledge required for its effective use.

Core Physicochemical Properties

This compound is characterized by a glycerol backbone with decanoic acid (a saturated 10-carbon fatty acid) esterified at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. It is commonly available as its sodium salt to improve stability and handling.

PropertyValueSource(s)
Chemical Name This compound
Synonym(s) 10:0 PA, Didecanoyl Phosphatidic Acid
CAS Number (Sodium Salt) 321883-64-1[1]
Molecular Formula (Free Acid) C23H45O8P
Molecular Weight (Free Acid) 480.57 g/mol
Molecular Formula (Sodium Salt) C23H44O8PNa
Molecular Weight (Sodium Salt) 502.55 g/mol
Appearance White to off-white solid[5] (by analogy)
Solubility Soluble in chloroform and methanol.[6][7] (by analogy)
Storage Temperature -20°C[8]

Note: Some properties are inferred from chemically similar phosphatidic acids due to limited specific data for the 10:0 variant.

Biological Significance and Signaling Pathways

Phosphatidic acid is a central node in both lipid metabolism and cellular signaling. Its transient and localized production is tightly regulated by a suite of enzymes, allowing it to function as a potent second messenger.

Precursor in Lipid Biosynthesis

This compound is a key intermediate in the de novo synthesis of glycerophospholipids.[2] It is synthesized through the acylation of glycerol-3-phosphate and serves as the branch point for the production of various other phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), as well as triacylglycerols (TAGs) for energy storage.

G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation PA This compound (PA) LPA->PA Acylation DAG Diacylglycerol (DAG) PA->DAG Dephosphorylation CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP Transfer TAG Triacylglycerol (TAG) DAG->TAG Acylation Phospholipids Other Phospholipids (PC, PE, PS, etc.) DAG->Phospholipids Kennedy Pathway CDP_DAG->Phospholipids CDP-DAG Pathway caption Biosynthetic Pathways of Phosphatidic Acid.

Glycerolipid biosynthesis pathways originating from phosphatidic acid.
Role in Cellular Signaling

Phosphatidic acid exerts its signaling functions by directly interacting with and modulating the activity of various proteins, or by altering the biophysical properties of cellular membranes.[]

  • mTOR Signaling: Phosphatidic acid is a recognized activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] PA directly binds to the FRB domain of mTOR, promoting its activation.[10]

  • Hippo Pathway: Recent studies have implicated phosphatidic acid in the regulation of the Hippo pathway, which controls organ size and cell proliferation. PA can interact with key components of this pathway, influencing downstream transcriptional events.[10]

  • NADPH Oxidase (NOX) Activity: this compound, in conjunction with other lipids, can act as a cell-free activator of NADPH oxidase, an enzyme complex critical for the production of reactive oxygen species (ROS) in cellular defense and signaling.[1]

  • Protein Kinase C (PKC) Activation: Phosphatidic acid may contribute to the activation of certain isoforms of Protein Kinase C, a family of kinases with diverse roles in cellular regulation.[4]

PA This compound (PA) mTOR mTORC1 PA->mTOR Hippo Hippo Pathway PA->Hippo NOX NADPH Oxidase (NOX) PA->NOX PKC Protein Kinase C (PKC) PA->PKC Growth Cell Growth & Proliferation mTOR->Growth Hippo->Growth ROS ROS Production NOX->ROS Signaling Downstream Signaling PKC->Signaling caption Key Signaling Roles of Phosphatidic Acid.

Overview of key signaling pathways influenced by phosphatidic acid.

Experimental Protocols and Methodologies

The effective use of this compound in research necessitates proper handling and preparation. The following protocols provide a foundation for its use in common experimental settings.

Preparation of Stock Solutions

Rationale: Due to its amphipathic nature, this compound requires an organic solvent for initial solubilization. Chloroform is a common choice for creating a concentrated stock solution.

Materials:

  • This compound (sodium salt) powder

  • Chloroform, HPLC grade

  • Glass vials with PTFE-lined caps

  • Argon or nitrogen gas

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of chloroform to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Inert Atmosphere: To prevent oxidation of the fatty acid chains, it is recommended to flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -20°C.

Preparation of Liposomes by Thin-Film Hydration and Extrusion

Rationale: Liposomes are widely used as model membrane systems and for drug delivery. The thin-film hydration method followed by extrusion is a standard technique to produce unilamellar vesicles of a defined size.

Materials:

  • This compound stock solution in chloroform

  • Other lipids as required for the desired membrane composition (e.g., phosphatidylcholine)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas

  • Hydration buffer (e.g., PBS, Tris buffer)

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of this compound stock solution and any other lipid solutions.

    • Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least one hour.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution. The solution should become more translucent.

  • Storage: Store the prepared liposomes at 4°C. Use within a few days for best results.

Start Lipid(s) in Chloroform Film Dry Lipid Film Start->Film Solvent Evaporation Hydration Hydration with Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion LUV Unilamellar Vesicles (LUVs) Extrusion->LUV caption Workflow for Liposome Preparation.

A simplified workflow for the preparation of unilamellar vesicles.
Use in Cell Culture

Rationale: To study the cellular effects of this compound, it must be delivered to cells in a non-toxic and bioavailable manner. This often involves complexing the lipid with a carrier protein like bovine serum albumin (BSA).

Materials:

  • This compound stock solution

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile cell culture medium

  • Sterile tubes

Protocol:

  • Preparation of PA-BSA Complex:

    • In a sterile tube, evaporate a known amount of the this compound stock solution to dryness under a stream of sterile nitrogen or argon.

    • Resuspend the lipid film in a small volume of sterile culture medium containing fatty acid-free BSA. The molar ratio of PA to BSA should be optimized for your specific cell type and experiment, but a 1:1 to 5:1 ratio is a common starting point.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Cell Treatment:

    • Dilute the PA-BSA complex to the desired final concentration in pre-warmed cell culture medium.

    • Add the treatment medium to your cells and incubate for the desired period.

    • Always include a vehicle control (medium with BSA alone) in your experiments.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. As a solid, it should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C under an inert atmosphere to minimize oxidation and hydrolysis. It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to wear gloves, safety glasses, and a lab coat. If preparing solutions, work in a well-ventilated fume hood, especially when using volatile organic solvents like chloroform. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable tool for researchers investigating the intricacies of lipid metabolism and cell signaling. Its role as a biosynthetic precursor and a signaling molecule makes it a focal point in understanding cellular homeostasis. By understanding its chemical properties and employing appropriate experimental methodologies, scientists can effectively harness this lipid to unravel complex biological processes and advance the development of novel therapeutic strategies.

References

  • PubChem. 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine.[Link]

  • American Physiological Society. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway.[Link]

  • Wikipedia. Phosphatidic acid.[Link]

  • Cambridge Bioscience. 1,2-Dilauroyl-sn-glycero-3-phospho-(2S)-glycerol (sodium salt).[Link]

  • Frontiers. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications.[Link]

  • CD BioSustainable. 1,2-Didecanoyl-sn-Glycero-3-Phosphoethanolamine.[Link]

  • ACS Publications. Optical Control of Phosphatidic Acid Signaling.[Link]

  • Taylor & Francis Online. Phosphatidic acid: a lipid regulator of the Hippo pathway.[Link]

  • Avanti Polar Lipids. 18:0 PG.[Link]

  • PubChem. 1,2-Dioctanoyl-sn-glycero-3-phosphocholine.[Link]

  • Avanti Polar Lipids. 10:0 PC.[Link]

  • Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg.[Link]

  • Avanti Polar Lipids. Safety Data Sheet.[Link]

  • Avanti Polar Lipids. 16:0-18:1 PA.[Link]

  • ResearchGate. Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA...[Link]

  • Avanti Polar Lipids. Avanti® Polar Lipids.[Link]

  • 吉纳睿科学商城. 商店.[Link]

  • AxisPharm. 1,2-Didecanoyl-sn-glycero-3-phosphocholine.[Link]

  • MMPC. Reagents and Materials: Protocol.[Link]

  • PMC. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction.[Link]

  • HMDB. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070).[Link]

  • PubChem. Didecanoylphosphatidylcholine.[Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the core physical characteristics of 1,2-didecanoyl-sn-glycero-3-phosphate, a key saturated phosphatidic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with insights into the experimental methodologies crucial for its characterization.

Introduction to this compound (C10:0 PA)

This compound, also known by its lipid nomenclature C10:0 PA, is a diacyl-glycerophospholipid. It is structurally composed of a glycerol backbone esterified with two decanoic acid (C10:0) saturated fatty acid chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. This seemingly simple structure imparts a rich and complex set of physical behaviors that are critical to its function in biological and synthetic systems.

As a member of the phosphatidic acid (PA) class of lipids, C10:0 PA is an anionic phospholipid and a key intermediate in the biosynthesis of other glycerophospholipids.[1][2] Its amphipathic nature, with a small, negatively charged hydrophilic headgroup and two hydrophobic acyl chains, drives its self-assembly into various supramolecular structures in aqueous environments.[3] The physical properties of C10:0 PA, such as its phase transition behavior, solubility, and aggregation characteristics, are of paramount importance for its application in liposome formulation, drug delivery systems, and as a model system for studying lipid-protein interactions and membrane biophysics. The length and saturation of the acyl chains are significant determinants of the biophysical properties of phosphatidic acids.[]

Core Physicochemical Properties

PropertyValue (for this compound)Value (for 1,2-dilauroyl-sn-glycero-3-phosphatidic acid, sodium salt - C12:0 PA)Source(s)
Molecular Formula C₂₃H₄₅O₈PC₂₇H₅₂O₈PNa[5]
Molecular Weight 480.57 g/mol (Calculated)558.66 g/mol [5]
Appearance Not specified; likely a white solidWhite powder[5]
Melting Point (T_m) Not experimentally determined in available literatureNot specified
Critical Micelle Concentration (CMC) Not experimentally determined in available literatureNot specified
Solubility Soluble in organic solvents such as chloroform and methanol.Soluble in organic solvents.[2]
Storage Temperature -20°C is recommended for long-term stability.< -10°C[5][6]

Molecular Structure and Aggregation Behavior

The amphipathic nature of this compound dictates its behavior in aqueous solutions. The small, negatively charged phosphate headgroup and the two saturated C10 acyl chains give the molecule a conical shape, which influences the curvature of lipid membranes.[3] This property is crucial in various cellular processes, including vesicle formation and fusion.[7]

In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), C10:0 PA molecules will self-assemble into higher-order structures such as micelles or lipid bilayers (vesicles/liposomes) to minimize the unfavorable interactions between the hydrophobic acyl chains and water. The specific type of aggregate formed depends on factors such as concentration, temperature, pH, and ionic strength of the medium.

cluster_micelle Micelle cluster_liposome Liposome (Bilayer) p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 l1 l2 l1->l2 l3 l2->l3 l4 l3->l4 l5 l4->l5 l6 l5->l6 l7 l6->l7 l8 l7->l8 l8->l1

Caption: Supramolecular assemblies of C10:0 PA.

Experimental Protocols for Physicochemical Characterization

The precise determination of the physical properties of this compound relies on established biophysical techniques. The following section details the methodologies for key characterization experiments.

Determination of Melting Point (Phase Transition Temperature, T_m) by Differential Scanning Calorimetry (DSC)

The melting point, or more accurately the main phase transition temperature (T_m), is a critical parameter that defines the temperature at which the lipid transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase. This transition is fundamental to the behavior of lipid bilayers.

Methodology:

  • Sample Preparation:

    • A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer of known pH and ionic strength to form a multilamellar vesicle (MLV) suspension.

  • DSC Analysis:

    • A small aliquot of the MLV suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same buffer is also prepared.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that brackets the expected T_m, typically at a rate of 1-2°C/min.

    • The heat flow to the sample is measured as a function of temperature. The T_m is identified as the peak temperature of the endothermic transition.

cluster_workflow DSC Workflow for Tm Determination start Start: C10:0 PA Sample step1 Dissolve in Organic Solvent start->step1 step2 Evaporate to Form Lipid Film step1->step2 step3 Hydrate with Buffer (MLVs) step2->step3 step4 Load into DSC Pans step3->step4 step5 Temperature Scan step4->step5 end Determine Tm from Endotherm Peak step5->end

Caption: Workflow for T_m determination using DSC.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The CMC is the concentration at which surfactant molecules, such as single-chain lipids or lipids with a large headgroup-to-tail ratio, begin to form micelles. For diacyl lipids like C10:0 PA, which preferentially form bilayers, a "critical aggregation concentration" is a more appropriate term. This can be determined using fluorescent probes that are sensitive to the polarity of their microenvironment.

Methodology:

  • Probe and Sample Preparation:

    • A stock solution of a fluorescent probe, such as pyrene, is prepared in a suitable solvent.

    • A series of solutions containing a fixed, low concentration of the probe and varying concentrations of this compound in an aqueous buffer are prepared.

  • Fluorescence Measurement:

    • The fluorescence emission spectra of each sample are recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 334 nm.

    • The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is calculated for each lipid concentration.

  • Data Analysis:

    • The I₁/I₃ ratio is plotted against the logarithm of the lipid concentration.

    • The CMC is determined as the point of inflection in this plot, which corresponds to the concentration at which the pyrene probe partitions from the polar aqueous environment into the nonpolar interior of the lipid aggregates.

Conclusion

This compound is a fundamental phospholipid whose physical characteristics are dictated by its molecular structure. While specific experimental data for some of its properties, such as melting point and critical micelle concentration, are not widely published, established methodologies allow for their precise determination. A thorough understanding of these properties is indispensable for researchers and drug development professionals who utilize this and other phosphatidic acids in their work. The continued characterization of such lipids will undoubtedly contribute to advancements in membrane biophysics and the development of novel lipid-based technologies.

References

  • Nonideal mixing and phase separation in phosphatidylcholine-phosphatidic acid mixtures as a function of acyl chain length and pH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • D-Phosphatidic acid, 12-methoxydodecanoyl deriv. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Phosphatidic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • dioctanoyl phosphatidic acid sodium salt. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. (n.d.). MetwareBio. Retrieved January 19, 2026, from [Link]

  • The structure and properties of short and long acyl chain... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • PHOSPHOLIPIDS. PHYSICOCHEMICAL PROPERTIES OF PHOSPHOLIPIDS. (n.d.). Zenodo. Retrieved January 19, 2026, from [Link]

Sources

1,2-didecanoyl-sn-glycero-3-phosphate structure and function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-didecanoyl-sn-glycero-3-phosphate: Structure, Function, and Methodologies

Introduction

Phosphatidic acid (PA) represents the simplest class of glycerophospholipids, yet it stands at a critical nexus of lipid metabolism and cellular signaling.[1][2] Comprising a glycerol backbone, two fatty acid chains, and a phosphate head group, its elegant structure belies a profound functional complexity.[2] This guide focuses on a specific, synthetically relevant molecular species: this compound, also known as 10:0 PA. This molecule, featuring two saturated 10-carbon acyl chains, serves as an invaluable tool for researchers investigating the fundamental roles of PA in membrane dynamics, signal transduction, and as a therapeutic target.

This document provides an in-depth exploration of this compound, moving from its core physicochemical properties to its intricate roles in cellular biology. We will detail its function as both a biosynthetic precursor and a potent second messenger, outline robust experimental protocols for its study, and discuss its applications in modern research and drug development.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its amphipathic nature, with a compact, highly charged hydrophilic head group and two hydrophobic decanoyl tails.[2] This structure dictates its behavior in aqueous environments and its interactions within the lipid bilayer.

The small phosphomonoester head group is unique among phospholipids. Its proximity to the glycerol backbone and its ability to carry a charge that is dependent on the local pH allow it to act as a "pH biosensor," influencing protein binding and membrane structure.[3][4] This pH-dependent ionization is a key mechanistic feature, enabling PA to function as an electrostatic switch in signaling pathways.[3]

Core Physicochemical Data

Quantitative data for this compound is essential for its application in biophysical studies and formulation development.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₅O₈PDerived
Molecular Weight 480.57 g/mol Derived
Synonyms 10:0 PA, Dicaproyl Phosphatidic Acid[5]
Appearance White to off-white solidAnalogous Data
Storage Temperature -20°C
Solubility Soluble in organic solvents (e.g., ethanol, chloroform)Analogous Data

Note: Some properties are inferred from data on similar short-chain phospholipids due to limited specific literature on this exact species.

Biological Significance: A Dual-Role Lipid

The function of phosphatidic acid in the cell is twofold: it is a central intermediate in the synthesis of nearly all other glycerolipids, and it is a dynamic signaling molecule that regulates a vast array of cellular processes.[2][6]

Central Precursor in Lipid Biosynthesis

This compound, like other PAs, is a cornerstone of lipid metabolism. It is synthesized de novo via the acylation of glycerol-3-phosphate.[6][7] From this central point, it can be directed down several metabolic pathways:

  • Conversion to Diacylglycerol (DAG): Dephosphorylation by phosphatidic acid phosphatases (PAPs), such as the lipin family of enzymes, yields DAG.[1][8] DAG is itself a critical signaling molecule and the precursor for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway, as well as for the synthesis of triacylglycerols (TAG) for energy storage.[7][8]

  • Synthesis of Anionic Phospholipids: PA can be converted by CDP-DAG synthase into cytidinediphosphate-diacylglycerol (CDP-DAG), which serves as the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.[1]

This metabolic hub ensures that the cell can dynamically allocate resources towards membrane biogenesis, energy storage, or the generation of signaling lipids based on its current needs.

Metabolic Fate of Phosphatidic Acid G3P Glycerol-3-Phosphate PA This compound (PA) G3P->PA Acylation DAG Diacylglycerol (DAG) PA->DAG Lipin/PAP (Dephosphorylation) CDP_DAG CDP-DAG PA->CDP_DAG CDP-DAG Synthase TAG Triacylglycerol (Storage) DAG->TAG DGAT PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) DAG->PC_PE Kennedy Pathway PI_PG Phosphatidylinositol (PI) Phosphatidylglycerol (PG) CDP_DAG->PI_PG

Caption: Metabolic Crossroads of Phosphatidic Acid (PA).

A Potent Second Messenger in Cell Signaling

Beyond its structural and metabolic roles, PA is a critical lipid second messenger.[9][10] Cellular levels of PA are normally kept low but can increase rapidly and transiently in specific membrane locations in response to various stimuli.[6][9] This localized production is primarily mediated by two key enzyme families:

  • Phospholipase D (PLD): Hydrolyzes structural phospholipids like phosphatidylcholine (PC) to generate PA.[3][6]

  • Diacylglycerol Kinase (DGK): Phosphorylates DAG to produce PA.[3][11]

This rapid, localized synthesis of PA allows it to recruit and activate a diverse set of downstream protein targets, influencing numerous cellular functions:

  • Cell Growth and Proliferation: One of the most well-studied roles of PA is the activation of the mechanistic Target of Rapamycin (mTOR), a master regulator of cell growth and protein synthesis.[10][] PA directly binds to the FRB domain of mTOR, promoting its dimerization and activation, thereby stimulating protein synthesis and cell proliferation.[10]

  • Vesicular Trafficking: PA's unique conical shape and negative charge can induce negative membrane curvature, which is critical for membrane budding and fission events in processes like endocytosis and exocytosis.[6][][13]

  • Cytoskeletal Regulation: PA interacts with actin-binding proteins to influence the dynamics of the actin cytoskeleton, which is essential for cell migration, adhesion, and division.[10]

  • Stress Response: PA production is a key component of cellular responses to both biotic and abiotic stresses in organisms from plants to mammals.[9][14]

PA Signaling Pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Activation Stimulus->Receptor PLD Phospholipase D (PLD) Receptor->PLD DGK Diacylglycerol Kinase (DGK) Receptor->DGK PA Phosphatidic Acid (PA) PLD->PA DGK->PA PC Phosphatidylcholine PC->PLD DAG Diacylglycerol DAG->DGK mTOR mTOR Activation PA->mTOR Vesicle Vesicle Trafficking PA->Vesicle Cytoskeleton Cytoskeletal Rearrangement PA->Cytoskeleton Response Cellular Response (Growth, Proliferation, etc.) mTOR->Response Vesicle->Response Cytoskeleton->Response

Caption: Overview of Phosphatidic Acid-Mediated Signaling.

Experimental Methodologies

Studying this compound, or endogenous PA species, requires robust protocols for extraction, purification, and analysis. The choice of methodology is critical for preserving the integrity of the lipid and achieving accurate quantification.

Workflow for PA Analysis

A typical workflow for the analysis of PA from a biological matrix involves several key stages, from initial extraction to final detection.

PA Analysis Workflow Start Biological Sample (Cells, Tissues) Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction Purification Purification (TLC or SPE) Extraction->Purification Crude Lipid Extract Analysis Quantification (LC-MS/MS) Purification->Analysis Purified PA Fraction End Data Analysis Analysis->End

Caption: Standard Workflow for Phosphatidic Acid Analysis.

Detailed Protocol: Extraction and Purification of Phosphatidic Acid

This protocol is a generalized method adapted from established procedures for isolating PA from complex lipid mixtures.[15][16][17] The causality behind these steps lies in the differential solubility of lipids in organic solvents and the ability to selectively precipitate or separate PA based on pH and solvent polarity.

Objective: To isolate a purified PA fraction from a biological or synthetic sample for subsequent analysis.

Materials:

  • Chloroform, Methanol, Hexane (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Thin Layer Chromatography (TLC) plates (Silica gel F254)

  • TLC mobile phase: chloroform:ethanol:triethylamine:water (30:35:34:8 v/v/v/v)[15]

  • Nitrogen gas stream

  • Centrifuge

Methodology:

  • Homogenization & Initial Extraction (Bligh-Dyer Method):

    • Homogenize the sample in a mixture of chloroform:methanol:water. The goal is to create a single-phase system that disrupts cell membranes and solubilizes all lipids.

    • Add additional chloroform and water to induce phase separation. Lipids will partition into the lower chloroform phase, while polar metabolites remain in the upper aqueous phase.

    • Carefully collect the lower chloroform phase containing the total lipid extract.

  • Solvent Partitioning & pH Adjustment:

    • Rationale: This step leverages the anionic nature of the PA phosphate headgroup. By manipulating the pH, we can alter its charge and solubility to separate it from neutral lipids.

    • Evaporate the chloroform extract under a stream of nitrogen.

    • Redissolve the lipid residue in methanol.

    • Adjust the pH of the methanol extract to 8-9 using 0.1 N NaOH. This ensures the PA is deprotonated and remains in the polar solvent.

    • Centrifuge to pellet any insoluble material. Collect the supernatant.

    • Lower the pH of the supernatant to ~6 using 0.1 N HCl.

    • Add 1/4 volume of hexane and mix thoroughly. Allow the phases to separate. The more protonated PA will now preferentially partition into the less polar hexane phase.

    • Collect the upper hexane phase and evaporate the solvent under nitrogen to yield a crude PA fraction.

  • Purification by Thin Layer Chromatography (TLC):

    • Rationale: TLC separates lipids based on their polarity. The polar head group of PA causes it to migrate more slowly on the silica plate than less polar lipids like DAG or TAG.

    • Resuspend the crude PA fraction in a small volume of chloroform:methanol.

    • Spot the sample onto a silica TLC plate alongside a this compound standard.

    • Develop the plate in the mobile phase mixture.

    • Visualize the lipid spots (e.g., using iodine vapor or specific phosphate stains).

    • Scrape the silica band corresponding to the PA standard from the sample lane.

    • Elute the PA from the silica using a chloroform:methanol mixture.

  • Final Recovery:

    • Evaporate the solvent from the eluted fraction under nitrogen.

    • The resulting residue is the purified PA, ready for quantification by methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Applications in Research and Drug Development

The unique properties and biological functions of this compound and PA in general make them subjects of intense interest in several fields.

  • Model Membrane Studies: As a synthetic lipid with defined acyl chains, 10:0 PA is used to create liposomes and other model membranes.[18] These systems allow researchers to study the biophysical effects of PA on membrane properties like curvature, fluidity, and protein-lipid interactions in a controlled environment.

  • Cancer Research: Given the central role of PA in activating the mTOR pathway, which is frequently dysregulated in cancer, the enzymes that produce PA (PLD and DGK) have become attractive therapeutic targets.[10] Developing inhibitors for these enzymes could provide novel strategies for halting tumor cell growth and proliferation.

  • Drug Delivery: While less common than their phosphocholine counterparts, lipids like this compound can be incorporated into lipid nanoparticle (LNP) formulations. The anionic headgroup can be used to modulate surface charge and interaction with encapsulated cargo or target cells.

  • Biomarker Discovery: Lipidomics approaches using high-performance liquid chromatography (HPLC) and mass spectrometry can quantify changes in different PA molecular species in response to disease or treatment.[19] These changes may serve as valuable biomarkers for various pathological conditions.

Conclusion

This compound, while structurally simple, is a functionally profound molecule. It operates at the heart of lipid metabolism, serving as the primary precursor for the vast majority of cellular glycerolipids. Simultaneously, its tightly regulated, localized production allows it to function as a potent second messenger, translating extracellular signals into a cascade of intracellular events that control cell growth, trafficking, and cytoskeletal dynamics. A thorough understanding of its structure, function, and the experimental methodologies used to study it is indispensable for researchers and drug development professionals seeking to unravel the complexities of lipid signaling and leverage this knowledge for therapeutic innovation.

References

  • Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNnpOCa8GPRpN7iNRmPebAbF3KcEYASpWT-pIDAeP2t60zRDkLlyt7iP3uw0NeLMLlNl_90LEpLF69LqL8xCt_Tbiiq6KsaxkGJTbzwYakQ1dS3znDx03rBSMkmw7nt48MWPg=]
  • Kim, H. U., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry, 64(3), 437-448. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfkRm6kwddMiqqDFeKGqw5Y8wawvspi1upalxc9eSyKTivCrolAqXqrnqMuO-dTAoiYkUh5O7QzjVQ7iUuJeGpxr5K36HSpwECi8HJBqY635pDcV5aGYoaENIufaVM9OP36xa81DxHcb9TmnKtZKx_YNuGe_MzhdjS63Bqgq7NTfZJI-t4SGdQdoCZe-8LYfDePRBHutDDbmfaKR_CerUEWv-JywJ_CCXASg==]
  • Liu, D., Tao, Y., Sun, F., & Li, Y. (2010). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 20(7), 5595-5600. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsf8JZbw9LPchcxL9QN1aDuqevPAHgEw-g9oStdd1kNShvMRjECPAG7p-lkFaC8A9_iOaxX5qiraOCRQigL5DfC83vJWO3XH-r0tHptp8eo_sgeKNbOdj10nuBQf1QoOsOjSANZbtYpK9m9Zdnaxf-Is_GbMrVpFPTdzLIhg==]
  • Creative Proteomics. (n.d.). Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research. Creative Proteomics Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmnyV2MrMkkz7S-AtKiSGrZ-2xKvk6c458Qh_zSo0Sf5bdUQ4DbQvHFdgECgH3Vecid8c-Vl8ArMg9pVsymgL97ass-uoN62jU2wp32ISr1dWVdDnNloKxXXEGlqNjcwg9Sk9q8nihEpddE_IBxJ2bGeIe08dmL5PPMEEykJzRUDwscBCISiu7bf0jG1S7hwNzXMtXzr55wArjZURERFX3hBkfUiY-VE38pMny5HNN4kJrw8KI2p3GrLO1TYEYxtKCtGEqT86]
  • Liu, D., Tao, Y., Sun, F., & Li, Y. (2010). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYXxJPaEXDS6C4oqCEwSG6UwTBKXWECuQu2JOw1ZzhiCBiRtoC4IY0zb1jDJtvjedtOIkStb7GOZWwFe9oUCLo3zreCuPgW8LCw3Zir_cK2E2WlTyUzPZv8jM6yUv1Jo9NCGErIb1TgTtJZEdE3kEyZnL]
  • English, D. (1996). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Cellular Signalling, 8(5), 341-347. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI4-ZVeghRZLb_yuhJHe5WPe2yNHUvbU2XHOkFt5gQ_zvKZvySgMCtiqqHbbgiGjSHmUDIQkaKtIeK_MwsFhDHncImzp8Y4M5yXQgwLD0xM1SZBsvluKhf9aN9LFf-H0rO-Q==]
  • Wang, X. (2005). Phosphatidic acid-mediated signaling. Current Opinion in Plant Biology, 8(5), 506-512. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPYXoVshmpIhjZO4QEzau-VtRIA0qNqpxrvj6D7GUoDXm1M08_OYuZanqr04UeTEfx5_ya9She9uxtNVcZIshPdpKqSJ2lzMu_EvR6LMkyKCsD_JUVIvjNKfkf4eXbgV6xpTeBHdavzYKny307cLifHh2HF4hdZnUFKpyADqVTOikH747-Nob_hwi7HLxNWagvYFRbzAbQR9SiRAA7fWNCF5z7CXsB0yPwJyY8QbqUUgHgD8gS]
  • Kim, H. U., & Wang, X. (2022). Phosphatidic Acid Signaling and Function in Nuclei. International Journal of Molecular Sciences, 23(15), 8567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdaSLU7y7ytk71whwSLKHyWZjSvA__BXS5PPyc8I_AtXeE84r0-3Ymj74k62xrHSQVxhL-ydFfOz54eg4w70iQJdBEBYExuV39PYEU13eSi-bDCa_QTHsmhF4fiNkjQ9MUH0SqVs0uaI8VJc=]
  • Liu, D., Tao, Y., Sun, F., & Li, Y. (2008). Extraction and purification of phosphatidic acid of C18 fatty acids from powdered soybean phospholipids. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU2lFM1ryWRUrlvqKe1fj3GKbkJRomNIA7bsThB72bKifNpH__ukwFWydb-U80xIpKtd8c1CCUEJ96at5iBFslls0LwDxu8_vLBz3wwmrCxxaliYbyzNFlckEeg7JRx62hDYZIiv1qbTT4AURooTrAs9Ce8-sAhorXPS9hSJU8Ay4TiGeM2ykYAsERsXvP0Oit-1CLu9eMAhmmmZZ91FFJ2AHJUw5L4VPbN1VXO7BprfNbvjJa9dKBBSipYViORyyXjCHSIgNRbXke5TPnmXEq0X3lOAw=]
  • BenchChem. (2025). Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine: A Technical Guide. BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbHdyDyZ0RrzNk7jjXVB1kY386O6BqTNuecmqvPIYg1nuguGFePg1sNc2dOTX1cGbtvyCebTwRwgk7Ft2DcAzMshgmvLUr2m7pnr-EDZWEFsJGDwcXmfHayDo02wk4OpWFgaU5GCNKELGaypWgo_zYIhF8lJEnnFF5qA9H881ZL9IRZ9Jip3iJ8VqjMLs9PUXsMN3L3XolHwo9lRFj_ugGIkQV8bDmLPKxdIz7UDebpu_MEEw6jQ==]
  • Sigma-Aldrich. (n.d.). 10:0 PA 99 (TLC) 10 mg/mL Avanti Polar Lipids. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqwetJ4-0sjqNh_NcLzX9or8t9t2a7GRJe-qk2GHNDamGRAcSmDa3qzAOGk10hcWFWV9lqz1SS1s3otnYyGMH5k4ZA1HfwF9pgzBRFWc41WlGLXC1Md8W2O4t0-KkN-gHBCTigelL-08xG6mAD-9rbq8Eg]
  • Creative Proteomics. (n.d.). Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. Creative Proteomics Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9e4IC3lPXwrNk_4VChszjCO2vRhmYjMNUXF84906mNOu-mtdEndoDm58wCvaaoyzciBrhNaymYRX6seFcGRPNRAqur6aDcWGodhZbnFMLUt9VTLoSfjvt4TRMhZ0kmBLdG_Dp3vbzF2yIuSfwTSukpOCm9m5l81-DrfH4KvZmoleHZ1DF7hqF_XGGXJZ_rShZ]
  • PubChem. (2008). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkutIY14BVoTBnaHrgsEvhOE3s47nlioHj3OJqdAsnHBQcNjQps6pdqS8XmQ159l__wqx2ldy_o3cV7BwLzvqrNxy02yU6h3nOnAoQYlVviJuwIUVGCPiHnsn7ANHKWI7f4VeYIH_Tw707WkO_Ht6LIjqFiWTZdSgPFpSjIWoGzTOGLmBPDjBLTe7ug54W]
  • Avanti Polar Lipids. (n.d.). PA, LPA, & Cyclic LPA. Avanti Polar Lipids Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnhQNlx_3lM5O9vgRzHpQG_gOV60oiMB_miLbWqhm9K8sRG0Pfv973KtT3UtK8ShSQNZYXoLeMovS4K9D3TcOj6_rxImjjQ4BUhCFKTsUUZQpudt2L6RTPHXUyTQystGdfpd2rsS0alAqJrPI_Gpsj4hP8V2P3JRg3IzBYrbH5-SbKv9WIr7gplw==]
  • BenchChem. (2025). The Functional Role of 1,2-Didecanoyl-sn-glycero-3-phosphocholine in Cell Membrane Mimics: A Technical Guide. BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvBrhW3f_OX2WYeq3URE0oIMZNqPz5VfJG3eK3C5gz-LHigwTzfmB7bbAEe1sIzcTGUY3LLJDVfW3osdt0TkjNZPH77Hb26MowMTz863QyRtcj3XSKpLqrZ-3FhvFnYvk1gFGvelYrXJPYr2pUMg44_L3nkTxt-GwLcy6gPkF8Vix6PuWNQswc9_xp4RulWM2hS7uw8Kyb9pL0aocVRHpuOsyb87bAhX92z_ysZErxTlGBmcCbOJnT5iXkSm0mk_F3jJ4x_tHMVQ==]
  • Wikipedia. (n.d.). Phosphatidic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlYCair3AyNUiSkQxU8-6FHon83yhz52gwF55T_JrDWJbed4UigFTtMIdsb-2sAOtSh2FMNZ3Qajh0m2g-eLBLpl45pymPjaS7ehaVltJQKn5mKWAQXSDu5fBZoUWMDk_JFp9jkz5kqGc=]
  • Chen, X., & Hseu, Y. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 22(11), 5895. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrCFLinjX32apgsBb0DWJKXlxXisWcpxHYWGgsPCBzWbTKZ2iFxq8UNE-wqFxyN-OZg9MZKA2pe8HegF6CmkU-ZmYGYctUbSH6BzjJf0zsuDn7jzWNkdLDubezKTFEvAyloLE=]
  • Sembongi, H., & Reue, K. (2018). Purification of Lipin and Measurement of Phosphatidic Acid Phosphatase Activity from Liposomes. Methods in Molecular Biology, 1698, 147-156. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElFQwLUo--MgGbCABxSvYGWk4Y3D0UwjNIk6derVntPhhNFpXIu7p3M6vazgmLUsQsF4wULH_IfWSLjeBy_9ImKrcpwV4pydrE98pifJAj6bqrijNILlmP3mvsc-dyks8WyjQ=]
  • Global Substance Registration System. (n.d.). 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE. GSRS Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRLYQ0aEzEP6QU6n7oL-RzJuexbKx3a-65kmN0BxTBZxmGCwbzj3JqWKzFdQ0d0O3BiW6y3Hl38nHrK1vRxiHmDLGYFQMyvmN0ROhGUHisGAdKla45qkhFdHg8ebL_jp0afRa37ZqeAhrRtuvVGwrd1oZwnuYilU0g]
  • Creative Biolabs. (n.d.). This compound (sodium salt). Creative Biolabs Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzKsFnlR3gWf1pzDyRDnzeViTAI7aAwOcEvsib4FDctp21xgIUH33QaZCugKPdCrpB8pKD4G5t0d_0kQgNCa0Wnu8QSE9PtlP-y7fmFsoSkVuIb23M5_KmXxxHsheFIt2Vs8O327SLdIA0QMe70KKd67HFcKsDVpMdwDtPDXHHV4HTWA==]
  • Human Metabolome Database. (2021). 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). HMDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE37Uw2XMRtd5352mhspV-Mnkxr-WfvHOS3SPYqMKXN1GYVL_TtpHd-fX5c8X5xpI_boVCa2xSumuyhJwSQcesZbrrDbXup0OPcW_N3gITTXwuE25ziCT09s41rpTQoPeU6]
  • AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0. AxisPharm Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvYRc3TMImlM8LATcm-TZ_KE5cRtNJQxGFduv8LZogirNn_iaxbx5tUCIs4XNBezUVw62SZuwyBLkkY29eUUdniPIY9JhkmT-QAwEmSRYhraGpYREm6kiIU9DTSfnIAe8SKd3TyN5BsJ1-5UjtmAcmdIDlUrkCpP-_bbTMaIStFdR]
  • Biosynth. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Biosynth Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdKLKAyd7DmTfZg0IubXhDJLwLXFw_2LmGU7VRBzWdu-uZMYph5FeWIHNwvE5AeteASV3-FeSEsemGJgNv11n8q7WVKnv2fkKTOgA7_jZMteg5GoPsye1Jw31KrARTI8mdfSclAmHB0ROKd0Ro5fklSS468tKMcFoG2mKHnEFKkeJYKCYQdOekF3QmlM5]
  • PubChem. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHauA2uMsj5RfUgsMqtYTbWzRL5W5LwkrWJRRKT4pkIOxY4iuBEjI9kPelZQ2IuLYAYSDJFCmqVz9tXvw8muR2Bq11JaAIyq6WQPhPeCtSfY0QPT93wjbYw-rrRIW6n2CvLMj-NW1o94o5l0afnrDM0PlwBOq1sCmPUH9Y_EpsrSvdtS9ZJzcKiJQ0tAMhzVRaM6E0=]
  • MySkinRecipes. (n.d.). 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine. MySkinRecipes Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ypzwEqPdhT_R9NhqBHGuHTjpcZMGF6x4rbyPkwHOWPD2lrRf5KEfQZ1KfRGk6CKYE3VcRM44KiEvjLI3fXy6OlVSJmWj_ndBRZTM6LpRqLU7NkkY6DwaZy0cpN_eOUvBQ7wmq_QPzYWNRl4oOq1CR3T9BU1UolPJDF58HLsP5rnKWxIvlYZLe0SS-J4kfkGQ-SKvXKszIls1wP5n33MVPRXByGE_NA==]
  • BOC Sciences. (n.d.). Phosphatidic Acid (PA). BOC Sciences Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvaOHVmoFDN6Kzikd4tsnNbPLIrV9VGFwNX9WMQx_hfTtuD0bTWUSVxGwqsmhD9Rn-2fpSRDbmL2YSBL8ADXVLbLjTlwklVZ7HrpTDGAZLGsHp93DsfA773o1pssZj-4eAw5zj_HjUHYVZ_Ej4OMdgKlaX-KxlP48jET3X8WA=]
  • Google Patents. (n.d.). EP0399544B1 - Process for the production of phosphatidic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyvdjgvJ9xAxAZzue5drv4l3XoLtwh_ega4P8VvJrFX8CbgCTAEcATxOMbvqNIoXoIXO3icEvHWH0b2Ym2_s4Oxj6aXc73DcEw4woC92HPQzfWVETWFafwe-ACeSZSoAFSdu0spHqYiUGg]
  • ResearchGate. (n.d.). Multiple roles of phosphatidic acid (PA). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcEjNDRatpqcZeF81c-0O3rAF2L8Y5YpwPZjqqmgRvwpL-4MT8DcfjF7XvTj_4J_8xUk_xHe0I_Zd7CzhTy5-Z1ItGC3G9lOXL2Bao1e6XFTB5dyOm9Z4A9DUW6E249ZcqMWOPY042bOCcuEcfNRVoHcv0_RtLyZ3u1AsboiG2-bECnB-2FP88FDWb6G4k4fbljzxzCns89GTvdX27u37ovmvAqLSNsJKuDuk8PBOQb8pkhGR2zwUTejxuVy7]
  • Young, C. L., et al. (2010). Phosphatidic Acid Is a pH Biosensor That Links Membrane Biogenesis to Metabolism. Science, 329(5995), 1085-1088. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8nBOBJtKwIzUqXcyXWGyQI7Of0lpCpRF4GBJizNYiAnfOXoLmHX2WEl4PbjPorI5rJWKafnpueWErMsZWV5ktBmlSlnBE63wSGyF8pZiCOHr3kzJ1ndhiS7q46UnQHssl_CwjIZ0Vm2j1-lT_WT9ghTm53UKlrSKGT020Kzy4lhEVywHsBf8aZN491VtPEMqe2DgqkcbL07YZOL5QDYvNbMwUnka3mRQ-OUa4QxAqzngGxBPRCpihf5mUok=]
  • Molecular Depot. (n.d.). 1,2-didecanoyl-sn-glycero-3-phosphocholine, 10:0 PC. Molecular Depot Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAFt0RBRu4eKKYTTuhr6jYZ0l1Rl_x90MAVIbFfkGyxVszPypbEQYV9VNjknAusN42vRfT2zSTKoQJPIFwfj0XlI0JgZnt-J6NswnHZPl5jA5rWvqVlUCDa4ijAGUS599K8LXhaW51O9-kONwUTn5SuiNZDeMbPnZMLEkCitBlhFNXdIW4lgFkW56Q3oao]
  • Creative Proteomics. (n.d.). Phosphatidic Acid: Structure, Functions, and Analysis Methods. Creative Proteomics Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmd4jI5NSKVMiW_UnnbrAXBgV_0Dg2iSmK595dW5iZNsirfya-cZMQk29-sV_aagagm5PRm8Dy-n_rvK4ovakh7E2t4YzNYoZayxdklWSLes0gsMnO0qlgpZKz07Cp-SdTPHMvDxamNUnVJrJgcfcUNEsJZFYMhAlJTpqI3YhvG0Nh90z8EbWAsjdBG3rGjzdELfdqW6pQQMg=]
  • Blue Tiger Scientific. (n.d.). 1,2-Didecanoyl-sn-Glycero-3-Phosphocholine (10:0 PC). Blue Tiger Scientific Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElTyYaYt99qSWs_97kcaV3bo264v69Qto-ijiK6RvBmzxeukGo8O-eg9RlgDy-FsqtoUTJtrOMwiOOd6sbt29GPvkQTnTc45qHsYtbuxbMACQfvPMw53-91Slk6Cgf14PMMM8ckNNnh7ANiQ0WOAuVebNdZRDltyAAdfG5Sh2VdfywguljOEnKwohYXWA0QxmgSAHxWgGCuZb73PkqZoQ3raAJp9GM64doXQ==]
  • Cayman Chemical. (n.d.). 1,2-Didecanoyl-sn-glycero-3-PC. Cayman Chemical Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6uZjrhZlCwAOiQm7EmSgIsKCUvxXvYVXLJpwMPQFhSKvTKgw0z0LuDVjGnszD2tp3WXOyERpqf4dJH_liBMmAzVb45f3mIEEJ8r21mGKt1FkTxXS07AsCls6ZcscDnDqwMSiQtuUoeAONhHUJHOMl5K1_ZO2g__SwhMWRLqjDMtG-4A=]
  • Sigma-Aldrich. (n.d.). 1,2-Didodecanoyl-sn-glycero-3-phosphocholine. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd6ZrBayXOSPYJpLYu-WY1Pa06hVChHVU6NBCz5ucUZj_gAljWLop5pspJiWc5RuayNC14FKJEpOLmxf5t4suH2qN9kV5a4VF6kLEmK29TCph_mfWgWBPEBAj2MGZjXPE_z_cfdadw0u3_wGMv13wd]
  • Kim, H., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules, 29(10), 2298. [https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine =99 TLC 3436-44-0. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL_SrKx5ES6swlg_kj6GqJ0k9TJlHYxEQ1dYXD4C_DnpPoYr3UnNjDD8lnXl3eJMcUMXxUnDtQxcNgz2Q9Cu0ZcFrnrL48Ou9zK94H72l68Gbmc7shT9BzUN_5DRQ6Y05L853x-6QKZ5V52BlZ-IE4]
  • MedChemExpress. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. MedChemExpress Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZxG_Qq-fjqYCb0C3chsWTtfNrfRC3iOQBfB2ZuoH9tFtEHYtaVSYY1i8UiQ48bW2rTYLSh1pEG6UgFBu-QLkUmvWmPg8_uOL-om5VpT8OVANEQzOplodtW8wPMkhHbrJhCyX-OyRNel7fR_GNWPAu8HktxbYEsuMVOYw8dw0pbAaOUo2vVL_2]
  • USP-NF. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. USP-NF Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDQNolj3c7kNG3FzhT1k3LYv0WVIyCUP6gPhZK0XZV49SuGkRcDCqWP509Ryg3QhPy4oVq7KmoL6ccF1Nrhw7i_ajHdVO4EG-FlAfs0DTMSuZBDTBmP4X-3xUBP2f2T2BPTKvTyqructhCPOlvw==]
  • PubChem. (n.d.). Didecanoylphosphatidylcholine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDBkwq37qUVfA5uqKU6kt1aTWYEt5iIHmlPYkYU8dloiHB47xCXIoV34ZOluAOO4k6mmdBKZ0tiFdB8bEUIcYh9YWCG32r3Bua0WGaGb65QHfLFIbSx6-tBjRTt3AExZr9Mpp0pPjDysc11QA=]
  • Ridgway, N. D., & McLeod, R. S. (2020). Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(1), 158438. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWrB_CGp8D8N0kaJZPeqftN-gegTdxT1lUYJtFWPtWNhmMbXn7mljPIPXLuJhemwxiPgjjy0R4kGvHruqqGeNb13GC6ezudDba4IIafFUo6NXQyk0aPW3r80-unho1xLh2ccU=]
  • PubChem. (n.d.). 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMCUGXCUREqEUOyH0YFc5tfpLXp6T2aVjPlGz44om0iR5VVY1UTH1NDLCTLEsaGeGp7VDwQh-PyZVnNwj3GdlzAeL1XH7hVDWOBpmoYYcEowGrk3yNuLQvrEBclne_Vtu1dID783f3YMR-yTigDy8xkYt0Cc5kXyt7VDbyuLh1uxwxgPQcepZHtsIzcGtfEnI1xE=]

Sources

An In-Depth Technical Guide to the Synthesis of 1,2-didecanoyl-sn-glycero-3-phosphate: A Core Phospholipid in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-didecanoyl-sn-glycero-3-phosphate, a saturated phosphatidic acid of significant interest to researchers, scientists, and drug development professionals. Its well-defined chemical structure and physicochemical properties make it a valuable tool in the study of lipid signaling, membrane biophysics, and as a component in advanced drug delivery systems.

Introduction: The Significance of this compound

Phosphatidic acids (PAs) are the simplest class of glycerophospholipids and serve as central intermediates in the biosynthesis of all other phospholipids and triacylglycerols.[1] Beyond their structural role, PAs are crucial signaling molecules involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal organization, and the regulation of various enzymes.[2][3] The specific functions of PAs are often dictated by the nature of their fatty acyl chains. This compound, with its two saturated ten-carbon (decanoyl) chains, offers a unique set of properties, including a defined melting temperature and membrane packing characteristics, making it an ideal model lipid for biophysical studies and a stable component for liposomal formulations.[4]

This technical guide will delve into the primary pathways for synthesizing this specific phosphatidic acid, offering both chemical and chemo-enzymatic approaches. We will explore the underlying principles of each synthetic step, provide detailed experimental protocols, and discuss the analytical techniques essential for ensuring the purity and structural integrity of the final product.

Synthesis Pathway of this compound: A Step-by-Step Approach

The synthesis of this compound can be approached through several routes, primarily categorized as either fully chemical synthesis or chemo-enzymatic methods. The choice of pathway often depends on the desired stereospecificity, scale of production, and available starting materials.

Chemical Synthesis Pathway

The chemical synthesis of this compound typically starts from a chiral precursor, such as sn-glycero-3-phosphocholine (GPC) or a protected glycerol derivative, to ensure the correct stereochemistry at the sn-2 position. A common and effective strategy involves the acylation of the glycerol backbone with decanoic acid, followed by phosphorylation.

Core Experimental Protocol: Chemical Synthesis

This protocol outlines a representative chemical synthesis of this compound starting from sn-glycero-3-phosphocholine (GPC). This method utilizes a Steglich esterification for the acylation step.[5]

Step 1: Acylation of sn-Glycero-3-phosphocholine with Decanoic Acid

  • Preparation of Reactants: In a round-bottom flask, dissolve sn-glycero-3-phosphocholine in a suitable anhydrous solvent such as chloroform.

  • Addition of Reagents: Add an excess of decanoic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

Step 2: Purification of the Intermediate (1,2-didecanoyl-sn-glycero-3-phosphocholine)

  • Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol, is typically used to separate the desired product from unreacted starting materials and byproducts.

Step 3: Enzymatic Hydrolysis to Phosphatidic Acid

  • Enzymatic Reaction: The purified 1,2-didecanoyl-sn-glycero-3-phosphocholine is dissolved in a buffered aqueous solution. Phospholipase D (PLD) is added to catalyze the hydrolysis of the phosphocholine headgroup, yielding this compound.[6]

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent mixture (e.g., chloroform/methanol). The organic phase is then washed, dried, and the solvent is evaporated. The final product is further purified by silica gel chromatography.

Rationale behind Experimental Choices:

  • DCC/DMAP: This combination is a highly efficient system for esterification, promoting the formation of the ester linkages between the glycerol hydroxyl groups and decanoic acid.

  • Phospholipase D: The enzymatic removal of the choline headgroup is a highly specific and mild method that avoids the harsh conditions of chemical hydrolysis, which could lead to acyl chain migration and the formation of unwanted isomers.

Visualizing the Chemical Synthesis Workflow

cluster_synthesis Chemical Synthesis Workflow GPC sn-Glycero-3-phosphocholine Acylation Acylation with Decanoic Acid (DCC, DMAP) GPC->Acylation Intermediate 1,2-didecanoyl-sn-glycero-3-phosphocholine Acylation->Intermediate Purification1 Silica Gel Chromatography Intermediate->Purification1 Hydrolysis Enzymatic Hydrolysis (Phospholipase D) Purification1->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification2 Silica Gel Chromatography Final_Product->Purification2

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

Chemo-enzymatic Synthesis Pathway

A chemo-enzymatic approach offers an alternative route that leverages the specificity of enzymes to achieve high stereo- and regioselectivity.[6][7] This pathway often starts with a simpler glycerol derivative and utilizes lipases for the acylation steps.

Core Experimental Protocol: Chemo-enzymatic Synthesis

Step 1: Enzymatic Acylation of a Glycerol Precursor

  • Starting Material: A suitable starting material is sn-glycerol-3-phosphate.

  • Enzymatic Esterification: The glycerol precursor is incubated with decanoic acid or an activated form (e.g., decanoic anhydride) in an organic solvent in the presence of a lipase, such as Candida antarctica lipase B (Novozym 435). The enzyme catalyzes the sequential acylation at the sn-1 and sn-2 positions.

  • Reaction Control: The reaction conditions (temperature, solvent, and water activity) are carefully controlled to optimize the acylation and minimize side reactions.

  • Purification: The resulting this compound is purified from the reaction mixture using chromatographic techniques.

Rationale behind Experimental Choices:

  • Lipase Catalysis: Lipases offer high selectivity, reducing the need for complex protection and deprotection steps that are often required in purely chemical syntheses. This can lead to a more efficient and environmentally friendly process.

Visualizing the Chemo-enzymatic Synthesis Pathway

cluster_chemoenzymatic Chemo-enzymatic Synthesis Pathway G3P sn-Glycerol-3-phosphate Enzymatic_Acylation Enzymatic Acylation (Lipase, Decanoic Acid) G3P->Enzymatic_Acylation Final_Product This compound Enzymatic_Acylation->Final_Product Purification Chromatographic Purification Final_Product->Purification

Caption: A simplified diagram of the chemo-enzymatic synthesis of this compound.

Purification and Characterization: Ensuring Quality and Integrity

Rigorous purification and characterization are paramount to ensure the synthesized this compound is of high purity and possesses the correct chemical structure.

Purification Techniques
TechniquePrincipleApplication in Synthesis
Silica Gel Column Chromatography Separation based on polarity.Primary method for purifying the final product and intermediates from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity (normal-phase) or hydrophobicity (reverse-phase).Used for final purification to achieve high purity and for analytical assessment of purity.[8][9]
Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the glycerol backbone, the decanoyl acyl chains, and the phosphate group. Key signals include the methylene and methine protons of the glycerol backbone and the terminal methyl and methylene protons of the fatty acid chains.[5]

  • ³¹P NMR: A crucial technique for confirming the presence and chemical environment of the phosphate group. A single peak in the ³¹P NMR spectrum is indicative of a pure phosphate-containing compound.[10][11][12]

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the synthesized lipid. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide structural information, confirming the identity of the acyl chains and the headgroup.[13][14][15]

Anticipated Analytical Data:

Analytical TechniqueExpected Results for this compound
¹H NMR (in CDCl₃) Signals corresponding to the glycerol backbone protons (δ ~3.5-5.3 ppm), acyl chain methylene protons (δ ~1.2-1.6 ppm), and terminal methyl protons (δ ~0.9 ppm).
³¹P NMR (in CDCl₃) A single peak around δ 0-2 ppm, characteristic of a phosphomonoester.[11]
ESI-MS (Negative Ion Mode) A molecular ion peak at m/z corresponding to [M-H]⁻.
ESI-MS/MS Fragmentation ions corresponding to the loss of the decanoyl chains and characteristic fragments of the glycerophosphate backbone.[13][15]

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both fundamental research and pharmaceutical development.

  • Model Membranes and Biophysical Studies: Its well-defined structure and phase transition behavior make it an excellent component for creating model membranes to study lipid-protein interactions, membrane fusion, and the physical properties of lipid bilayers.

  • Drug Delivery Systems: As a component of liposomes, it can enhance the stability and encapsulation efficiency of both hydrophilic and hydrophobic drugs.[3][4] Its biocompatibility and biodegradability make it a suitable excipient for various drug delivery formulations.[16][17]

  • Cell Signaling Research: As a specific molecular species of phosphatidic acid, it can be used to investigate the downstream effects of PA signaling pathways with greater precision than using heterogeneous mixtures of PAs.[2][8]

  • Bioactive Lipid Research: The study of how specific saturated phosphatidic acids like this compound interact with cellular targets contributes to the broader understanding of the roles of bioactive lipids in health and disease.[7][12]

Conclusion

The synthesis of this compound, while requiring careful execution and purification, provides researchers with a powerful tool to explore the multifaceted roles of phosphatidic acids. Both chemical and chemo-enzymatic routes offer viable pathways to obtain this valuable lipid, with the choice of method depending on specific experimental needs. The detailed protocols and analytical guidance provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors, ultimately contributing to advancements in lipid research and drug development.

References

  • Essays in Biochemistry. Phosphatidic acid: an emerging versatile class of cellular mediators. Available at: [Link] biochem/article/62/4/511/58246/Phosphatidic-acid-an-emerging-versatile-class-of

  • Journal of the American Society for Mass Spectrometry. Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation. Available at: [Link]

  • PubMed. Signaling functions of phosphatidic acid. Available at: [Link]

  • PubMed. Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Available at: [Link]

  • Analytical Methods. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Available at: [Link]

  • Semantic Scholar. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Available at: [Link]

  • PubMed. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine. Available at: [Link]

  • PubMed Central. Bioactive Lipids and Their Derivatives in Biomedical Applications. Available at: [Link]

  • PubMed Central. Mass Spectrometric Analysis of Long-Chain Lipids. Available at: [Link]

  • PubMed Central. Liposomes: structure, composition, types, and clinical applications. Available at: [Link]

  • ACS Publications. Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Available at: [Link]

  • Metware Biotechnology. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research. Available at: [Link]

  • Lewis & Clark College. Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy. Available at: [Link]

  • National Institutes of Health. The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. Available at: [Link]

  • ResearchGate. Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... Available at: [Link]

  • JSciMed Central. A Non-invasive way to Detect Phospholipid Metabolism of Cancer: In vivo 31P-MRS. Available at: [Link]

  • ResearchGate. Pathways for the synthesis of glycerolipids and their subcellular... Available at: [Link]

  • The Human Metabolome Database. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Available at: [Link]

  • PubMed. What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? Available at: [Link]

  • PubMed. 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. Available at: [Link]

  • PubChem. Didecanoylphosphatidylcholine. Available at: [Link]

  • PubMed Central. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. Available at: [Link]

  • Lipoid. Innovations. Available at: [Link]

  • PubMed Central. Protocol for preparing cyclic-phospholipid decanoate and glyceryl-didecanoate-phosphate-containing vesicles. Available at: [Link]

  • Cardiff University. Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? Available at: [Link]

  • VTechWorks. CHAPTER VI METHOD DEVELOPMENT FOR THE SEPARATION OF PHOSPHOLIPIDS BY SUBCRITICAL FLUID CHROMATOGRAPHY 6.1 INTRODUCTION Super/sub. Available at: [Link]

Sources

The Emerging Role of 1,2-Didecanoyl-sn-glycero-3-phosphate as a Precise Tool in Cellular Signaling Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 1,2-didecanoyl-sn-glycero-3-phosphate, a specific molecular species of the critical lipid second messenger, phosphatidic acid (PA). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a general overview to detail the unique experimental utility of this saturated, medium-chain phospholipid in dissecting complex signaling pathways. We will delve into its biophysical context, its generation and metabolism, its role in key signaling cascades, and provide actionable experimental protocols for its application in both in vitro and cellular systems.

Introduction: The Specificity of Acyl Chains in Phosphatidic Acid Signaling

Phosphatidic acid (PA) is a deceptively simple phospholipid, yet it stands at the crossroads of lipid metabolism and cellular signaling.[1][2] It is a transient but powerful signaling molecule, rapidly generated in response to a multitude of extracellular stimuli and implicated in a vast array of cellular processes, including cell proliferation, cytoskeletal organization, and vesicular trafficking.[3][4] The cellular levels of PA are tightly regulated by the coordinated action of enzymes such as phospholipase D (PLD) and diacylglycerol kinases (DGKs).[5][6]

While the phosphate headgroup is the primary mediator of interactions with downstream effector proteins, the nature of the two fatty acyl chains esterified to the glycerol backbone plays a crucial, often underappreciated, role in modulating PA's function. The length and saturation of these chains influence the molecule's shape, its insertion into cellular membranes, and its specific interactions with protein partners.

This compound (di-C10-PA) is a synthetic PA with two saturated 10-carbon acyl chains. This specific molecular structure imparts distinct biophysical properties that make it an invaluable tool for researchers. Unlike its longer-chain, often unsaturated, counterparts found endogenously, di-C10-PA offers greater water solubility and a more defined geometry. These characteristics allow for its precise delivery in experimental systems and can help in elucidating the fundamental mechanisms of PA-protein interactions without the confounding variables of acyl chain flexibility and oxidation.

Biosynthesis and Metabolism: A Tightly Regulated Hub

The cellular pool of PA is a dynamic entity, with its concentration and molecular species composition being spatially and temporally controlled.[3] this compound, as a specific PA species, is generated and metabolized through the canonical pathways of PA synthesis.

Primary Biosynthetic Pathways:

  • The Diacylglycerol Kinase (DGK) Pathway: This is a major route for generating signaling PA. Following the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), DGKs phosphorylate DAG to produce PA.[5] There are ten mammalian DGK isoforms, and their substrate specificity for DAG species with different acyl chains is an area of active research. It is plausible that specific DGKs could act on a di-C10-DAG precursor to generate di-C10-PA.

  • The Phospholipase D (PLD) Pathway: PLD hydrolyzes structural phospholipids, most commonly phosphatidylcholine (PC), to generate PA and a free headgroup.[6] The acyl chain composition of the resulting PA is determined by the fatty acid composition of the parent phospholipid.

Metabolic Fate:

The signaling actions of PA are terminated by its conversion to other lipids. The primary routes for PA metabolism are:

  • Dephosphorylation by PA Phosphatases (PAPs): These enzymes, including the lipin family, convert PA back to DAG, thus terminating PA signaling while regenerating a precursor for other lipids.[7]

  • Conversion to Lysophosphatidic Acid (LPA): Phospholipase A (PLA) enzymes can remove one of the acyl chains from PA to produce LPA, another potent signaling lipid.

  • Synthesis of CDP-DAG: PA can be converted to cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the synthesis of phosphatidylinositol and phosphatidylglycerol.

The rapid turnover of PA underscores its role as a transient signaling molecule.[7]

Signaling Pathways Modulated by Phosphatidic Acid

PA exerts its influence by directly binding to and modulating the activity of a diverse array of effector proteins. The conical shape of PA, with its small headgroup and two acyl chains, can also induce negative membrane curvature, which is important in membrane fission and fusion events.[7] While specific signaling pathways directly attributed to the di-C10-PA species are not extensively documented, we can infer its likely involvement based on the well-established roles of PA in general.

Key PA-Mediated Signaling Cascades:

  • mTOR Signaling: PA is a critical activator of the mechanistic target of rapamycin (mTOR), a master regulator of cell growth and metabolism.[2][8] PA directly binds to the FRB domain of mTOR, promoting its dimerization and activation.

  • Ras Signaling: PA has been shown to influence the Ras signaling pathway, a key regulator of cell proliferation and differentiation. This can occur through the regulation of Ras-guanine nucleotide exchange factors (RasGEFs) and GTPase-activating proteins (RasGAPs).

  • Cytoskeletal Regulation: PA plays a significant role in regulating the dynamics of the actin cytoskeleton.[8] It can interact with and modulate the activity of proteins such as Rho GTPases and their effectors, influencing processes like cell migration and adhesion.

  • Vesicular Trafficking: The ability of PA to induce membrane curvature and to recruit specific proteins makes it a key player in various stages of vesicular transport, including endocytosis and exocytosis.[9]

Below is a generalized diagram of the central role of PA in cellular signaling.

PA_Signaling_Hub cluster_stimuli Extracellular Stimuli cluster_membrane Plasma Membrane cluster_downstream Downstream Cellular Responses Stimuli Growth Factors, Hormones, Stress Receptor Receptor Tyrosine Kinase / GPCR Stimuli->Receptor PLC Phospholipase C (PLC) Receptor->PLC PLD Phospholipase D (PLD) Receptor->PLD PIP2 PIP2 PLC->PIP2 hydrolyzes PC Phosphatidylcholine (PC) PLD->PC hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PA Phosphatidic Acid (PA) (e.g., this compound) PC->PA DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate mTOR mTOR Activation PA->mTOR Cytoskeleton Cytoskeletal Rearrangement PA->Cytoskeleton Vesicle Vesicular Trafficking PA->Vesicle DGK->PA produces Proliferation Cell Proliferation mTOR->Proliferation

Caption: Central Role of Phosphatidic Acid in Cellular Signaling.

Experimental Methodologies: A Practical Guide

The synthetic nature of this compound makes it an ideal tool for a variety of in vitro and cell-based assays. Its defined structure and improved handling properties over long-chain PAs allow for more reproducible and interpretable results.

Preparation of di-C10-PA-Containing Liposomes for In Vitro Assays

Liposomes are widely used model membrane systems to study lipid-protein interactions and enzyme kinetics.

Step-by-Step Protocol:

  • Lipid Film Hydration:

    • In a glass vial, combine the desired lipids (e.g., a base lipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and this compound) dissolved in chloroform. The molar percentage of di-C10-PA can be varied depending on the experimental question.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., HEPES or Tris-based buffer) by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder apparatus. Pass the lipid suspension through the membrane 11-21 times.

  • Characterization:

    • The size distribution of the resulting large unilamellar vesicles (LUVs) can be determined by dynamic light scattering (DLS).

Liposome_Preparation_Workflow Lipid_Mixing 1. Lipid Mixing (e.g., POPC + di-C10-PA) in Chloroform Solvent_Evaporation 2. Solvent Evaporation (Nitrogen Stream) Lipid_Mixing->Solvent_Evaporation Vacuum_Drying 3. Vacuum Drying Solvent_Evaporation->Vacuum_Drying Hydration 4. Hydration (Buffer + Vortexing) Vacuum_Drying->Hydration Extrusion 5. Extrusion (e.g., 100 nm membrane) Hydration->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for the Preparation of di-C10-PA-Containing LUVs.

In Vitro Protein-Lipid Interaction Assays

The interaction of proteins with di-C10-PA can be assessed using several biophysical techniques.

Assay TechniquePrincipleInformation Gained
Liposome Co-sedimentation Assay Centrifugation of a mixture of protein and liposomes. Protein bound to liposomes will pellet with the liposomes.Qualitative or semi-quantitative assessment of binding.
Surface Plasmon Resonance (SPR) Immobilization of liposomes on a sensor chip. The binding of a protein to the liposomes is detected as a change in the refractive index.Real-time kinetics (kon, koff) and affinity (KD) of the interaction.
Isothermal Titration Calorimetry (ITC) Measurement of the heat change upon titration of a protein with liposomes.Thermodynamic parameters of binding (ΔH, ΔS, KD).
Cell-Based Assays

The water-soluble nature of the sodium salt of di-C10-PA allows for its direct addition to cell culture media to study its effects on cellular signaling.

Step-by-Step Protocol for Cellular Stimulation:

  • Cell Culture:

    • Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Serum Starvation (Optional):

    • To reduce basal signaling activity, serum-starve the cells for a defined period (e.g., 4-24 hours) in a low-serum or serum-free medium.

  • Stimulation with di-C10-PA:

    • Prepare a stock solution of this compound (sodium salt) in an appropriate vehicle (e.g., sterile water or PBS).

    • Dilute the stock solution to the desired final concentration in cell culture medium and add it to the cells.

    • Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Analysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • The resulting protein lysates can be analyzed by Western blotting to assess the phosphorylation status of key signaling proteins (e.g., Akt, S6K to probe mTORC1 activity) or by other downstream assays.

Conclusion and Future Perspectives

This compound represents a powerful tool for dissecting the complex and multifaceted roles of phosphatidic acid in cellular signaling. Its defined chemical structure and favorable biophysical properties offer a level of precision that is often unattainable with heterogeneous mixtures of endogenous lipids. By employing di-C10-PA in well-controlled in vitro and cell-based experiments, researchers can gain deeper insights into the molecular mechanisms of PA-protein interactions, the regulation of key signaling pathways, and the impact of acyl chain composition on lipid second messenger function. Future studies leveraging this and other synthetic lipid species will undoubtedly continue to unravel the intricate tapestry of lipid-mediated cellular communication, paving the way for novel therapeutic strategies targeting these fundamental pathways.

References

  • Wikipedia. (2023). Phosphatidic acid. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). 1,2-Didecanoyl-sn-Glycero-3-Phosphocholine (10:0 PC). Retrieved from [Link]

  • MetwareBio. (2025). Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. Retrieved from [Link]

  • Kooijman, E. E., et al. (2009). What Makes the Bioactive Lipids Phosphatidic Acid and Lysophosphatidic Acid So Special?. Biochemistry, 48(33), 7791-7798. Retrieved from [Link]

  • MetwareBio. (2025). Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Retrieved from [Link]

  • Shulga, Y. V., & Topham, M. K. (2010). Diacylglycerol kinases as sources of phosphatidic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 942–948. Retrieved from [Link]

  • AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Liu, Y., Su, Y., & Wang, X. (2013). Phosphatidic acid-mediated signaling. Advances in experimental medicine and biology, 991, 159–176. Retrieved from [Link]

  • Munnik, T. (2001). Plant PA signaling via diacylglycerol kinase. Recent research developments in plant molecular biology, 1(1), 1-15. Retrieved from [Link]

  • Guo, L., et al. (2021). Phosphatidic Acid Signaling and Function in Nuclei. Frontiers in Plant Science, 12, 733221. Retrieved from [Link]

  • PubChem. (n.d.). Didecanoylphosphatidylcholine. Retrieved from [Link]

  • Wójcik, M., et al. (2021). 1,2-Dicinnamoyl-sn-glycero-3-phosphocholine Improves Insulin Sensitivity and Upregulates mtDNA-Encoded Genes in Insulin-Resistant 3T3-L1 Adipocytes: A Preliminary Study. International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]

  • Wang, X. (2006). Signaling functions of phosphatidic acid. Progress in lipid research, 45(3), 250–278. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-Glycero-3-Phosphate (10:0 PA) in Membrane Composition and Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of a Short-Chain Phospholipid

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a saturated diacyl-glycerophospholipid distinguished by its two 10-carbon acyl chains. As a member of the phosphatidic acid (PA) family, it serves as both a fundamental precursor in the biosynthesis of more complex phospholipids and as a critical signaling molecule in a myriad of cellular processes.[1][2] While structurally one of the simplest glycerophospholipids, the relatively short, saturated nature of its acyl chains imparts unique biophysical properties to membranes, influencing their fluidity, curvature, and interaction with membrane-associated proteins. This guide provides a comprehensive technical overview of 10:0 PA for researchers, scientists, and drug development professionals, delving into its physicochemical characteristics, its role in modulating membrane dynamics, and its application as a tool in the study of cellular signaling pathways.

Part 1: Physicochemical and Biophysical Properties of 10:0 PA in Model Membranes

The behavior of 10:0 PA within a lipid bilayer is a direct consequence of its molecular geometry: a small, negatively charged headgroup coupled with two short, saturated acyl chains. This structure significantly influences the physical state of the membrane.

Phase Behavior and Membrane Fluidity

The introduction of 10:0 PA into a membrane composed of lipids with higher Tm can disrupt the packing of the acyl chains, thereby lowering the overall phase transition temperature of the mixture and increasing membrane fluidity. This property is particularly useful for in vitro studies where maintaining a fluid membrane state at physiological temperatures is crucial for the function of reconstituted membrane proteins.

Membrane Curvature

The small headgroup of phosphatidic acid relative to its two acyl chains gives it a conical shape, which can induce negative curvature in lipid bilayers.[4] This geometric property is crucial for various cellular processes that involve membrane remodeling, such as vesicle formation and fusion. The short acyl chains of 10:0 PA may further enhance this effect, as they occupy less volume within the hydrophobic core of the membrane compared to longer chains. The ability to modulate membrane curvature makes 10:0 PA a valuable tool for studying the activity of proteins involved in membrane trafficking and fission/fusion events.

Data Summary: Physicochemical Properties
PropertyValue/DescriptionSignificance
Chemical Formula C23H45O8P-
Molecular Weight 480.57 g/mol -
Acyl Chains Two 10:0 (decanoyl) chainsShort, saturated chains lead to a lower phase transition temperature and increased membrane fluidity compared to longer-chain PAs.
Headgroup PhosphateSmall, negatively charged headgroup contributes to a conical molecular shape, inducing negative membrane curvature.
Phase Transition (Tm) Expected to be lowContributes to increased membrane fluidity.

Part 2: The Role of 10:0 PA in Cellular Signaling

Phosphatidic acid is a key second messenger that regulates a diverse array of cellular processes by directly interacting with and modulating the activity of various proteins.[1] The specific acyl chain composition of PA can influence its signaling functions.

Modulation of Enzyme Activity

10:0 PA has been shown to be a potent activator of certain enzymes. For instance, in a cell-free system, 1,2-didecanoyl phosphatidic acid (10:0-PA) was found to synergistically activate NADPH oxidase, a key enzyme in the respiratory burst of neutrophils.[5] This activation was dependent on the short acyl chain length, as PAs with longer saturated chains were less effective.[5] This highlights the importance of the biophysical context of the lipid in its signaling role.

Conversely, in some cases, the short, saturated nature of 10:0 PA can render it ineffective as a signaling molecule. A study on ribosomal p70 S6 kinase (S6K) found that while other forms of PA could bind to and activate the enzyme, PA with at least one saturated 10:0 acyl chain was ineffective.[1] This demonstrates that the signaling function of PA is not universal and can be highly specific to the protein target and the lipid's molecular structure.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[2][6] Phosphatidic acid is a known activator of the mTOR signaling pathway, interacting with the FRB domain of mTOR to stabilize both mTORC1 and mTORC2 complexes.[4] While studies have shown that PA derived from de novo synthesis can activate mTOR, the specific role of different PA molecular species, including 10:0 PA, in this process is an active area of research.[4][7] The ability to introduce exogenous 10:0 PA into cellular systems provides a valuable tool to dissect the lipid-sensing mechanisms of the mTOR pathway.

Signaling Pathway Overview

PA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLD Phospholipase D 10:0_PA 1,2-Didecanoyl-sn- glycero-3-phosphate (10:0 PA) PLD->10:0_PA Produces PC Phosphatidylcholine PC->PLD Substrate NADPH_Oxidase NADPH Oxidase 10:0_PA->NADPH_Oxidase Activates S6K p70 S6 Kinase 10:0_PA->S6K Ineffective Activator mTOR_Complex mTOR Complex 10:0_PA->mTOR_Complex Potential Activator PKC Protein Kinase C 10:0_PA->PKC Potential Activator

Caption: Simplified signaling pathways involving phosphatidic acid.

Part 3: Experimental Protocols and Methodologies

The unique properties of 10:0 PA make it a valuable tool in various experimental settings, from the creation of model membranes to the reconstitution of membrane proteins and the investigation of cellular signaling events.

Preparation of 10:0 PA-Containing Liposomes

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a model system for studying biological membranes.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and any other desired lipids (e.g., phosphatidylcholine, cholesterol) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by gentle vortexing. The hydration temperature should be above the phase transition temperature of the lipid with the highest Tm in the mixture.

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.[9] This process is typically repeated 11-21 times to ensure a homogenous population of vesicles.

Liposome_Preparation Start Start: Lipids in Organic Solvent Film_Formation Lipid Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion through Polycarbonate Filter Freeze_Thaw->Extrusion End End: Unilamellar Liposomes Extrusion->End

Caption: Workflow for the preparation of unilamellar liposomes.

Reconstitution of Membrane Proteins into 10:0 PA-Containing Liposomes

The reconstitution of purified membrane proteins into a lipid bilayer is essential for studying their function in a controlled, native-like environment.

Methodology:

  • Protein Solubilization:

    • Purify the membrane protein of interest in a suitable detergent (e.g., n-dodecyl-β-D-maltoside (DDM), octyl glucoside).

  • Liposome Preparation:

    • Prepare liposomes containing 10:0 PA and other desired lipids as described in the previous protocol.

  • Detergent Removal:

    • Mix the detergent-solubilized protein with the prepared liposomes.

    • Remove the detergent gradually to allow the protein to insert into the lipid bilayer. Common methods for detergent removal include:

      • Dialysis: Dialyze the protein-lipid-detergent mixture against a detergent-free buffer over an extended period.[3]

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to bind and remove the detergent.[10]

  • Characterization:

    • Confirm the successful reconstitution and orientation of the protein within the proteoliposomes using appropriate techniques (e.g., SDS-PAGE, functional assays).

Protein_Reconstitution Start Start: Purified Protein in Detergent + 10:0 PA Liposomes Mixing Mix Protein and Liposomes Start->Mixing Detergent_Removal Gradual Detergent Removal (e.g., Dialysis, Bio-Beads) Mixing->Detergent_Removal Insertion Protein Inserts into Bilayer Detergent_Removal->Insertion End End: Proteoliposomes Insertion->End

Caption: General workflow for membrane protein reconstitution.

Biophysical Characterization of 10:0 PA-Containing Membranes

Differential Scanning Calorimetry (DSC):

DSC is a powerful technique for determining the phase transition temperature (Tm) of lipid bilayers.[11] By measuring the heat flow into or out of a sample as a function of temperature, one can identify the endothermic peak corresponding to the gel-to-liquid crystalline phase transition.[12]

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid composition.

  • Analysis: Scan the sample over a relevant temperature range and record the heat flow. The peak of the endothermic transition corresponds to the Tm.

Fluorescence Anisotropy:

Fluorescence anisotropy (or polarization) can be used to measure the rotational mobility of a fluorescent probe embedded within a lipid bilayer, providing an indication of membrane order and fluidity.[13] Probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used for this purpose. An increase in anisotropy corresponds to a decrease in membrane fluidity.

  • Sample Preparation: Incorporate a fluorescent probe into the 10:0 PA-containing liposomes.

  • Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence. Calculate the anisotropy.

Part 4: Case Studies and Applications

The application of 10:0 PA in research has provided valuable insights into various cellular processes.

  • Studying NADPH Oxidase Activation: As mentioned earlier, the synergistic activation of NADPH oxidase by 10:0 PA and diacylglycerol provided direct evidence for the role of these lipids as second messengers in the activation of the respiratory burst enzyme.[5] This study highlights the utility of using specific, short-chain lipid analogues to dissect complex signaling pathways.

  • Investigating GPCR and Ion Channel Function: The reconstitution of G-protein coupled receptors (GPCRs) and ion channels into liposomes of defined lipid composition, including those containing 10:0 PA, allows for the detailed study of how the lipid environment influences their structure and function.[1][11][14][15] The fluidizing effect of 10:0 PA can be particularly beneficial for maintaining the activity of proteins that require a high degree of conformational flexibility.

Conclusion

This compound, despite its simple structure, is a remarkably versatile tool for researchers in the fields of membrane biology, cell signaling, and drug development. Its unique biophysical properties, stemming from its short, saturated acyl chains, allow for the precise modulation of membrane fluidity and curvature in model systems. This, in turn, facilitates the study of membrane protein function and the elucidation of complex cellular signaling pathways. As our understanding of the intricate interplay between lipids and proteins continues to grow, the application of specific lipid analogues like 10:0 PA will undoubtedly play an increasingly important role in advancing our knowledge of cellular function and disease.

References

  • Wang, X. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278.
  • Zhou, H., Huo, Y., Yang, N., & Wei, T. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.
  • Creative Biolabs. (n.d.). This compound (sodium salt) (CAT#: CLP007). Retrieved from [Link]

  • Nour-Eldin, H. H., & Berglund, T. (1993). Phosphatidic acid and diacylglycerol synergize in a cell-free system for activation of NADPH oxidase from human neutrophils. Journal of Biological Chemistry, 268(32), 23903-23908.
  • Foster, D. A. (2013). Phosphatidic acid and lipid sensing by mTOR. Trends in Endocrinology & Metabolism, 24(6), 272-278.
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Rigaud, J. L., & Lévy, D. (2003). Reconstitution of membrane proteins into liposomes. Methods in Enzymology, 372, 65-86.
  • Demetzos, C. (2008). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of Liposome Research, 18(3), 159-173.
  • Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881-888.
  • Staneva, G., & Koumanov, K. (2012). The role of phospholipase D in cellular signaling. Folia Medica, 54(1), 14-22.
  • Gomez-Cambronero, J. (2010). New concepts in phospholipase D signaling: a novel partner for a known enzyme. IUBMB life, 62(6), 411–418.
  • Carbonara, M., Subathra, M., De, S., & Tibrewal, N. (2014). Phosphatidic acid: a simple lipid with complex functions. Journal of biosciences, 39(5), 903–912.
  • Zegarlińska, J., & Pikuła, S. (2017). The role of phosphatidic acid in the regulation of cellular processes. Postepy biochemii, 63(3), 253–264.
  • Saqcena, M., & Foster, D. A. (2012). Regulation of mTORC1 and mTORC2 by phosphatidic acid. Biochemical Society transactions, 40(1), 164–167.
  • Yoon, M. S. (2017). mTOR as a key regulator in maintaining cellular homeostasis. Molecules and cells, 40(11), 811–819.
  • Life Science Products. (n.d.). This compound, 10:0 PA. Retrieved from [Link]

  • Sedgwick, A. C., & Sacks, D. B. (2019). Reconstitution of G protein-coupled receptors into model membranes. Methods in molecular biology (Clifton, N.J.), 1957, 205–220.
  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Reconstitution of membrane proteins into liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-120.
  • Popot, J. L. (2010). Amphipols, nanodiscs, and lipidic cubic phases: a personal and historical perspective. Methods in molecular biology (Clifton, N.J.), 601, 3–31.
  • Ritchie, T. K., & Grinkova, Y. V. (2012). Reconstitution of membrane proteins in polymer-based nanodiscs. Methods in enzymology, 505, 117–134.
  • Marsh, D. (2013). Handbook of lipid bilayers. CRC press.
  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry (Palo Alto, Calif.), 1, 801–832.
  • Avanti Polar Lipids. (n.d.). Liposome Extrusion. Retrieved from [Link]

  • Barenholz, Y. (2012). Doxil®--the first FDA-approved nano-drug: lessons learned. Journal of controlled release : official journal of the Controlled Release Society, 160(2), 117–134.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews. Drug discovery, 4(2), 145–160.
  • Lasic, D. D. (1998). Novel applications of liposomes. Trends in biotechnology, 16(7), 307–321.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • MacDonald, R. C., MacDonald, R. I., Menco, B. P., Takeshita, K., Subbarao, N. K., & Hu, L. R. (1991). Small-volume extrusion apparatus for preparation of large, unilamellar vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(2), 297-303.
  • Olson, F., Hunt, C. A., Szoka, F. C., Vail, W. J., & Papahadjopoulos, D. (1979). Preparation of liposomes of defined size distribution by extrusion through polycarbonate membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 557(1), 9-23.
  • Rigaud, J. L., Pitard, B., & Levy, D. (1995). Reconstitution of membrane proteins into liposomes: application to transport systems. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1231(3), 223-246.
  • Knol, J., Sjollema, K. A., & Poolman, B. (1998). Detergent-mediated reconstitution of membrane proteins. Biochemistry, 37(46), 16410–16415.
  • Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry.

Sources

An In-depth Technical Guide to the Discovery and History of Short-Chain Phosphatidic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphatidic acids (PAs) are a class of glycerophospholipids that serve as both fundamental precursors for the biosynthesis of all other glycerolipids and as critical signaling molecules in a myriad of cellular processes. While the roles of long-chain PAs have been extensively studied, their short-chain counterparts have a unique history and distinct applications in research. This technical guide provides a comprehensive overview of the discovery and history of short-chain phosphatidic acids, detailing their initial synthesis as research tools, the evolution of analytical techniques that enabled their detection, and their eventual identification as endogenous signaling molecules. We will explore the pivotal role of synthetic short-chain PAs in elucidating cellular signaling pathways, provide detailed experimental protocols for their analysis, and discuss their emerging, distinct biological functions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important subclass of lipid messengers.

Introduction: The Emergence of a Signaling Lipid

Phosphatidic acid (PA), though a minor component of cellular membranes, occupies a central position in lipid metabolism and signaling.[1] Structurally the simplest glycerophospholipid, it consists of a glycerol backbone esterified with two fatty acids and a phosphate group.[2] The diversity of PA species, arising from variations in the length and saturation of their fatty acyl chains, contributes to their functional specificity.[3] Short-chain phosphatidic acids (SCPAs), typically defined as having acyl chains of 10 carbons or fewer, were initially synthesized as tools to overcome the insolubility of their long-chain counterparts, thereby facilitating the study of lipid-mediated signaling events in aqueous cellular systems. Their history is thus intertwined with the broader story of how lipid second messengers came to be understood.

Early Investigations: A Tool for Unraveling Cellular Signaling

The story of short-chain phosphatidic acids begins not with their discovery in cells, but with their chemical synthesis as experimental probes. In the 1980s, a surge of interest in the role of lipids in signal transduction, particularly the discovery of protein kinase C (PKC) and its activation by diacylglycerol (DAG), created a demand for cell-permeable lipid molecules.

A seminal discovery in 1977 by Nishizuka and colleagues identified PKC, a kinase activated by calcium and phospholipids.[4] This was followed by the crucial finding that unsaturated diacylglycerol is an essential activator of PKC, linking receptor-dependent inositol phospholipid hydrolysis to protein phosphorylation.[4] To study these pathways, researchers required tools that could mimic the endogenous lipid messengers.

The use of synthetic short-chain diacylglycerols, such as sn-1,2-dioctanoylglycerol (diC8), became a key experimental strategy. A 1986 study demonstrated that exogenous diC8 could act as an intracellular activator of PKC.[5] Significantly, this study also observed that the effect of diC8 was transient and associated with its rapid metabolism to a newly detected intracellular phospholipid: sn-1,2-dioctanoyl phosphatidic acid.[5] This represents one of the earliest and most direct illustrations of a synthetic short-chain PA being generated within a cell and linked to a major signaling pathway. This work highlighted the utility of short-chain lipids as research tools and foreshadowed the discovery of endogenous SCPAs.

The stereospecificity of this activation was later demonstrated, with only the sn-1,2-diglycerides being active, underscoring the specific nature of lipid-protein interactions.[6] These early studies firmly established short-chain lipids, including SCPAs, as invaluable tools for dissecting the intricacies of cellular signaling.

The Analytical Challenge: A History of Detection

The discovery and characterization of any lipid class are intrinsically linked to the analytical technologies available at the time. The low abundance of many signaling lipids, including SCPAs, presented a significant analytical hurdle.

The Era of Chromatography

Thin-Layer Chromatography (TLC): First described in 1938, TLC became a workhorse for lipid separation.[7] This technique separates lipids based on their polarity, allowing for the isolation of different phospholipid classes.[8] One- and two-dimensional TLC methods were developed to separate the main phospholipid classes, and the use of boric acid-impregnated plates improved the resolution of anionic phospholipids like PA.[7][8] While excellent for qualitative and semi-quantitative analysis of major phospholipid classes, the sensitivity of TLC was often insufficient for the detection of low-abundance species like endogenous SCPAs.[9][10]

Gas Chromatography (GC): GC has been a cornerstone for the analysis of fatty acids, including short-chain fatty acids (SCFAs).[11][12] In the context of phospholipids, this involves hydrolyzing the lipid to release the fatty acid chains, which are then derivatized to make them volatile for GC analysis.[13] GC coupled with a flame ionization detector (FID) is a robust method for quantifying fatty acids.[11][14] However, this approach only provides information about the fatty acid composition of the total PA pool and does not allow for the analysis of intact SCPA molecules.

The Mass Spectrometry Revolution

The advent of soft ionization techniques in mass spectrometry (MS), such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized lipid analysis.[15] These methods allowed for the direct analysis of intact lipid molecules from complex biological extracts, ushering in the era of lipidomics.[16]

Shotgun Lipidomics and LC-MS: "Shotgun lipidomics," or the direct infusion of a total lipid extract into a mass spectrometer, enabled the rapid identification and quantification of hundreds of lipid species.[16] Tandem mass spectrometry (MS/MS) became essential for the structural elucidation of phospholipids by inducing fragmentation of the parent ion to reveal its constituent parts.[16]

For more complex mixtures and the analysis of low-abundance species, coupling liquid chromatography (LC) with MS (LC-MS) provided an additional layer of separation prior to detection, reducing ion suppression and increasing sensitivity.[16] The development of high-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance and Orbitrap instruments, further enhanced the ability to accurately identify and quantify a vast array of lipid species, including the less abundant SCPAs.[15]

From Synthetic Tool to Endogenous Messenger

While synthetic SCPAs were instrumental in early signaling research, the question of their endogenous existence remained. The increased sensitivity of modern mass spectrometry-based lipidomics has now made it possible to identify and quantify endogenous SCPAs in various biological samples.

For instance, a 2018 study utilizing UHPLC-ESI-HRMS-based metabolomics identified altered levels of specific PA species, including those with shorter acyl chains, in the eutopic endometrium of patients with endometriosis, suggesting their involvement in the pathophysiology of the disease.[17] The discovery of a class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), which have anti-diabetic and anti-inflammatory effects, further highlights the potential for novel, structurally diverse lipids with important biological functions to be discovered through advanced lipidomic approaches.[18] While not strictly SCPAs, the discovery of FAHFAs underscores the expanding landscape of known bioactive lipids.

Synthesis of Short-Chain Phosphatidic Acids for Research

The continued use of SCPAs as research tools necessitates their chemical synthesis. Various synthetic strategies have been developed to produce SCPAs with defined acyl chains.

Chemical Synthesis

Modern synthetic routes often employ protecting group strategies and stereoselective reactions to achieve high yields and purity. For example, semi-synthetic approaches can start from natural sources of phospholipids, which are then enzymatically or chemically modified.[19] Fully synthetic routes offer greater control over the final structure.[19]

A key challenge in phospholipid synthesis is the potential for acyl migration. Recent advances in synthetic methodology have focused on minimizing this side reaction to ensure the regiochemical purity of the final product.[3] The ability to synthesize photoswitchable and clickable SCPA analogues has further expanded the toolkit for studying PA signaling with high spatiotemporal resolution.[20][21]

Enzymatic Synthesis

Enzymatic methods can also be employed for the synthesis of SCPAs. For example, diacylglycerol kinases can phosphorylate short-chain diacylglycerols to produce the corresponding SCPAs.[2] Phospholipase D can also be used to generate PAs from other phospholipids, and this process can be adapted for the synthesis of specific PA species.[19]

Signaling Pathways and Biological Functions of Short-Chain Phosphatidic Acids

While initially used as general activators of PA-dependent pathways, evidence is emerging that SCPAs may have distinct signaling roles. Their greater water solubility may influence their diffusion and interaction with cellular machinery.

Modulation of Protein Kinase C

As discussed, the metabolism of short-chain diacylglycerols to SCPAs is linked to the transient activation of PKC.[5] This rapid turnover suggests a mechanism for tightly regulating the duration of PKC signaling.

Regulation of Membrane Trafficking

Phosphatidic acid is known to play a role in membrane dynamics, including vesicle budding and fusion, due to its unique conical shape which induces membrane curvature.[1] The localized production of SCPAs could, in principle, contribute to these processes.

Emerging Roles

The ability to now detect and quantify endogenous SCPAs opens the door to discovering their specific roles in health and disease. Their association with conditions like endometriosis suggests they may be involved in processes such as cell proliferation, motility, and inflammation.[17] Furthermore, short-chain fatty acids, the building blocks of SCPAs, are known to activate G-protein coupled receptors like GPR41 and GPR43, linking gut microbiota metabolism to host signaling.[22] Whether SCPAs themselves can directly interact with these or other receptors is an active area of investigation.

Experimental Protocols

Extraction of Phospholipids from Biological Samples

A modified Folch or Bligh-Dyer extraction is commonly used for total lipid extraction.

Protocol: Bligh-Dyer Extraction

  • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

Self-Validation: To ensure complete extraction, a second extraction of the aqueous phase can be performed and analyzed separately to confirm that no significant amount of lipid remains.

Analysis of Short-Chain Phosphatidic Acids by LC-MS/MS

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution tandem mass spectrometer.

Chromatography:

  • Column: A C18 reversed-phase column is suitable for separating phospholipids based on their hydrophobicity.

  • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the phospholipids.

Mass Spectrometry:

  • Ionization Mode: Negative electrospray ionization (ESI) is typically used for the analysis of acidic phospholipids like PA.

  • Detection: Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for targeted quantification of specific SCPA species. This involves monitoring the transition from a specific precursor ion (the intact SCPA) to a specific product ion (e.g., a fatty acid fragment).

Self-Validation: The use of stable isotope-labeled internal standards for each SCPA species of interest is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Selected Short-Chain Phosphatidic Acids
Phosphatidic Acid SpeciesAcyl ChainsMolecular Weight ( g/mol )Charge at pH 7.4
Dihexanoyl-PA (diC6-PA)6:0/6:0424.43-1 to -2
Dioctanoyl-PA (diC8-PA)8:0/8:0480.54-1 to -2
Didecanoyl-PA (diC10-PA)10:0/10:0536.65-1 to -2
Diagrams

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation DAG DAG PLC->DAG 3. Hydrolysis DGK DGK SCPA SCPA DGK->SCPA PIP2 PIP2 PIP2->PLC DAG->DGK 4. Phosphorylation PKC_inactive PKC (inactive) DAG->PKC_inactive 5a. Activation SCPA->PKC_inactive 5b. Potential Modulation PKC_active PKC (active) PKC_inactive->PKC_active Downstream_Effectors Downstream_Effectors PKC_active->Downstream_Effectors 6. Phosphorylation

Figure 1: A simplified signaling pathway illustrating the generation of diacylglycerol (DAG) and its potential conversion to short-chain phosphatidic acid (SCPA) by diacylglycerol kinase (DGK), leading to the activation of Protein Kinase C (PKC).

Experimental_Workflow Sample Biological Sample (e.g., cells, tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Figure 2: A generalized experimental workflow for the analysis of short-chain phosphatidic acids from biological samples.

Conclusion and Future Directions

The history of short-chain phosphatidic acids is a compelling example of how chemical tools can drive biological discovery. Initially synthesized to probe the nascent field of lipid signaling, they have now been identified as endogenous molecules with potentially unique physiological roles. The continued development of highly sensitive analytical techniques will be crucial for mapping the full diversity of the SCPA lipidome and understanding how it is regulated in space and time. Future research will likely focus on identifying specific SCPA-binding proteins, elucidating their unique signaling pathways, and exploring their potential as biomarkers and therapeutic targets in a range of diseases.

References

  • Title: Thin-Layer Chromatography of Phospholipids Source: National Institutes of Health URL: [Link]

  • Title: Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids Source: National Institutes of Health URL: [Link]

  • Title: Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects Source: PubMed URL: [Link]

  • Title: Applications of Mass Spectrometry for Cellular Lipid Analysis Source: National Institutes of Health URL: [Link]

  • Title: TLC of phospholipids Source: Cyberlipid URL: [Link]

  • Title: Phospholipid Source: Wikipedia URL: [Link]

  • Title: Intracellular activation of protein kinase C and regulation of the surface transferrin receptor by diacylglycerol is a spontaneously reversible process that is associated with rapid formation of phosphatidic acid Source: PubMed URL: [Link]

  • Title: Thin-Layer Chromatography of Lipids Source: AOCS URL: [Link]

  • Title: Quantitative analysis of phospholipids by thin-layer chromatography. Source: SciSpace URL: [Link]

  • Title: Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry Source: PNAS URL: [Link]

  • Title: Making Heads or Tails Out of Phospholipid Synthesis Source: UC San Diego Today URL: [Link]

  • Title: A modified procedure for thin layer chromatography of phospholipids Source: ResearchGate URL: [Link]

  • Title: What are phospholipids and what are some examples? Source: Quora URL: [Link]

  • Title: Happy Birthday Protein Kinase C: Past, Present and Future of a Superfamily Source: National Institutes of Health URL: [Link]

  • Title: Natural versus synthetic phospholipids Source: Lipoid URL: [Link]

  • Title: Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research Source: MetwareBio URL: [Link]

  • Title: A Synthesis of Dioctanoyl Phosphatidylinositol Source: ResearchGate URL: [Link]

  • Title: Phosphatidic acid Source: Wikipedia URL: [Link]

  • Title: Mass spectrometry-based phospholipid imaging: methods and findings Source: National Institutes of Health URL: [Link]

  • Title: The use of natural and synthetic phospholipids as pharmaceutical excipients Source: National Institutes of Health URL: [Link]

  • Title: Designing new natural-mimetic phosphatidic acid: a versatile and innovative synthetic strategy for glycerophospholipid research. Source: bioRxiv URL: [Link]

  • Title: Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation Source: National Institutes of Health URL: [Link]

  • Title: Metabolipidomics: Profiling metabolism of glycerophospholipid species by stable isotopic precursors and tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Discovery of Phosphatidic Acid, Phosphatidylcholine, and Phosphatidylserine as Biomarkers for Early Diagnosis of Endometriosis Source: National Institutes of Health URL: [Link]

  • Title: How Phospholipids Contribute to Cell Signaling and Communication Source: Bioway URL: [Link]

  • Title: Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice Source: PubMed Central URL: [Link]

  • Title: Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review Source: Frontiers URL: [Link]

  • Title: Nuclear Phospholipids and Signaling: An Update of the Story Source: MDPI URL: [Link]

  • Title: Short Chain Fatty Acids Analysis Source: YouTube URL: [Link]

  • Title: Phospholipid subcellular localization and dynamics Source: National Institutes of Health URL: [Link]

  • Title: Lipid signaling Source: Wikipedia URL: [Link]

  • Title: gas chromatography and lipids Source: s.c.e.q.a. URL: [Link]

  • Title: Phosphatidic Acid Signaling and Function in Nuclei Source: National Institutes of Health URL: [Link]

  • Title: Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco Source: National Institutes of Health URL: [Link]

  • Title: Optical Control of Phosphatidic Acid Signaling Source: ACS Central Science URL: [Link]

  • Title: Signaling functions of phosphatidic acid Source: ResearchGate URL: [Link]

  • Title: Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey Source: National Institutes of Health URL: [Link]

  • Title: The stereospecific activation of protein kinase C Source: PubMed URL: [Link]

  • Title: Activation of protein kinase Calpha inhibits growth of pancreatic cancer cells via p21(cip)-mediated G(1) arrest Source: PubMed URL: [Link]

  • Title: Designing New Natural‐Mimetic Phosphatidic Acid: A Versatile and Innovative Synthetic Strategy for Glycerophospholipid Research Source: National Institutes of Health URL: [Link]

  • Title: Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism Source: National Institutes of Health URL: [Link]

  • Title: Lipid droplet Source: Wikipedia URL: [Link]

Sources

A-Technical-Guide-to-1-2-didecanoyl-sn-glycero-3-phosphate-Sodium-Salt-vs-Free-Acid-A-Senior-Application-Scientist-s-Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-didecanoyl-sn-glycero-3-phosphate, a diacyl-glycerophospholipid also known as 10:0 Phosphatidic Acid (PA), is a pivotal molecule in lipid biochemistry, cellular signaling, and drug delivery systems.[1][2] Its utility is complicated by its availability in two primary forms: the sodium salt and the free acid. This guide provides an in-depth technical analysis of these two forms, elucidating the critical differences in their physicochemical properties and the practical implications for experimental design and application. We will explore the causality behind selecting one form over the other, provide validated protocols for their use, and present visual aids to clarify complex concepts, empowering researchers to make informed decisions and achieve reproducible, high-fidelity results.

Introduction: The Dichotomy of a Key Phospholipid

Phosphatidic acid (PA) is the simplest glycerophospholipid, comprising a glycerol backbone, two fatty acid chains, and a phosphate headgroup.[1][3] This amphipathic structure allows it to integrate into lipid bilayers, where it acts as a precursor for the synthesis of other phospholipids and as a critical signaling molecule.[1][3] Specifically, this compound, with its two 10-carbon decanoyl chains, is a valuable tool for creating model membranes and is used in the development of liposomal drug delivery systems.[4][5]

The choice between the sodium salt and the free acid form of this lipid is a crucial first step in experimental design, yet the rationale behind this choice is often not immediately apparent. This decision hinges on a nuanced understanding of their differing behaviors in aqueous and organic environments, their pH-dependent properties, and their interactions with other molecules. This guide aims to demystify these aspects, providing a clear path for researchers to harness the full potential of this versatile phospholipid.

Core Physicochemical Properties: A Comparative Analysis

The fundamental difference between the sodium salt and the free acid lies in the protonation state of the phosphate headgroup. This seemingly small variation has significant consequences for solubility, handling, and biological activity.

PropertyThis compound Sodium SaltThis compound Free AcidKey Implications for Researchers
Molecular Formula C23H44O8PNaC23H45O8PThe presence of the sodium ion in the salt form increases its molecular weight and alters its polarity.
Appearance Typically a white to off-white powderCan range from a waxy solid to a viscous oilThe physical state can influence ease of handling and weighing.
Solubility in Organic Solvents Generally soluble in chloroform and methanol mixtures.[6]Soluble in a wider range of organic solvents, including chloroform, methanol, and ethanol.The free acid offers greater flexibility for initial stock solution preparation.
Aqueous Dispersibility Readily disperses in aqueous buffers to form micelles or liposomes, especially with sonication or extrusion.Poorly dispersible in neutral or acidic aqueous solutions; requires alkaline conditions (pH > 8) to deprotonate and disperse.The sodium salt is the preferred form for direct hydration methods in liposome preparation.
pH Sensitivity The phosphate headgroup is deprotonated, carrying a net negative charge.The protonation state is pH-dependent, with a pKa value that can be influenced by the surrounding lipid environment.[7]The free acid can act as a pH sensor in biological membranes, influencing protein interactions.[7][8]
Hygroscopicity More hygroscopic due to the ionic nature of the sodium salt.Less hygroscopic than the sodium salt.Both forms should be stored under inert gas and in a desiccated environment to prevent hydrolysis.
Storage Recommended storage at -20°C.[9]Recommended storage at -20°C.Long-term stability is crucial for experimental reproducibility.
The Causality of Choice: Sodium Salt vs. Free Acid in Practice

The decision to use the sodium salt or the free acid is not arbitrary; it is a strategic choice based on the specific experimental goals.

3.1. When to Choose the Sodium Salt:

The sodium salt is the go-to choice for applications requiring the straightforward formation of lipid bilayers in aqueous environments.

  • Liposome and Nanoparticle Formulation: The pre-neutralized phosphate headgroup of the sodium salt facilitates spontaneous self-assembly into liposomes upon hydration.[10][11][12] This is the cornerstone of its use in drug delivery systems, where consistent and reproducible vesicle formation is paramount.[10][11][12]

  • Studies of Membrane Structure and Dynamics: For researchers investigating the biophysical properties of membranes, the sodium salt provides a reliable component for creating model systems that mimic the charge characteristics of biological membranes.[10]

3.2. When to Choose the Free Acid:

The free acid form is indispensable for experiments where the pH-dependent behavior of the phosphate headgroup is the variable of interest.

  • Investigating pH-Sensing in Biological Processes: The protonation state of phosphatidic acid can act as a biological "pH-stat," influencing the recruitment and activity of various proteins.[7][8] The free acid form is essential for studying these pH-dependent lipid-protein interactions.

  • Formulations Requiring Acidic Conditions: In certain drug delivery applications, an acidic internal environment within a liposome is required. The free acid allows for the creation of such formulations, which can be critical for the stability and release of pH-sensitive drugs.

  • Organic Phase Syntheses: The enhanced solubility of the free acid in a broader range of organic solvents makes it more suitable for chemical reactions or formulations that are carried out in non-aqueous environments.

Experimental Protocols: A Self-Validating Approach

To ensure the integrity of your research, it is crucial to follow well-defined and validated protocols. The following methodologies are designed to be self-validating, with clear checkpoints to confirm the successful completion of each step.

4.1. Preparation of Stock Solutions

Objective: To prepare a concentrated, stable stock solution for subsequent experiments.

Protocol for this compound Sodium Salt:

  • Weighing: Accurately weigh the desired amount of the lyophilized sodium salt in a clean, glass vial.

  • Solvent Addition: Add a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture until the lipid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution under an inert gas (e.g., argon or nitrogen) at -20°C.

Protocol for this compound Free Acid:

  • Weighing: Accurately weigh the desired amount of the free acid in a clean, glass vial.

  • Solvent Addition: Add a sufficient volume of chloroform to achieve the target concentration.

  • Dissolution: Gently warm the mixture if necessary and vortex until a clear solution is obtained.

  • Storage: Store the stock solution under an inert gas at -20°C.

Validation Checkpoint: A clear, particulate-free solution indicates complete dissolution.

4.2. Liposome Preparation via Thin-Film Hydration

Objective: To prepare multilamellar vesicles (MLVs) for use in drug delivery or model membrane studies.[13][14][15] This protocol is primarily for the sodium salt.

  • Lipid Film Formation:

    • Transfer the desired amount of the lipid stock solution to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[13][15]

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the flask.

    • Hydrate the lipid film by gentle rotation above the lipid's phase transition temperature.

  • Vesicle Formation:

    • The hydrated lipid sheets will spontaneously swell and detach to form MLVs.

  • Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Validation Checkpoint: The formation of a milky, opalescent suspension indicates successful MLV formation. Dynamic light scattering (DLS) can be used to confirm vesicle size and polydispersity after sizing.

Visualization of Core Concepts

To further clarify the concepts discussed, the following diagrams illustrate key molecular behaviors and experimental workflows.

G cluster_0 Sodium Salt in Aqueous Solution cluster_1 Free Acid in Aqueous Solution (pH Dependent) Sodium Salt Sodium Salt Hydration Hydration Sodium Salt->Hydration Dissociated Ions Deprotonated PA (PA⁻) + Na⁺ Hydration->Dissociated Ions Free Acid Free Acid pH < pKa pH < pKa Free Acid->pH < pKa pH > pKa pH > pKa Free Acid->pH > pKa Protonated PA (PAH) Protonated PA (PAH) pH < pKa->Protonated PA (PAH) Deprotonated PA (PA⁻) Deprotonated PA (PA⁻) pH > pKa->Deprotonated PA (PA⁻)

Caption: Dissociation of Sodium Salt vs. pH-Dependent Protonation of Free Acid.

G A 1. Lipid Dissolution (in Organic Solvent) B 2. Solvent Evaporation (Thin Film Formation) A->B C 3. Hydration (with Aqueous Buffer) B->C D 4. Vesicle Formation (Multilamellar Vesicles) C->D E 5. Sizing (Optional) (Extrusion or Sonication) D->E F Unilamellar Vesicles E->F

Caption: Thin-Film Hydration Workflow for Liposome Preparation.

Conclusion: A Strategic Approach to Phospholipid Selection

The choice between this compound sodium salt and its free acid form is a critical decision with far-reaching implications for experimental outcomes. The sodium salt offers ease of use and reproducibility for the formulation of liposomes and other lipid assemblies in aqueous media. In contrast, the free acid is an invaluable tool for investigating the nuanced, pH-dependent roles of phosphatidic acid in cellular signaling and for specialized formulation requirements. By understanding the fundamental physicochemical differences and applying the validated protocols outlined in this guide, researchers can confidently select the appropriate form of this versatile phospholipid to advance their scientific endeavors.

References
  • Shin, J. J., & Loewen, C. J. (2011). Putting the pH into phosphatidic acid signaling. BMC biology, 9, 85. [Link]

  • Kim, J. H., & Kim, Y. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in biochemistry, 64(5), 747–760. [Link]

  • Fakas, S., & Carman, G. M. (2010). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Lipids, 45(7), 671–674. [Link]

  • Shin, J. J., & Loewen, C. J. (2011). Putting the pH into phosphatidic acid signaling. BMC Biology, 9, 85. [Link]

  • Zhang, Y., Verreault, D., & Allen, H. C. (2016). Cation effects on phosphatidic acid monolayers at various pH conditions. Chemistry and physics of lipids, 199, 54–61. [Link]

  • Triebl, A., Trötzmüller, M., Eberl, A., Hanel, P., Hartler, J., & Köfeler, H. C. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of chromatography. A, 1347, 104–110. [Link]

  • Zhang, Y., Verreault, D., & Allen, H. C. (2016). Cation effects on phosphatidic acid monolayers at various pH conditions. Chemistry and Physics of Lipids, 199, 54-61. [Link]

  • Creative Biolabs. (n.d.). This compound (sodium salt). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound (sodium salt). Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). 1,2-Didecanoyl-sn-Glycero-3-Phosphocholine (10:0 PC). Retrieved from [Link]

  • AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Belščak-Cvitanović, A., Komes, D., & Karlović, S. (2018). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 7(3), 36. [Link]

  • Life Science Products. (n.d.). This compound, 10:0 PA. Retrieved from [Link]

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Scientia pharmaceutica, 84(3), 515–530. [Link]

  • MySkinRecipes. (n.d.). 1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). Retrieved from [Link]

  • Al-Samydai, A., Al-Mulla, E. A. J., & Al-Samydai, A. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of genetic engineering & biotechnology, 20(1), 73. [Link]

  • Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., Samiei, M., Kouhi, M., & Nejati-Koshki, K. (2013). Conventional and novel methods for the preparation of micro and nanoliposomes. Nanoscale research letters, 8(1), 102. [Link]

  • Human Metabolome Database. (2021). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Lee, J. Y., Hwang, J. S., Lee, Y. J., Kim, D. H., & Jeong, J. H. (2020). 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes. Biochemical and biophysical research communications, 533(1), 162–167. [Link]

  • Zhang, Y., Verreault, D., & Allen, H. C. (2018). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. Langmuir, 34(3), 917-925. [Link]

  • Gąsior, Ł., Gęgotek, A., & Skrzydlewska, E. (2021). 1,2-Dicinnamoyl-sn-glycero-3-phosphocholine Improves Insulin Sensitivity and Upregulates mtDNA-Encoded Genes in Insulin-Resistant 3T3-L1 Adipocytes: A Preliminary Study. Molecules (Basel, Switzerland), 26(11), 3183. [Link]

  • Zhang, Y., Verreault, D., & Allen, H. C. (2018). Effect of pH and Salt on Surface pK a of Phosphatidic Acid Monolayers. Langmuir : the ACS journal of surfaces and colloids, 34(3), 917–925. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Database. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Retrieved from [Link]

Sources

The Lynchpin of Lipid Synthesis and Cellular Energetics: An In-depth Technical Guide to the sn-Glycerol-3-Phosphate Backbone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the sn-glycerol-3-phosphate (G3P) backbone, a pivotal molecule at the crossroads of glycolysis, glycerolipid synthesis, and cellular energy metabolism. We will delve into its biosynthesis, its multifaceted roles in cellular function, and its emerging significance as a therapeutic target in a range of diseases. This document is designed to be a technical resource, offering not only a deep understanding of the underlying biochemistry but also practical insights and methodologies for researchers in the field.

The Centrality of sn-Glycerol-3-Phosphate: More Than Just a Backbone

sn-Glycerol-3-phosphate is the stereospecific backbone upon which all glycerophospholipids and triacylglycerols are built in eukaryotes and bacteria.[1] Its strategic position as a direct derivative of glycolysis intermediates endows it with the unique capacity to link carbohydrate and lipid metabolism.[2][3][4] The cellular pool of G3P is a critical determinant of the rate of glycerolipid synthesis and is tightly regulated by the cell's metabolic state. Understanding the synthesis and fate of this molecule is, therefore, fundamental to comprehending cellular homeostasis and the pathophysiology of metabolic diseases.

Biosynthesis of sn-Glycerol-3-Phosphate: Two Primary Pathways

The cellular pool of sn-glycerol-3-phosphate is maintained through two primary enzymatic pathways, the activities of which are tissue-specific and dependent on the metabolic state of the organism.

From Glycolysis: The Glycerol-3-Phosphate Dehydrogenase (GPDH) Pathway

The major route for G3P synthesis is the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[5][1] This reaction is catalyzed by the NAD-dependent cytosolic enzyme, glycerol-3-phosphate dehydrogenase (GPD1) .[3][6]

DHAP + NADH + H⁺ ⇌ sn-Glycerol-3-Phosphate + NAD⁺

This reversible reaction not only produces the backbone for lipid synthesis but also plays a crucial role in regenerating NAD⁺ in the cytosol, which is essential for maintaining glycolytic flux.[7]

From Glycerol: The Glycerol Kinase (GK) Pathway

A second pathway, prominent in the liver and kidneys, involves the direct phosphorylation of glycerol.[3] This reaction is catalyzed by glycerol kinase (GK) , utilizing ATP as the phosphate donor.

Glycerol + ATP → sn-Glycerol-3-Phosphate + ADP

This pathway is particularly important for utilizing glycerol released from the hydrolysis of triacylglycerols in adipose tissue.

Experimental Protocol: Assay of Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

This protocol provides a colorimetric method for determining GPDH activity in cell and tissue lysates.[8]

Principle: The enzymatic activity of GPDH is determined by measuring the rate of NADH generation, which reduces a colorless probe to a colored product with strong absorbance at 450 nm. One unit of GPDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at 37°C.

Materials:

  • GPDH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • GPDH Substrate (sn-Glycerol-3-Phosphate)

  • GPDH Probe (e.g., a tetrazolium salt)

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Sample (cell or tissue homogenate)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cells in ice-cold GPDH Assay Buffer.[8]

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of NADH standards in GPDH Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Add 1-50 µL of sample or standard to duplicate wells of the 96-well plate.

    • For samples with potentially high background NADH, prepare a sample blank for each by omitting the GPDH substrate.

    • Adjust the volume in all wells to 50 µL with GPDH Assay Buffer.

    • Prepare a Reaction Mix containing GPDH Assay Buffer, GPDH Probe, and GPDH Substrate.

    • Add 50 µL of the Reaction Mix to each well.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode for 20-60 minutes at 37°C, protecting the plate from light.

  • Calculation:

    • Determine the change in absorbance per minute (ΔA450/min).

    • Subtract the reading from the 0 NADH standard from all readings.

    • Plot the NADH standard curve and determine the slope.

    • Calculate the GPDH activity of the sample using the equation: GPDH Activity (U/mL) = (ΔA450/min / slope) x dilution factor

The sn-Glycerol-3-Phosphate Backbone in Glycerolipid Synthesis

G3P is the foundational molecule for the de novo synthesis of all glycerolipids. This process is initiated by the sequential acylation of the G3P backbone.

The First Acylation Step: A Commitment to Lipid Synthesis

The first and often rate-limiting step in glycerolipid synthesis is the acylation of the sn-1 position of G3P by glycerol-3-phosphate acyltransferase (GPAT) .[9][10] This reaction forms lysophosphatidic acid (LPA).

sn-Glycerol-3-Phosphate + Acyl-CoA → 1-Acyl-sn-glycerol-3-phosphate (LPA) + CoA

Mammals have four GPAT isoforms with distinct tissue distributions, subcellular localizations, and substrate specificities, highlighting the complexity of lipid metabolism regulation.[9][11]

Subsequent Acylations and Diversification

LPA is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) to form phosphatidic acid (PA), a central branch point in lipid synthesis. PA can be dephosphorylated to diacylglycerol (DAG) for the synthesis of triacylglycerols (TAGs) and the phospholipids phosphatidylcholine (PC) and phosphatidylethanolamine (PE), or it can be converted directly to phosphatidylinositol (PI), cardiolipin (CL), and phosphatidylglycerol (PG).

Diagram: The Central Role of sn-Glycerol-3-Phosphate in Glycerolipid Synthesis

glycerolipid_synthesis DHAP Dihydroxyacetone Phosphate (DHAP) G3P sn-Glycerol-3-Phosphate (G3P) DHAP->G3P GPD1 (NADH -> NAD+) LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT (Acyl-CoA -> CoA) PA Phosphatidic Acid (PA) LPA->PA AGPAT (Acyl-CoA -> CoA) DAG Diacylglycerol (DAG) PA->DAG PAP PI_PG_CL Phosphatidylinositol (PI) Phosphatidylglycerol (PG) Cardiolipin (CL) PA->PI_PG_CL TAG Triacylglycerol (TAG) DAG->TAG DGAT (Acyl-CoA -> CoA) PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) DAG->PC_PE

Caption: Biosynthetic pathway from DHAP to major glycerolipids.

The Glycerol-3-Phosphate Shuttle: A Bridge Between Cytosol and Mitochondria

Beyond its structural role in lipid synthesis, G3P is a key component of the glycerol-3-phosphate shuttle , a vital mechanism for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[7] This shuttle is particularly active in tissues with high energy demands, such as skeletal muscle and the brain.[7]

The shuttle consists of two enzymes:

  • Cytosolic GPD1: Reduces DHAP to G3P, oxidizing cytosolic NADH to NAD⁺.[7]

  • Mitochondrial GPD2: Located on the outer surface of the inner mitochondrial membrane, GPD2 oxidizes G3P back to DHAP, transferring electrons to the electron transport chain via FAD to form FADH₂.[7]

This process is less energy-efficient than the malate-aspartate shuttle, as FADH₂ enters the electron transport chain at Complex II, bypassing Complex I and thus producing fewer ATP molecules per NADH oxidized.[7] However, the G3P shuttle is crucial for rapidly regenerating cytosolic NAD⁺ to sustain high rates of glycolysis. Recent research also implicates the G3P shuttle in thermogenesis, where the energy lost by bypassing Complex I can be dissipated as heat.[12][13]

Diagram: The Glycerol-3-Phosphate Shuttle

g3p_shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_intermembrane Intermembrane Space cluster_innermembrane Inner Mitochondrial Membrane DHAP_c DHAP GPD1 GPD1 DHAP_c->GPD1 G3P_c sn-Glycerol-3-Phosphate G3P_m sn-Glycerol-3-Phosphate G3P_c->G3P_m Diffusion NADH_c NADH + H+ NADH_c->GPD1 NAD_c NAD+ GPD1->G3P_c GPD1->NAD_c GPD2 GPD2 G3P_m->GPD2 FADH2 FADH2 GPD2->FADH2 DHAP_m DHAP GPD2->DHAP_m FAD FAD FAD->GPD2 UQH2 UQH2 FADH2->UQH2 e- UQ UQ DHAP_m->DHAP_c Diffusion

Caption: The glycerol-3-phosphate shuttle mechanism.

The Glycerol Shunt: A Novel Regulatory Pathway

Recent research has uncovered a "glycerol shunt" pathway that provides an additional layer of regulation on G3P levels. This pathway involves the hydrolysis of G3P to glycerol by the enzyme glycerol-3-phosphate phosphatase (G3PP) .[5][14][15]

sn-Glycerol-3-Phosphate + H₂O → Glycerol + Pi

This shunt allows cells to divert excess glycolytic carbon away from lipid synthesis and energy production, releasing glycerol, which can then be transported out of the cell.[4] The glycerol shunt is emerging as a critical mechanism for preventing cellular stress under conditions of nutrient excess, such as hyperglycemia.[4][14][15] By controlling G3P levels, G3PP can modulate glycolysis, glucose oxidation, and insulin secretion.[14]

sn-Glycerol-3-Phosphate in Disease and as a Drug Target

The central role of G3P in metabolism makes its dysregulation a key factor in several diseases, and the enzymes involved in its metabolism are attractive targets for drug development.

Metabolic Diseases: Insulin Resistance and NAFLD

In conditions of nutrient excess, such as in obesity and type 2 diabetes, increased glycolytic flux can lead to an accumulation of G3P. This surplus G3P drives the synthesis of DAG and TAG, contributing to ectopic lipid accumulation in tissues like the liver and muscle, a hallmark of non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[16][17][18][19] The accumulation of DAG is thought to activate protein kinase C isoforms that interfere with insulin signaling.[17]

Therapeutic Strategy: Inhibition of GPAT, the rate-limiting enzyme in G3P utilization for lipid synthesis, is a promising strategy to reduce hepatic steatosis and improve insulin sensitivity. Small molecule inhibitors of GPAT have been shown to decrease adiposity and enhance fatty acid oxidation in preclinical models.[9][20][21]

Cancer

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis (the Warburg effect). The resulting increase in DHAP can be shunted into G3P production, providing the building blocks for the rapid synthesis of membranes required for cell proliferation.[2][3][6][22] The expression and activity of GPDH isoforms are often altered in cancer, with GPD1 sometimes acting as a tumor suppressor and GPD2 promoting cancer cell growth.[3][6][22]

Therapeutic Strategy: Targeting the enzymes of G3P metabolism presents a novel approach to cancer therapy. Inhibitors of mitochondrial GPD2, for instance, could limit the bioenergetic capacity of cancer cells and impede their growth.[3] A novel class of small-molecule inhibitors of mGPDH, termed iGPs, has been identified and characterized, providing valuable tools for further investigation.[23][24][25]

Table: Key Enzymes in sn-Glycerol-3-Phosphate Metabolism and Their Therapeutic Potential

EnzymeLocationFunction in G3P MetabolismTherapeutic Relevance
Glycerol-3-Phosphate Dehydrogenase 1 (GPD1) CytosolSynthesis of G3P from DHAPPotential tumor suppressor.[6] Its role in metabolic diseases is complex.
Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) Inner Mitochondrial MembraneOxidation of G3P to DHAP (G3P shuttle)A target for cancer therapy; inhibition can reduce mitochondrial respiration and cell growth.[3]
Glycerol Kinase (GK) Cytosol (mainly liver, kidney)Phosphorylation of glycerol to G3PLess explored as a primary target, but its activity influences hepatic G3P levels.
Glycerol-3-Phosphate Acyltransferase (GPAT) ER and MitochondriaFirst step in glycerolipid synthesisA key target for treating NAFLD and insulin resistance; inhibitors are in development.[9][20][21]
Glycerol-3-Phosphate Phosphatase (G3PP) CytosolHydrolysis of G3P to glycerol (glycerol shunt)A potential target for modulating insulin secretion and preventing glucotoxicity.[5][4][14][15]

Analytical Methodologies for sn-Glycerol-3-Phosphate Research

Accurate quantification of G3P is essential for studying its role in metabolism. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for this purpose.

Experimental Protocol: Quantification of sn-Glycerol-3-Phosphate by GC-MS

This protocol describes a simplified and reliable method for the quantitative analysis of G3P from biological tissues.[26][27][28]

Principle: G3P is extracted from tissues, derivatized to a volatile compound, and then analyzed by GC-MS in selective ion monitoring (SIM) mode for accurate quantification against an internal standard.[26][27]

Materials:

  • Biological tissue

  • Internal standard (e.g., Ribitol)

  • Extraction solvent (e.g., Methanol:Chloroform:Water)

  • Acetonitrile

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Homogenize a known weight of frozen tissue in the extraction solvent containing the internal standard.

    • Separate the polar phase containing G3P.

  • Derivatization:

    • Dry the polar extract under a stream of nitrogen gas.[26]

    • Wash the dried sample with acetone to remove residual water and dry again.[26]

    • Add acetonitrile to the dried sample, vortex, and then add MSTFA with 1% TMCS.[26]

    • Incubate at 65°C for 1 hour to allow for complete derivatization.[26]

  • GC-MS Analysis:

    • Inject 0.5-1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC to separate the derivatized G3P and internal standard.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring specific quantifier and qualifier ions for both G3P and the internal standard to ensure accurate identification and quantification.[26] For G3P, quantifier ion 299 and qualifier ions 357 and 445 can be used. For the internal standard ribitol, quantifier ion 217 and qualifier ions 147 and 307 are suitable.[26]

  • Quantification:

    • Generate a standard curve by analyzing known amounts of G3P and the internal standard.

    • Calculate the concentration of G3P in the original sample based on the peak area ratio of G3P to the internal standard and the standard curve.

Conclusion and Future Perspectives

The sn-glycerol-3-phosphate backbone is far more than a passive scaffold for lipid assembly. It is a dynamic metabolic hub that integrates carbohydrate and lipid metabolism, influences cellular bioenergetics, and plays a significant role in the pathophysiology of major human diseases. The ongoing elucidation of the roles of enzymes like G3PP and the development of specific inhibitors for GPDH and GPAT isoforms are opening new avenues for therapeutic intervention in metabolic disorders and cancer. For researchers in these fields, a deep and practical understanding of the biochemistry and regulation of the sn-glycerol-3-phosphate backbone is not just advantageous—it is essential.

References

  • Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia. Molecular Metabolism. [Link]

  • Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews. [Link]

  • Glycerol-3-phosphate dehydrogenase (GlpD) reporter enzyme assay for Escherichia coli. protocols.io. [Link]

  • Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol. [Link]

  • Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases. Experimental & Molecular Medicine. [Link]

  • Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism. Proceedings of the National Academy of Sciences. [Link]

  • Glycerol-3-phosphate phosphatase operates a glycerol shunt in pancreatic β-cells that controls insulin secretion and metabolic stress. Molecular Metabolism. [Link]

  • Glycerol-3-phosphate dehydrogenase (GPDH) activity assay kit. Takara Bio. [Link]

  • Glycerol-3-Phosphate Dehydrogenase Assay (GPDH). ScienCell Research Laboratories. [Link]

  • Enhanced glycerol 3-phosphate dehydrogenase activity in adipose tissue of obese humans. ResearchGate. [Link]

  • Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases. Nature. [Link]

  • Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. University of Kentucky. [Link]

  • Identification of glycerol-3-phosphate dehydrogenase 1 as a tumour suppressor in human breast cancer. Oncotarget. [Link]

  • Glycerol-3-phosphate phosphatase operates a glycerol shunt in pancreatic β-cells that controls insulin secretion and metabolic stress. Kuwait Foundation for the Advancement of Sciences. [Link]

  • Structure of glycerol-3-phosphate dehydrogenase (GPD1) from Saccharomyces cerevisiae at 2.45 Å resolution. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Glycerol-3-Phosphate Acyltransferase 1 Promotes Tumor Cell Migration and Poor Survival in Ovarian Carcinoma. Cancer Research. [Link]

  • Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia. PubMed. [Link]

  • Non Alcoholic Fatty Liver Disease, Hepatic Insulin Resistance and Type 2 Diabetes. Hepatology. [Link]

  • Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. Helen & Robert Appel Alzheimer's Disease Research Institute. [Link]

  • New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism. Frontiers in Endocrinology. [Link]

  • Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase. PLoS One. [Link]

  • Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase. ResearchGate. [Link]

  • (PDF) Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. ResearchGate. [Link]

  • Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors. ResearchGate. [Link]

  • Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism. Semantic Scholar. [Link]

  • Structure of glycerol-3-phosphate dehydrogenase (GPD1) from Saccharomyces cerevisiae at 2.45 Å resolution. Semantic Scholar. [Link]

  • 2QCU: Crystal structure of Glycerol-3-phosphate Dehydrogenase from Escherichia coli. RCSB PDB. [Link]

  • A species difference in glycerol-3-phosphate metabolism reveals metabolic adaptations in hares. bioRxiv. [Link]

  • Cellular mechanism of insulin resistance in nonalcoholic fatty liver disease. Proceedings of the National Academy of Sciences. [Link]

  • Glycerol phosphate shuttle. Wikipedia. [Link]

  • Mitochondrial glycerol 3-phosphate facilitates bumblebee pre-flight thermogenesis. ScienceOpen. [Link]

  • Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons. The Journal of Neuroscience. [Link]

  • Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis. Journal of Biological Chemistry. [Link]

  • (PDF) Non Alcoholic Fatty Liver Disease, Hepatic Insulin Resistance and Type 2 Diabetes. ResearchGate. [Link]

  • Non-alcohol fatty liver disease: Balancing supply and utilization of triglycerides. Journal of Hepatology. [Link]

  • Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance. Acta Pharmacologica Sinica. [Link]

  • Glycerol-3-phosphate acyltransferases: rate limiting enzymes of triacylglycerol biosynthesis. IUBMB Life. [Link]

  • Glycerol-3-phosphate O-acyltransferase. Wikipedia. [Link]

  • Glycerol 3-phosphate. Wikipedia. [Link]

  • Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes. Proceedings of the National Academy of Sciences. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1,2-Didecanoyl-sn-glycero-3-phosphate in Advanced Liposome Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA), a disaturated phosphatidic acid, and its strategic implementation in the preparation of advanced liposomal drug delivery systems. We will delve into the unique physicochemical properties of 10:0 PA that enable the formulation of fusogenic and pH-sensitive nanocarriers. This document furnishes researchers, scientists, and drug development professionals with both the foundational principles and detailed, field-proven protocols for the successful preparation, characterization, and application of 10:0 PA-containing liposomes.

Introduction: Understanding this compound (10:0 PA)

This compound, also known as Dicaproylphosphatidic acid, is a phospholipid featuring a glycerol backbone, a phosphate head group at the sn-3 position, and two 10-carbon saturated acyl chains (capric acid) at the sn-1 and sn-2 positions.[1] While less common than its longer-chain counterparts like DPPA (16:0) or DSPA (18:0), the shorter acyl chains of 10:0 PA confer distinct properties that are highly valuable in specific liposomal designs.

The defining feature of phosphatidic acids is their small, ionizable phosphomonoester headgroup. This group has a pKa that allows its protonation state to change in the physiologically relevant acidic pH range found in tumor microenvironments and endosomal compartments.[2] This pH-dependent charge neutralization is the cornerstone of its utility in creating "smart" liposomes that release their payload in response to specific environmental cues.

1.1. Core Physicochemical Data

The behavior of 10:0 PA in a lipid bilayer is governed by its molecular properties. Below is a summary of its key physicochemical data, contrasted with a more common phosphatidylcholine for reference.

PropertyThis compound (10:0 PA)1,2-Didecanoyl-sn-glycero-3-phosphocholine (10:0 PC)Source(s)
Molecular Formula C₂₃H₄₅O₈PC₂₈H₅₆NO₈P[3]
Molecular Weight 480.57 g/mol 565.72 g/mol [3]
Headgroup Phosphatidic AcidPhosphocholine-
Charge at pH 7.4 Anionic (-1 to -2)Zwitterionic (Neutral)-
Phase Transition Temp (Tm) ~31°C (for 12:0 PA)-2°C[4]
Critical Micelle Conc. (CMC) Not readily available, but expected to be higher than longer-chain PAs0.005 mM[5]

Note: The phase transition temperature (Tm) for 10:0 PA is not widely published; the value for the closely related 1,2-dilauroyl-sn-glycero-3-phosphate (12:0 PA) is provided as an estimate.

Key Applications of 10:0 PA in Liposome Technology

The incorporation of 10:0 PA into a liposome formulation, typically alongside structural lipids like phosphatidylcholine (PC) and cholesterol, imparts unique functionalities.

2.1. pH-Sensitive Drug Release

The primary application of 10:0 PA is in the design of pH-sensitive liposomes. These vesicles are engineered to be stable at physiological pH (~7.4) but to rapidly destabilize and release their contents upon exposure to a mildly acidic environment (pH 5.0-6.5).[2][6] This is particularly advantageous for targeted cancer therapy, as the tumor microenvironment is often acidic.[7]

Mechanism:

  • At Physiological pH (7.4): The phosphate headgroup of 10:0 PA is deprotonated and carries a negative charge. This electrostatic repulsion between headgroups helps to stabilize the liposomal bilayer.

  • In Acidic Environments (pH < 6.5): The phosphate headgroup becomes protonated, neutralizing its charge. This eliminates the electrostatic repulsion and alters the "shape" of the lipid.

  • Bilayer Destabilization: The loss of repulsion, often in concert with a cone-shaped helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), promotes a transition from a stable lamellar (bilayer) phase to a non-lamellar inverted hexagonal (HII) phase.[2][7] This phase transition disrupts the membrane integrity, leading to the rapid release of the encapsulated drug payload directly at the target site.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 6.5) Stable Stable Liposome (Bilayer Phase) Drug_encap Drug is Encapsulated Stable->Drug_encap PA_neut 10:0 PA becomes Neutral Stable->PA_neut Exposure to Low pH PA_neg 10:0 PA is Negatively Charged Repulsion Inter-lipid Repulsion PA_neg->Repulsion Repulsion->Stable Unstable Unstable Liposome (Hexagonal HII Phase) Drug_release Rapid Drug Release Unstable->Drug_release No_repulsion Loss of Repulsion PA_neut->No_repulsion No_repulsion->Unstable

Caption: Mechanism of pH-sensitive drug release mediated by 10:0 PA.

2.2. Fusogenic Properties

Phosphatidic acid is known to promote membrane fusion, a critical process for delivering drugs directly into the cytoplasm of target cells.[8] This fusogenic potential is strongly enhanced by the presence of divalent cations like calcium (Ca²⁺).

Mechanism: Calcium ions can form a "bridge" between the negatively charged phosphate headgroups of 10:0 PA on adjacent membranes (e.g., the liposome and a cell membrane). This bridging action neutralizes charge repulsion and brings the bilayers into close proximity, dehydrating the interface and lowering the energy barrier for the membranes to merge, leading to fusion and content mixing.[8][9]

Experimental Protocols

The following protocols provide a robust framework for the preparation and characterization of 10:0 PA-containing liposomes.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing unilamellar liposomes of a defined size.[10][11]

Materials and Reagents:

  • This compound, sodium salt (10:0 PA)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other structural PC

  • Cholesterol (stabilizing agent)[12]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional, for enhancing pH sensitivity)[7]

  • Chloroform or a 2:1 chloroform:methanol mixture[11]

  • Hydration buffer (e.g., PBS, HBS, or a buffer containing the drug to be encapsulated)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source[13]

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)[14]

  • Glass syringes

Step-by-Step Methodology:

  • Lipid Dissolution:

    • Accurately weigh the desired lipids (e.g., a molar ratio of POPC:Cholesterol:10:0 PA at 60:30:10) and dissolve them in a sufficient volume of chloroform in a clean round-bottom flask.[11] Ensure complete dissolution.

    • Expert Insight: Using a glass syringe for transferring chloroform solutions is crucial to avoid contamination from plasticizers.[10]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of all lipid components (e.g., 40-50°C).

    • Reduce the pressure and rotate the flask to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[11][13]

    • Trustworthiness Check: A uniform, transparent film is indicative of a well-mixed lipid monolayer, which is critical for forming homogeneous liposomes.

  • Residual Solvent Removal:

    • Once the film appears dry, continue to hold it under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform, which can be detrimental to bilayer stability.[14]

  • Hydration:

    • Introduce the aqueous hydration buffer into the flask. The volume will determine the final lipid concentration.

    • Gently swirl the flask to hydrate the lipid film. This process should also be done at a temperature above the lipid Tm.[11] This initial hydration forms large, multilamellar vesicles (MLVs).

    • Expert Insight: For encapsulating water-soluble drugs, dissolve the drug in the hydration buffer.

  • Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Draw the MLV suspension into one of the glass syringes.

    • Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 21 times) to ensure a uniform size distribution.[14][15]

    • The resulting translucent solution contains large unilamellar vesicles (LUVs) of a defined size.

  • Purification and Storage:

    • To remove any unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis.[14]

    • Store the final liposome preparation at 4°C under an inert gas like argon to prevent lipid oxidation.[14]

G cluster_workflow Liposome Preparation Workflow A 1. Lipid Dissolution in Chloroform B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Forms MLVs) B->C D 4. Extrusion (Sizing to LUVs) C->D E 5. Purification (e.g., Dialysis) D->E F Final Liposome Suspension E->F

Caption: Standard workflow for liposome preparation by thin-film hydration.

Protocol 2: Characterization of 10:0 PA-Containing Liposomes

A. Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) using an instrument like a Malvern Zetasizer.

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.

  • Expected Results: For a 100 nm extrusion, expect a Z-average diameter of 100-120 nm with a PDI < 0.2. The zeta potential should be negative due to the 10:0 PA, typically in the range of -20 to -50 mV, which contributes to colloidal stability by preventing aggregation.[6]

B. Encapsulation Efficiency (EE%)

  • Method: Separation of encapsulated from unencapsulated drug, followed by quantification.

  • Procedure:

    • Take a known volume of the unpurified liposome suspension.

    • Disrupt the liposomes by adding a surfactant (e.g., Triton X-100) or a suitable solvent to release the encapsulated drug. Measure the total drug amount (Drug_total) using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Separate the unencapsulated drug from an equal volume of the suspension using a mini spin column. Measure the amount of drug in the filtrate (Drug_free).

    • Calculate EE% using the formula: EE% = ((Drug_total - Drug_free) / Drug_total) * 100

  • Self-Validating System: A high EE% confirms that the formulation and process parameters were successful in entrapping the therapeutic agent within the vesicles.

C. In Vitro pH-Dependent Drug Release Assay

  • Method: Dialysis method at different pH values.

  • Procedure:

    • Place a known volume of the purified liposome suspension into a dialysis bag (with a molecular weight cut-off appropriate for the drug).

    • Submerge the dialysis bag into a larger volume of release buffer at pH 7.4 and another at pH 5.5. Maintain constant stirring and temperature (37°C).

    • At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.

    • Quantify the drug concentration in the aliquots.

  • Expected Results: The drug release profile at pH 5.5 should show a significantly faster and more extensive release compared to the profile at pH 7.4, demonstrating the pH-sensitive nature of the formulation.[6]

Troubleshooting and Field-Proven Insights
IssuePotential CauseRecommended Solution
Low Encapsulation Efficiency Drug leakage during extrusion; poor drug-lipid interaction.Optimize the drug-to-lipid ratio. For ionizable drugs, consider using a pH gradient loading method. Ensure extrusion is performed above the lipid Tm.
Liposome Aggregation Insufficient surface charge; improper storage.Ensure the molar percentage of 10:0 PA is sufficient to impart a stabilizing negative zeta potential. Store at 4°C and avoid freezing unless a cryoprotectant is used.
Inconsistent Size (High PDI) Incomplete extrusion; lipid film was not uniform.Ensure an odd number of extrusion passes (at least 11). Optimize the rotary evaporation step to create a very thin, even film.
No pH-Sensitivity Formulation lacks a non-lamellar phase-promoting lipid.Incorporate a helper lipid like DOPE into the formulation. The ratio of DOPE to the pH-sensitive lipid is critical and often requires optimization.[2][7]
Conclusion

This compound is a specialized phospholipid that serves as a powerful tool for creating advanced, stimuli-responsive liposomes. Its ability to induce pH-dependent membrane destabilization allows for the development of smart drug delivery systems that can preferentially release their payload in acidic disease environments, such as solid tumors. By understanding the fundamental principles of its action and adhering to robust preparation and characterization protocols, researchers can successfully leverage 10:0 PA to formulate highly effective and targeted nanomedicines.

References
  • A high stable pH-temperature dual-sensitive liposome for tuning anticancer drug release. (2020). Colloids and Surfaces B: Biointerfaces.
  • Liposomes: Protocol - I, Nanobot. Nanobot.
  • Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. (2019). Current Protocols in Immunology.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Molecules.
  • Part 1: Preparation of lipid films for phospholipid liposomes. (2017). protocols.io.
  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. (2022). Pharmaceutics.
  • Influence of cholesterol on liposome stability and on in vitro drug release. (2015).
  • Preparation of unilamellar liposomes. (2023). protocols.io.
  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2023). Pharmaceutics.
  • Didecanoylphosph
  • Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine: A Technical Guide. Benchchem.
  • Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin. (2021).
  • This compound (sodium salt).
  • Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids.
  • Enhanced bactericidal potency of nanoliposomes by modification of the fusion activity between liposomes and bacterium. (2014).

Sources

Application Note: Protocols for Creating Supported Lipid Bilayers with 10:0 Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphatidic acid (PA) is a deceptively simple phospholipid that plays a pivotal role in a multitude of cellular processes.[1] As a key intermediate in lipid metabolism, a signaling molecule, and a modulator of membrane curvature, PA is of significant interest to researchers in cell biology, biophysics, and drug development.[1] This application note focuses on 1,2-dicaproyl-sn-glycero-3-phosphate (10:0 PA), a saturated, short-chain phosphatidic acid. Its shorter acyl chains confer distinct physicochemical properties that present both unique opportunities and challenges for the formation of stable model membranes.

The creation of high-quality supported lipid bilayers (SLBs) is essential for a wide range of surface-sensitive analytical techniques, including Quartz Crystal Microbalance with Dissipation (QCM-D) and Atomic Force Microscopy (AFM). These model systems allow for the detailed study of lipid-protein interactions, membrane dynamics, and the effects of therapeutic agents on membrane structure and function. This guide provides detailed, field-proven protocols for the successful formation of 10:0 PA-containing supported lipid bilayers, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

Fundamental Principles: The Unique Biophysical Nature of 10:0 PA

Understanding the physicochemical properties of 10:0 PA is critical for designing robust protocols. Unlike its long-chain counterparts, 10:0 PA exhibits characteristics that significantly influence its self-assembly into bilayer structures.

Phase Transition Temperature (T_m)

The T_m is the temperature at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. The T_m is highly dependent on the length and saturation of the acyl chains. For saturated phosphatidic acids, the T_m increases with chain length: 14:0 PA (DMPA) has a T_m of 52°C, and 16:0 PA (DPPA) has a T_m of 65°C.[2] Extrapolating from this trend, the T_m for 10:0 PA is expected to be well below room temperature, meaning it will exist in a fluid state under typical laboratory conditions. This is advantageous for methods like vesicle fusion, which generally proceed more efficiently when lipids are in the fluid phase.[3]

Headgroup Charge and pH Dependence

The phosphomonoester headgroup of phosphatidic acid has two pKa values. This means its net charge is highly sensitive to the pH of the surrounding buffer. At physiological pH (~7.4), the phosphate group is typically deprotonated, conferring a net negative charge to the lipid. This electrostatic property is a dominant factor in vesicle-surface interactions and the overall stability of the bilayer. The electrostatic repulsion between negatively charged PA headgroups can hinder the close packing required for stable bilayer formation.

Critical Micelle Concentration (CMC)

Short-chain phospholipids are more water-soluble than their long-chain counterparts and tend to have a higher Critical Micelle Concentration (CMC).[4] The CMC is the concentration above which lipid monomers spontaneously assemble into micelles.[4] For 10:0 PA, there is a higher propensity to form micelles in aqueous solution, which can compete with the formation of vesicles and bilayers.[4] Protocols must therefore be optimized to favor bilayer formation over micellization, typically by working at lipid concentrations well above the expected CMC but under conditions that promote lamellar structures.

PropertyExpected Value/Characteristic for 10:0 PAImplication for Bilayer Formation
Phase Transition (T_m) Well below room temperatureLipid is in a fluid state, facilitating vesicle fusion. No heating is required.
Headgroup Charge (at pH 7.4) NegativeElectrostatic repulsion can inhibit vesicle fusion and bilayer packing.
Critical Micelle Conc. (CMC) Relatively highMicelle formation can compete with vesicle/bilayer formation.

Protocol I: Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion

The vesicle fusion method is a widely used technique for forming SLBs on hydrophilic surfaces like silica, glass, and mica.[3] The process involves the adsorption of small unilamellar vesicles (SUVs) onto the substrate, followed by their rupture and fusion into a continuous planar bilayer.[5][6]

Workflow for SLB Formation via Vesicle Fusion

cluster_prep Vesicle Preparation cluster_depo Bilayer Formation A 1. Lipid Film Formation (Dissolve 10:0 PA in Chloroform, then evaporate solvent) B 2. Hydration (Rehydrate film in buffer above Tm, creating MLVs) A->B Vortexing C 3. Extrusion (Pass MLVs through 100 nm membrane to form SUVs) B->C >21 passes D 4. Vesicle Adsorption (Introduce SUV solution to hydrophilic substrate) C->D Transfer SUVs E 5. Rupture & Fusion (Vesicles coalesce into a planar bilayer) D->E Requires critical surface coverage F 6. Rinsing (Remove excess vesicles to leave a clean SLB) E->F

Figure 1. Workflow for creating a supported lipid bilayer using the vesicle fusion method.

Materials and Reagents
  • 1,2-dicaproyl-sn-glycero-3-phosphate (10:0 PA) in chloroform

  • Chloroform (HPLC grade)

  • Buffer solution: 10 mM Tris, 150 mM NaCl, pH 7.5

  • Divalent cation solution: 200 mM CaCl₂

  • Mini-extruder with 100 nm polycarbonate membranes

  • Hydrophilic substrates (e.g., silica-coated QCM-D sensors, freshly cleaved mica for AFM)

Step-by-Step Protocol

Part A: Preparation of 10:0 PA Small Unilamellar Vesicles (SUVs)

  • Lipid Film Formation: In a clean glass vial, add the desired amount of 10:0 PA in chloroform. A typical final lipid concentration for vesicle formation is 1-5 mg/mL. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.[7]

  • Hydration: Add the desired volume of buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to the dried lipid film. As the T_m of 10:0 PA is low, this step can be performed at room temperature. Vortex the vial vigorously to resuspend the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).[8]

  • Freeze-Thaw Cycles (Optional but Recommended): To improve the homogeneity of the lipid suspension, subject the MLV solution to 5-10 freeze-thaw cycles. Freeze the suspension in liquid nitrogen until solid, then thaw in a room temperature water bath.[7] This process helps to break down larger lamellar structures.

  • Extrusion: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[9] Transfer the MLV suspension into one of the extruder syringes. Pass the lipid suspension through the membranes at least 21 times. The solution should become progressively clearer as unilamellar vesicles are formed. The final SUV solution can be stored at 4°C.

Part B: SLB Formation on a Hydrophilic Substrate

  • Substrate Preparation: Ensure the substrate is clean and hydrophilic. For silica-coated QCM-D sensors, clean with a 2% SDS solution, rinse thoroughly with deionized water, dry with nitrogen, and treat with UV/Ozone for 10 minutes. For AFM, use freshly cleaved mica.

  • Baseline Measurement: Mount the clean substrate in the analysis chamber (e.g., QCM-D). Flow the working buffer (10 mM Tris, 150 mM NaCl, pH 7.5) over the surface until a stable baseline is achieved.

  • Vesicle Deposition: To the prepared SUV solution, add CaCl₂ to a final concentration of 2-5 mM. This is a critical step , as the Ca²⁺ ions will screen the negative charge of the PA headgroups, reducing electrostatic repulsion and facilitating vesicle adsorption to the negatively charged silica surface.[7]

  • Initiate Fusion: Introduce the SUV/Ca²⁺ solution into the chamber. Monitor the formation process in real-time.

  • Rinsing: Once the bilayer has formed (indicated by stabilization of the analytical signal, e.g., QCM-D frequency and dissipation), flow the working buffer (without vesicles) through the chamber to rinse away any non-adsorbed or loosely bound vesicles.

Protocol II: Bilayer Formation by Langmuir-Blodgett / Langmuir-Schaefer Deposition

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer precise control over the molecular packing and composition of each leaflet of the bilayer.[10][11] This method involves forming a monolayer of lipids at the air-water interface (a Langmuir film) and then transferring it to a solid substrate.[10][12]

Workflow for Bilayer Formation via LB/LS Deposition

cluster_mono Monolayer Formation cluster_transfer Bilayer Deposition A 1. Spreading (Deposit 10:0 PA in chloroform/methanol onto aqueous subphase) B 2. Compression (Barriers compress the monolayer to the target surface pressure) C 3. Langmuir-Blodgett (LB) (Withdraw hydrophilic substrate vertically to deposit first leaflet) B->C Transfer D 4. Langmuir-Schaefer (LS) (Horizontally touch substrate to monolayer to deposit second leaflet) C->D Re-compress monolayer if needed E 5. Final Bilayer (Asymmetric or symmetric bilayer formed on the substrate) D->E

Figure 2. Workflow for creating a supported lipid bilayer using the Langmuir-Blodgett and Langmuir-Schaefer techniques.

Materials and Reagents
  • 1,2-dicaproyl-sn-glycero-3-phosphate (10:0 PA)

  • Spreading solvent: Chloroform/Methanol (9:1 v/v)

  • Aqueous subphase: Ultrapure water or a buffered solution (e.g., 10 mM Tris, pH 7.5)

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor

  • Hydrophilic substrates (e.g., silicon wafers, glass slides)

Step-by-Step Protocol
  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers. Fill the trough with the aqueous subphase and allow it to equilibrate to the desired temperature (room temperature is suitable for 10:0 PA).

  • Monolayer Spreading: Prepare a solution of 10:0 PA in the spreading solvent at a concentration of ~0.5 mg/mL. Using a microsyringe, carefully deposit droplets of the lipid solution onto the surface of the subphase. Allow 15-20 minutes for the solvent to evaporate completely.

  • Isotherm Measurement (Optional but Recommended): Compress the monolayer with the barriers at a slow, constant rate while measuring the surface pressure as a function of the area per molecule. This will identify the different phases of the monolayer and help determine the optimal surface pressure for deposition (typically in the liquid-condensed phase, around 30 mN/m).

  • First Leaflet Deposition (LB): Clean and prepare the hydrophilic substrate. Immerse it vertically into the subphase. Compress the monolayer to the target surface pressure (e.g., 30 mN/m). Withdraw the substrate vertically from the subphase at a slow, controlled speed (e.g., 1-5 mm/min). The first monolayer will transfer to the substrate with the hydrophobic tails facing outwards.

  • Second Leaflet Deposition (LS): Allow the first layer to dry briefly. Re-stabilize the monolayer on the subphase at the target pressure. Lower the substrate horizontally until it just touches the monolayer at the air-water interface.[13] The second leaflet will transfer, with its hydrophobic tails adhering to the tails of the first leaflet, thus forming a complete bilayer.

  • Sample Storage: Immediately transfer the substrate with the completed bilayer into a container filled with the subphase buffer to prevent dewetting and damage.

Characterization and Validation of 10:0 PA Bilayers

Once the bilayer is formed, it is crucial to validate its quality, integrity, and physical properties.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a powerful, real-time technique for monitoring the vesicle fusion process.[14] It measures changes in frequency (Δf), related to mass, and dissipation (ΔD), related to the viscoelasticity of the layer on the sensor surface.[5]

  • Vesicle Adsorption: Upon introduction of SUVs, a decrease in Δf (mass uptake) and an increase in ΔD (soft, hydrated vesicles) is observed.

  • Rupture and Fusion: At a critical surface coverage, the vesicles rupture. This is marked by an increase in Δf (loss of trapped water) and a decrease in ΔD (formation of a more rigid, planar bilayer).

  • Final Bilayer: A complete and high-quality bilayer is typically indicated by a final Δf of approximately -25 Hz and a very low ΔD (<1 x 10⁻⁶).[5][14]

Stage of SLB FormationExpected Δf ChangeExpected ΔD ChangeInterpretation
1. Vesicle Adsorption Large Decrease (~ -50 to -80 Hz)Large Increase (> 3 x 10⁻⁶)Intact, hydrated vesicles adsorb to the surface.
2. Rupture & Bilayer Formation Increase from adsorption minimumDecrease from adsorption maximumVesicles rupture, releasing water and forming a rigid layer.
3. Final SLB Stabilizes at ~ -25 HzStabilizes at < 1 x 10⁻⁶A complete, planar lipid bilayer has formed.
Atomic Force Microscopy (AFM)

AFM provides direct visualization of the bilayer's surface topography with nanometer resolution.[15][16]

  • Imaging: In imaging mode, AFM can confirm the completeness of the bilayer. A successful bilayer will appear as a smooth, uniform surface.[16] Any defects, holes, or remaining adsorbed vesicles will be clearly visible.

  • Force Spectroscopy: By pushing the AFM tip through the bilayer, one can measure its thickness and breakthrough force.[15] The thickness of a 10:0 PA bilayer is expected to be in the range of 3-4 nm. The force required to puncture the bilayer provides information about its mechanical stability.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete bilayer formation (QCM-D shows only vesicle adsorption) - Insufficient divalent cations (Ca²⁺).- Low vesicle concentration.- pH of buffer is too high, increasing headgroup repulsion.- Increase CaCl₂ concentration in 1-2 mM increments.- Increase the concentration of the SUV solution.- Lower the buffer pH slightly (e.g., to 7.0) to partially protonate the phosphate headgroup, reducing repulsion.
Bilayer is unstable and dewets after rinsing - 10:0 PA has higher solubility/CMC, leading to less stable bilayers.- Hydrophobic substrate or contamination.- Consider incorporating a small percentage (~5-10 mol%) of a longer-chain lipid (e.g., 16:0 PC) to act as a stabilizing anchor.- Ensure rigorous cleaning of the substrate to maintain its hydrophilicity.
LB/LS transfer ratio is not close to 1 - Incorrect surface pressure.- Dipping speed is too fast or too slow.- Subphase is contaminated.- Re-measure the isotherm and select a pressure firmly within the liquid-condensed phase.- Optimize the withdrawal/dipping speed.- Use fresh, ultrapure water for the subphase and clean the trough thoroughly.
AFM imaging shows many defects or aggregates - Incomplete vesicle fusion.- Vesicle solution was not properly extruded (still contains MLVs).- Bilayer was exposed to air.- Optimize the vesicle fusion protocol (see above).- Ensure the vesicle solution is clear after extrusion; if not, continue extruding.- Always keep the sample fully hydrated during and after formation.

Conclusion

The formation of high-quality supported lipid bilayers with 10:0 PA is an achievable goal that opens up numerous avenues for biophysical research. While the short acyl chains and charged headgroup of 10:0 PA introduce specific challenges, such as a higher CMC and electrostatic repulsion, these can be effectively managed through careful control of experimental parameters. The protocols detailed in this application note, based on the principles of vesicle fusion and Langmuir-Blodgett deposition, provide a robust framework for researchers. By understanding the underlying scientific principles and validating the results with appropriate characterization techniques like QCM-D and AFM, scientists can confidently create reliable model membranes to investigate the complex world of lipid biochemistry and cell membrane function.

References

  • Ajo-Franklin, C. (2013). Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group. Available at: [Link]

  • Begum, S., & Ayub, M. (2022). Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. National Institutes of Health. Available at: [Link]

  • Li, Z., Mintzer, E., & Bittman, R. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. PubMed. Available at: [Link]

  • Biolin Scientific. (2024). Using QSense QCM-D Analysis to Explore Lipid-Based Systems. Available at: [Link]

  • Valimehr, S., et al. (2017). Optimizing the Formation of Supported Lipid Bilayers from Bicellar Mixtures. Langmuir. Available at: [Link]

  • Morrissey, J.H. Morrissey Lab Protocol for Preparing Phospholipid Vesicles (SUV) by Sonication. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Goksu, E.I., et al. (2015). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. Journal of Visualized Experiments. Available at: [Link]

  • Li, Z., et al. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. ResearchGate. Available at: [Link]

  • Biolin Scientific. (2025). Exploring supported lipid membranes: Formation, characterization, and applications with QCM-D. Available at: [Link]

  • Khan, M.A., et al. (n.d.). Supported Lipid Bilayer Formation from Phospholipid-Fatty Acid Bicellar Mixtures. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Available at: [Link]

  • Brea, R.J., et al. (2016). Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. PMC. Available at: [Link]

  • Tassieri, M., et al. (2022). Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study. MDPI. Available at: [Link]

  • Brea, R.J., et al. (2016). Preparation of asymmetric phospholipid vesicles for use as cell membrane models. Nature Protocols. Available at: [Link]

  • St. Clair, J.R., et al. (2010). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. PMC. Available at: [Link]

  • Various Authors. (2019). Protocol for small unilamellar vesicles? ResearchGate. Available at: [Link]

  • Lipoid. (n.d.). The various phospholipid aggregates. Available at: [Link]

  • Purushothaman, S., et al. (2018). Supported Lipid Bilayers for Atomic Force Microscopy Studies. PMC. Available at: [Link]

  • Wadsäter, M., et al. (2015). Formation and Characterization of Supported Lipid Bilayers Composed of Hydrogenated and Deuterated Escherichia coli Lipids. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Langmuir–Blodgett film. Available at: [Link]

  • Scarlat, C.I., et al. (2013). Using supported bilayers to study the spatiotemporal organization of membrane bound proteins. PMC. Available at: [Link]

  • Biolin Scientific. (n.d.). Langmuir & Langmuir Blodgett | Measurements. Available at: [Link]

  • Ducharme, S. (2005). Ferroelectric polymer Langmuir-Blodgett films for nonvolatile memory applications. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Available at: [Link]

  • Nanoscience Instruments. (n.d.). Langmuir Films. Available at: [Link]

  • Talham, D.R. (2004). Conducting and Magnetic Langmuir−Blodgett Films. Chemical Reviews. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Available at: [Link]

Sources

Application of 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) in Cell-Free NADPH Oxidase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Respiratory Burst In Vitro

The generation of reactive oxygen species (ROS) by the NADPH oxidase complex is a cornerstone of innate immunity and a critical signaling event in various physiological processes. The phagocytic NADPH oxidase (Nox2) is a multi-protein enzyme complex responsible for the "respiratory burst," a rapid release of superoxide anions (O₂⁻) essential for microbial killing. In its resting state, the complex is dormant, with its components segregated between the plasma membrane and the cytosol.[1][2] The catalytic core, cytochrome b₅₅₈ (a heterodimer of gp91ᵖʰᵒˣ/Nox2 and p22ᵖʰᵒˣ), resides in the membrane, while the regulatory subunits p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, p40ᵖʰᵒˣ, and the small GTPase Rac are cytosolic.[1][3]

Activation is a highly orchestrated event involving the translocation of cytosolic components to the membrane to assemble the functional holoenzyme.[1][2] Cell-free assays provide a powerful reductionist approach to study this activation process, bypassing the complexity of upstream signaling pathways in intact cells.[1][2][4] These in vitro systems allow for the precise dissection of the molecular requirements for enzyme assembly and catalysis, making them invaluable for identifying enzyme components, structure-function studies, and screening for novel inhibitors or activators.[1][2][3]

This guide focuses on the application of a specific lipid activator, 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA), in cell-free NADPH oxidase assays. We will explore the mechanistic rationale for its use and provide detailed protocols for its application.

The Role of Phosphatidic Acid (PA) in NADPH Oxidase Activation

Phosphatidic acid (PA) is a key signaling lipid and a product of phospholipase D (PLD) activity, which is known to be involved in the regulation of NADPH oxidase in neutrophils.[5][6] In cell-free systems, PA has been demonstrated to be a potent activator of NADPH oxidase.[7][8][9] Its mechanism of action involves facilitating the assembly of the oxidase complex. PA can directly interact with NADPH oxidase components, promoting the protein-protein and protein-lipid interactions necessary for activation.[5][10][11]

The activation by PA can occur through two distinct pathways:

  • Protein Kinase-Independent Pathway: PA can directly mediate the assembly of the oxidase components. This involves direct interaction with the cytosolic phox proteins, facilitating their translocation and binding to cytochrome b₅₅₈.[5][10][11]

  • Protein Kinase-Dependent Pathway: PA can also induce the activation of one or more protein kinases that phosphorylate key regulatory components, most notably p47ᵖʰᵒˣ.[7][12] Phosphorylation of p47ᵖʰᵒˣ induces a conformational change that relieves its autoinhibitory conformation, exposing domains required for its interaction with other oxidase components.[6]

Why 10:0 PA? The Advantage of Shorter Acyl Chains

The fatty acid composition of PA influences its efficacy as an activator. Studies have shown that the activating potential of PA decreases with increasing acyl chain length, but this can be restored by the introduction of unsaturation.[8] this compound (10:0 PA), a saturated PA with two 10-carbon acyl chains, has been identified as a potent activator in cell-free systems.[8][13] Its shorter, saturated chains likely provide the optimal biophysical properties for insertion into the membrane and interaction with the oxidase components. Furthermore, its synthetic nature ensures high purity and batch-to-batch consistency, which are critical for reproducible experimental results.

In many cell-free systems, PA acts synergistically with diacylglycerol (DG) to achieve maximal NADPH oxidase activation.[7][8] For instance, a combination of 10 µM 10:0 PA and 30 µM 1,2-dioctanoylglycerol (8:0-DG) has been shown to produce a synergistic, approximately 12-fold increase in NADPH oxidase activity.[8]

Visualizing the Activation Pathway

The following diagram illustrates the central role of 10:0 PA in promoting the assembly of the NADPH oxidase complex in a cell-free environment.

NADPH_Oxidase_Activation cluster_membrane Membrane cluster_cytosol Cytosol (Inactive Components) cluster_activators Activators cluster_assembly Assembly cluster_active_complex Assembled Active Complex cluster_reaction Catalytic Reaction Cytochrome Cytochrome b₅₅₈ (gp91ᵖʰᵒˣ + p22ᵖʰᵒˣ) Active_Complex Active NADPH Oxidase (Holoenzyme) p47 p47ᵖʰᵒˣ Assembly_point p47->Assembly_point p67 p67ᵖʰᵒˣ p67->Assembly_point p40 p40ᵖʰᵒˣ p40->Assembly_point Rac Rac-GDP Rac->Assembly_point PA 10:0 PA PA->Assembly_point Direct Interaction & Kinase Activation DG DG (optional synergist) DG->Assembly_point Assembly_point->Cytochrome Translocation & Assembly Superoxide O₂⁻ (Superoxide) Active_Complex->Superoxide e⁻ transfer NADPH NADPH NADPH->Active_Complex O2 O₂ O2->Active_Complex NADP NADP⁺ + H⁺

Caption: 10:0 PA facilitates the assembly of cytosolic NADPH oxidase components with the membrane-bound cytochrome b₅₅₈.

Experimental Protocols

This section provides detailed protocols for a cell-free NADPH oxidase assay using 10:0 PA as the primary activator. The assay can be configured using either subcellular fractions (membrane and cytosol) from phagocytes (e.g., neutrophils) or a reconstituted system with purified recombinant proteins.

Protocol 1: Assay Using Neutrophil Subcellular Fractions

This is a classic approach that relies on isolating the membrane and cytosolic fractions from unstimulated neutrophils.

1. Preparation of Reagents

ReagentStock ConcentrationSolventStorage
10:0 PA (Sodium Salt) 10 mMChloroform-20°C
NADPH 100 mMAssay Buffer-80°C (aliquots)
Cytochrome c 10 mMAssay Buffer4°C (freshly prepared)
Superoxide Dismutase (SOD) 3000 U/mLAssay Buffer-20°C
Assay Buffer (HBSS-G) 1X-4°C
  • 10:0 PA Working Solution: Evaporate the chloroform from the stock solution under a stream of nitrogen. Resuspend the lipid film in assay buffer by sonication to achieve a final concentration of 1 mM.

  • Assay Buffer (HBSS-G): Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4, and 1.3 mM CaCl₂, 0.8 mM MgSO₄, 1 mg/mL glucose.

2. Isolation of Neutrophil Fractions

Isolate human neutrophils from fresh blood using standard methods (e.g., Dextran sedimentation followed by Ficoll-Paque gradient centrifugation). Keep cells on ice to prevent spontaneous activation.

  • Cell Lysis: Resuspend neutrophils in relaxation buffer (e.g., 100 mM KCl, 3 mM NaCl, 1 mM ATP, 3.5 mM MgCl₂, 10 mM PIPES, pH 7.3) and disrupt by nitrogen cavitation or sonication.

  • Fractionation: Centrifuge the lysate at low speed (500 x g) to remove nuclei and intact cells. Centrifuge the supernatant at high speed (100,000 x g) to pellet the membranes. The resulting supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of both membrane and cytosol fractions using a standard protein assay (e.g., BCA or Bradford).

3. Assay Procedure (Cytochrome c Reduction)

This assay measures the SOD-inhibitable reduction of cytochrome c, a hallmark of superoxide production.[14]

  • Workflow Diagram:

Assay_Workflow cluster_plate 96-Well Plate A1 Add Assay Buffer, Cytochrome c, Membrane, Cytosol, +/- SOD A2 Add 10:0 PA (and optional DG) A1->A2 A3 Pre-incubate (e.g., 5 min at 25°C) A2->A3 A4 Initiate with NADPH A3->A4 A5 Read Absorbance at 550 nm (Kinetic Mode) A4->A5

Caption: Experimental workflow for the cell-free NADPH oxidase assay in a 96-well plate format.

  • Step-by-Step Method:

    • Set up reactions in a 96-well plate. For each reaction, prepare a master mix. Include a control reaction containing SOD (e.g., 300 U/mL) to confirm the specificity of superoxide-mediated cytochrome c reduction.

    • To each well, add the following in order:

      • Assay Buffer to a final volume of 200 µL.

      • Cytochrome c (final concentration: 100 µM).

      • Neutrophil membrane fraction (e.g., 20-50 µg protein).

      • Neutrophil cytosolic fraction (e.g., 50-100 µg protein).

      • SOD (for control wells).

    • Add the activator, 10:0 PA , to a final concentration of 10-50 µM . If desired, add a synergistic activator like 8:0-DG (e.g., 30 µM).

    • Pre-incubate the mixture for 5 minutes at 25°C.

    • Initiate the reaction by adding NADPH to a final concentration of 200 µM.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes).

4. Data Analysis

  • Calculate the rate of cytochrome c reduction (ΔA₅₅₀/min).

  • Use the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹) to convert the rate to nmol of superoxide/min/mg of membrane protein.

  • The specific activity is the SOD-inhibitable rate (Rate without SOD - Rate with SOD).

Protocol 2: Amplex® Red Assay for Hydrogen Peroxide Detection

This is a highly sensitive fluorometric assay that detects hydrogen peroxide (H₂O₂), the dismutation product of superoxide.[15][16][17] This method is particularly useful when high sensitivity is required.

1. Additional Reagents

ReagentStock ConcentrationSolventStorage
Amplex® Red 10 mMDMSO-20°C (light-protected)
Horseradish Peroxidase (HRP) 10 U/mLAssay Buffer4°C

2. Assay Procedure

  • Follow steps 1-3 from Protocol 1, but instead of Cytochrome c, prepare a reaction cocktail containing:

    • Amplex® Red (final concentration: 50 µM).

    • Horseradish Peroxidase (HRP) (final concentration: 0.1 U/mL).

    • SOD (final concentration: 300 U/mL). The addition of SOD is crucial as it accelerates the conversion of O₂⁻ to H₂O₂, enhancing the signal.[18] It also helps to prevent interference from direct reactions between NADPH and HRP.[18]

  • Add the membrane and cytosolic fractions as described previously.

  • Add 10:0 PA (final concentration: 10-50 µM).

  • Pre-incubate for 5 minutes at 25°C.

  • Initiate the reaction with NADPH (final concentration: 200 µM).

  • Measure the increase in fluorescence in a microplate reader (Excitation: ~570 nm, Emission: ~585 nm) over time.

3. Data Analysis

  • Generate a standard curve using known concentrations of H₂O₂.

  • Calculate the rate of H₂O₂ production from the fluorescence kinetics and the standard curve.

  • Express the activity as nmol of H₂O₂/min/mg of membrane protein.

Trustworthiness and Self-Validation

To ensure the reliability of your results, every experiment should incorporate the following controls:

ControlPurposeExpected Outcome
No Activator (- 10:0 PA) To measure basal/unstimulated activity.Minimal to no O₂⁻/H₂O₂ production.
No NADPH To confirm the reaction is NADPH-dependent.No activity.
No Cytosol / No Membrane To confirm the requirement for both cellular fractions.No activity.
+ Superoxide Dismutase (SOD) To confirm the signal is from superoxide (for cytochrome c assay).Signal should be completely inhibited.
+ Catalase To confirm the signal is from H₂O₂ (for Amplex Red assay).Signal should be completely inhibited.

Field-Proven Insights & Troubleshooting

  • Lipid Preparation is Key: The proper suspension of 10:0 PA is critical. Inadequate sonication can lead to poor activation and high variability. Ensure the lipid forms a uniform, slightly opalescent suspension.

  • Optimal Protein Concentrations: The ideal ratio of membrane to cytosol protein may need to be optimized for your specific preparations. A titration experiment is recommended when establishing the assay.

  • Kinetic vs. Endpoint: Always perform a kinetic read. This provides more robust data than a single endpoint measurement and helps to identify any lag phases or substrate depletion.

  • Interference in Amplex Red Assay: Be aware that some compounds can directly interfere with the Amplex Red/HRP system. Always run appropriate controls if testing potential inhibitors.[15] The presence of high concentrations of NADPH can also interfere with the assay, though the inclusion of SOD mitigates this.[18]

By leveraging the specific and potent activating properties of 10:0 PA, researchers can establish a robust and reproducible cell-free system to investigate the intricate mechanisms of NADPH oxidase regulation and to screen for novel therapeutic agents targeting this critical enzyme complex.

References

  • Regier, D. S., Greene, D. G., & McPhail, L. C. (1994). Cell-free activation of neutrophil NADPH oxidase by a phosphatidic acid-regulated protein kinase. Proceedings of the National Academy of Sciences, 91(17), 7762–7766. [Link]

  • Palicz, A., Foubert, T. R., Jesaitis, A. J., Marodi, L., & McPhail, L. C. (2001). Phosphatidic acid and diacylglycerol directly activate NADPH oxidase by interacting with enzyme components. Journal of Biological Chemistry, 276(5), 3090-3097. [Link]

  • Lassen, N., van der Luit, A. H., & Wijk, R. V. (2002). Vascular NADPH oxidases: molecular mechanisms of activation. Cardiovascular Research, 55(3), 469-481. [Link]

  • McPhail, L. C., Qualliotine-Mann, D., & Waite, K. A. (1993). Phosphatidic acid and diacylglycerol synergize in a cell-free system for activation of NADPH oxidase from human neutrophils. Journal of Biological Chemistry, 268(32), 23936-23942. [Link]

  • Regier, D. S., Greene, D. G., & McPhail, L. C. (1994). Cell-free activation of neutrophil NADPH oxidase by a phosphatidic acid-regulated protein kinase. PNAS, 91(17), 7762-7766. [Link]

  • Palicz, A., et al. (2001). Phosphatidic Acid and Diacylglycerol Directly Activate NADPH Oxidase by Interacting with Enzyme Components. ResearchGate. [Link]

  • Pick, E. (2019). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. Methods in Molecular Biology, 2087, 363-415. [Link]

  • Pick, E. (2014). Cell-free NADPH oxidase activation assays: "in vitro veritas". Semantic Scholar. [Link]

  • Pick, E. (2019). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. PubMed. [Link]

  • Palicz, A., et al. (2001). Phosphatidic Acid and Diacylglycerol Directly Activate NADPH Oxidase by Interacting with Enzyme Components*. CORE. [Link]

  • Pick, E. (2014). Cell-free NADPH oxidase activation assays: "in vitro veritas". ResearchGate. [Link]

  • Kalyanaraman, B., et al. (2014). High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. Journal of Biological Chemistry, 289(11), 7296-7310. [Link]

  • Pick, E. (2019). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. ResearchGate. [Link]

  • Votyakova, T. V., & Reynolds, I. J. (2005). The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H. Free Radical Biology and Medicine, 39(1), 126-135. [Link]

  • Molshanski-Mor, S., et al. (2007). Cell-free assays: the reductionist approach to the study of NADPH oxidase assembly, or "all you wanted to know about cell-free assays but did not dare to ask". Methods in Molecular Biology, 412, 385-428. [Link]

  • Bellavite, P., et al. (1988). Activation of NADPH-dependent Superoxide Production in Plasma Membrane Extracts of Pig Neutrophils by Phosphatidic Acid*. Journal of Biological Chemistry, 263(17), 8210-8214. [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Retrieved January 19, 2026, from [Link]

  • Squirrell, J. M., et al. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Journal of Visualized Experiments, (153), e60333. [Link]

Sources

Application Notes & Protocols: Utilizing 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) as a Mass Spectrometry Standard for Phosphatidic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Lipid Signaling Analysis

Phosphatidic acid (PA) is a cornerstone of lipid biology, acting not only as the primary precursor for the biosynthesis of all glycerophospholipids but also as a critical second messenger in a multitude of cellular signaling pathways.[1][2] Its transient and often low-abundance nature makes accurate quantification essential for understanding cellular processes ranging from membrane trafficking to mitogenic signaling.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity and specificity.[3][4] However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation, extraction efficiency, and instrument-induced fluctuations like ion suppression.[5][6] To mitigate these variables, the use of a proper internal standard (IS) is not just recommended—it is a mandatory component of a robust, self-validating analytical system.[7][8]

This guide provides a detailed framework for the use of 1,2-didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0) or 10:0 PA) as a premier internal standard for the precise quantification of phosphatidic acid species in complex biological matrices.

Foundational Principles: Why 10:0 PA is an Optimal Internal Standard

The selection of an internal standard is a critical experimental decision governed by a clear set of physicochemical and biological principles.[8] 10:0 PA is an exemplary choice for the quantification of endogenous PA species for the following reasons:

  • Structural Analogy and Physicochemical Behavior: As a diacyl-glycerophospholipid, 10:0 PA mirrors the fundamental structure of endogenous phosphatidic acids.[1] This structural homology ensures that it behaves similarly during lipid extraction and chromatographic separation, and exhibits a comparable ionization efficiency in the mass spectrometer, which is a prerequisite for accurate correction.[6][8]

  • Biological Non-interference: The decanoyl (C10:0) fatty acyl chains of 10:0 PA are of medium length and are either absent or present at exceptionally low levels in most mammalian cells and tissues.[1][2] This exogenous nature prevents the standard from interfering with the measurement of naturally occurring PA species, ensuring a clean and unambiguous signal.

  • Unique Mass Signature: The distinct molecular weight of 10:0 PA allows it to be easily resolved from endogenous lipids by the mass spectrometer, eliminating any potential for isobaric overlap and simplifying data analysis.

  • Enhanced Chemical Stability: As a fully saturated phospholipid, 10:0 PA is not susceptible to oxidation, a common pitfall for standards containing polyunsaturated fatty acids. This stability ensures the integrity of the standard during sample storage and preparation.[9]

Physicochemical Data & Handling

Proper handling and storage are paramount to maintaining the integrity of the standard. The key properties of 10:0 PA are summarized below.

PropertyData
Compound Name This compound
Synonyms PA(10:0/10:0), Dicaproyl Phosphatidic Acid, 10:0 PA
Molecular Formula C₂₃H₄₅O₈P
Exact Mass (Monoisotopic) 480.2852
Appearance Typically a white to off-white powder or solid
Solubility Phosphatidic acids can be challenging to solubilize. Chloroform/methanol mixtures (e.g., 2:1 or 1:1, v/v) are recommended for initial stock preparation. For aqueous mobile phases, ensure the final organic concentration is sufficient to maintain solubility.[10]
Storage Store as a solid or in an organic solvent at -20°C or below. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.[9]

Experimental Application: Protocols for Quantitative Analysis

This section outlines a comprehensive workflow for the quantification of PA species from biological samples using 10:0 PA as an internal standard.

Diagram: Overall Quantitative Lipidomics Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) Spike Spike with 10:0 PA Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (HILIC or RP) Dry->LC MS Tandem MS Analysis (ESI-, MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Response Ratio (Area_Analyte / Area_IS) Integrate->Ratio Quantify Quantification (Relative or Absolute) Ratio->Quantify

Caption: Workflow for PA quantification using an internal standard.

Protocol 1: Preparation of 10:0 PA Stock Solutions

Causality: Accurate preparation of the IS stock solution is the foundation of the entire quantitative assay. Any error at this stage will propagate throughout the results. Using high-purity solvents and precise gravimetric and volumetric measurements is non-negotiable.

  • Gravimetric Measurement: Allow the vial of 10:0 PA solid to equilibrate to room temperature before opening to prevent condensation. In a fume hood, accurately weigh a target amount (e.g., 5 mg) into a clean, amber glass vial with a PTFE-lined cap.

  • Solvent Addition: Add a precise volume of a suitable solvent to achieve a desired concentration (e.g., 1 mg/mL). A 2:1 (v/v) chloroform:methanol mixture is a robust starting point. For 5 mg, add 5.0 mL of the solvent mixture using a calibrated glass pipette.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, briefly sonicate in a room temperature water bath until the solution is clear and free of particulates.

  • Storage and Aliquoting: This 1 mg/mL primary stock is too concentrated for direct use. Create a series of working stock solutions (e.g., 10 µg/mL) through serial dilution. Aliquot these working stocks into smaller, single-use glass vials, flush with nitrogen or argon gas, cap tightly, and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and exposure to air.[9]

Protocol 2: Sample Preparation and Spiking

Causality: The internal standard must be added at the very beginning of the sample preparation process.[8] This ensures that the IS experiences the same potential for loss as the endogenous analytes during every subsequent step (e.g., extraction, phase separation, evaporation), which is the entire basis for its corrective function.

  • Sample Aliquoting: In a glass tube, aliquot the biological sample (e.g., 50 µL of plasma, or a cell pellet containing ~1 million cells).

  • Internal Standard Spiking: Add a precise volume of the 10:0 PA working stock solution directly to the sample. The goal is to achieve a final on-column response that is within the range of the most abundant endogenous PA species being measured.[6] A typical starting point is to add 10-50 ng of 10:0 PA per sample.

  • Lipid Extraction: Immediately proceed with a validated lipid extraction method. A common and effective method is a modified Bligh & Dyer extraction.[1]

    • Add 1 mL of methanol and 0.5 mL of chloroform to the spiked sample. Vortex vigorously for 1 minute.

    • Add another 0.5 mL of chloroform. Vortex for 30 seconds.

    • Add 0.5 mL of water. Vortex for 30 seconds.

    • Centrifuge at ~1000 x g for 10 minutes to induce phase separation.

  • Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Mobile Phase A:B) for injection.

Protocol 3: LC-MS/MS Instrument Parameters

Causality: Phosphatidic acids are anionic lipids and are best analyzed in negative electrospray ionization (ESI-) mode.[1][11] Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity for quantification by monitoring a specific precursor-to-product ion transition.

Recommended LC Parameters (Reversed-Phase)

ParameterSetting
Column C18 Reversed-Phase Column (e.g., Acquity UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 60:40 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid[5]
Mobile Phase B 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid[4]
Flow Rate 0.4 mL/min
Column Temp. 55 °C
Injection Vol. 5 µL
Example Gradient 0-2 min (30% B), 2-12 min (30-100% B), 12-15 min (100% B), 15.1-18 min (30% B)

Recommended MS/MS Parameters

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Declustering Potential -150 V[1]
Collision Energy (CE) -45 V (Optimize for your instrument)[1]
Source Temperature 350 °C
Gas Flow (Sheath/Aux) Instrument Dependent (e.g., 45/15)

MRM Transitions for PA Analysis

The precursor ion (Q1) for PAs in negative mode is the deprotonated molecule [M-H]⁻. The most abundant and specific product ion (Q3) corresponds to the carboxylate anion of one of the fatty acyl chains.[11]

Compound NamePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
10:0 PA (IS) 480.3171.1Fragment is [Decanoate]⁻
PA(16:0/18:1)673.5255.2 or 281.2[Palmitate]⁻ or [Oleate]⁻
PA(18:0/20:4)743.5283.3 or 303.2[Stearate]⁻ or [Arachidonate]⁻
PA(18:1/18:1)725.5281.2[Oleate]⁻
Diagram: Fragmentation of 10:0 PA in MS/MS

G cluster_ms Mass Spectrometer Q1 Quadrupole 1 (Q1) Isolates Precursor Ion Q2 Collision Cell (q2) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Product Ion Q2->Q3 Product Decanoate Fragment [C10H19O2]⁻ m/z 171.1 Q2->Product Collision-Induced Dissociation NeutralLoss Neutral Loss Q2->NeutralLoss Detector Detector Q3->Detector Precursor 10:0 PA Precursor [M-H]⁻ m/z 480.3 Precursor->Q1 Product->Q3

Sources

Application Note: A Robust Lipidomics Workflow for the Quantitative Analysis of 1,2-didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0))

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phosphatidic Acid

Phosphatidic acid (PA) is a fundamental glycerophospholipid that serves not only as a key precursor for the biosynthesis of all other glycerolipids but also as a critical lipid second messenger.[1][2][3] Its cellular levels are tightly regulated and can change rapidly in response to various stimuli, influencing a myriad of cellular processes including membrane trafficking, cytoskeletal dynamics, cell growth, and survival.[1][4][5] PA exerts its signaling function by binding to and modulating the activity of numerous target proteins, most notably the mTOR kinase, a central regulator of cell metabolism and proliferation.[4][6]

1,2-didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0)) is a specific molecular species of PA with two 10-carbon (decanoyl) fatty acid chains. While less common than PAs with longer chains, medium-chain species like PA(10:0/10:0) are crucial for studying specific metabolic pathways and can serve as important internal standards or research tools. Accurate quantification of specific PA species is essential for elucidating their precise roles in complex biological systems.

This application note provides a comprehensive, field-proven workflow for the robust extraction, separation, and quantification of PA(10:0/10:0) from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The workflow is designed around three core stages:

  • Lipid Extraction: Efficiently isolates total lipids from the sample matrix, with particular attention to recovering acidic phospholipids like PA.

  • Chromatographic Separation: Employs Reversed-Phase Liquid Chromatography (RP-LC) to separate PA(10:0/10:0) from other lipid species and isomers based on its acyl chain length and hydrophobicity.

  • Mass Spectrometric Detection: Utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

A stable isotope-labeled or odd-chain internal standard is incorporated at the beginning of the workflow to correct for variations in extraction efficiency and matrix effects, ensuring analytical accuracy.

Workflow Visualization

The following diagram outlines the complete analytical process from sample receipt to data analysis.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Homogenize Homogenization (if applicable) Sample->Homogenize Spike Spike Internal Standard (e.g., PA(17:0/17:0)) Homogenize->Spike Extraction Lipid Extraction (MTBE Method) Spike->Extraction Drydown Evaporation (under N2 stream) Extraction->Drydown Reconstitute Reconstitution (in LC mobile phase) Drydown->Reconstitute LC RP-LC Separation Reconstitute->LC MS ESI-MS/MS Detection (Negative Ion Mode, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Internal Standard) Integration->Quant Report Data Reporting Quant->Report

Caption: High-level workflow for PA(10:0/10:0) analysis.

Materials and Reagents

  • Solvents: LC-MS grade Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), and Water.

  • Standards:

    • This compound (PA(10:0/10:0)) analytical standard.

    • Internal Standard (IS): 1,2-diheptadecanoyl-sn-glycero-3-phosphate (PA(17:0/17:0)) or a suitable deuterated analog.

  • Reagents: Ammonium formate or ammonium acetate (for mobile phase).

  • Equipment:

    • Homogenizer (for tissue samples).

    • Vortex mixer.

    • Centrifuge capable of 4°C and >10,000 x g.

    • Solvent evaporator (e.g., nitrogen stream evaporator or centrifugal vacuum concentrator).

    • HPLC or UHPLC system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Experimental Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PA(10:0/10:0) and the internal standard (IS) in chloroform:methanol (2:1, v/v). Store at -20°C.

  • Working Standard Solution: Create a mixed working solution containing both PA(10:0/10:0) and the IS at appropriate concentrations for building a calibration curve.

  • Internal Standard Spiking Solution: Prepare a dilute solution of the IS in methanol, which will be added to each sample before extraction.

Sample Preparation and Lipid Extraction (MTBE Method)

The Methyl-tert-butyl ether (MTBE) method is recommended for its high recovery of most lipid classes and for its safety profile compared to chloroform-based methods.[7][8][9] The upper organic phase contains the lipids, simplifying collection.[8]

Scientist's Note (Rationale): While the Bligh-Dyer method is a classic protocol, the MTBE method often provides cleaner extracts and is more amenable to high-throughput workflows.[8][10][11][12] For acidic lipids like PA, ensuring complete phase separation and careful collection of the organic layer is critical for quantitative recovery. Some protocols suggest adding a small amount of acid to neutralize anionic lipids and improve their solubility in the organic phase.[13]

Protocol:

  • Sample Aliquot: For liquid samples (e.g., plasma), use 50-100 µL. For cell pellets or tissue homogenates, use an equivalent amount (e.g., 1-2 million cells or 10-20 mg tissue). Place the sample in a 2 mL glass or solvent-safe microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of the IS spiking solution (e.g., 10 µL) to each sample, blank, and calibration standard.

  • Solvent Addition (Precipitation & Extraction):

    • Add 200 µL of cold methanol. Vortex for 10 seconds.[7][14]

    • Add 800 µL of cold MTBE. Vortex thoroughly for 1 minute.[7][14]

    • Incubate on a shaker for 30-60 minutes at 4°C to ensure complete protein precipitation and lipid extraction.[14]

  • Phase Separation:

    • Add 200 µL of LC-MS grade water to induce phase separation.[7]

    • Vortex for 20 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7][8] You will observe two distinct phases separated by a protein pellet.

  • Lipid Collection: Carefully collect the upper organic phase (~750-800 µL) and transfer it to a new clean tube. Avoid disturbing the protein interface.

  • Drying and Reconstitution:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of ACN:IPA:H₂O, 65:30:5, v/v/v).[7] Vortex and centrifuge to pellet any insoluble material before transferring to an LC vial.

LC-MS/MS Analysis

Rationale: Reversed-phase chromatography separates lipids primarily based on acyl chain length and degree of unsaturation. For PA(10:0/10:0), a C8 or C18 column provides excellent retention and separation from more polar or longer-chain lipids. Negative ion mode ESI is used because the phosphate group is readily deprotonated, yielding a strong [M-H]⁻ precursor ion.

Parameter Recommended Setting Rationale
LC Column C18 or C8, ≤ 2.1 mm ID, < 3 µm particle sizeProvides hydrophobic retention necessary for separating PA species.
Mobile Phase A 60:40 ACN:H₂O with 10 mM Ammonium FormateStandard mobile phase for reversed-phase lipidomics.
Mobile Phase B 90:10 IPA:ACN with 10 mM Ammonium FormateStrong organic solvent for eluting hydrophobic lipids.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 30-40% B, ramp to 99% B, hold, re-equilibrateA generic gradient; must be optimized for specific column and system.
Injection Volume 2 - 10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode ESI, NegativePhosphatidic acids readily form [M-H]⁻ ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification.

MRM Transitions for Quantification: The primary fragmentation pathway for PA in negative ion mode involves the neutral loss of the fatty acyl chains as ketenes or the loss of the fatty acids themselves. The most specific fragments are the carboxylate anions of the fatty acids.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
PA(10:0/10:0) 495.3171.1 (Decanoic acid)Must be optimized empirically
PA(10:0/10:0) 495.3153.0 (Glycerol-phosphate)Must be optimized empirically
IS: PA(17:0/17:0) 691.6269.2 (Heptadecanoic acid)Must be optimized empirically

Note: The precursor m/z corresponds to the [M-H]⁻ ion. The product ion m/z 153 is common to many PAs but can be less specific.[15] The fatty acid fragment is highly specific.

Data Processing and Quantification
  • Peak Integration: Use the instrument's software to integrate the chromatographic peaks for the PA(10:0/10:0) and IS MRM transitions.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (PA(10:0/10:0) / IS) against the known concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.

  • Quantification: Calculate the concentration of PA(10:0/10:0) in the unknown samples by interpolating their peak area ratios from the calibration curve.

Trustworthiness: Quality Control and System Validation

To ensure the reliability and reproducibility of the data, the following QC measures are mandatory:

  • Process Blanks: An extraction blank (no sample) should be run with each batch to monitor for contamination.

  • Quality Control (QC) Samples: A pooled sample, created by combining a small aliquot from each study sample, should be injected periodically (e.g., every 10-12 injections) throughout the analytical run. The IS response and calculated concentration of PA(10:0/10:0) in the QCs should be monitored for consistency. A coefficient of variation (%CV) of <15% is generally considered acceptable.

  • Internal Standard Monitoring: The peak area of the internal standard should be consistent across all samples. Significant deviation (>30-40% from the mean) in a sample may indicate a problem with extraction or severe matrix effects, warranting potential exclusion of that sample.

References

  • Wang, X. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. [Link]

  • Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. Retrieved from [Link]

  • Liebisch, G., et al. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of Chromatography A, 1347, 79-86. [Link]

  • protocols.io. (2019). Lipid Extraction for Mass Spectrometry Lipidomics. [Link]

  • University of California, San Diego. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Retrieved from [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137-1146. [Link]

  • FAO. (n.d.). Extraction and separation of fats and lipids. In Analytical Techniques in Aquaculture Research. Retrieved from [Link]

  • Foster, D. A. (2013). Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 37-42. [Link]

  • Metware Biotechnology. (n.d.). Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. Retrieved from [Link]

  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Retrieved from [Link]

  • Zhang, W., & Wang, X. (2022). Phosphatidic Acid Signaling and Function in Nuclei. Plant Physiology, 190(3), 1629-1640. [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Retrieved from [Link]

  • Hama, K., et al. (2025). A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. Biochemical and Biophysical Research Communications, 794, 153074. [Link]

  • Yang, K., et al. (2018). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. Analytical Chemistry, 90(15), 9037-9045. [Link]

  • Vu, H. S., et al. (2018). An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. Plant Methods, 14(1), 1-8. [Link]

  • OneLab. (n.d.). MTBE Lipid Extraction. Retrieved from [Link]

  • ResearchGate. (2018). An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. [Link]

  • Liu, X., et al. (2012). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 24(12), 5595. [Link]

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of lipid research, 51(3), 652-659. [Link]

  • Buré, C., et al. (2013). A single run LC-MS/MS method for phospholipidomics. Analytical and bioanalytical chemistry, 405(1), 139-151. [Link]

  • LCGC International. (2013). Simultaneous Extraction of Metabolites and Lipids. [Link]

  • ResearchGate. (2025). A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. [Link]

  • Ulmer, C. Z., et al. (2017). Isolation of lipids from biological samples. Critical Reviews in Food Science and Nutrition, 57(12), 2564-2579. [Link]

  • ResearchGate. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. [Link]

Sources

Application Note: Quantitative Analysis of 10:0 Phosphatidic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 10:0 phosphatidic acid (Didecanoyl Phosphatidic Acid). Phosphatidic acids (PAs) are a class of low-abundance, anionic phospholipids that act as crucial intermediates in lipid biosynthesis and as pivotal signaling molecules in a myriad of cellular processes.[1][2] The accurate quantification of specific molecular species, such as 10:0 PA, is essential for understanding their distinct biological roles. This protocol outlines optimized procedures for lipid extraction from biological matrices, chromatographic separation using hydrophilic interaction liquid chromatography (HILIC), and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction: The Significance of Phosphatidic Acid Analysis

Phosphatidic acid (PA) stands at a critical metabolic junction, serving as the precursor for the synthesis of all glycerophospholipids in eukaryotic cells.[2] Beyond its structural role, PA has emerged as a key second messenger, implicated in fundamental cellular events including membrane trafficking, cytoskeletal rearrangement, and cell proliferation.[1] The biological function of PA is dictated not only by its concentration at specific cellular locations but also by its acyl chain composition. Different molecular species of PA can exhibit distinct downstream effects, making the specific quantification of species like 10:0 PA a necessity for detailed lipidomic studies.

The analysis of PAs, however, presents significant analytical challenges. Their anionic nature and low cellular abundance make them susceptible to poor extraction efficiency and ion suppression from more abundant lipid classes like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[3] Furthermore, the phosphate headgroup can chelate with metal surfaces in standard HPLC systems, leading to poor peak shape and sensitivity.[2] This application note provides a comprehensive protocol designed to overcome these challenges, ensuring reliable quantification of 10:0 PA for researchers in lipidomics, cell biology, and drug development.

Experimental Workflow Overview

The method follows a logical progression from sample preparation to data acquisition. The key stages are designed to ensure maximum recovery of the analyte, efficient separation from interfering matrix components, and highly selective detection.

LC-MS/MS Workflow for 10:0 PA Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Cells, Tissue, Plasma) IS_Spike Spike with Internal Standard (e.g., 17:0/17:0 PA) Sample->IS_Spike 1 Extraction Acidified Bligh & Dyer Lipid Extraction IS_Spike->Extraction 2 Drydown Evaporation under N2 Extraction->Drydown 3 Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution 4 Injection HILIC Separation Reconstitution->Injection 5 Ionization Negative ESI Detection Tandem MS (MRM) Integration Peak Integration Detection->Integration 6 Quantification Quantification using Internal Standard Integration->Quantification 7

Figure 1: Overall experimental workflow for 10:0 PA quantification.

Detailed Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, 2-Propanol (all LC-MS grade or equivalent).

  • Reagents: Formic acid, Ammonium formate, Hydrochloric acid (HCl).

  • Standards:

    • 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA)

    • 1,2-diheptadecanoyl-sn-glycero-3-phosphate (17:0/17:0 PA) as internal standard (IS). Note: An odd-chained PA is recommended as it is not typically found in biological systems.[4]

Protocol 1: Lipid Extraction (Acidified Bligh & Dyer)

The efficiency of PA extraction is significantly enhanced by acidifying the extraction solvent. This neutralizes the negative charge on the phosphate headgroup, increasing its partitioning into the organic phase.[3]

  • Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer. For plasma/serum, use directly.

  • Internal Standard Spiking: To 100 µL of sample homogenate or plasma, add a known amount of the internal standard (e.g., 100 pmol of 17:0/17:0 PA).

  • Acidification & Monophasic Mixture Formation: Add 800 µL of a 1:1 (v/v) mixture of 0.1 M HCl and methanol. Vortex for 1 minute. This creates a single-phase system to ensure thorough initial extraction.[3]

  • Phase Separation: Add 400 µL of chloroform and vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes to induce phase separation.[3]

  • Organic Phase Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extraction: Add another 400 µL of chloroform to the remaining aqueous phase, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., Chloroform/Methanol 1:1 v/v or as specified in the LC method).

Protocol 2: LC-MS/MS Analysis

To mitigate ion suppression and achieve robust separation of PA from other phospholipid classes, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed.[3]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.6 µm) or equivalent
Column Temperature 50 °C[3]
Mobile Phase A Water with 10 mM Ammonium Formate and 0.5% Formic Acid[3]
Mobile Phase B 2-Propanol/Acetonitrile 5:2 (v/v) with 10 mM Ammonium Formate and 0.5% Formic Acid[3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Sciex QTRAP 6500, Agilent 6495C Triple Quadrupole, or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode[4]
Capillary Voltage -3.5 kV
Source Temperature 350 °C[3]
Gas Settings Sheath Gas: 20, Aux Gas: 5 (arbitrary units, instrument dependent)[3]
Detection Mode Multiple Reaction Monitoring (MRM)
Declustering Potential (DP) -170 V (Optimize for specific instrument)[4]
Entrance Potential (EP) -10 V[4]
Collision Cell Exit Potential (CXP) -15 V (Optimize for specific instrument)[4]
Dwell Time 30 ms[4]

MRM Transitions and Fragmentation

In negative ion mode ESI, phosphatidic acids readily lose a proton to form the [M-H]⁻ precursor ion. Upon collision-induced dissociation (CID), the most common and stable fragmentation pathway involves the neutral loss of the glycerophosphate headgroup and the formation of the fatty acyl carboxylate anions.[5] For quantitative analysis, monitoring the transition from the precursor ion to the specific fatty acid fragment provides excellent selectivity.

Fragmentation of 10:0 PA cluster_Fragmentation Collision-Induced Dissociation (CID) Precursor [M-H]⁻ 10:0 PA m/z 493.3 Fragment [C10:0 FA]⁻ Decanoate Anion m/z 171.1 Precursor->Fragment  Collision Energy  (-40 to -50 eV)

Figure 2: Characteristic fragmentation of 10:0 PA in negative ion mode.

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3) [FA]⁻Collision Energy (CE) (eV)
10:0 PA (Analyte) 493.3171.1 (Decanoate)-46[4]
17:0/17:0 PA (IS) 689.5269.2 (Heptadecanoate)-46 (Optimize)

Note: Collision energy (CE) is a critical parameter that must be optimized for the specific instrument being used to achieve maximum signal intensity. A value of -46V is a good starting point based on published methods for general PA analysis.[4]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the 10:0 PA analyte and the 17:0/17:0 PA internal standard using the instrument's data analysis software (e.g., Sciex Analyst®, Agilent MassHunter).

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 10:0 PA and a fixed concentration of the internal standard. Process these standards alongside the unknown samples.

  • Quantification: Plot the peak area ratio against the concentration of the 10:0 PA standards to generate a linear calibration curve. Determine the concentration of 10:0 PA in the unknown samples by interpolating their peak area ratios from this curve.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS protocol for the quantitative analysis of 10:0 phosphatidic acid. By employing an optimized acidified lipid extraction, HILIC separation, and selective MRM detection, this method overcomes common analytical hurdles associated with phosphatidic acid measurement. The protocol offers the sensitivity and specificity required for accurate quantification in complex biological matrices, enabling researchers to further elucidate the precise roles of specific PA molecular species in health and disease.

References

  • Triebl, A., et al. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of Chromatography A, 1347, 104-111. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2000). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Journal of Lipid Research, 41(8), 1271-1280. Available at: [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the major classes of glycerophospholipids and sphingolipids. Journal of Lipid Research, 46(2), 199-221. Available at: [Link]

  • Jian, W., et al. (2010). A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. Biochemical and Biophysical Research Communications, 391(1), 1059-1064. Available at: [Link]

  • Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in lipid research, 45(3), 250–278. Available at: [Link]

  • Züllig, T., et al. (2020). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Bio-protocol, 10(1), e3481. Available at: [Link]

  • Buré, C., et al. (2014). A lipidomics method for the analysis of phosphatidic acid and its application to the yeast Saccharomyces cerevisiae. Metabolites, 4(2), 281-297. Available at: [Link]

  • Kooijman, E. E., et al. (2007). A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. Analytical Biochemistry, 364(1), 74-80. Available at: [Link]

  • Shui, G., et al. (2010). Characterization of Substrate Preference for Slc1p and Cst26p in Saccharomyces cerevisiae Using Lipidomic Approaches and an LPAAT Activity Assay. PLoS ONE, 5(8), e11956. Available at: [Link]

  • Reis, A., et al. (2013). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. Journal of Chromatography A, 1292, 137-146. Available at: [Link]

Sources

studying vesicle fission with 1,2-didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Investigating Lipid-Mediated Vesicle Fission using 1,2-didecanoyl-sn-glycero-3-phosphate (DGPP)

Introduction: Beyond the Protein-Centric View of Membrane Fission

Vesicle trafficking, a cornerstone of cellular life, relies on the precise budding and scission of membrane-bound carriers.[1][2][3] While the role of protein machineries like dynamin in catalysing membrane fission is well-established, there is a growing appreciation for the direct role that lipids play in this fundamental process.[4][5] Lipids are not merely a passive scaffold; their geometric properties and local concentrations can generate the mechanical forces required to bend, constrict, and ultimately sever membrane necks.[6][7][8]

This guide focuses on the utility of a specific phospholipid, This compound (DGPP) , as a tool to investigate the principles of lipid-driven membrane fission. DGPP is a synthetic derivative of phosphatidic acid (PA), a key lipid messenger implicated in numerous membrane trafficking events, including COPI vesicle formation.[9][10] The unique molecular geometry of PA and its derivatives is thought to be central to their function in membrane remodeling.

The "Cone Shape" Hypothesis and Membrane Curvature

The ability of a lipid to influence membrane shape is intrinsically linked to its molecular geometry.[11] Lipids can be broadly classified by their shape:

  • Cylindrical: Lipids like phosphatidylcholine (PC) have a headgroup and acyl chain region that occupy a similar cross-sectional area, favoring the formation of flat bilayers.

  • Inverted Cone (Negative Curvature): Lipids with small headgroups relative to their acyl chains, such as phosphatidylethanolamine (PE) or diacylglycerol (DAG), introduce negative curvature, which is essential for the inner leaflet of a budding vesicle neck.

  • Cone (Positive Curvature): Lipids with bulky headgroups relative to their acyl chains, like lysophospholipids, induce positive curvature, favoring the outer leaflet of a bud.

Phosphatidic acid (PA) possesses a small, highly charged phosphomonoester headgroup. This structure imparts an inverted cone shape, allowing it to generate significant negative spontaneous curvature when concentrated in a membrane leaflet.[9][12] This property enables PA to promote the formation of highly curved intermediates required for fission.[9][13] DGPP, as a PA derivative, is used as a tool to mimic and study this effect in model membrane systems.[14] Its two 10-carbon acyl chains provide a defined and relatively simple lipid anchor for biophysical studies.[15]

This application note provides a theoretical framework and detailed experimental protocols for using DGPP to create and analyze fission-prone vesicles in vitro.

The Mechanism: How DGPP May Drive Vesicle Fission

The proposed mechanism for DGPP-mediated fission is rooted in the principles of lipid-induced membrane curvature. By incorporating DGPP into a model membrane (a liposome), we can test its ability to drive membrane deformation and scission. The process can be visualized as a sequence of events driven by the biophysical properties of the lipid itself.

DGPP_Fission_Mechanism cluster_0 Step 1: Stable Vesicle cluster_1 Step 2: DGPP Incorporation cluster_2 Step 3: Neck Constriction cluster_3 Step 4: Fission Event vesicle1 Outer Leaflet Inner Leaflet vesicle2 Outer Leaflet DGPP Accumulation vesicle1->vesicle2 Introduce DGPP vesicle3 Bud Formation High Negative Curvature vesicle2->vesicle3 Lipid Geometry Effect vesicle4a Mother Vesicle vesicle3->vesicle4a Membrane Severing vesicle4b Daughter Vesicle vesicle3->vesicle4b Membrane Severing dgpp DGPP (Inverted Cone) dgpp->vesicle2:f1 curvature Negative Curvature Induced curvature->vesicle3:f1 fission_event Scission fission_event->vesicle3

Caption: Proposed mechanism of DGPP-induced vesicle fission.

Experimental Design & Workflow

The core experimental strategy is to compare liposomes of a base composition (e.g., primarily cylindrical lipids) with liposomes where a percentage of the base lipid is substituted with DGPP. The primary readout is a change in vesicle size distribution, indicating that larger vesicles have undergone fission to produce smaller daughter vesicles.

Experimental_Workflow start Prepare Lipid Stocks (e.g., POPC, DGPP, Fluorescent Probe) prep_film Create Lipid Films (Control vs. +DGPP) start->prep_film hydrate Hydrate Films to form Multilamellar Vesicles (MLVs) prep_film->hydrate extrude Extrude to form Large Unilamellar Vesicles (LUVs) (e.g., 100-400nm) hydrate->extrude analysis_hub Fission Analysis extrude->analysis_hub dls Method A: Dynamic Light Scattering (DLS) - Measure initial size distribution - Incubate (e.g., 37°C) - Measure final size distribution analysis_hub->dls microscopy Method B: Fluorescence Microscopy - Tether vesicles to surface - Image population over time - Quantify changes in size and number analysis_hub->microscopy sedimentation Method C: Sedimentation Assay - Pellet large vesicles (centrifugation) - Measure fluorescence in supernatant (represents small/fissioned vesicles) analysis_hub->sedimentation data_dls Result: Shift to smaller average hydrodynamic radius dls->data_dls data_microscopy Result: Increase in vesicle count, decrease in average intensity/size microscopy->data_microscopy data_sedimentation Result: Increased fluorescence in supernatant for +DGPP samples sedimentation->data_sedimentation

Caption: Overall experimental workflow for studying DGPP-mediated vesicle fission.

Detailed Protocols

Protocol 1: Preparation of DGPP-Containing LUVs

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[16][17][18] This is a robust method for generating a homogenous population of vesicles with a defined size.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or similar neutral PC lipid

  • This compound, sodium salt (DGPP)

  • Fluorescent lipid probe (e.g., Lissamine™ Rhodamine B PE or NBD-PE)

  • Chloroform, HPLC grade

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Rotary evaporator

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Stock Preparation: Prepare 1-5 mg/mL stock solutions of POPC, DGPP, and the fluorescent lipid probe in chloroform. Store in glass vials at -20°C.

  • Lipid Mixing: In a clean glass round-bottom flask, combine the lipid stocks to achieve the desired molar ratios.

    • Scientist's Note: It is critical to ensure the lipids are fully dissolved and mixed in the organic solvent to create a homogenous film.[18]

    FormulationPOPC (mol%)DGPP (mol%)Rhodamine-PE (mol%)
    Control 99.500.5
    DGPP 5% 94.550.5
    DGPP 10% 89.5100.5
    DGPP 20% 79.5200.5
  • Thin Film Formation: Attach the flask to a rotary evaporator. Remove the chloroform under vacuum to form a thin, uniform lipid film on the flask wall.

    • Rationale: Slow rotation and a controlled vacuum ensure an even film, which is crucial for efficient and uniform hydration. A water bath set just above room temperature can facilitate evaporation.

  • Secondary Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired volume of pre-warmed (above the lipid transition temperature) Hydration Buffer to the flask to achieve a final total lipid concentration of 1-2 mg/mL.

    • Rationale: Hydrating above the phase transition temperature of the lipids ensures they are in a fluid state, which facilitates the formation of vesicles.[18]

  • MLV Formation: Agitate the flask by gentle vortexing or swirling. Allow the film to hydrate for 30-60 minutes, with periodic agitation. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Rationale: This step helps to break up large lipid aggregates and increases the lamellarity of the vesicles, which improves the efficiency of the subsequent extrusion step.[18]

  • Extrusion: a. Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder block to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the gas-tight syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).

    • Scientist's Note: An odd number of passes ensures the final vesicle population is the one that was just extruded. The resulting suspension should become significantly clearer, indicating the formation of LUVs.[18]

  • Storage: Store the LUV suspension at 4°C under nitrogen or argon. Use within 1-2 weeks for best results.

Protocol 2: Fission Analysis by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of particles in a solution, providing a distribution of vesicle sizes.[19] A successful fission event will be marked by a decrease in the average particle size or the appearance of a second, smaller population.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the Control and DGPP-containing LUVs in filtered Hydration Buffer to a suitable concentration for DLS analysis (typically 0.1-0.5 mg/mL).

  • Initial Measurement (T=0): Transfer the diluted samples to a clean cuvette and measure the initial size distribution using the DLS instrument. Record the average diameter (Z-average) and the polydispersity index (PDI).

  • Incubation: Incubate the remaining stock LUV solutions at 37°C for a defined time course (e.g., 0, 30, 60, 120 minutes).

    • Rationale: Incubation provides the thermal energy that may be required to overcome kinetic barriers to membrane rearrangement and fission.

  • Time-Point Measurements: At each time point, take an aliquot of the incubated LUVs, dilute as in Step 1, and immediately measure the size distribution by DLS.

  • Data Analysis:

    • Plot the Z-average diameter as a function of time for each lipid formulation.

    • Compare the full size distribution plots at T=0 and the final time point. Look for a shift in the primary peak to a smaller diameter or the emergence of a new peak corresponding to a smaller vesicle population in the DGPP-containing samples.

ParameterExpected Result (Control LUVs)Expected Result (+DGPP LUVs)
Z-Average Size Stable over timeDecrease over time
PDI Remains low and stableMay increase as new populations form, then potentially decrease
Distribution Single, stable peakShift of peak to the left; possible bimodal distribution
Protocol 3: Fission Analysis by Tethered Vesicle Microscopy

This method allows for the direct visualization and quantification of individual fission events on a surface.[20][21]

Materials:

  • Biotinylated lipid (e.g., Biotinyl Cap PE)

  • Streptavidin

  • Biotinylated-BSA

  • Glass coverslips or glass-bottom imaging dishes

  • Fluorescence microscope (Confocal or TIRF) with appropriate filter sets

Procedure:

  • Prepare Bio-functionalized Surface: a. Thoroughly clean glass coverslips. b. Incubate with Biotinylated-BSA solution (1 mg/mL) for 30 minutes. c. Wash gently with buffer. d. Incubate with Streptavidin solution (0.5 mg/mL) for 30 minutes. e. Wash gently with buffer. The surface is now ready to capture biotinylated vesicles.

  • Prepare Biotinylated LUVs: During the liposome preparation (Protocol 4.1), include 0.1-0.5 mol% of a biotinylated lipid in the lipid mixture.

  • Vesicle Immobilization: a. Dilute the biotinylated LUVs in Hydration Buffer. b. Add the diluted LUVs to the functionalized coverslip and incubate for 20-30 minutes to allow tethering. c. Gently wash away any unbound vesicles.

  • Imaging and Analysis: a. Mount the coverslip on the microscope and acquire initial images (T=0). b. If studying temperature effects, use a stage-top incubator to maintain the sample at 37°C. c. Acquire images at regular intervals. d. Analyze the images using software (e.g., ImageJ/Fiji). Measure the number of fluorescent puncta and the integrated intensity of each punctum over time.

    • Data Interpretation: Fission is indicated by an increase in the total number of vesicles (as one vesicle splits into two or more) and a corresponding decrease in the average intensity per vesicle (as the fluorescent probes are distributed among smaller daughter vesicles).[20][21]

Concluding Remarks

The protocols outlined in this guide provide a robust framework for utilizing this compound as a tool to explore the fundamental role of lipid geometry in membrane fission. By combining model membrane systems with quantitative biophysical techniques, researchers can dissect the contributions of lipid composition to the complex process of vesicle scission. These in vitro assays serve as a powerful platform for testing hypotheses about membrane remodeling and can provide valuable insights for fields ranging from basic cell biology to the design of advanced drug delivery systems.

References

  • Kooijman, E. E., et al. (2007). Lipid-Based Mechanisms for Vesicle Fission. The Journal of Physical Chemistry B. [Link]

  • Yang, J. S., et al. (2008). COPI vesicle fission: a role for phosphatidic acid and insight into Golgi maintenance. Journal of Cell Biology. [Link]

  • Kooijman, E. E., et al. (2007). Lipid-based mechanisms for vesicle fission. PubMed. [Link]

  • Roux, A., et al. (2005). Role of curvature and phase transition in lipid sorting and fission of membrane tubules. The EMBO Journal. [Link]

  • Snead, W. T., et al. (2019). A Tethered Vesicle Assay for High-Throughput Quantification of Membrane Fission. Methods in Molecular Biology. [Link]

  • D'Souza, R. S., et al. (2014). Cooperation of MICAL-L1, syndapin2, and phosphatidic acid in tubular recycling endosome biogenesis. Molecular Biology of the Cell. [Link]

  • Creative Biolabs. (n.d.). This compound (sodium salt). Creative Biolabs Website. [Link]

  • Shnyrova, A. V., et al. (2020). Membrane Curvature, Trans-Membrane Area Asymmetry, Budding, Fission and Organelle Geometry. International Journal of Molecular Sciences. [Link]

  • Madsen, J. J., et al. (2022). Single-vesicle intensity and colocalization fluorescence microscopy to study lipid vesicle fusion, fission, and lipid exchange. Frontiers in Molecular Neuroscience. [Link]

  • Döbereiner, H. G., et al. (1997). Budding and fission of vesicles. Biophysical Journal. [Link]

  • Roux, A., et al. (2005). Role of curvature and phase transition in lipid sorting and fission of membrane tubules. EMBO reports. [Link]

  • Stahelin, R. V., et al. (1998). Phospholipase D and phosphatidic acid enhance the hydrolysis of phospholipids in vesicles and in cell membranes by human secreted phospholipase A2. Biochimica et Biophysica Acta. [Link]

  • Pucadyil, T. J., & Schmid, S. L. (2008). Real-time Visualization of Dynamin-catalyzed Membrane Fission and Vesicle Release. Cell. [Link]

  • McMahon, H. T., & Gallop, J. L. (2005). Membrane curvature and mechanisms of dynamic cell membrane remodelling. Nature. [Link]

  • Iglič, A., et al. (2020). Budding and Fission of Membrane Vesicles: A Mini Review. Frontiers in Physics. [Link]

  • Shank-Retzlaff, M. L., & Gierasch, L. M. (1997). Effect of vesicle composition and curvature on the dissociation of phosphatidic acid in small unilamellar vesicles--a 31P-NMR study. Biophysical Journal. [Link]

  • van den Brink-van der Laan, E., et al. (2004). Shape of lipids and their impact on the membrane curvature. ResearchGate. [Link]

  • Gådin, A., et al. (2020). FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition. Analytical Chemistry. [Link]

  • Gjetvaj, B., et al. (2022). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences. [Link]

  • Daraee, H., et al. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [Link]

  • Martin, T. F. (2001). In vitro assays of vesicular transport. Traffic. [Link]

  • Diao, J., et al. (2012). A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins. Nature Protocols. [Link]

  • Hanyaloglu, A. C. (2018). Evolving View of Membrane Trafficking and Signaling Systems for G Protein-Coupled Receptors. International Review of Cell and Molecular Biology. [Link]

  • Hanyaloglu, A. C., & von Zastrow, M. (2008). Regulation of GPCR Signal Networks via Membrane Trafficking. Molecular BioSystems. [Link]

  • Pillai, R. S., et al. (2019). Membrane Trafficking and Subcellular Drug Targeting Pathways. Current Pharmaceutical Design. [Link]

Sources

Application Notes and Protocols for Studying Intracellular Calcium Concentration using 1,2-didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Role of Phosphatidic Acid in Cellular Signaling and Calcium Homeostasis

Phosphatidic acid (PA) is a fundamental glycerophospholipid, serving not only as a precursor for the synthesis of other lipids but also as a critical lipid second messenger in a myriad of cellular processes.[1] In response to various extracellular stimuli, PA levels can transiently increase through the action of two primary enzymatic pathways: the hydrolysis of phosphatidylcholine by phospholipase D (PLD), or the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinase (DGK).[2][3] This elevation in PA concentration triggers a cascade of downstream signaling events that regulate cell growth, proliferation, membrane trafficking, and cytoskeletal organization.[4]

A crucial aspect of PA's function as a second messenger is its intricate relationship with intracellular calcium ([Ca²⁺]i) signaling.[5][6] Fluctuations in [Ca²⁺]i are fundamental to nearly every aspect of cellular life, from muscle contraction and neurotransmission to gene expression and apoptosis.[7] Exogenously applied phosphatidic acids, such as 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA), provide a powerful tool for researchers to dissect the specific role of PA in modulating intracellular calcium dynamics. 10:0 PA, a saturated phosphatidic acid with two 10-carbon acyl chains, can be used to mimic the endogenous production of PA and study its direct effects on calcium mobilization.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study intracellular calcium concentration. We will delve into the underlying mechanisms, provide detailed, field-proven protocols for its application in cell-based assays, and offer insights into data interpretation.

Mechanistic Insights: How this compound Influences Intracellular Calcium

The application of exogenous PA, including this compound, has been shown to induce a biphasic increase in intracellular calcium. This response is characterized by an initial, rapid release of calcium from intracellular stores, followed by a sustained influx of calcium from the extracellular environment.[2] The precise mechanisms are multifaceted and can be cell-type dependent, but generally involve the following pathways:

  • Activation of Phospholipase C (PLC): Exogenous PA can stimulate the activity of PLC.[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5]

  • Influx of Extracellular Calcium: The sustained phase of the calcium response is due to the entry of calcium from the extracellular space. This can occur through several mechanisms, including the activation of store-operated calcium (SOC) channels and other plasma membrane calcium channels.[9] The depletion of ER calcium stores, initiated by the IP₃-mediated release, is a key trigger for the opening of SOC channels. Additionally, PA has been shown to modulate the activity of verapamil-sensitive calcium channels.[10]

The following diagram illustrates the proposed signaling pathway for PA-induced intracellular calcium mobilization.

PA_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Ca_channel Ca²⁺ Channel (e.g., SOC, Verapamil-sensitive) Ca2+_ext->Ca_channel Influx PA_ext 1,2-didecanoyl-sn- glycero-3-phosphate (Exogenous) PLC Phospholipase C (PLC) PA_ext->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ca2+_cyt [Ca²⁺]i ↑ Ca_channel->Ca2+_cyt IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to Cellular_Response Downstream Cellular Responses Ca2+_cyt->Cellular_Response Triggers Ca2+_er Ca²⁺ Store IP3R->Ca2+_er Opens Ca2+_er->Ca_channel Depletion activates Ca2+_er->Ca2+_cyt Release

Caption: PA-induced intracellular calcium signaling pathway.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound and the subsequent measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Protocol 1: Preparation of this compound (10:0 PA) Stock Solution

Proper preparation of the lipid solution is critical for obtaining reproducible results. Due to its amphipathic nature, 10:0 PA requires careful handling to ensure complete dissolution and delivery to the cells.

Materials:

  • This compound (sodium salt) powder

  • Sterile, high-purity water (cell culture grade) or Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

  • Laminar flow hood

Procedure:

  • Bring to Room Temperature: Before opening, allow the vial of 10:0 PA powder to equilibrate to room temperature to prevent condensation.

  • Weighing: In a sterile laminar flow hood, aseptically weigh the desired amount of 10:0 PA powder and transfer it to a sterile tube.

  • Initial Dissolution: Add the required volume of sterile PBS or cell culture medium to achieve a desired stock concentration (e.g., 1-10 mg/mL).

  • Vortexing: Vortex the solution vigorously for 2-3 minutes. The solution may appear cloudy or as a suspension.

  • Sonication: To aid complete dissolution and the formation of a uniform liposomal suspension, sonicate the solution in a bath sonicator for 10-15 minutes, or until the solution becomes clearer.[11] Gentle warming to 37°C can also facilitate dissolution.[11]

  • Sterilization (Optional but Recommended): If the stock solution is not prepared from sterile components, it can be sterilized by passing it through a 0.22 µm syringe filter. Note that this may affect the size and homogeneity of the liposomes.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, tightly sealed vials. For short-term storage (up to 24 hours), store at 4°C. For long-term storage, store at -20°C for up to one month or -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh aqueous solutions for each experiment.[11]

Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to stimulation with 10:0 PA.

Materials:

  • Cells of interest cultured on glass coverslips or in a multi-well plate suitable for fluorescence imaging

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS) or other suitable physiological buffer (e.g., Hank's Balanced Salt Solution)

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (with excitation at ~340 nm and ~380 nm, and emission at ~510 nm)

  • 10:0 PA working solution (diluted from the stock solution in HBS to the final desired concentration)

Procedure:

  • Fura-2 AM Stock Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[1]

    • Store aliquots at -20°C, protected from light and moisture.[1]

  • Cell Loading with Fura-2 AM:

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.[1][3]

    • To aid in dye solubilization, add Pluronic F-127 to the loading buffer at a final concentration of 0.02%.[12]

    • (Optional) Add probenecid to the loading buffer (final concentration 1-2.5 mM) to inhibit anion exchangers that can extrude the dye from the cells.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[3][7] The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[3]

  • Calcium Measurement:

    • Mount the coverslip with the loaded cells onto the microscope stage or place the multi-well plate in the plate reader.

    • Begin recording the baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

    • After establishing a stable baseline, add the 10:0 PA working solution to the cells.

    • Continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration over time.

  • Data Analysis:

    • The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is directly proportional to the intracellular calcium concentration.

    • Changes in this ratio over time reflect the dynamics of calcium mobilization.

    • For quantitative measurements, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, which requires calibration with minimum (Rmin) and maximum (Rmax) ratio values.[3]

The following diagram outlines the experimental workflow for measuring PA-induced calcium changes.

Calcium_Imaging_Workflow Cell_Culture 1. Culture cells on coverslips or plates Fura2_Loading 2. Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash_Deesterify 3. Wash and allow de-esterification Fura2_Loading->Wash_Deesterify Baseline 4. Record baseline fluorescence ratio (F340/F380) Wash_Deesterify->Baseline PA_Addition 5. Add this compound Baseline->PA_Addition Record_Response 6. Record fluorescence ratio change over time PA_Addition->Record_Response Data_Analysis 7. Analyze F340/F380 ratio to determine [Ca²⁺]i changes Record_Response->Data_Analysis

Caption: Experimental workflow for calcium imaging.

Data Presentation and Interpretation

The results of a typical experiment will show a rapid increase in the F340/F380 ratio upon the addition of this compound, followed by a sustained plateau or a slow decline. The key parameters to analyze are:

  • Peak Amplitude: The maximum change in the F340/F380 ratio, representing the peak intracellular calcium concentration.

  • Time to Peak: The time taken to reach the peak calcium concentration after the addition of the stimulus.

  • Duration of the Response: The length of time the intracellular calcium remains elevated.

The following table provides a hypothetical example of expected results.

Experimental ConditionBaseline (F340/F380)Peak (F340/F380)Fold Change
Untreated Control0.8 ± 0.050.8 ± 0.051.0
10 µM 10:0 PA0.8 ± 0.052.4 ± 0.23.0
50 µM 10:0 PA0.8 ± 0.054.0 ± 0.35.0
100 µM 10:0 PA0.8 ± 0.054.8 ± 0.46.0

Trustworthiness and Self-Validation:

To ensure the validity of the experimental results, several controls should be included:

  • Vehicle Control: Treat cells with the same vehicle used to dissolve the 10:0 PA to ensure that the solvent itself does not induce a calcium response.

  • Positive Control: Use a known calcium ionophore, such as ionomycin, at the end of the experiment to confirm that the cells are healthy and responsive, and to obtain the maximum fluorescence ratio (Rmax) for calibration.

  • Negative Control (Calcium-free medium): Perform the experiment in a calcium-free buffer containing a calcium chelator like EGTA to distinguish between calcium release from internal stores and calcium influx from the extracellular medium.

By carefully following these protocols and including the appropriate controls, researchers can confidently use this compound as a tool to investigate the intricate role of phosphatidic acid in intracellular calcium signaling.

References

  • Involvement of phospholipase D in store-operated calcium influx in vascular smooth muscle cells. PubMed. Available at: [Link]

  • Modification of intracellular free calcium in cultured A10 vascular smooth muscle cells by exogenous phosphatidic acid. PubMed. Available at: [Link]

  • Phosphatidic acid increases intracellular free Ca2+ and cardiac contractile force. PubMed. Available at: [Link]

  • Phosphatidic acid elicits calcium mobilization and actin polymerization through a tyrosine kinase-dependent process in human neutrophils: a mechanism for induction of chemotaxis. PubMed. Available at: [Link]

  • Phosphatidic acid induces calcium influx in neutrophils via verapamil-sensitive calcium channels. PubMed. Available at: [Link]

  • PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES. PubMed Central. Available at: [Link]

  • Ca2+ imaging with FURA-2 AM. Moodle@Units. Available at: [Link]

  • Calcium & Contractility Best Practices. IonOptix. Available at: [Link]

  • Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells. PMC. Available at: [Link]

  • Phosphatidic acid effects on cytosolic calcium and proliferation in osteoblastic cells. PubMed. Available at: [Link]

  • Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer. PMC. Available at: [Link]

  • Enhanced Loading of Fura-2/AM Calcium Indicator Dye in Adult Rodent Brain Slices Via a Microfluidic Oxygenator. PMC. Available at: [Link]

  • Understanding of the roles of phospholipase D and phosphatidic acid through their binding partners. PubMed. Available at: [Link]

  • Activation of phospholipase D by phosphatidic acid. Enhanced vesicle binding, phosphatidic acid-Ca2+ interaction, or an allosteric effect? PubMed. Available at: [Link]

Sources

Application Note: Investigating the Pro-Apoptotic Effects of 10:0 Phosphatidic Acid (Capric Acid) in C6 Rat Glioma Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals in neuro-oncology and cancer biology.

Introduction and Scientific Rationale

Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of many cancer cells, including glioma, is a reprogrammed metabolism characterized by an increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect), and altered lipid metabolism. Exploiting these metabolic vulnerabilities presents a promising therapeutic avenue. Saturated fatty acids (SFAs), particularly medium-chain fatty acids (MCFAs), have garnered attention for their potential to selectively induce cell death in cancer cells, a phenomenon known as lipotoxicity.

This application note details the experimental use of 10:0 Phosphatidic Acid (PA), also known as capric acid, a 10-carbon saturated fatty acid, to investigate its cytotoxic and pro-apoptotic effects on the C6 rat glioma cell line. The C6 cell line, derived from a rat glial tumor, is a well-established in vitro model for studying glioma biology and preclinical drug efficacy[1][2]. Previous studies have indicated that SFAs can trigger apoptosis in cancer cells through mechanisms involving endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS)[3][4][5]. Furthermore, 10:0 PA has been specifically utilized in C6 glioma cells to study its effects on intracellular signaling, confirming its relevance in this model system[6][7].

Here, we provide a comprehensive guide for researchers to explore the anti-cancer potential of 10:0 PA. This document outlines the core scientific principles, detailed step-by-step protocols for key assays, and the logic behind the experimental design. We will cover cell culture, preparation of 10:0 PA for in vitro use, assessment of cell viability, and dissection of the apoptotic mechanism through flow cytometry and western blotting of key signaling proteins.

Core Concepts: The Rationale Behind the Experimental Design

The central hypothesis is that an excess of the saturated fatty acid 10:0 PA will induce lipotoxicity in C6 glioma cells, leading to apoptosis. This process is likely mediated by the intrinsic apoptotic pathway, triggered by cellular stress.

  • Lipotoxicity and ER Stress: Cancer cells, with their high metabolic rate, are sensitive to perturbations in lipid homeostasis. The introduction of excess saturated fatty acids like 10:0 PA can overwhelm the endoplasmic reticulum's capacity for protein and lipid processing. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress[8][9]. The cell activates the Unfolded Protein Response (UPR) to mitigate this stress. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal, primarily through the upregulation of the transcription factor CHOP (C/EBP homologous protein)[10][11].

  • Mitochondrial Involvement and ROS: The mitochondrion is central to the intrinsic apoptotic pathway. ER stress is closely linked to mitochondrial dysfunction. This crosstalk can lead to an increase in the production of Reactive Oxygen Species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA[12][13][14]. This oxidative stress further damages mitochondria, leading to the release of pro-apoptotic factors.

  • The Bcl-2 Family and Caspase Activation: The decision to undergo apoptosis is tightly regulated by the Bcl-2 family of proteins[15][16]. This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). ER stress and ROS can shift the balance in favor of the pro-apoptotic members, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This event triggers the assembly of the apoptosome and the activation of a cascade of cysteine proteases known as caspases[17][18][19]. The activation of executioner caspases, such as Caspase-3, is a point of no return, leading to the systematic dismantling of the cell[20][21].

This experimental workflow is designed to test this proposed mechanism by systematically measuring cell death and the activation of these key signaling nodes.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental process, from cell culture preparation to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Initial Screening cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Data Analysis C6_Culture C6 Glioma Cell Culture & Maintenance PA_Prep Preparation of 10:0 PA-BSA Conjugate Treatment Treatment with 10:0 PA-BSA PA_Prep->Treatment Cell_Seeding Cell Seeding in Multi-well Plates Cell_Seeding->Treatment MTT_Assay MTT Assay for Cell Viability (Dose-Response & Time-Course) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Assay ROS_Assay ROS Production Measurement Treatment->ROS_Assay WB_Prep Protein Lysate Preparation Treatment->WB_Prep MTT_Assay->Apoptosis_Assay Determine IC50 Data_Quant Data Quantification & Statistical Analysis Apoptosis_Assay->Data_Quant ROS_Assay->Data_Quant Western_Blot Western Blot Analysis (ER Stress & Apoptosis Markers) WB_Prep->Western_Blot Western_Blot->Data_Quant

Caption: High-level experimental workflow.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
C6 Rat Glioma CellsATCCCCL-107
1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA)Avanti Polar Lipids830843C
Fatty Acid-Free Bovine Serum Albumin (BSA)Sigma-AldrichA7030
F-12K MediumATCC30-2004
Horse SerumGibco16050122
Fetal Bovine Serum (FBS)Gibco26140079
Trypsin-EDTA (0.25%)Gibco25200056
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Annexin V-FITC Apoptosis Detection KitAbcamab14085
DCFDA / H2DCFDA - Cellular ROS Assay KitAbcamab113851
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
Primary Antibody: Anti-GRP78/BiPCell Signaling Technology3177
Primary Antibody: Anti-CHOPCell Signaling Technology2895
Primary Antibody: Anti-Bcl-2Cell Signaling Technology4223
Primary Antibody: Anti-BaxCell Signaling Technology5023
Primary Antibody: Anti-Cleaved Caspase-3Cell Signaling Technology9664
Primary Antibody: Anti-β-ActinCell Signaling Technology4970
HRP-conjugated Anti-Rabbit IgGCell Signaling Technology7074

Detailed Protocols

Protocol 1: C6 Rat Glioma Cell Culture
  • Rationale: Proper cell culture technique is fundamental to ensure the health, reproducibility, and consistency of the cellular model. The C6 cell line is adherent and requires specific media components for optimal growth[1][18][22].

  • Procedure:

    • Complete Growth Medium: Prepare complete growth medium using ATCC-formulated F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum[2].

    • Thawing: Thaw cryopreserved C6 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes[22].

    • Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.

    • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture: When cells reach 70-80% confluency, aspirate the medium, rinse with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and re-plate them at a split ratio of 1:3 to 1:6[18].

Protocol 2: Preparation of 10:0 PA-BSA Conjugate
  • Rationale: Long-chain fatty acids have low solubility in aqueous culture media. To ensure delivery to cells and avoid the toxicity of free fatty acid "soaps," it is essential to complex them with a carrier protein, typically fatty acid-free BSA[3][17][23]. This mimics the physiological transport of fatty acids in the bloodstream.

  • Procedure:

    • Prepare Sodium Salt of 10:0 PA: If starting with the free acid, prepare a stock solution (e.g., 100 mM in ethanol). In a sterile tube, evaporate the desired amount of ethanolic stock under a stream of nitrogen gas. Resuspend the fatty acid film in a solution of 150 mM NaCl containing an equimolar amount of NaOH to form the sodium salt. Heat to 70°C to dissolve.

    • Prepare BSA Solution: Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS or 150 mM NaCl. Warm to 37°C[23].

    • Conjugation: While stirring, slowly add the warm sodium salt of 10:0 PA to the warm BSA solution to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA).

    • Incubation & Sterilization: Continue to stir the mixture at 37°C for 1 hour to allow for complexation[3]. The solution should be clear[24]. Sterile filter the final conjugate through a 0.22 µm filter.

    • Storage: Aliquot and store at -20°C for long-term use[16][23]. A BSA-only vehicle control should be prepared in parallel using the same procedure but omitting the fatty acid.

Protocol 3: Cell Viability Assessment (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[1][25][26]. This assay is crucial for determining the dose-dependent and time-dependent effects of 10:0 PA.

  • Procedure:

    • Cell Seeding: Seed C6 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment[27][28].

    • Treatment: Prepare serial dilutions of the 10:0 PA-BSA conjugate and the BSA vehicle control in serum-free medium. Aspirate the growth medium from the cells and replace it with 100 µL of the treatment solutions.

    • Incubation: Incubate the plate for the desired treatment periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible[25].

    • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals[26].

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining
  • Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[6][23][24][29].

  • Procedure:

    • Cell Seeding and Treatment: Seed C6 cells in 6-well plates. Treat with the determined IC50 concentration of 10:0 PA-BSA and the BSA vehicle control for a specified time (e.g., 24 hours).

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension and wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[6].

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Western Blot Analysis for Apoptosis and ER Stress Markers
  • Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels. By probing for key markers, we can directly assess the activation of the ER stress and intrinsic apoptotic pathways. GRP78 (BiP) is an ER chaperone protein upregulated during ER stress. CHOP is a key pro-apoptotic transcription factor induced by prolonged ER stress[30][31][32]. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical determinant of cell fate[13][33]. Cleaved Caspase-3 is the active form of the executioner caspase and a definitive marker of apoptosis.

  • Procedure:

    • Lysate Preparation: Following treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors[34]. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel[19].

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[35].

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[35].

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, and anti-β-Actin as a loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control (β-Actin).

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by 10:0 PA in C6 glioma cells, leading to apoptosis.

G PA 10:0 PA (Capric Acid) ER_Stress ER Stress (UPR Activation) PA->ER_Stress ROS ↑ ROS Production PA->ROS ER_Stress->ROS crosstalk Bax_Activation ↑ Bax/Bcl-2 Ratio ER_Stress->Bax_Activation ROS->ER_Stress crosstalk Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Mito_Dys->Bax_Activation CytoC Cytochrome c Release Bax_Activation->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized 10:0 PA-induced apoptotic pathway.

Data Presentation and Interpretation

Table 1: Example Dose-Response of 10:0 PA on C6 Cell Viability
10:0 PA Conc. (µM)Mean Absorbance (570 nm) ± SD% Viability
0 (Vehicle Control)1.25 ± 0.08100%
501.18 ± 0.0994.4%
1000.95 ± 0.0776.0%
2000.63 ± 0.0550.4%
4000.31 ± 0.0424.8%
8000.15 ± 0.0312.0%

This table presents hypothetical data to illustrate the expected outcome of an MTT assay. The IC50 (concentration inhibiting 50% of cell viability) can be calculated from this data.

Table 2: Example Flow Cytometry Analysis of Apoptosis
Treatment% Healthy Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control92.5 ± 2.14.1 ± 0.82.5 ± 0.5
10:0 PA (IC50)45.3 ± 3.538.7 ± 2.914.8 ± 1.8

This table shows example data from an Annexin V/PI staining experiment, demonstrating a significant shift towards apoptosis upon treatment with 10:0 PA.

References

  • Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Fluorescence microscopic determination of ROS production in rat C6 glioma cells stimulated with LPS/cytokines. (n.d.). ResearchGate. Retrieved from [Link]

  • Fatty Acid-BSA complex protocol. (n.d.). WK Lab. Retrieved from [Link]

  • Conjugation of fatty acids with BSA. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of bovine serum albumin (BSA)-conjugated palmitic acid. (2022). Bio-protocol. Retrieved from [Link]

  • C6. (n.d.). Public Health England. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Dioleoyl phosphatidic acid increases intracellular Ca2+ through endogenous LPA receptors in C6 glioma and L2071 fibroblasts. (2006). PubMed. Retrieved from [Link]

  • The role of ER stress in lipid metabolism and lipotoxicity. (2016). PubMed. Retrieved from [Link]

  • Rat Brain Glioma cell line C6. (n.d.). BioHippo. Retrieved from [Link]

  • GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development. (2005). Molecular and Cellular Biology. Retrieved from [Link]

  • Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate. Retrieved from [Link]

  • 4.2. Cell Culture. (n.d.). Bio-protocol. Retrieved from [Link]

  • ROS production by the C6 glioma cells treated with HMME, ultrasound, and SDT. (n.d.). ResearchGate. Retrieved from [Link]

  • Involvement of Peroxynitrite in Capsaicin-Induced Apoptosis of C6 Glioma Cells. (2005). PubMed. Retrieved from [Link]

  • Western blot analyses of BiP/GRP78 and CHOP. (n.d.). ResearchGate. Retrieved from [Link]

  • A: Western blot analysis of GRP78 and CHOP in whole heart tissue homogenates. (n.d.). ResearchGate. Retrieved from [Link]

  • ROS generation in glioma C6 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for Studying ER Stress and UPR Markers in Human Cells. (2015). Springer Protocols. Retrieved from [Link]

  • Production & Detection Of Reactive Oxygen Species (ROS) In Cancers. (2022). JoVE. Retrieved from [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature Metabolism. Retrieved from [Link]

  • Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. (2024). MDPI. Retrieved from [Link]

  • Endoplasmic reticulum stress-inducing drugs sensitize glioma cells to temozolomide through downregulation of MGMT, MPG, and Rad51. (2018). Neuro-Oncology. Retrieved from [Link]

  • Preparation method of caprylic/capric acid mono-diglyceride. (n.d.). Google Patents.
  • Western blotting for determination of Bax:Bcl-2 ratio. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactive Oxygen Species Induce Fatty Liver and Ischemia-Reperfusion Injury by Promoting Inflammation and Cell Death. (2021). Frontiers in Immunology. Retrieved from [Link]

  • 3-MA enhanced cell death induced by Cas III-ia in C6 glioma cells. (n.d.). ResearchGate. Retrieved from [Link]

  • ER stress activation promotes migration and proliferative capacity of glioma cell lines in vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Capsaicin and dihydrocapsaicin induce apoptosis in human glioma cells via ROS and Ca2+-mediated mitochondrial pathway. (2015). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Measuring ER stress and the unfolded protein response using mammalian tissue culture system. (2014). Methods. Retrieved from [Link]

  • The Antioxidant Glycolysis Inhibitor (Citric Acid) Induces a Dose-dependent Caspase-mediated Apoptosis and Necrosis in Glioma Cells. (2018). Journal of Cancer and Tumor International. Retrieved from [Link]

  • Δ9-Tetrahydrocannabinol induces apoptosis in C6 glioma cells. (1998). FEBS Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,2-Didecanoyl-sn-Glycero-3-Phosphate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-didecanoyl-sn-glycero-3-phosphate (DDGP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this short-chain phosphatidic acid in aqueous buffers. Our goal is to equip you with the scientific understanding and practical techniques to ensure successful and reproducible experimental outcomes.

Introduction: The Challenge of Solubilizing DDGP

This compound (C10:0 PA) is an anionic phospholipid with two 10-carbon acyl chains.[1] Its amphipathic nature, possessing a hydrophilic phosphate headgroup and hydrophobic tails, dictates its behavior in aqueous solutions.[1] While its shorter acyl chains make it more water-soluble than its long-chain counterparts, achieving a stable, clear solution in aqueous buffers can be challenging. Issues such as turbidity, precipitation, and the formation of aggregates are common hurdles that can significantly impact experimental results. This guide will delve into the physicochemical principles governing DDGP solubility and provide actionable solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing aqueous solutions of DDGP.

Issue 1: The DDGP solution is cloudy or opalescent immediately after adding the aqueous buffer.

Potential Cause: This is often due to the formation of multilamellar vesicles (MLVs) or other large aggregates. When the lipid, often starting as a dried film, is hydrated, it spontaneously arranges into these thermodynamically stable structures to minimize the exposure of its hydrophobic tails to water.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent: Before introducing the aqueous buffer, dissolve the DDGP in a suitable organic solvent. A common choice is a chloroform:methanol mixture (e.g., 2:1 v/v).[2] This ensures the lipid is in a monomeric state before hydration.

  • Solvent Evaporation to a Thin Film: After dissolution, evaporate the organic solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the vessel. This creates a thin, uniform lipid film on the surface of the container, maximizing the surface area for hydration.[3]

  • Mechanical Agitation: Gentle vortexing or swirling during the addition of the warm buffer can aid in the initial dispersion of the lipid film.

Issue 2: The solution remains cloudy or contains visible precipitates even after initial hydration and agitation.

Potential Cause: The energy input from simple mixing is often insufficient to break down large MLVs into smaller, more soluble structures like small unilamellar vesicles (SUVs) or micelles.

Troubleshooting Steps:

  • Sonication: This is a critical step for improving the solubility of phospholipids.[3][5]

    • Bath Sonication: Place the vial containing the lipid suspension in a bath sonicator. This method is gentler and suitable for smaller volumes. Sonicate for 10-15 minutes, monitoring the clarity of the solution.[5][6] The process can be repeated if necessary.

    • Probe Sonication: For larger volumes or more resistant aggregates, a probe sonicator can be used. However, this method is more energetic and can lead to lipid degradation if not carefully controlled. Use short bursts of sonication on ice to prevent overheating.

  • Heating: Gently warming the solution (to a temperature above the lipid's phase transition temperature) during hydration and sonication can improve solubility and dispersion.[7]

Issue 3: The aqueous solution is clear initially but becomes cloudy or precipitates over time.

Potential Cause: The concentration of DDGP in the aqueous buffer may be above its critical micelle concentration (CMC), leading to the formation of larger aggregates or precipitation over time. The stability of the lipid dispersion can also be influenced by the pH and ionic strength of the buffer.

Troubleshooting Steps:

  • Dilution: Try working with a more dilute solution. While the exact CMC for DDGP is not published, for the related 10:0 PC, the CMC is very low (0.005 mM).[8][9] Anionic lipids like phosphatidylglycerol (10:0 PG) have a CMC of 0.42 mM.[8][9] It is reasonable to assume the CMC of DDGP is also in the low millimolar or high micromolar range.

  • pH Adjustment: The charge of the phosphate headgroup of phosphatidic acid is pH-dependent. At physiological pH, it carries a net charge of -1, but this can increase to -2 at higher pH values.[10][11] Increasing the pH of the buffer to 8.0-8.5 can increase the electrostatic repulsion between the headgroups, potentially leading to smaller aggregates and improved stability.[12] However, be mindful of the pH compatibility with your downstream application.

  • Extrusion: To obtain a clear solution of unilamellar vesicles with a defined size, pass the hydrated lipid suspension through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of DDGP in an aqueous buffer?

A1: For a reliable and reproducible method, we recommend the following:

  • Dissolve in Organic Solvent: Weigh the desired amount of DDGP and dissolve it in a minimal amount of chloroform:methanol (2:1, v/v).

  • Create a Thin Film: In a round-bottom flask or glass vial, evaporate the organic solvent under a gentle stream of nitrogen while rotating the vessel to create a thin, even film.

  • Dry Under Vacuum: Place the vessel under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate with Buffer: Add the desired aqueous buffer (pre-warmed to 30-40°C) to the lipid film.

  • Vortex: Vortex the mixture for 1-2 minutes to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Sonicate: Place the vessel in a bath sonicator for 10-15 minutes, or until the solution becomes translucent. The formation of small unilamellar vesicles (SUVs) will result in a clearer solution.[3]

Q2: What is the critical micelle concentration (CMC) of DDGP?

A2: The exact CMC of this compound has not been definitively published. However, based on data for similar short-chain phospholipids, we can estimate its range.

Lipid (10-carbon acyl chains)CMC (mM)
1,2-Didecanoyl-sn-glycero-3-phosphocholine (10:0 PC)0.005[8][9]
1,2-Didecanoyl-sn-glycero-3-phospho-rac-(1-glycerol) (10:0 PG)0.42[8][9]
1,2-Didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS)0.096[8][9]

Given that DDGP is an anionic lipid like PG and PS, its CMC is likely to be in the micromolar to low millimolar range. It is advisable to work at concentrations below 0.1 mM to avoid potential aggregation issues if a true solution of monomers is required.

Q3: How does pH affect the solubility of DDGP?

A3: The phosphate headgroup of phosphatidic acid has two pKa values. At physiological pH (~7.4), the headgroup typically carries a net charge of -1.[10] As the pH increases, the headgroup can be further deprotonated to a -2 charge.[11] This increased negative charge enhances electrostatic repulsion between the lipid molecules, which can favor the formation of smaller aggregates and improve solubility and stability in the aqueous buffer.[12] For problematic solutions, consider increasing the buffer pH to 8.0 or 8.5, if compatible with your experimental design.

Q4: Can I use detergents to improve the solubility of DDGP?

A4: Yes, detergents can be used to solubilize DDGP by forming mixed micelles. This is a common technique, particularly for the solubilization of membrane proteins.[13] The choice of detergent will depend on your specific application. It is important to use a detergent concentration that is above its own CMC.

Q5: How should I store my aqueous solution of DDGP?

A5: For short-term storage (a few days), it is recommended to store the solution at 2-8°C to minimize lipid degradation. For longer-term storage, it is best to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can disrupt the lipid aggregates and lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL DDGP Solution in PBS (pH 7.4)
  • Weighing and Initial Dissolution:

    • Accurately weigh 1 mg of this compound into a clean glass vial.

    • Add 200 µL of chloroform:methanol (2:1, v/v) and vortex gently until the lipid is fully dissolved.

  • Film Formation:

    • Under a gentle stream of nitrogen, evaporate the solvent while rotating the vial to create a thin lipid film on the bottom and lower sides.

    • Place the open vial in a vacuum desiccator for at least 2 hours to remove residual solvent.

  • Hydration and Dispersion:

    • Warm 1 mL of phosphate-buffered saline (PBS), pH 7.4, to approximately 37°C.

    • Add the warm PBS to the vial containing the dried lipid film.

    • Immediately vortex the vial for 2 minutes to create a cloudy suspension of multilamellar vesicles (MLVs).

  • Sonication for Clarity:

    • Place the vial in a bath sonicator.

    • Sonicate for 15-20 minutes, or until the suspension becomes a clear, translucent solution of small unilamellar vesicles (SUVs). The solution may not become perfectly transparent, but there should be no visible particulate matter.

Visualizations

G cluster_0 Troubleshooting Workflow for DDGP Solubility start Start with DDGP Powder dissolve_organic Dissolve in Chloroform:Methanol start->dissolve_organic dry_film Evaporate to Thin Film dissolve_organic->dry_film hydrate Hydrate with Warm Aqueous Buffer dry_film->hydrate vortex Vortex to Disperse hydrate->vortex observe_initial Observe Solution Clarity vortex->observe_initial cloudy Cloudy/Opalescent observe_initial->cloudy No clear_initial Clear/Translucent observe_initial->clear_initial Yes sonicate Bath Sonicate (10-15 min) cloudy->sonicate check_stability Check Stability Over Time clear_initial->check_stability observe_sonication Observe Solution Clarity sonicate->observe_sonication still_cloudy Still Cloudy observe_sonication->still_cloudy No clear_sonication Clear/Translucent observe_sonication->clear_sonication Yes troubleshoot_stability Dilute, Adjust pH, or Extrude still_cloudy->troubleshoot_stability clear_sonication->check_stability stable Stable Solution - Ready for Use check_stability->stable Yes precipitates Precipitates/Becomes Cloudy check_stability->precipitates No precipitates->troubleshoot_stability troubleshoot_stability->hydrate

Caption: Troubleshooting workflow for solubilizing DDGP.

References

  • Avanti Polar Lipids. (n.d.). 16:0 PA 830855 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). Retrieved from [Link]

  • Gawrisch, K., & Böckmann, R. A. (2018). Phosphatidic acid – a simple phospholipid with multiple faces*. Acta Biochimica Polonica, 65(2), 173–184.
  • Shin, J. J. H., & Loewen, C. J. R. (2011). Putting the pH into phosphatidic acid signaling. BMC Biology, 9, 85.
  • Monticelli, G., & Tolgyesi, F. (1985). pH dependence of phosphatidic acid transition temperatures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 817(2), 413-417.
  • Wikipedia. (2023, October 27). Phosphatidic acid. In Wikipedia. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • ResearchGate. (2021). Phospholipid is not getting soluble? [Forum post]. Retrieved from [Link]

  • Kooijman, E. E., et al. (2005). What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? Biochemistry, 44(51), 17007–17015.
  • The Various Phospholipid Aggregates. (n.d.). Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). PA, LPA, & Cyclic LPA. Retrieved from [Link]

  • The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]

  • Avanti Polar Lipids. (n.d.). 16:0 PA 830855 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). Retrieved from [Link]

  • ResearchGate. (2016). Sonication or other protocol to make lipid solution clear? [Forum post]. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Buy Lipids. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). What Issues Should I Consider When Selecting Lipids?. Retrieved from [Link]

  • Heyer Lab @ UC Davis. (n.d.). Common Stock Solutions, Buffers, and Media. Retrieved from [Link]

  • PubMed. (1996). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Retrieved from [Link]

  • Ultrasonic Homogenizer. (n.d.). Comparison of Cell Disruption and Lipid Extraction Methods for Improving Lipid Content of Schizochytrium sp. S31. Retrieved from [Link]

  • PubMed. (1994). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Retrieved from [Link]

  • Biblioteka Nauki. (2018). Phosphatidic acid – a simple phospholipid with multiple faces. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Retrieved from [Link]

  • Frontiers in Nutrition. (2022). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from [Link]

  • ResearchGate. (2019). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Storage and Stability of 1,2-Didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0)) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of PA(10:0/10:0) solutions. Our goal is to ensure the integrity of your experiments by providing a comprehensive resource that addresses the common challenges and questions that arise when working with this versatile phosphatidic acid.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What is this compound and what are its primary applications?

This compound, also known as PA(10:0/10:0), is a synthetic, saturated phosphatidic acid with two 10-carbon acyl chains. Phosphatidic acids are fundamental components of cell membranes and act as crucial signaling molecules in a variety of cellular processes.[1][2] PA(10:0/10:0) is frequently used in research to:

  • Serve as a component in model lipid bilayers to investigate the role of lipid geometry in processes like vesicle fission.[3]

  • Activate protein kinase C (PKC).[3]

  • Study its effects on intracellular calcium concentration.[3]

  • Act as a cell-free activator in NADPH oxidase assays.[3]

Q2: How should I store this compound in its solid form?

The solid (powder) form of this compound should be stored at -20°C.[3][4][5][6] It is advisable to store it in a desiccator to protect it from moisture, as phospholipids can be hygroscopic.

Q3: What is the recommended solvent for dissolving this compound?

Q4: What is the optimal storage condition for solutions of this compound?

Solutions of this compound in an organic solvent should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.[9] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[9]

Q5: How stable are aqueous solutions or suspensions of this compound?

Aqueous preparations of phospholipids are susceptible to hydrolysis, where the ester bonds linking the fatty acid chains to the glycerol backbone are broken. This leads to the formation of lysophosphatidic acid and free fatty acids. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes. It is generally recommended to prepare aqueous solutions or liposomal formulations fresh for each experiment. If short-term storage is necessary, they should be kept at 2-8°C and used within a few days.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound solutions.

Issue 1: My this compound solution is cloudy or has a precipitate.

  • Potential Cause 1: Incomplete Dissolution. The lipid may not have fully dissolved in the chosen solvent.

    • Solution: Gentle warming of the solution in a water bath (not exceeding 37°C) and vortexing or sonication can help to dissolve the lipid. Ensure the solution is clear before use.

  • Potential Cause 2: Precipitation upon addition to an aqueous buffer. When an organic stock solution of the lipid is added to an aqueous buffer, the change in solvent polarity can cause the lipid to precipitate out of solution.

    • Solution: Add the organic stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid dilution and mixing can help to form a stable suspension or liposomes. Preparing the final solution at a lower lipid concentration may also prevent precipitation.

  • Potential Cause 3: Low Temperature Storage of Aqueous Suspensions. Storing aqueous suspensions at low temperatures (e.g., 4°C) can sometimes lead to lipid aggregation and precipitation.

    • Solution: Before use, allow the suspension to warm to room temperature and briefly sonicate to redisperse any aggregates.

Issue 2: I am observing unexpected peaks in my mass spectrometry analysis.

  • Potential Cause 1: In-source Fragmentation. Phosphatidic acids can be prone to in-source fragmentation during mass spectrometry analysis, which can lead to misidentification of lipid species.[10]

    • Solution: Use a "softer" ionization technique if available, such as nanospray desorption electrospray ionization (nano-DESI), which has been shown to reduce in-source fragmentation of phospholipids compared to MALDI.[10] Be cautious when interpreting mass spectra and consider the possibility of fragmentation from other more abundant phospholipids, such as phosphatidylserine.[10]

  • Potential Cause 2: Degradation Products. The presence of peaks corresponding to lysophosphatidic acid or free decanoic acid may indicate hydrolysis of your sample.

    • Solution: Ensure proper storage of your stock solutions at -20°C and prepare aqueous solutions fresh. If you suspect degradation, it is best to use a fresh aliquot of the lipid.

  • Potential Cause 3: Adduct Formation. In mass spectrometry, phospholipids can readily form adducts with cations present in the sample or solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • Solution: Be aware of the common adducts for your lipid and mass spectrometry conditions. The theoretical mass of these adducts should be calculated and considered during data analysis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of a stock solution of this compound.

Protocol: Preparation of a 10 mg/mL Stock Solution in Chloroform:Methanol (2:1, v/v)

Materials:

  • This compound (solid)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a Teflon-lined screw cap

  • Argon or nitrogen gas

  • Glass syringe or volumetric pipette

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Lipid: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a clean, dry glass vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh out 10 mg of the lipid.

  • Preparing the Solvent: Prepare a 2:1 (v/v) mixture of chloroform and methanol. For 1 mL of stock solution, you will need approximately 0.67 mL of chloroform and 0.33 mL of methanol.

  • Dissolving the Lipid: Using a glass syringe or pipette, add the chloroform:methanol solvent mixture to the vial containing the lipid powder.

  • Mixing: Tightly cap the vial and vortex until the lipid is completely dissolved. The solution should be clear and colorless. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Inert Atmosphere: To prevent oxidation, flush the headspace of the vial with a gentle stream of argon or nitrogen gas before tightly sealing the cap.

  • Storage: Store the stock solution at -20°C. For long-term storage, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Storage and Handling Summary for this compound

FormRecommended Storage TemperatureRecommended ContainerKey Considerations
Solid (Powder) -20°C[3][4][5][6]Glass vialStore in a desiccator to protect from moisture.
Organic Solution -20°C[9]Glass vial with Teflon-lined capFlush with argon or nitrogen before sealing. Aliquot to avoid freeze-thaw cycles.
Aqueous Suspension 2-8°C (short-term)Glass or appropriate plastic vialPrepare fresh. Prone to hydrolysis.

Visualization

Diagram 1: Potential Degradation Pathway of this compound

cluster_hydrolysis Hydrolytic Degradation cluster_dephosphorylation Dephosphorylation PA This compound LysoPA 1-decanoyl-sn-glycero-3-phosphate (Lysophosphatidic Acid) PA->LysoPA Hydrolysis (Phospholipase A2) FA Decanoic Acid (Fatty Acid) DAG 1,2-didecanoyl-sn-glycerol (Diacylglycerol) PA->DAG Hydrolysis (Phosphatidic Acid Phosphatase) P Phosphate

Caption: Major degradation pathways for phosphatidic acid.

References

  • Avanti Polar Lipids. 10:0 PC 850325 1,2-didecanoyl-sn-glycero-3-phosphocholine. Available at: [Link]

  • Wikipedia. Phosphatidic acid. Available at: [Link]

  • Rebecchi, M. J., et al. (1993). Hydrolysis of short acyl chain inositol lipids by phospholipase C-delta 1. The Journal of biological chemistry, 268(3), 1735–1741.
  • Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg. Available at: [Link]

  • Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg. Available at: [Link]

  • PNAS. Are Phosphatidic Acids Ubiquitous in Mammalian Tissues or Overemphasized in Mass Spectrometry Imaging Applications? Available at: [Link]

Sources

Navigating the Use of 10:0 PA in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 10:0 PA in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this molecule. Given that "10:0 PA" can refer to two distinct molecules with different cellular functions—Decanoic Acid and 1,2-didecanoyl-sn-glycero-3-phosphate (a type of Phosphatidic Acid)—this guide will address both, ensuring clarity and experimental success.

Part 1: Distinguishing Between 10:0 PA Variants

It is critical to first identify which "10:0 PA" your research requires. The experimental outcomes and optimal concentrations are vastly different for each.

  • Decanoic Acid (DA or Capric Acid): A ten-carbon saturated fatty acid (C10:0). It is a medium-chain fatty acid (MCFA) known to influence cellular metabolism, signaling, and in some contexts, induce apoptosis or disrupt mitochondrial function.[1]

  • This compound (10:0 PA): A phospholipid containing two decanoic acid chains. This molecule is a phosphatidic acid (PA), a key signaling lipid involved in various cellular processes, most notably as a regulator of the mTOR signaling pathway.[2][3][4][5][6][7][8][9]

This guide is structured into two main sections to provide detailed support for each molecule.

Section 1: Decanoic Acid (10:0 Fatty Acid) in Cell Culture

Decanoic acid is a versatile tool for studying cellular metabolism and signaling. However, its poor aqueous solubility and potential for cytotoxicity necessitate careful handling and optimization.

Frequently Asked Questions (FAQs) for Decanoic Acid

Q1: What is the best solvent to dissolve Decanoic Acid for in vitro studies?

A1: Decanoic acid is poorly soluble in water but readily dissolves in organic solvents.[1][10] For high-concentration stock solutions, ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are recommended.[1] For cell culture applications, preparing a high-concentration stock in ethanol is common, followed by complexation with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.[1]

Q2: Why is my Decanoic Acid precipitating when I add it to my cell culture medium?

A2: Precipitation, or "crashing out," of decanoic acid is a common issue due to its low aqueous solubility.[1] This can be caused by several factors:

  • Solvent Shock: Rapid dilution of an organic stock solution into the aqueous culture medium can cause the fatty acid to precipitate.

  • Low Temperature: The solubility of decanoic acid is temperature-dependent and decreases at lower temperatures.[1]

  • pH: The pKa of decanoic acid is approximately 4.9.[1] Below this pH, it is in its less soluble protonated form.

  • High Concentration: Exceeding the solubility limit in your final culture medium will lead to precipitation.

To prevent this, complexing the decanoic acid with fatty acid-free BSA is the most effective method.[1]

Q3: What is a typical working concentration for Decanoic Acid?

A3: The optimal working concentration is highly cell-type and application-dependent. It is crucial to perform a dose-response curve to determine the ideal non-toxic concentration for your specific experimental setup.[1] Here are some examples from the literature:

  • Anti-tumor effects in Hepatocellular Carcinoma (HCC) cells (HCCLM3 and HepG2): 20, 40, 60, and 80 µM.[11]

  • Stimulation of fatty acid synthesis in U87MG glioblastoma cells: 300 µM.[1][12]

  • Induction of neuronal differentiation in PC12 cells: Millimolar concentrations have been reported to be effective.[13]

Q4: What are the known cellular effects of Decanoic Acid?

A4: Decanoic acid can exert a range of effects on cells, including:

  • Anti-tumor effects: It can suppress the phosphorylation of c-Met and induce apoptosis in HCC cells.[9][11][14]

  • Metabolic regulation: It can stimulate fatty acid synthesis in certain cancer cells.[12]

  • Signaling pathway modulation: It has been shown to inhibit mTORC1 activity independently of glucose and insulin signaling.[4][5][8]

  • Mitochondrial disruption: It can disrupt mitochondrial function and increase reactive oxygen species (ROS).[15]

Experimental Protocols for Decanoic Acid

Objective: To prepare a sterile, high-concentration stock of decanoic acid for cell culture use.

Materials:

  • Decanoic acid powder

  • Ethanol (≥99.8%, cell culture grade)

  • Sterile conical tubes

  • Water bath or heating block at 40-50°C

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of decanoic acid powder into a sterile conical tube.

  • Add the appropriate volume of ethanol to achieve a 100 mM concentration.

  • Gently warm the solution to 40-50°C to aid dissolution.[1]

  • Vortex or sonicate if necessary to ensure the decanoic acid is completely dissolved.[1]

  • Sterile-filter the stock solution using a 0.22 µm filter into a new sterile tube.

  • Store the stock solution at -20°C.

Objective: To prepare a bioavailable and soluble form of decanoic acid for cell culture experiments.

Materials:

  • 100 mM Decanoic Acid stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS in a sterile conical tube.[1] Gently swirl or place on a shaker at 37°C to dissolve.

  • Warm the BSA solution to 37°C in a water bath.[1]

  • Slowly add the 100 mM ethanolic stock solution of decanoic acid dropwise to the warm BSA solution while gently swirling.[1] A common molar ratio of fatty acid to BSA is 4:1.[1]

  • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complexation.[1]

  • The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.[1]

Troubleshooting Guide for Decanoic Acid
Problem Possible Cause Suggested Solution
Significant cell death observed at expected non-toxic concentrations. Concentration-dependent cytotoxicity.[1]Perform a thorough dose-response curve for your specific cell line. Start with a lower concentration range (e.g., 10-50 µM) and titrate upwards.
Solvent toxicity.Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your culture medium is minimal (<0.5%). Always include a vehicle-only control (BSA with the solvent) in your experiments.
Metabolic overload.[1]Ensure your cell culture medium contains adequate nutrients to support fatty acid metabolism. Consider the overall metabolic state of your cells.
Inconsistent or unexpected experimental results. Precipitation of decanoic acid.Visually inspect your prepared solutions and final culture medium for any signs of precipitation. If observed, reprepare the BSA-complexed solution, ensuring proper warming and slow addition of the fatty acid stock.
Degradation of the stock solution.Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Data Summary: Decanoic Acid Concentrations in Cell Culture
Cell Line Assay Type Concentration (µM) Incubation Time (hours) Key Findings Reference
HCCLM3, HepG2Apoptosis (Annexin V, TUNEL, PI staining)8024Induction of apoptosis[1][11]
U87MGFatty Acid Synthesis30024Stimulation of fatty acid synthesis[1][12]
HTR8/SVneoMitochondrial FunctionNot specifiedNot specifiedDisruption of mitochondrial function, increased ROS[1][15]
Rat Hippocampal SlicesmTORC1 ActivityNot specifiedNot specifiedReduction in mTORC1 activity[1][4][5]
Visualization of Decanoic Acid Experimental Workflow

Decanoic_Acid_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment DA_powder Decanoic Acid Powder Stock_Sol 100 mM Stock in Ethanol DA_powder->Stock_Sol Ethanol Ethanol (≥99.8%) Ethanol->Stock_Sol Vehicle Vehicle Control (BSA + Ethanol) Ethanol->Vehicle Complex_Sol DA-BSA Complex Stock_Sol->Complex_Sol Add dropwise to warm BSA BSA_Sol 10% Fatty Acid-Free BSA Solution BSA_Sol->Complex_Sol BSA_Sol->Vehicle Treatment Treat Cells with DA-BSA Complex Complex_Sol->Treatment Cells Cultured Cells Cells->Treatment Cells->Vehicle Incubation Incubate (Time & Temp) Treatment->Incubation Vehicle->Incubation Assay Perform Downstream Assays Incubation->Assay

Caption: Experimental workflow for preparing and using Decanoic Acid-BSA complexes in cell culture.

Section 2: this compound (10:0 Phosphatidic Acid) in Cell Culture

This compound is a specific phosphatidic acid (PA) that acts as a lipid second messenger. Its role in signaling pathways, particularly mTOR, makes it a valuable tool for studying cell growth, proliferation, and survival.

Frequently Asked Questions (FAQs) for 10:0 Phosphatidic Acid

Q1: How should I prepare this compound for cell culture?

A1: this compound is often supplied dissolved in an organic solvent like chloroform. For cell culture, it's recommended to evaporate the organic solvent under a stream of nitrogen and then resuspend the lipid film in a suitable buffer or medium, often followed by sonication to form liposomes or micelles. Alternatively, complexing with BSA, similar to fatty acids, can be employed to enhance delivery to cells.

Q2: What is the optimal working concentration for this compound?

A2: The optimal concentration will vary depending on the cell type and the specific signaling pathway being investigated. A dose-response study is highly recommended. For other forms of phosphatidic acid, concentrations in the low micromolar range have been shown to be effective. For instance, in C2C12 myoblasts, maximal stimulation of DNA synthesis was observed at 15 µM PA.[16]

Q3: What are the primary signaling pathways affected by phosphatidic acid?

A3: Phosphatidic acid is a key regulator of the mTOR signaling pathway, specifically mTORC1.[2][3][4][6][7] It can directly bind to mTOR and is involved in its activation and translocation to the lysosome.[6] PA is also implicated in the ERK signaling pathway and can influence cell proliferation and apoptosis.[1][2][16][17][18][19][20]

Experimental Protocol for 10:0 Phosphatidic Acid

Objective: To prepare a suspension of 10:0 PA liposomes for addition to cell culture.

Materials:

  • This compound in chloroform

  • Sterile glass vial

  • Nitrogen gas source

  • Sterile serum-free medium or PBS

  • Sonicator (probe or bath)

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile glass vial, add the desired amount of this compound solution.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Add the desired volume of sterile, pre-warmed (37°C) serum-free medium or PBS to the vial.

  • Hydrate the lipid film by vortexing for several minutes.

  • Sonicate the suspension to form small unilamellar vesicles (liposomes). A bath sonicator can be used for several minutes, or a probe sonicator can be used with short bursts on ice to prevent overheating.

  • The liposome suspension can be added directly to the cell culture medium. For some applications, sterile filtration through a 0.22 µm filter may be possible, depending on the size of the liposomes.

Troubleshooting Guide for 10:0 Phosphatidic Acid
Problem Possible Cause Suggested Solution
No observable effect on mTOR signaling. Inefficient delivery to cells.Ensure proper formation of liposomes through adequate sonication. Consider complexing with fatty acid-free BSA as an alternative delivery method.
Degradation of phosphatidic acid.Prepare fresh liposome suspensions for each experiment. Store the stock solution in chloroform at -20°C as recommended by the supplier.
Cell toxicity. High concentration of PA.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Contamination during preparation.Ensure all steps of the liposome preparation are performed under sterile conditions.
Visualization of Phosphatidic Acid Signaling Pathway

PA_Signaling cluster_stimuli Stimuli cluster_enzymes PA Production cluster_signaling Downstream Signaling Growth Factors Growth Factors PLD Phospholipase D (PLD) Growth Factors->PLD Amino Acids Amino Acids Amino Acids->PLD PA Phosphatidic Acid (PA) PLD->PA DGK Diacylglycerol Kinase (DGK) DGK->PA mTORC1 mTORC1 PA->mTORC1 Direct Binding & Activation ERK ERK PA->ERK Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Apoptosis Apoptosis Inhibition mTORC1->Apoptosis ERK->Proliferation

Caption: Simplified signaling pathway showing the role of Phosphatidic Acid (PA) in activating mTORC1 and ERK pathways, leading to cell proliferation and survival.

References

  • Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway. Journal of Biological Chemistry. [Link]

  • Regulation of mTOR by phosphatidic acid? PubMed. [Link]

  • Phosphatidic Acid Stimulates Myoblast Proliferation through Interaction with LPA1 and LPA2 Receptors. MDPI. [Link]

  • Regulation of mTOR by Phosphatidic Acid? Cancer Research. [Link]

  • Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. [Link]

  • Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids. Journal of Cell Biology. [Link]

  • Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. MetwareBio. [Link]

  • Signaling functions of phosphatidic acid. PubMed. [Link]

  • Selective protection by phosphatidic acid against staurosporine‐induced neuronal apoptosis. Journal of Neurochemistry. [Link]

  • Phosphatidic Acid Stimulates Myoblast Proliferation through Interaction with LPA1 and LPA2 Receptors. PubMed. [Link]

  • Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. ScienceDirect. [Link]

  • Effect of phosphatidic acid on human breast cancer cells exposed to doxorubicin. PubMed. [Link]

  • Lipid Metabolism, Apoptosis and Cancer Therapy. MDPI. [Link]

  • Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco. The Plant Cell. [Link]

  • Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Human Metabolome Database. [Link]

  • Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. National Institutes of Health. [Link]

  • 1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). MySkinRecipes. [Link]

  • Solubility of Decanoic Acid (C10H20O2). Solubility of Things. [Link]

  • Phosphatidic Acid Signaling and Function in Nuclei. Frontiers in Plant Science. [Link]

  • Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells. Molecular and Cellular Biology. [Link]

  • Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. PubMed. [Link]

  • Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. PubMed. [Link]

  • Optical Control of Phosphatidic Acid Signaling. ACS Central Science. [Link]

  • Visualization of Phosphatidic Acid Fluctuations in the Plasma Membrane of Living Cells. PLOS ONE. [Link]

  • Phosphatidic acid-mediated signaling. PubMed. [Link]

  • Decanoic Acid | C10H20O2 | CID 2969. PubChem. [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health. [Link]

  • Fatty Acid-BSA complex protocol. WK Lab. [Link]

  • Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. PubMed Central. [Link]

  • Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. [Link]

  • Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. Journal of Biological Chemistry. [Link]

  • Spatiotemporal control of phosphatidic acid signaling with optogenetic, engineered phospholipase Ds. Journal of Cell Biology. [Link]

Sources

preventing degradation of 1,2-didecanoyl-sn-glycero-3-phosphate during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-didecanoyl-sn-glycero-3-phosphate (C10:0 PA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable lipid during experimental workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your results.

Understanding the Stability of this compound

This compound is a saturated phosphatidic acid with two 10-carbon acyl chains. Like other phosphatidic acids, it is a key intermediate in lipid metabolism and cellular signaling.[1] Its stability is paramount for obtaining reliable experimental outcomes. The primary routes of degradation are enzymatic and chemical hydrolysis.

  • Enzymatic Degradation: Phosphatidic acid phosphatases (PAPs) can dephosphorylate C10:0 PA to form 1,2-didecanoyl-sn-glycerol (a diacylglycerol or DAG). Phospholipases can also hydrolyze the ester bonds.

  • Chemical Hydrolysis: The ester linkages and the phosphate group are susceptible to hydrolysis, which is accelerated by acidic or basic conditions and elevated temperatures.

The shorter, saturated acyl chains of C10:0 PA influence its physical properties, such as its packing in lipid bilayers, which can in turn affect its susceptibility to degradation compared to longer-chain or unsaturated phosphatidic acids.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: Proper storage is the first and most critical step in preventing degradation.

  • Temperature: For long-term storage, this compound should be stored at -20°C.[2][3][4]

  • Form: It is best stored as a dry powder or in an organic solvent like chloroform or ethanol. If provided in a solvent, ensure the container is tightly sealed to prevent evaporation and contamination.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation, although the risk is lower for saturated lipids like C10:0 PA compared to unsaturated ones.

Q2: What is the best way to handle this compound upon receiving it?

A2: Upon receipt, immediately transfer the product to a -20°C freezer.[2][3][4] Avoid repeated freeze-thaw cycles. If you need to use small amounts frequently, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane.[5] For cell culture experiments, it is often necessary to first dissolve it in an organic solvent like ethanol or DMSO before further dilution in aqueous media. A related compound, 1,2-didecanoyl-sn-glycero-3-phosphocholine, is soluble in ethanol (30 mg/ml), DMF (20 mg/ml), and DMSO (20 mg/ml).[2]

Q4: Can I use this compound directly in aqueous buffers?

A4: Due to its amphiphilic nature, direct dissolution in aqueous buffers can be challenging and may lead to the formation of micelles or liposomes rather than a true solution. To prepare aqueous dispersions, it is recommended to first dissolve the lipid in an organic solvent, evaporate the solvent to form a thin film, and then hydrate the film with the desired buffer, often with sonication or extrusion to form vesicles of a defined size.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Lipid degradation due to improper storage or handling.Review storage conditions; ensure storage at -20°C and minimize freeze-thaw cycles by aliquoting. Use fresh aliquots for critical experiments.
Contamination of stock solution.Use high-purity solvents and sterile techniques when preparing solutions. Filter-sterilize solutions if necessary for cell culture applications.
Low or no biological activity Hydrolysis of the phosphate group or ester bonds.Check the pH of your experimental buffers; avoid strongly acidic or basic conditions. Perform experiments at the lowest feasible temperature.
Formation of aggregates in aqueous media.Ensure proper dispersion of the lipid. Use sonication or extrusion to prepare homogenous liposome suspensions. Consider using a carrier protein like fatty-acid-free BSA.
Precipitate forms when adding to aqueous media Poor solubility of the lipid.First, dissolve the lipid in a water-miscible organic solvent (e.g., ethanol) at a higher concentration before diluting into the aqueous medium. The final concentration of the organic solvent should be kept low to avoid affecting the experiment.
Difficulty dissolving lipid pellet after vacuum drying The lipid has formed a hard-to-dissolve aggregate.Try sonicating the sample in a sonicating bath to aid in resuspension in the assay buffer. After sonication, centrifuge to pellet any insoluble material and use the clear supernatant.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Add a high-purity organic solvent (e.g., chloroform or ethanol) to the desired concentration (e.g., 1-10 mg/mL).

  • Vortex gently until the lipid is completely dissolved.

  • For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs).

  • In a round-bottom flask, add the desired amount of the this compound stock solution.

  • Under a gentle stream of nitrogen, rotate the flask to evaporate the solvent, forming a thin, even lipid film on the bottom of the flask.

  • Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Add the desired aqueous buffer to the flask.

  • Hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipid.

  • To form SUVs, sonicate the lipid suspension using a bath or probe sonicator until the solution becomes clear. Alternatively, for a more defined size distribution, use a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

Visualization of Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the primary degradation pathways for phosphatidic acids and a typical experimental workflow for using this compound.

cluster_products Degradation Products PA This compound (C10:0 PA) DAG 1,2-Didecanoyl-sn-glycerol (DAG) PA->DAG  Phosphatidic Acid  Phosphatase (PAP)  (Dephosphorylation)   LPA 1- or 2-decanoyl-sn-glycero-3-phosphate (Lyso-PA) PA->LPA  Phospholipase A1/A2  (Hydrolysis)   G3P Glycerol-3-phosphate LPA->G3P  Lysophospholipase  (Hydrolysis)   FA Decanoic Acid

Caption: Major enzymatic degradation pathways of this compound.

start Start: Receive and Store C10:0 PA at -20°C prep_stock Prepare Stock Solution in Organic Solvent start->prep_stock aliquot Aliquot into Single-Use Vials and Store at -20°C prep_stock->aliquot prep_exp Prepare Experimental Sample (e.g., Liposome Formation) aliquot->prep_exp run_exp Conduct Experiment (e.g., Cell Treatment, Assay) prep_exp->run_exp analyze Analyze Results run_exp->analyze end End: Data Interpretation analyze->end

Caption: Recommended experimental workflow for using this compound.

References

  • Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. PubMed. [Link]

  • 1,2-Didecanoyl-sn-Glycero-3-Phosphoethanolamine. CD BioSustainable. [Link]

  • 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0 | AxisPharm. AxisPharm. [Link]

  • 1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). MySkinRecipes. [Link]

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine. MySkinRecipes. [Link]

  • Can someone help me with Total phosphatidic acid assay using Cellbiolabs-MET5019 kit? ResearchGate. [Link]

  • 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg, CAS No. 3436-44-0. Life Science. [Link]

  • Total Phosphatidic Acid Assay Kit. Cell Biolabs, Inc. [Link]

  • What about the solubility of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)? ResearchGate. [Link]

  • Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). HMDB. [Link]

  • Optical Control of Phosphatidic Acid Signaling. ACS Central Science. [Link]

  • Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance for monoclonal antibody production. PubMed. [Link]

  • Didecanoylphosphatidylcholine | C28H56NO8P | CID 16219892. PubChem. [Link]

Sources

troubleshooting high background signal in lipid assays with 10:0 PA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the landscape of cellular signaling and drug discovery, lipid-protein interaction assays are indispensable tools. They allow us to screen for novel binding partners, validate targets, and elucidate complex biological pathways. However, like any sensitive biochemical technique, these assays can be prone to artifacts, with high background signal being one of the most common and frustrating challenges. A high background can mask true positive signals, lead to false positives, and consume valuable time and resources.

This guide is designed to serve as a dedicated resource for scientists encountering high background issues, particularly when working with short-chain lipids like 10:0 Decanoyl Phosphatidic Acid (10:0 PA). We will move beyond a simple checklist of steps and delve into the biochemical principles underlying each troubleshooting recommendation, empowering you to make informed decisions and regain control of your experiment.

Part 1: Foundational Troubleshooting - Is the Problem Global or Local?

High background often manifests in two distinct patterns: a uniform "darkening" of the entire membrane or the appearance of discrete, non-specific spots. Identifying the pattern is the first step in diagnosing the root cause.

Q1: My entire membrane is dark, resulting in a poor signal-to-noise ratio. What are the likely causes?

A uniform high background typically points to a systemic issue where a component is binding non-specifically across the entire surface of the assay membrane (e.g., nitrocellulose on a lipid strip). The most common culprits are related to suboptimal concentrations of reagents or inadequate procedural steps.

The primary causes include:

  • Excessive Protein or Antibody Concentration: Using too much of your protein of interest, primary antibody, or secondary antibody is a leading cause of high background.[1][2][3] At high concentrations, low-affinity, non-specific interactions are favored, leading to binding across the entire membrane.

  • Insufficient Blocking: The blocking step is designed to saturate all unoccupied sites on the membrane with an inert protein, preventing your protein of interest or antibodies from binding non-specifically.[4][5] An incomplete or ineffective block leaves these sites "sticky."

  • Inadequate Washing: Washing steps are critical for removing unbound and weakly associated proteins and antibodies.[1][6] Too few washes, washes that are too short, or using an insufficient volume of wash buffer will leave residual reagents on the membrane, contributing to the background signal.

  • Over-development or Expired Detection Reagents: In chemiluminescent detection, leaving the substrate on for too long or using a detection reagent that is overly sensitive for your antibody concentrations can lead to a uniformly high signal.[3][7] Similarly, expired reagents can lose activity or produce artifacts.[1]

Q2: I'm observing distinct spots and speckles, or binding to lipids that should be negative controls. What does this suggest?

This pattern often indicates a problem with particulates, contamination, or specific cross-reactivity.

The primary causes include:

  • Aggregated Proteins or Antibodies: If your purified protein or antibody solutions contain aggregates, these particles can stick randomly to the membrane, creating distinct dark spots. This can be caused by repeated freeze-thaw cycles or improper storage.[8]

  • Contaminated Buffers or Reagents: Bacterial or fungal contamination in your buffers can introduce proteins and other substances that bind to the membrane or your reagents.[4] Always use freshly prepared buffers or filter-sterilize them.

  • Improper Membrane Handling: Touching the membrane surface with non-gloved fingers or dirty forceps can transfer oils and proteins, leading to localized spots.[2] Allowing the membrane to dry out at any stage can also cause irreversible, non-specific binding of reagents.[6][9]

  • Cross-Reactivity of Blocking Agent: In some cases, the primary or secondary antibody may cross-react with the blocking agent itself.[1] For example, if you are detecting a phosphoprotein, using non-fat dry milk as a blocker is not recommended, as it contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies.[7][9]

Part 2: Systematic Optimization of Your Assay Protocol

Once you have a hypothesis based on the pattern of your background, you can begin a systematic troubleshooting process. The following Q&A section provides detailed protocols and the rationale behind them.

Q3: How can I definitively optimize my blocking step?

The goal of blocking is to find an agent that effectively prevents non-specific binding without interfering with your specific protein-lipid interaction. While a default protocol is a good starting point, the optimal blocking buffer is often protein-dependent.[1][10]

Troubleshooting Protocol: Optimizing Blocking Conditions

  • Test Alternative Blocking Agents: Prepare parallel experiments using different blocking buffers. The most common and effective agents are Bovine Serum Albumin (BSA) and non-fat dry milk.

  • Adjust Blocking Agent Concentration: If background persists, try increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA).

  • Optimize Incubation Time and Temperature: The standard recommendation is 1 hour at room temperature or overnight at 4°C.[2] If you suspect your blocking is insufficient, extending the room temperature incubation to 2 hours can be beneficial. Avoid excessively long blocking times at room temperature, which can promote microbial growth.[6]

Blocking AgentRecommended Starting ConcentrationKey Considerations
Bovine Serum Albumin (BSA)3% (w/v) in TBST or PBSTGenerally a safe and effective choice. Preferred for studies involving phosphoproteins.[6][7]
Non-Fat Dry Milk3-5% (w/v) in TBST or PBSTCost-effective and very effective for many systems. Avoid with phospho-specific antibodies due to casein content.[9]
Ovalbumin1% (w/v) in TBS or PBSAn alternative to BSA that may work for specific proteins where BSA proves ineffective.[2]

TBST: Tris-Buffered Saline with 0.1% Tween-20. PBST: Phosphate-Buffered Saline with 0.1% Tween-20.

Q4: What constitutes an effective washing protocol?

Vigorous and thorough washing is non-negotiable for achieving a clean blot. The goal is to wash away unbound reagents without disrupting the specific, high-affinity interaction you are studying.

Best Practices for Washing:

  • Increase Wash Number and Duration: Instead of two long washes, perform at least three to five shorter, more vigorous washes of 5-10 minutes each.[1][6]

  • Ensure Sufficient Volume: Use a large enough volume of wash buffer to ensure the membrane is fully submerged and can move freely with agitation.

  • Incorporate Detergent: The inclusion of a non-ionic detergent like Tween-20 (typically at 0.1% v/v) in your wash buffer is critical.[1][2] Detergents help to disrupt weak, non-specific hydrophobic interactions that contribute to background noise.

AssayWorkflow cluster_prep Preparation cluster_binding Binding Steps cluster_detect Detection A Hydrate Membrane B Block Membrane (e.g., 1 hr, RT) A->B C Incubate with Protein of Interest B->C W1 Wash 3x (5-10 min each) C->W1 D Incubate with Primary Antibody W1->D W2 Wash 3x (5-10 min each) D->W2 E Incubate with Secondary Antibody W2->E W3 Wash 3x (5-10 min each) E->W3 F Add Detection Reagent (e.g., ECL) W3->F G Image Membrane F->G

A decision tree to guide the troubleshooting process from initial observation to specific solutions.

References

  • Echelon Biosciences. (n.d.). 5 tips to improve your Strips! Retrieved from Echelon Biosciences website. [10]2. Echelon Biosciences. (n.d.). FAQ for Lipid Strip and Lipid Array Products. Retrieved from Echelon Biosciences website. [1]3. Shirey, C. M., et al. (2017). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. Bio-protocol, 7(19), e2555. [Link] [2]4. Echelon Biosciences. (n.d.). Strips and Arrays protocol. Retrieved from Echelon Biosciences website. [3]5. Seo, J., et al. (2015). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Journal of Lipid Research, 56(8), 1655-1658. [Link] [11]6. Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from Avanti Polar Lipids website. [12]7. Echelon Biosciences. (n.d.). FAQ. Retrieved from Echelon Biosciences website. [8]8. Echelon Biosciences. (n.d.). Protocol for Lipid Strip and Lipid Array Products. Retrieved from Echelon Biosciences website. [13]9. BenchChem. (2025). How to reduce background noise in Compound X assays. Retrieved from BenchChem website. [4]10. Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Retrieved from Bio-Rad Antibodies website. [9]11. G-Biosciences. (2025). How to reduce background noise on PVDF membranes? Retrieved from G-Biosciences website. [6]12. Proteintech Group. (n.d.). Western Blot Troubleshooting: High Background. Retrieved from Proteintech website. [7]13. Patsnap. (2025). How to Reduce Background Noise in ELISA Assays. Retrieved from Patsnap Synapse. [5]14. Rawson, S., et al. (2021). A novel high-throughput screen for identifying lipids that stabilise membrane proteins in detergent based solution. PLOS One, 16(7), e0254024. [Link] [14]15. Anatrace. (n.d.). User Guide - RAMP Lipid Screen. Retrieved from Anatrace website. [15]16. Wikipedia. (n.d.). Critical micelle concentration. Retrieved from Wikipedia. [16]17. Biolin Scientific. (n.d.). Critical micelle concentration. Retrieved from Biolin Scientific website. [17]18. Hofmann, K., et al. (2019). Deciphering Solution and Gas-Phase Interactions between Peptides and Lipids by Native Mass Spectrometry. Analytical Chemistry, 91(22), 14439-14446. [Link] [18]19. Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from Nanoscience Instruments website.

Sources

Technical Support Center: Optimizing 1,2-didecanoyl-sn-glycero-3-phosphate (DDG-P) Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-didecanoyl-sn-glycero-3-phosphate (DDG-P). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the experimental use of this potent signaling lipid. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Introduction to this compound (DDG-P)

This compound is a synthetic analog of phosphatidic acid (PA), a pivotal lipid second messenger.[1][2] Unlike its endogenous counterparts, which often have longer and more varied acyl chains, DDG-P's two 10-carbon (decanoyl) chains provide it with distinct physicochemical properties. This makes it a valuable tool for studying the myriad of cellular processes regulated by PA, including cell growth, proliferation, and vesicular trafficking.[1][3] A primary target of PA signaling is the mammalian target of rapamycin (mTOR) pathway, a master regulator of cellular metabolism and growth.[3][4][5]

The successful use of DDG-P hinges on understanding its cellular uptake, metabolic fate, and the kinetics of its interaction with downstream targets. A critical, and often challenging, parameter to optimize is the incubation time. This guide will walk you through a logical framework for determining the optimal incubation period for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for exogenously added DDG-P?

A1: Exogenously supplied DDG-P acts as a surrogate for endogenous phosphatidic acid (PA). It is incorporated into cellular membranes and can directly interact with PA-binding proteins to trigger downstream signaling cascades.[1] One of the most well-characterized pathways activated by PA is the mTOR signaling pathway.[3][6] PA can directly bind to mTOR and promote the activation of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the phosphorylation of downstream effectors like S6K1 and Akt, respectively.[4][7][8]

It is also important to consider that DDG-P can be metabolized by intracellular enzymes.[9] For instance, it can be converted to diacylglycerol (DAG) by phosphatidic acid phosphohydrolases (PAPs) or to lysophosphatidic acid (LPA) by phospholipase A (PLA) enzymes.[9][10] These metabolites are themselves potent signaling molecules, which can introduce additional layers of complexity to your experimental interpretation.

cluster_0 Cell Membrane cluster_1 Metabolism cluster_2 Downstream Signaling DDG-P DDG-P mTORC1 mTORC1 DDG-P->mTORC1 Direct Activation mTORC2 mTORC2 DDG-P->mTORC2 Direct Activation DAG DAG DDG-P->DAG PAP LPA LPA DDG-P->LPA PLA S6K1 S6K1 mTORC1->S6K1 Phosphorylation Akt Akt mTORC2->Akt Phosphorylation Start Start Seed Cells Seed Cells Start->Seed Cells End End Serum Starve Serum Starve Seed Cells->Serum Starve Prepare DDG-P Prepare DDG-P Serum Starve->Prepare DDG-P Treat Cells Treat Cells Prepare DDG-P->Treat Cells Harvest at T1 Harvest at T1 Treat Cells->Harvest at T1 Harvest at T2 Harvest at T2 Treat Cells->Harvest at T2 Harvest at Tn Harvest at Tn Treat Cells->Harvest at Tn Analyze Analyze Harvest at T1->Analyze Determine Optimal Time Determine Optimal Time Analyze->Determine Optimal Time Harvest at T2->Analyze Harvest at Tn->Analyze Determine Optimal Time->End

Sources

Technical Support Center: 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and aggregation of this short-chain phosphatidic acid. Here, we provide in-depth, evidence-based troubleshooting advice and protocols to ensure the successful use of 10:0 PA in your experiments.

Section 1: Understanding 10:0 PA Aggregation

This compound is an anionic phospholipid that plays a crucial role in cellular signaling.[1][2] However, its amphipathic nature—possessing a hydrophilic phosphate headgroup and two hydrophobic 10-carbon acyl chains—makes it prone to aggregation in aqueous solutions. Understanding the forces that govern this behavior is the first step to controlling it.

The primary driver of aggregation is the interplay between the electrostatic repulsion of the negatively charged phosphate headgroups and the hydrophobic interactions of the acyl chains. Several environmental factors can shift this balance, leading to insolubility, micelle formation, or precipitation.

Key Factors Influencing Aggregation:
  • pH: The charge state of the phosphate headgroup is highly dependent on the solution's pH. Phosphatidic acid has two pKa values, and changes in pH can alter its net charge, significantly impacting intermolecular repulsion.[3] A decrease in pH below the pKa leads to protonation of the phosphate group, reducing electrostatic repulsion and promoting aggregation.[3]

  • Cations (Ionic Strength): Cations, especially divalent ones like Ca²⁺ and Mg²⁺, can act as bridges between negatively charged phosphate headgroups.[1][4] This interaction neutralizes the repulsive forces, allowing the hydrophobic acyl chains to interact and drive the formation of larger aggregates or even membrane fusion.[1][5] Monovalent cations like Na⁺ can also induce aggregation, but typically at much higher concentrations.[6] The binding affinity of cations to the PA headgroup generally follows the order: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺.[4][7]

  • Concentration: Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual lipid monomers will spontaneously assemble into micelles. While there is limited direct data for 10:0 PA, the CMC of similar lysophosphatidic acids is known to decrease with increasing acyl chain length and salt concentration.[8]

  • Temperature: Temperature can affect the fluidity of the acyl chains and the hydration of the headgroup, influencing how the lipid molecules pack together.[1] For some lipids, sonication at low temperatures (on ice) is recommended to form a homogeneous solution.[9]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with 10:0 PA, providing causes and actionable solutions in a question-and-answer format.

Question 1: My powdered 10:0 PA is difficult to dissolve, even in chloroform. What should I do?

Probable Cause: Saturated, long-chain acidic lipids like phosphatidic acids can be challenging to solubilize completely in pure chloroform due to strong intermolecular interactions.

Solution:

For many saturated acidic lipids, the addition of a small amount of a more polar solvent is necessary to break up these interactions.[10]

  • Recommended Solvent System: Try a mixture of chloroform, methanol, and water. A common starting point is a ratio of 65:25:4 (v/v/v) of Chloroform:Methanol:Water .[11] For particularly difficult-to-dissolve PAs like DPPA (16:0 PA), a more complex mixture such as chloroform/methanol/water/ammonium hydroxide (65:35:4:4 v/v) may be required, though this solution is not stable for long-term storage.[12]

  • Actionable Steps:

    • Weigh the desired amount of 10:0 PA in a glass vial.

    • Add the primary solvent (chloroform).

    • If solubility is poor, add methanol and a very small amount of deionized water incrementally while vortexing until the solution becomes clear.[10]

Question 2: I dissolved my 10:0 PA in an organic solvent, but it precipitated when I diluted it into my aqueous buffer/media. How can I fix this?

Probable Cause: This is a common issue known as "crashing out." When the lipid, dissolved in an organic solvent, is rapidly introduced to an aqueous phase, the local concentration of the lipid exceeds its solubility limit in the mixed solvent, causing it to precipitate before it can properly disperse and form stable micelles or vesicles.

Solution:

The key is to control the transition from the organic to the aqueous phase and provide sufficient energy to form a stable dispersion.

  • Protocol: Preparing an Aqueous Dispersion from an Organic Stock

    • In a glass container, dispense the required volume of your 10:0 PA organic stock solution.

    • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas. This will create a thin lipid film on the wall of the container. For larger volumes, a rotary evaporator can be used.

    • Place the container under a high vacuum for at least 1-2 hours to remove any residual solvent.

    • Add your desired aqueous buffer or cell culture medium to the dried lipid film.

    • Disperse the lipid by vortexing and then sonicating in a water bath sonicator.[9] Sonication provides the energy needed to break down large aggregates into smaller, more stable micelles or unilamellar vesicles.[11] Continue until the solution appears homogeneous and translucent.

Question 3: My aqueous solution of 10:0 PA is cloudy/turbid. What does this mean and is it usable?

Probable Cause: Cloudiness or turbidity indicates the presence of large, aggregated lipid structures that are scattering light. This is often due to suboptimal pH, the presence of divalent cations, or concentrations significantly above the CMC without sufficient dispersal energy (sonication).

Solution:

A turbid solution is not homogeneous and should not be used for experiments where a specific monomeric or micellar concentration is required.[9] The primary goal is to reduce the size of the aggregates.

  • Check Your Buffer Composition:

    • pH: Ensure the pH of your buffer is neutral to slightly alkaline (pH 7.0 - 8.0). Acidic conditions will neutralize the phosphate headgroup, promoting aggregation.[3][13]

    • Divalent Cations: If possible, prepare the initial concentrated stock in a buffer free of Ca²⁺ and Mg²⁺. These can be added back at the final working concentration if required by the experiment, but their presence in the stock solution will encourage aggregation.[1][5]

  • Apply Energy:

    • Sonication: Place the vial in a bath sonicator (preferably cooled with ice water) for 10-15 minutes or until the solution clarifies.[9] For more rigorous and uniform vesicle preparation, probe sonication or extrusion may be necessary.

  • Consider a Carrier:

    • For some biological applications, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can help solubilize the lipid and deliver it to cells in a monomeric form.[11]

Question 4: How can I prevent my 10:0 PA solutions from aggregating during storage?

Probable Cause: Aggregation can occur over time, even in seemingly clear solutions, due to temperature fluctuations and gradual molecular rearrangements. The stability of the preparation is highly dependent on how it is stored.

Solution:

Proper storage is critical to maintaining the integrity of your 10:0 PA solutions.

Storage MethodRecommended ForConditionsStability
Organic Solution Long-term stockDissolved in chloroform/methanol, stored in a glass vial under inert gas (argon or nitrogen).Stable for ≥ 1 year at -20°C.[10][11]
Aqueous Dispersion Short-term/working solutionsDispersed in buffer via sonication.Stable for 24-48 hours at 4°C.[11] Not recommended for long-term storage.
Dried Lipid Film Intermediate-termSolvent evaporated under nitrogen/vacuum.Stable for months at -20°C. Reconstitute as needed.

Note: Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule, as this can cause issues with solvent separation and solute precipitation.[10]

Section 3: Visualization of Key Processes

To better understand the factors at play, the following diagrams illustrate the core concepts of 10:0 PA behavior in solution.

The Influence of Environmental Factors on Aggregation

G cluster_factors Environmental Factors cluster_forces Intermolecular Forces cluster_outcome Result pH Low pH (Protonation) Repulsion Reduced Electrostatic Repulsion pH->Repulsion Cations Divalent Cations (Ca²⁺, Mg²⁺) Cations->Repulsion Charge Shielding Concentration High Concentration (>CMC) Hydrophobic Increased Hydrophobic Interaction Concentration->Hydrophobic Aggregation Aggregation / Precipitation Repulsion->Aggregation Hydrophobic->Aggregation

Caption: Key factors that disrupt the stability of 10:0 PA solutions.

Recommended Workflow for Preparing Aqueous Dispersions

G start Start: 10:0 PA in Organic Solvent step1 Evaporate solvent under N₂ to create a thin lipid film start->step1 step2 Dry film under high vacuum (1-2 hours) step1->step2 step3 Add desired aqueous buffer (cation-free for stock) step2->step3 step4 Vortex to hydrate the film step3->step4 step5 Bath sonicate (on ice) until solution is translucent step4->step5 end_success Result: Homogeneous Dispersion step5->end_success Clear end_fail Troubleshoot: Still cloudy? step5->end_fail Cloudy end_fail->step5 Re-sonicate / Check buffer pH

Caption: Step-by-step workflow for reliable 10:0 PA dispersion.

References

  • Wikipedia. Phosphatidic acid. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). [Link]

  • Lige, D., et al. (n.d.). Cation effects on phosphatidic acid monolayers at various pH conditions. PubMed. [Link]

  • Moon, J., et al. (2017). Phosphatidic acid: biosynthesis, pharmacokinetics, mechanisms of action and effect on strength and body composition in resistance-trained individuals. PubMed Central. [Link]

  • Avanti Polar Lipids. (n.d.). 18:1 Lyso PA. [Link]

  • Wang, X., et al. (2019). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. [Link]

  • Lige, D., et al. (2015). Cation effects on phosphatidic acid monolayers at various pH conditions. ResearchGate. [Link]

  • Nishikimi, A., et al. (2016). Enzymatic measurement of phosphatidic acid in cultured cells. PubMed Central. [Link]

  • Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform?. [Link]

  • Global Substance Registration System. (n.d.). 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE. [Link]

  • Kooijman, E. E., et al. (2005). Spontaneous Curvature of Phosphatidic Acid and Lysophosphatidic Acid. ResearchGate. [Link]

  • Young, B. P., et al. (2011). Putting the pH into phosphatidic acid signaling. PubMed Central. [Link]

  • Zhou, X., et al. (2003). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. PubMed. [Link]

  • Human Metabolome Database. (2017). Showing metabocard for PA(a-21:0/22:0) (HMDB0115726). [Link]

  • ResearchGate. (2021). Phospholipid is not getting soluble?. [Link]

  • Handa, T., et al. (1985). Sodium-induced aggregation of phosphatidic acid and mixed phospholipid vesicles. PubMed. [Link]

  • Abramson, M. B., et al. (1964). The reactions of cations with aqueous dispersions of phosphatidic acid. Determination of stability constants. Semantic Scholar. [Link]

  • Frank, J. A., et al. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science. [Link]

  • Vautier-Giongo, C., et al. (2005). Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl su. CSUN. [Link]

  • Stanecka, A., & Golebiewska, U. (2016). Phosphatidic acid – a simple phospholipid with multiple faces. Frontiers Publishing Partnerships. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (expressed as molar concentration, cmc, and mole fraction, xcmc), aggregation number, n, and thermodynamic parameters for the demicellization of the indi- cated surfactants at different temperatures. [Link]

  • Ohki, S., et al. (1984). Divalent cation-induced phosphatidic acid membrane fusion. Effect of ion binding and membrane surface tension. PubMed. [Link]

  • PubChem. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. [Link]

  • Avanti Polar Lipids. (n.d.). 16:0 PA. [Link]

Sources

Technical Support Center: Quality Control and Purity Assessment of Synthetic 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic 10:0 Phosphatidic Acid (PA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the quality and purity of 10:0 PA in your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you to make informed decisions and resolve issues with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and initial quality assessment of synthetic 10:0 PA.

Q1: How should I properly store and handle my synthetic 10:0 PA to prevent degradation?

A1: Proper storage and handling are critical for maintaining the integrity of your 10:0 PA.[1][2] As a saturated phospholipid, 10:0 PA is relatively stable in powder form.[1][2] However, it is still susceptible to hydrolysis.

  • Powder Form: Store powdered 10:0 PA in a glass container with a Teflon-lined cap at -20°C or below.[1][2][3] Before opening, always allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.[1][2]

  • In Organic Solvent: If your 10:0 PA is in an organic solvent, store it in a glass vial with a Teflon-lined cap at -20°C.[1][2] It is crucial to avoid plastic containers as they can leach impurities into the organic solvent.[1][2] Overlaying the solution with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[1][2]

Q2: What are the most common impurities I might find in my synthetic 10:0 PA, and how do they arise?

A2: Impurities in synthetic phospholipids can originate from the starting materials or from side reactions during synthesis and degradation during storage. For synthetic 10:0 PA, potential impurities include:

  • Lysophosphatidic Acid (Lyso-PA): This is a common degradation product resulting from the hydrolysis of one of the fatty acid chains.[4] Its presence can be exacerbated by improper storage conditions (e.g., exposure to moisture).

  • Unreacted Starting Materials: Depending on the synthetic route, these could include glycerol derivatives or decanoic acid.

  • Stereochemical Impurities: If the synthesis is not fully stereospecific, you might have other stereoisomers of the glycerophosphate backbone.[5]

  • By-products from Synthesis: These can be varied and depend on the specific chemical synthesis strategy employed.

Q3: I see ">99% (TLC)" on my product's certificate of analysis. What does this really tell me about the purity?

A3: A purity of >99% as determined by Thin-Layer Chromatography (TLC) is a good initial indicator of purity.[3] TLC is a widely used technique for separating lipids based on their polarity.[6] For 10:0 PA, a single spot on the TLC plate under appropriate solvent conditions suggests the absence of major impurities with different polarities. However, it's important to understand the limitations:

  • Co-eluting Impurities: Impurities with similar polarity to 10:0 PA may not be resolved and will appear as a single spot.

  • Non-UV Active Impurities: If visualization is done using a method that relies on a property like charring with acid, it may not detect all impurities equally.

  • Qualitative vs. Quantitative: While it provides a good qualitative assessment, TLC is not as quantitative as other methods like HPLC or LC-MS.

Therefore, for applications requiring high purity, orthogonal methods are recommended for a more comprehensive purity assessment.[7]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the quality control and use of synthetic 10:0 PA.

Troubleshooting Guide 1: Inconsistent Experimental Results

Symptom: You are observing high variability in your experimental results when using different batches or even the same batch of 10:0 PA over time.

Potential Cause & Troubleshooting Steps:

  • Cause 1: Degradation of 10:0 PA. The primary degradation pathway for phosphatidic acid is hydrolysis, leading to the formation of lysophosphatidic acid and free fatty acids.[4] This can alter the biophysical properties of your lipid preparations.

    • Workflow for Investigating Degradation:

      • Purity Re-assessment: Re-evaluate the purity of your 10:0 PA stock using a quantitative method like HPLC-ELSD or LC-MS.

      • Compare to a New Batch: If possible, acquire a fresh batch of 10:0 PA and compare its performance in your assay to the suspect batch.

      • Storage and Handling Audit: Review your laboratory's storage and handling procedures against the recommendations in the FAQs. Ensure all users are following best practices.

  • Cause 2: Presence of Critical Impurities. Even small amounts of certain impurities can have significant effects on biological or biophysical assays.

    • In-depth Purity Analysis:

      • HPLC-ELSD/CAD: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is an excellent method for quantifying non-chromophoric lipids like 10:0 PA.[8]

      • LC-MS: Liquid Chromatography-Mass Spectrometry provides not only quantification but also structural information, allowing for the identification of impurities.[6][9]

      • ³¹P NMR: Phosphorus-31 Nuclear Magnetic Resonance spectroscopy is a powerful tool for identifying and quantifying phosphorus-containing lipids.[10][11][12] Different phospholipid headgroups have distinct chemical shifts, allowing for the detection of other phospholipid impurities.[11][12]

Troubleshooting Guide 2: HPLC Analysis Issues

Symptom: You are experiencing problems with your HPLC analysis of 10:0 PA, such as peak tailing, shifting retention times, or poor resolution.

Potential Causes & Troubleshooting Steps:

  • Peak Tailing:

    • Cause: Interaction of the phosphate group with active sites on the silica-based column packing.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active sites.

      • Use a "Lipid-Friendly" Column: Employ a column specifically designed for lipid analysis, which may have a different bonding chemistry or end-capping.

      • Check for Column Contamination: Strongly retained sample components can build up and cause peak tailing.[13] Flush the column with a strong solvent.[14]

  • Shifting Retention Times:

    • Cause: Inconsistent mobile phase composition or temperature fluctuations.[15]

    • Solution:

      • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.[15] If using a gradient, ensure the pump is functioning correctly.[13]

      • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents.[14][15]

      • Temperature Control: Use a column oven to maintain a constant temperature.[15]

  • Poor Resolution:

    • Cause: The mobile phase is not optimized for separating 10:0 PA from impurities.

    • Solution:

      • Optimize Mobile Phase: Adjust the solvent strength and selectivity of your mobile phase. For normal-phase HPLC, this often involves fine-tuning the ratio of polar to non-polar solvents.

      • Gradient Elution: If you have a complex mixture of lipids, a gradient elution may be necessary to achieve adequate separation.

      • Check for System Issues: Ensure your HPLC system is not contributing to band broadening. Check for leaks and minimize extra-column volume.[13]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential quality control experiments for synthetic 10:0 PA.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Principle: TLC separates lipids based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of the lipid determines its migration distance.

Materials:

  • TLC plate (silica gel 60)

  • Developing chamber

  • Mobile Phase: A common system for acidic phospholipids is Chloroform:Methanol:Acetic Acid (e.g., 65:15:2, v/v/v).

  • Visualization Reagent:

    • Iodine vapor

    • Molybdophosphoric acid stain

    • Primuline spray for fluorescent detection

Procedure:

  • Sample Preparation: Dissolve a small amount of 10:0 PA in chloroform or a chloroform/methanol mixture.

  • Spotting: Using a capillary tube, carefully spot the sample onto the TLC plate, about 1 cm from the bottom.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spot. Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization:

    • Iodine: Place the dried plate in a chamber with a few crystals of iodine. Brown spots will appear where lipids are present.

    • Molybdophosphoric Acid: Spray the plate with the stain and heat gently. Lipids will appear as dark blue/black spots.

  • Analysis: A pure sample of 10:0 PA should yield a single spot. The presence of other spots indicates impurities.

Protocol 2: Quantification by HPLC with Charged Aerosol Detection (CAD)

Principle: HPLC separates the lipids in the sample. The eluent is then nebulized, and the charged particles are detected by the CAD, providing a response that is proportional to the mass of the analyte.

Instrumentation & Columns:

  • HPLC system with a gradient pump and autosampler.

  • Charged Aerosol Detector.

  • Normal Phase Column (e.g., Silica, Diol).

Typical Mobile Phase (Gradient):

  • Solvent A: Hexane/Isopropanol (e.g., 80:20 v/v)

  • Solvent B: Isopropanol/Water (e.g., 85:15 v/v) with a small amount of an acid or base to improve peak shape.

Procedure:

  • Standard Preparation: Prepare a series of 10:0 PA standards of known concentrations to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the 10:0 PA sample in a suitable solvent.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the standards and the sample.

    • Run the gradient program to elute the lipids.

  • Data Analysis:

    • Integrate the peak area for 10:0 PA in both the standards and the sample.

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of 10:0 PA in the sample from the calibration curve and calculate the purity.

Section 4: Data Presentation and Visualization

Table 1: Typical Purity Specifications for Synthetic 10:0 PA
ParameterSpecificationMethod
Purity>99%TLC
Purity≥98%HPLC
IdentityConforms to structure¹H NMR, ³¹P NMR, MS
Fatty Acid CompositionC10:0 >99%GC-MS of FAMEs
Diagram 1: General Quality Control Workflow for Synthetic 10:0 PA

QC_Workflow cluster_0 Initial Assessment cluster_1 In-depth Analysis cluster_2 Final Disposition Receipt of\nSynthetic 10:0 PA Receipt of Synthetic 10:0 PA Visual Inspection Visual Inspection Receipt of\nSynthetic 10:0 PA->Visual Inspection Physical Check TLC Purity Screen TLC Purity Screen Visual Inspection->TLC Purity Screen Preliminary Check HPLC/LC-MS\nPurity & Impurity Profile HPLC/LC-MS Purity & Impurity Profile TLC Purity Screen->HPLC/LC-MS\nPurity & Impurity Profile Quantitative Analysis NMR\n(¹H, ³¹P) Structural Confirmation NMR (¹H, ³¹P) Structural Confirmation HPLC/LC-MS\nPurity & Impurity Profile->NMR\n(¹H, ³¹P) Structural Confirmation Structural Verification GC-MS of FAMEs\nFatty Acid Profile GC-MS of FAMEs Fatty Acid Profile NMR\n(¹H, ³¹P) Structural Confirmation->GC-MS of FAMEs\nFatty Acid Profile Compositional Analysis Data Review &\nCertificate of Analysis Data Review & Certificate of Analysis GC-MS of FAMEs\nFatty Acid Profile->Data Review &\nCertificate of Analysis Data Consolidation Release for\nExperimental Use Release for Experimental Use Data Review &\nCertificate of Analysis->Release for\nExperimental Use Final Approval

Caption: A typical workflow for the quality control of synthetic 10:0 PA.

References

  • Zhong, J., et al. (2015). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry.
  • Spectroscopy Staff. (2025, March 24).
  • Gomez, J., et al. (1998). Analysis of phosphatidic acid molecular species using mass spectrometry. Biochemical Society Transactions, 26(3), S226.
  • Schiller, J., et al. (2004). Application of high resolution 31P NMR spectroscopy to the characterization of the phospholipid composition of tissues and body fluids - a methodological review. Current Medicinal Chemistry, 11(13), 1689-1703.
  • Buré, C., et al. (2019). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. In Methods in Molecular Biology (Vol. 1949, pp. 219-231). Humana Press.
  • Steelyard Analytics, Inc. (2019, May 24). Analysis of Phospholipids by NMR-Spectroscopy. Retrieved from [Link]

  • Gier, J. E., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. Analytical Chemistry, 91(4), 2638-2642.
  • Vandergrift, G. W., et al. (2020). Are Phosphatidic Acids Ubiquitous in Mammalian Tissues or Overemphasized in Mass Spectrometry Imaging Applications?. Journal of the American Society for Mass Spectrometry, 31(11), 2261-2269.
  • Alexandri, E., et al. (2017). Studies of nuclear magnetic resonance (NMR) spectroscopy. In Lipidomics (pp. 1-35).
  • Devaraj, N. K., & Schek, R. (2017). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society Reviews, 46(17), 5286-5300.
  • Spectroscopy Staff. (2025, July 16). Advanced Techniques for Phospholipid Analysis. Spectroscopy.
  • IOP Publishing. (2022). Analysis of Phospholipids Using the High Performance Liquid Chromatography Technique. IOP Conference Series: Earth and Environmental Science, 1118, 012041.
  • Lipidomics Online. (n.d.). Phospholipid Analysis Techniques: Principles, Methods, and Applications. Retrieved from [Link]

  • Tsikas, D. (2019). Qualitative analysis of phospholipids and their oxidised derivatives. Clinica Chimica Acta, 497, 149-165.
  • Cell Biolabs, Inc. (n.d.). Total Phosphatidic Acid Assay Kit. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). 10:0 PA. Retrieved from [Link]

  • Hu, C., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Metabolites, 11(10), 666.
  • CordenPharma. (n.d.). What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids?. Retrieved from [Link]

  • Chem Phys Lipids. (2023). Saturation of fatty acids in phosphatidic acid uniquely alters transthyretin stability changing morphology and toxicity of amyloid fibrils. Chemistry and Physics of Lipids, 257, 105350.
  • van Hoogevest, P., & Wendel, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. European Journal of Lipid Science and Technology, 116(9), 1088-1107.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wu, G., et al. (2006). Enzymatic measurement of phosphatidic acid in cultured cells. Journal of Lipid Research, 47(5), 1124-1129.
  • Liu, C. M., et al. (2013). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 25(10), 5595-5598.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Stratech. (n.d.). Storage & Handling of Lipids. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Natural versus synthetic phospholipids. Retrieved from [Link]

  • ResearchGate. (2025, July 28). What is the best way to detect lysophospholipid impurity in a finished liposomal product?. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 1,2-Didecanoyl-sn-glycero-3-phosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions to help you avoid common artifacts and ensure high-quality, reproducible data.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.

Question: I am observing unexpected peaks in my mass spectrum. What are the likely sources and how can I identify them?

Answer:

Unexpected peaks in the mass spectrum of this compound are common and can arise from several sources, primarily adduct formation and in-source fragmentation.

1. Adduct Formation: In electrospray ionization (ESI), this compound can readily form adducts with various cations present in the sample or mobile phase.[1] In negative ion mode, you will primarily observe the deprotonated molecule [M-H]⁻. However, in positive ion mode, you may see several adducts. Common adducts include:

  • Sodium Adducts ([M+Na]⁺): Sodium is ubiquitous in laboratory glassware and reagents, making sodium adducts very common.[1]

  • Potassium Adducts ([M+K]⁺): Similar to sodium, potassium is a common contaminant.

  • Ammonium Adducts ([M+NH₄]⁺): If you are using ammonium acetate or ammonium formate in your mobile phase, you can expect to see ammonium adducts.[2]

To identify these adducts, calculate their expected mass-to-charge ratios (m/z) and compare them to the unexpected peaks in your spectrum.

Table 1: Common Adducts of this compound (Molecular Formula: C₂₃H₄₅O₈P, Exact Mass: 496.2852)

Ion SpeciesFormulaExact Mass (m/z)
[M-H]⁻C₂₃H₄₄O₈P⁻495.2779
[M+Na]⁺C₂₃H₄₅O₈PNa⁺519.2671
[M+K]⁺C₂₃H₄₅O₈PK⁺535.2410
[M+NH₄]⁺C₂₃H₄₉O₈PN⁺514.3274

2. In-Source Fragmentation: This occurs when the analyte fragments within the ion source before mass analysis, often due to high source temperatures or voltages.[3][4] For phosphatidic acids, a common in-source fragmentation is the neutral loss of the fatty acyl chains.

Table 2: Potential In-Source Fragments of this compound

FragmentDescriptionExpected m/z (of the remaining ion)
Neutral loss of decanoic acidLoss of one fatty acid chain325.0841 ([M-H-C₁₀H₂₀O₂]⁻)
Neutral loss of decanoyl keteneLoss of one fatty acid as a ketene343.1147 ([M-H-C₁₀H₁₈O]⁻)

Troubleshooting Steps:

  • Analyze a Blank: Inject a solvent blank to identify peaks originating from your solvent system or contaminants in the instrument.[5]

  • Optimize Source Conditions: Systematically reduce the ion source temperature and capillary voltage to minimize in-source fragmentation.[5][6]

  • Improve Sample Purity: Ensure high-purity solvents and reagents. Use proper sample clean-up procedures, such as solid-phase extraction (SPE), to remove salts and other contaminants that can contribute to adduct formation.[5]

Question: My signal intensity for this compound is low and inconsistent. What can I do to improve it?

Answer:

Low and variable signal intensity for phosphatidic acids is a frequent challenge. Several factors can contribute to this issue, from sample preparation to instrument settings.

1. Suboptimal Ionization: Phosphatidic acids are anionic phospholipids and are typically best analyzed in negative ion mode as the deprotonated molecule ([M-H]⁻).[7][8] While positive mode analysis is possible, it often results in lower sensitivity for this class of lipids.

2. Poor Sample Solubility and Stability: this compound can be prone to aggregation and degradation in certain solvents.

  • Solvent Choice: A mixture of chloroform and methanol (e.g., 2:1 or 1:1 v/v) is a good starting point for dissolving phosphatidic acids.[7] Ensure the final sample solution for injection is compatible with your mobile phase to prevent precipitation.

  • Acidification: For reversed-phase chromatography, adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape and signal intensity for acidic phospholipids.[7][9] For HILIC, ammonium formate is a common mobile phase additive.[7]

  • Sample Age: As solutions of phospholipids age, they can undergo hydrolysis, leading to deacylation.[10] It is always best to use freshly prepared solutions.

3. Ion Suppression: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[5]

Troubleshooting Steps:

  • Confirm Ionization Mode: Ensure you are operating in negative ion mode for optimal sensitivity.

  • Optimize Sample Preparation: Use high-purity, LC-MS grade solvents.[11] Consider an acidified Bligh & Dyer extraction for complex samples to improve recovery of acidic lipids.[7]

  • Chromatographic Separation: Develop a robust liquid chromatography method to separate this compound from other abundant lipid classes that can cause ion suppression. Both reversed-phase and HILIC chromatography can be effective.[7][9]

  • Instrument Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A1: this compound should be stored as a solid at -20°C or lower.[12] For short-term storage in solution, use a non-protic organic solvent like chloroform and keep it tightly sealed at low temperatures to minimize hydrolysis and oxidation.

Q2: Can I use trifluoroacetic acid (TFA) in my mobile phase?

A2: It is generally not recommended to use TFA in your mobile phase when analyzing phospholipids by ESI-MS. TFA is a strong ion-pairing agent and can cause significant signal suppression.[11] Formic acid is a much better alternative for acidifying the mobile phase.[11]

Q3: What are the characteristic fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

A3: In negative ion mode MS/MS, the deprotonated molecule (m/z 495.28) will typically show the following characteristic fragments:

  • Loss of the fatty acyl chains: You will observe product ions corresponding to the loss of decanoic acid (C₁₀H₂₀O₂) as a neutral loss or as the carboxylate anion.

  • Phosphate headgroup fragments: You may also see fragments corresponding to the glycerol phosphate backbone.[7]

Table 3: Predicted MS/MS Fragments of [M-H]⁻ of this compound (Precursor ion m/z 495.28)

Fragment Ion (m/z)Identity
325.0841[M-H - C₁₀H₂₀O₂]⁻ (Loss of one decanoic acid)
171.1279[C₁₀H₁₉O₂]⁻ (Decanoate anion)
152.9958[Glycerol-3-phosphate - H]⁻

Q4: How can I confirm the identity of my this compound peak?

A4: The most definitive way to confirm the identity of your peak is through a combination of:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer to confirm that the measured mass of your precursor ion is within a few ppm of the theoretical exact mass.

  • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of your experimental peak to the known fragmentation pattern of a this compound standard or to the predicted fragments listed above.[13]

  • Chromatographic Retention Time: If using an LC-MS system, compare the retention time of your peak to that of an authentic standard run under the same conditions.

Experimental Protocols & Workflows

Optimized Sample Preparation for this compound Analysis

This protocol outlines a modified Bligh & Dyer extraction, which is effective for recovering acidic phospholipids like phosphatidic acid.[7]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample, add 800 µL of a 1:1 (v/v) mixture of 0.1 M HCl and methanol.

  • Vortex the mixture for 1 minute.

  • Add 800 µL of chloroform and vortex for another minute.

  • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with your LC-MS mobile phase (e.g., chloroform/methanol 1:1 v/v).[7]

Visualization of the Sample Preparation Workflow

G cluster_0 Sample Preparation Workflow sample Start with Sample add_hcl_meoh Add 0.1M HCl/Methanol (1:1) sample->add_hcl_meoh vortex1 Vortex 1 min add_hcl_meoh->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex 1 min add_chloroform->vortex2 centrifuge Centrifuge (2,000 x g, 5 min) vortex2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase evaporate Evaporate Solvent (N2 stream) collect_phase->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: Workflow for the extraction of this compound.

Troubleshooting Logic Diagram

G cluster_1 Troubleshooting Mass Spectrometry Artifacts start Problem Observed unexpected_peaks Unexpected Peaks start->unexpected_peaks e.g., m/z 519, 535 low_signal Low/Inconsistent Signal start->low_signal Poor S/N adducts Check for Adducts (Na+, K+, NH4+) unexpected_peaks->adducts in_source_frag Check for In-Source Fragmentation unexpected_peaks->in_source_frag check_ion_mode Confirm Negative Ion Mode low_signal->check_ion_mode improve_purity Improve Sample Purity (e.g., SPE) adducts->improve_purity Yes use_fresh_solvents Use Fresh Solvents/Reagents adducts->use_fresh_solvents Yes reduce_source_energy Reduce Source Temp/Voltage in_source_frag->reduce_source_energy Yes solution Solution improve_purity->solution use_fresh_solvents->solution reduce_source_energy->solution optimize_sample_prep Optimize Sample Prep (Solvent, pH) check_ion_mode->optimize_sample_prep Correct check_ion_suppression Investigate Ion Suppression optimize_sample_prep->check_ion_suppression improve_chrom Improve Chromatography check_ion_suppression->improve_chrom improve_chrom->solution

Caption: A logical approach to troubleshooting common MS artifacts.

References

  • Hsu, F. F., & Turk, J. (2000). Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 437-449. [Link]

  • Washington University School of Medicine. (n.d.). Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry. WashU Medicine Research Profiles. [Link]

  • Manicke, N. E., Kistler, T., Zhang, H., & Cooks, R. G. (2009). Desorption electrospray ionization (DESI) mass spectrometry and tandem mass spectrometry (MS/MS) of phospholipids and sphingolipids: ionization, adduct formation, and fragmentation. Journal of the American Society for Mass Spectrometry, 20(4), 643-652. [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Journal of Lipid Research, 46(2), 199-221. [Link]

  • Losito, I., et al. (2020). HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops. Journal of Mass Spectrometry, 55(11), e4603. [Link]

  • Mitchell, T. W., et al. (2007). Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions. Journal of the American Society for Mass Spectrometry, 18(9), 1594-1605. [Link]

  • Shaner, R. L., et al. (2008). Development of a reverse-phase liquid chromatography electrospray ionization mass spectrometry method for lipidomics, improving detection of phosphatidic acid and phosphatidylserine. Journal of Chromatography B, 866(1-2), 120-129. [Link]

  • Hartler, J., et al. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. Journal of Chromatography A, 1347, 111-120. [Link]

  • Pasilis, S. P., et al. (2023). Experimental and Computational Evaluation of Lipidomic In-Source Fragmentation as a Result of Postionization with Matrix-Assisted Laser Desorption/Ionization. Analytical Chemistry, 95(35), 13197-13204. [Link]

  • ResearchGate. (n.d.). Fragmentation and identification of lipid species. [Link]

  • Ovčačíková, M., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 969. [Link]

  • ResearchGate. (n.d.). (a) TIC chromatogram of phospholipid standards: phosphatidic acid (PA).... [Link]

  • Wang, M., & Han, X. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Journal of Lipid Research, 61(12), 1533-1547. [Link]

  • Shadyro, O., et al. (2004). Formation of phosphatidic acid, ceramide, and diglyceride on radiolysis of lipids: Identification by MALDI-TOF mass spectrometry. Free Radical Biology and Medicine, 36(12), 1612-1622. [Link]

  • Foulk, M. S., et al. (2018). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Journal of Visualized Experiments, (134), 57471. [Link]

  • ResearchGate. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. [Link]

  • Yeung, K. K., et al. (2025). Monitoring the degree of in-source phospholipid fragmentation during MALDI mass spectrometry imaging. Analytica Chimica Acta, 1367, 344297. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. [Link]

  • Wang, M., & Han, X. (2014). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 3(Spec Iss), S0031. [Link]

  • Asbury, G. R., et al. (2003). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 1034-1041. [Link]

  • Eisinger, D. P., et al. (2002). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Journal of Lipid Research, 43(12), 2137-2147. [Link]

  • Wiseman, J. M., et al. (2008). Mass spectrometric imaging of lipids using desorption electrospray ionization. Journal of the American Society for Mass Spectrometry, 19(10), 1571-1580. [Link]

  • PubChem. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. [Link]

  • Yang, K., & Han, X. (2015). Mass Spectrometry Methodology in Lipid Analysis. Methods in molecular biology (Clifton, N.J.), 1232, 3-16. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Zhang, Y., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Chemistry, 12, 1378125. [Link]

  • PubChem. (n.d.). Didecanoylphosphatidylcholine. [Link]

  • The Human Metabolome Database. (2021, September 10). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). [Link]

  • AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0. [Link]

  • AMOLF Institutional Repository. (n.d.). Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. [Link]

  • ResearchGate. (2020, September 30). RECOGNITION AND AVOIDANCE OF ION SOURCE‐GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. [Link]

  • Zhang, Y., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Chemistry, 12, 1378125. [Link]

  • PubChem. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. [Link]

  • ResearchGate. (2015, March 10). In which solvent 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine is soluble?. [Link]

Sources

Technical Support Center: Quantifying 1,2-Didecanoyl-sn-Glycero-3-Phosphate in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 1,2-didecanoyl-sn-glycero-3-phosphate (C10 PA), a crucial signaling lipid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this low-abundance phospholipid in cell lysates. Here, we address common challenges with in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity of your experimental results.

Introduction: The Challenge of a Transient Messenger

This compound is a species of phosphatidic acid (PA), a pivotal intermediate in lipid synthesis and a critical second messenger in a multitude of cellular processes, including cell growth, proliferation, and membrane trafficking.[1][2][3] Its transient nature and low cellular concentration, estimated to be around 0.1–0.3 mole % of total membrane lipids, present significant analytical hurdles.[3] This guide provides practical solutions to overcome these challenges.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address issues you may encounter during your workflow.

Sample Preparation & Extraction

Question 1: I'm seeing unexpectedly high or variable levels of C10 PA in my samples. What could be the cause?

Answer: This is a common and critical issue often stemming from enzymatic activity during sample preparation. The primary culprit is often phospholipase D (PLD), which can hydrolyze more abundant phospholipids like phosphatidylcholine (PC) to generate PA, leading to artificially inflated results.[4][5]

Troubleshooting Steps & Explanations:

  • Immediate Enzyme Inactivation: The most critical step is to halt all enzymatic activity at the moment of cell lysis.

    • Protocol: After aspirating the culture medium, immediately wash cells with ice-cold phosphate-buffered saline (PBS). Then, lyse the cells directly on the plate with a pre-chilled solvent mixture. A common and effective approach is to use hot isopropanol (75°C) to rapidly denature enzymes before extraction.[6][7]

  • Solvent Choice Matters: The choice of extraction solvent can influence enzyme activity.

    • Insight: The inclusion of isopropanol in the initial extraction step is known to inhibit PLD activity.[4][5] Avoid using water-based buffers for initial cell harvesting and lysis, as this can promote enzymatic activity.

  • Workflow Visualization:

    Caption: Initial steps for cell harvesting to prevent artificial PA production.

Question 2: My recovery of C10 PA is consistently low. How can I improve my extraction efficiency?

Answer: The acidic nature of the phosphate headgroup in PA can lead to poor extraction efficiency and interaction with surfaces. Optimizing your extraction protocol is key to improving recovery.

Troubleshooting Steps & Explanations:

  • Acidified Solvent Systems: The classic Bligh and Dyer method can be modified for better recovery of acidic phospholipids.[8]

    • Protocol: A modified Bligh and Dyer extraction using an acidic solvent system can improve the partitioning of PA into the organic phase. A typical ratio is chloroform:methanol:0.1 M HCl (1:2:0.8, v/v/v).

  • Single-Phase Extraction: For high-throughput applications, a single-extraction method with a polar solvent mixture can be effective and reduce sample handling errors.[6][7]

    • Protocol: A mixture of chloroform, isopropanol, methanol, and water (e.g., 30:25:41.5:3.5, v/v/v/v) has been shown to provide comparable results to more labor-intensive methods.[6][7]

  • Minimize Adsorption: The phosphate group can chelate with metal surfaces, leading to sample loss.

    • Best Practice: Use polypropylene or glass tubes and vials throughout your workflow. When performing LC-MS/MS, consider using a metal-free column to prevent this interaction.[9]

Analytical Quantification

Question 3: I'm using LC-MS/MS, but my C10 PA peak shape is broad and shows significant tailing. How can I fix this?

Answer: Peak broadening and tailing for acidic phospholipids like PA are common issues in reversed-phase liquid chromatography. This is often due to interactions with the stationary phase or the HPLC system itself.

Troubleshooting Steps & Explanations:

  • Mobile Phase Modification: The composition of your mobile phase can be adjusted to improve peak shape.

    • Strategy 1 (Acidic): Adding a low concentration of a weak acid, like formic acid, to the mobile phase can help to protonate the phosphate group, reducing its interaction with the stationary phase.

    • Strategy 2 (Basic): A less common but effective approach is the use of a basic mobile phase, which can deprotonate the silanol groups on the silica-based column, reducing their interaction with the negatively charged PA.[9] This method has been shown to yield highly sensitive and straightforward PA analysis.[9]

  • Column Choice: Not all C18 columns are created equal.

    • Recommendation: Use a column with end-capping to block residual silanol groups. For particularly challenging separations, a metal-free PEEK-lined column can prevent chelation of the phosphate group with metal surfaces in the column hardware.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that can provide excellent separation of polar lipids.[5][10]

    • Insight: HILIC separates compounds based on their polarity, which can be advantageous for separating different phospholipid classes.

Question 4: I'm considering an enzymatic assay for quantification. What are the potential pitfalls?

Answer: Enzymatic assays can be sensitive but are susceptible to interference and background noise.[11][12]

Troubleshooting Steps & Explanations:

  • High Background Fluorescence: A common issue is high background fluorescence from reagents.

    • Solution: Use highly pure detergents like Triton X-100 to solubilize the lipids, as standard preparations can contain peroxide contaminants.[11][12]

  • Incomplete Enzyme Inactivation: In coupled enzyme assays, incomplete inactivation of one enzyme can lead to continued reaction and inaccurate readings.

    • Example: In assays involving lipoprotein lipase, heat inactivation must be thorough (e.g., boiling for at least 10 minutes) to prevent residual activity.[11]

  • Assay Workflow Visualization:

    Caption: Key steps in a fluorometric coupled enzyme assay for PA.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for quantifying C10 PA?

A1: Given the multi-step process from extraction to analysis, there are numerous opportunities for sample loss. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., C10 PA with a ¹³C- or ²H-labeled backbone), is added at the very beginning of the sample preparation process. It experiences the same processing as the endogenous C10 PA, allowing for accurate correction for any losses during extraction and ionization suppression in mass spectrometry.

Q2: Can I use a different PA species as an internal standard?

A2: While using a PA with different fatty acid chains (e.g., C17:0 PA) is possible, it's not ideal. Different fatty acid chain lengths can affect extraction efficiency and ionization efficiency in the mass spectrometer. A stable isotope-labeled internal standard that is chemically identical to the analyte is always the gold standard for absolute quantification.[13]

Q3: How should I store my cell lysates and lipid extracts?

A3: Lipids are prone to degradation. Store cell pellets and lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, extracts should be in an organic solvent like chloroform/methanol. Avoid repeated freeze-thaw cycles.

Q4: What are some alternative methods to LC-MS/MS for PA quantification?

A4: While LC-MS/MS is the most common and specific method, other techniques exist:

  • Enzymatic Assays: As discussed, these can be sensitive but require careful optimization to minimize background and interference.[1][11][14]

  • Thin-Layer Chromatography (TLC): A more traditional method, often used for qualitative analysis, but can be quantitative if coupled with densitometry.[15] It is less sensitive and lower throughput than LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detection (ELSD): This method can separate and quantify lipids but is less sensitive than mass spectrometry and does not provide structural information.[16]

Part 3: Protocols & Data Presentation

Protocol: Modified Bligh & Dyer Lipid Extraction for PA
  • Cell Harvesting:

    • Aspirate culture medium from a 10 cm dish of ~80-90% confluent cells.

    • Wash cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold methanol and scrape the cells. Transfer the cell suspension to a 15 mL glass tube. Add your internal standard at this point.

  • Lipid Extraction:

    • Add 2 mL of chloroform and vortex for 1 minute.

    • Add 0.8 mL of 0.1 M HCl. Vortex for 1 minute.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipid film in a known volume of an appropriate solvent (e.g., methanol/chloroform 1:1) for analysis.

Data Summary Table: LC-MS/MS Parameters
ParameterRecommended SettingRationale
Column C18, 1.8 µm, 2.1 x 100 mmProvides good separation of lipid species.
Mobile Phase A 95:5 Water:Methanol with 0.1% Formic AcidAcid helps to improve peak shape of acidic lipids.
Mobile Phase B 60:35:5 Isopropanol:Methanol:Water with 0.1% Formic AcidStandard organic phase for lipidomics.
Ionization Mode NegativeThe phosphate group is readily deprotonated, yielding a strong signal in negative mode.
MS/MS Transition Monitor for the precursor ion [M-H]⁻ and a fragment ion corresponding to the loss of the decanoyl chain.Provides specificity for C10 PA.

References

  • An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. National Institutes of Health. [Link]

  • An efficient modified method for plant leaf lipid extraction results in improved recovery of phosphatidic acid. ResearchGate. [Link]

  • Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry. [Link]

  • An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. National Institutes of Health. [Link]

  • Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. National Institutes of Health. [Link]

  • HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops. PubMed Central. [Link]

  • Challenges in accurate quantitation of lysophosphatidic acids in human biofluids. National Institutes of Health. [Link]

  • Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. PubMed. [Link]

  • HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crop. University of Bari Aldo Moro. [Link]

  • Challenges in accurate quantitation of lysophosphatidic acids in human biofluids. PubMed. [Link]

  • Enzymatic measurement of phosphatidic acid in cultured cells. National Institutes of Health. [Link]

  • Phosphatidic acid osmotically destabilizes lysosomes through increased permeability to K+ and H+. PubMed. [Link]

  • A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. PubMed. [Link]

  • Heterogeneity of Phosphatidic Acid Levels and Distribution at the Plasma Membrane in Living Cells as Visualized by a Förster Resonance Energy Transfer (FRET) Biosensor. National Institutes of Health. [Link]

  • A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases. ResearchGate. [Link]

  • Phosphatidic acid. Wikipedia. [Link]

  • Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. JoVE. [Link]

  • Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences. [Link]

  • Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation. PubMed Central. [Link]

  • A single run LC-MS/MS method for phospholipidomics. ResearchGate. [Link]

  • Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. ResearchGate. [Link]

  • Enzymatic measurement of phosphatidic acid in cultured cells. PubMed. [Link]

  • Phosphatidic acid: An emerging versatile class of cellular mediators. ResearchGate. [Link]

  • Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. SpringerLink. [Link]

  • Phospholipase D and the maintenance of phosphatidic acid levels for regulation of mammalian target of rapamycin (mTOR). PubMed. [Link]

  • Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications. Frontiers in Cell and Developmental Biology. [Link]

  • Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. PubMed. [Link]

  • Is there a method for determination of phosphatidic acid in muscle homogenate via spectrophotometry or HPLC? ResearchGate. [Link]

  • Optical Control of Phosphatidic Acid Signaling. ACS Central Science. [Link]

  • Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Human Metabolome Database. [Link]

Sources

Validation & Comparative

Introduction: Beyond the Headgroup – Why Acyl Chain Composition Dictates Phosphatidic Acid's Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-Glycero-3-Phosphate: A Comparative Analysis for Cellular and Biophysical Research

Phosphatidic acid (PA) represents the simplest class of glycerophospholipids, yet it commands a vast and complex role in cellular physiology. Comprising a glycerol backbone, two fatty acyl chains, and a phosphomonoester headgroup, PA stands at the crossroads of lipid metabolism and cellular signaling.[1][2] It is not merely a precursor for the synthesis of more complex lipids like phosphatidylcholine and triglycerides but also a potent second messenger that directly influences membrane architecture and recruits a host of effector proteins to regulate critical cellular processes.[3][4][5]

The identity of the two fatty acyl chains, however, is the primary determinant of a specific PA molecule's function. Variations in chain length and saturation create a diverse array of PA molecular species, each with distinct biophysical properties and biological activities.[1][6] This guide focuses on This compound (10:0 PA) , a saturated, medium-chain phosphatidic acid. Its performance will be objectively compared to other common PA species, such as long-chain saturated (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphate; 16:0 PA) and monounsaturated (e.g., 1,2-dioleoyl-sn-glycero-3-phosphate; 18:1 PA) variants.

For researchers in cell biology and drug development, understanding these differences is paramount. The choice of PA species can dramatically alter experimental outcomes, from the stability of a liposomal formulation to the activation state of a critical signaling pathway like mTOR.[7][8] This guide provides the foundational knowledge and detailed experimental protocols necessary to dissect these differences and select the appropriate tool for your research needs.

The Influence of Acyl Chains: A Physicochemical Perspective

The bioactivity of a PA molecule is a direct consequence of its physicochemical properties, which are governed by its acyl chains. Key differentiators include the main phase transition temperature (T_m), which dictates membrane fluidity, and the molecule's overall shape, which influences membrane curvature.[9][10]

  • Saturated, Medium-Chain (e.g., 10:0 PA): With shorter 10-carbon chains, 10:0 PA has a lower T_m than its long-chain counterparts. This means it forms more fluid membranes at physiological temperatures. Its relatively balanced headgroup-to-tail size allows for efficient packing into lipid bilayers, but it can also be used to study the specific effects of lipid geometry in processes like vesicle fission.[11]

  • Saturated, Long-Chain (e.g., 16:0 PA - DPPA): The long, straight 16-carbon chains of DPPA pack together tightly via van der Waals forces. This results in a high T_m (around 67°C for its phosphocholine equivalent, DPPC), leading to rigid, gel-phase membranes at 37°C.[12][13] This rigidity can profoundly affect membrane protein function and has been linked to specific, often inhibitory, signaling outcomes.[7]

  • Unsaturated, Long-Chain (e.g., 18:1 PA - DOPA): The cis double bond in each oleoyl chain introduces a permanent kink. This kink disrupts the tight packing observed with saturated chains, resulting in a much lower T_m and a highly fluid membrane.[14] This fluidity, along with the conical shape imparted by the small PA headgroup relative to the splayed tails, makes unsaturated PAs potent inducers of negative membrane curvature, a critical feature in membrane fission and fusion events.[9][14][15]

Property10:0 PA (Didecanoyl) 16:0 PA (Dipalmitoyl) 18:1 PA (Dioleoyl) Rationale & Causality
Acyl Chains 2x 10:0 (Saturated)2x 16:0 (Saturated)2x 18:1 (Monounsaturated)Chain length and saturation are the key variables.
Expected T_m LowHigh (~67°C)Very Low (<-20°C)Shorter saturated chains and the presence of double bonds decrease packing efficiency, lowering the energy required to transition from gel to liquid-crystalline phase.[12][13]
Membrane Fluidity at 37°C High (Liquid)Low (Gel)Very High (Liquid)T_m relative to physiological temperature determines the membrane phase.
Intrinsic Molecular Shape Inverted ConeTruncated ConePronounced Inverted ConeThe small, charged PA headgroup combined with two acyl tails creates a conical shape that promotes negative curvature. This effect is amplified by the splayed tails of unsaturated species.[9][14]
Membrane Curvature Induction Moderate Negative CurvatureSlight Negative CurvatureStrong Negative CurvatureThe degree of acyl chain splay dictates the molecule's ability to induce bending in the lipid bilayer, which is essential for membrane trafficking events.[9][15]

Comparative Experimental Framework: From Biophysics to Cell Signaling

To empirically compare 10:0 PA with other phosphatidic acids, a multi-faceted approach is required. We present three core experimental workflows that provide quantitative and functional data, moving from basic biophysical characterization to complex cellular responses.

Biophysical Characterization: Membrane Phase Behavior

Expertise & Experience: The first step in characterizing a novel lipid is to understand its fundamental behavior in a model membrane. Differential Scanning Calorimetry (DSC) is the gold standard for determining the main phase transition temperature (T_m). This parameter is a direct readout of how the lipid's acyl chains interact and provides a quantitative measure of membrane fluidity. A lower T_m, as expected for 10:0 PA, indicates weaker van der Waals forces between chains, leading to a more fluid bilayer at physiological temperatures compared to 16:0 PA. This property is critical for applications like drug delivery, where membrane fluidity can control release kinetics.

  • Liposome Preparation:

    • In a glass vial, dissolve the desired phosphatidic acid (e.g., 10:0 PA, 16:0 PA) in chloroform to a final concentration of 10 mg/mL.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the vial wall.

    • Place the vial under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.

    • Vortex vigorously above the expected T_m of the lipid to form multilamellar vesicles (MLVs). For 16:0 PA, this requires heating to >67°C.

  • DSC Analysis:

    • Load approximately 20 µL of the MLV suspension into a DSC sample pan. Use an equal volume of the hydration buffer as a reference.

    • Seal the pans hermetically.

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected T_m (e.g., 0°C for 10:0 PA, 30°C for 16:0 PA).

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the expected T_m.

    • The T_m is identified as the peak temperature of the endothermic transition in the heat flow versus temperature plot.

  • Data Interpretation: A sharp, high-temperature endotherm for 16:0 PA will confirm its gel-state nature at 37°C. In contrast, 10:0 PA will exhibit a much lower T_m, confirming its fluid state. This quantitative data is foundational for interpreting subsequent biological assays.

Biochemical Analysis: Protein Recruitment and Binding Affinity

Trustworthiness: A key function of signaling PA is the direct recruitment and/or activation of cytosolic proteins.[3] The specificity of this interaction is often dependent on the PA acyl chain structure.[8][16] A liposome co-sedimentation assay is a robust, self-validating method to quantify this binding. By using ultracentrifugation to separate protein-bound liposomes from unbound protein in the supernatant, one can directly measure binding affinity. The inclusion of a "no liposome" control is critical to ensure that the protein does not pellet on its own, validating the results.

G

  • Reagent Preparation:

    • Liposomes: Prepare large unilamellar vesicles (LUVs) as described in Protocol 1, Step 1, but include an extrusion step. After hydration, subject the MLV suspension to 10 freeze-thaw cycles. Then, extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder. Prepare separate batches of liposomes (e.g., 95% POPC / 5% PA) for each PA species to be tested (10:0 PA, 16:0 PA, 18:1 PA) and a control (100% POPC).

    • Protein: Purify the protein of interest (e.g., a PA-binding domain fused to GST). Clarify the protein stock by ultracentrifugation (100,000 x g, 30 min, 4°C) immediately before use to remove aggregates.

    • Binding Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

  • Binding Reaction: [17][18]

    • In a 1.5 mL ultracentrifuge tube, combine the purified protein (e.g., to a final concentration of 1 µM) and liposomes (e.g., to a final concentration of 0.5 mM) in binding buffer. The total reaction volume should be ~100 µL.

    • Set up a series of reactions with varying liposome concentrations to determine binding affinity (K_d).

    • Include critical controls: protein alone (no liposomes) and liposomes alone (no protein).

    • Incubate at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at 100,000 x g for 30 minutes at 25°C in a tabletop ultracentrifuge with a fixed-angle rotor.

  • Analysis:

    • Carefully collect the top 90 µL of the supernatant (S fraction, containing unbound protein).

    • Resuspend the pellet (P fraction, containing liposome-bound protein) in 100 µL of binding buffer.

    • Add SDS-PAGE sample buffer to equal volumes of the supernatant and pellet fractions.

    • Analyze the fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • Quantify the band intensities using densitometry software. Calculate the percentage of bound protein for each condition.

Cellular Analysis: Modulation of the mTOR Signaling Pathway

Authoritative Grounding: The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. It is well-established that PA directly binds to and activates mTOR.[19] Crucially, studies have demonstrated that this activation is highly dependent on the PA acyl chain composition: unsaturated PAs are potent activators, while saturated PAs can be inhibitory or much less effective.[7][8] This differential regulation provides an ideal system to compare the cellular performance of 10:0 PA (saturated) versus 18:1 PA (unsaturated). We can measure the activation of mTORC1 by quantifying the phosphorylation of its downstream target, p70 S6 Kinase (S6K), at the Threonine 389 residue (p-S6K Thr389).[20][21]

// Nodes PA_unsat [label="Unsaturated PA\n(e.g., 18:1 PA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PA_sat [label="Saturated PA\n(e.g., 10:0 PA, 16:0 PA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#FFFFFF", fontcolor="#202124"]; pS6K [label="p-S6K (Thr389)", fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PA_unsat -> mTORC1 [label="Activates", color="#34A853"]; PA_sat -> mTORC1 [label="Weakly Activates or Inhibits", color="#EA4335", style=dashed]; mTORC1 -> S6K [label="Phosphorylates"]; S6K -> pS6K; pS6K -> Growth; } } Caption: Differential Regulation of mTORC1 by PA Species.

  • Cell Culture and Serum Starvation:

    • Plate cells (e.g., HEK293T or C2C12 myoblasts) in 6-well plates and grow to ~80% confluency.

    • To reduce basal mTORC1 activity, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours.

  • PA Treatment:

    • Prepare PA-BSA complexes. Briefly, dry down the required amount of PA (10:0 PA or 18:1 PA) from chloroform stock under nitrogen. Resuspend in serum-free DMEM containing 0.1% fatty acid-free BSA and sonicate briefly.

    • Treat the serum-starved cells with the PA-BSA complexes (e.g., at a final concentration of 50 µM) for 1 hour. Include a BSA-only vehicle control.

  • Protein Extraction: [20][22]

    • Place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: [21][23]

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and SDS sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p70 S6K (Thr389) (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000 dilution) for 1 hour at room temperature.

    • Wash 3x for 10 minutes with TBST.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Self-Validation: Strip the membrane and re-probe with an antibody for total p70 S6K to ensure equal protein loading and to normalize the phospho-signal.

Synthesis and Recommendations

The experimental framework outlined above provides a comprehensive strategy for comparing 10:0 PA to other phosphatidic acid species.

  • Expected Outcomes: Based on existing literature, we predict that 10:0 PA , as a short-chain saturated lipid, will exhibit intermediate properties. It will form fluid membranes at 37°C but may show lower binding affinity for certain protein effectors compared to PAs with longer, unsaturated chains.[16] In cellular assays, 10:0 PA is expected to be a significantly weaker activator of the mTORC1 pathway than 18:1 PA , aligning with the established paradigm of differential signaling by saturated versus unsaturated PAs.[7][8][24]

  • Application-Specific Guidance:

    • For drug delivery research , where membrane fluidity and stability are key, the low T_m of 10:0 PA makes it an interesting candidate for creating fluid, yet defined, liposomal systems.

    • For signal transduction studies , 10:0 PA serves as an excellent saturated control to contrast against the potent activating effects of unsaturated PAs like 18:1 PA, allowing for precise dissection of signaling mechanisms.

    • For investigating membrane curvature and fission , the more pronounced conical shape of 18:1 PA makes it the superior choice, while 10:0 PA can be used to probe the effects of more moderate curvature induction.[9][14]

By systematically applying these validated protocols, researchers can generate robust, comparative data, ensuring that the selection of a specific phosphatidic acid is an informed, data-driven decision.

References

  • Kooijman, E. E., et al. (2017). Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. Journal of Biological Chemistry. [Link]

  • Kooijman, E. E., et al. (2003). Modulation of membrane curvature by phosphatidic acid and lysophosphatidic acid. Traffic. [Link]

  • Kim, J. H., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. [Link]

  • Sejwal, K., et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. International Journal of Molecular Sciences. [Link]

  • Kooijman, E. E., et al. (2005). Spontaneous Curvature of Phosphatidic Acid and Lysophosphatidic Acid. Biochemistry. [Link]

  • Senju, Y., & Itoh, T. (2015). Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions. Bio-protocol. [Link]

  • Karabiyik, C., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols. [Link]

  • Zhou, H., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. FEBS Journal. [Link]

  • Senju, Y., & Itoh, T. (2015). Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions. In: Methods in Molecular Biology. [Link]

  • Kooijman, E. E., et al. (2003). Modulation of Membrane Curvature by Phosphatidic Acid and Lysophosphatidic Acid. ResearchGate. [Link]

  • Harayama, T., & Riezman, H. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science. [Link]

  • Foster, D. A. (2013). Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid. Journal of Lipid Research. [Link]

  • Senju, Y., & Itoh, T. (2015). Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. PubMed. [Link]

  • Senju, Y., & Itoh, T. (2015). Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions. Bio-protocol. [Link]

  • Sejwal, K., et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. Bohrium. [Link]

  • Lee, A. G. (2007). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. Biophysical Journal. [Link]

  • Shokat, K. M., et al. (2008). A membrane capture assay for lipid kinase activity. Nature Protocols. [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Wikipedia. [Link]

  • Al-Rekabi, Z., & Contera, S. (2017). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Langmuir. [Link]

  • Ma, G., & Wuskell, J. P. (2013). A direct fluorometric activity assay for lipid kinases and phosphatases. Analytical Biochemistry. [Link]

  • Kim, J. H., & Wang, X. (2022). Phosphatidic Acid Signaling and Function in Nuclei. The Plant Journal. [Link]

  • Senju, Y. (2015). Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. Helda. [https://helda.helsinki.fi/bitstream/handle/10138/153926/Senju_Yosuke_Pro gradu_2015.pdf]([Link] gradu_2015.pdf)

  • Gombos, I., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Semantic Scholar. [Link]

  • Li, J., et al. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. Journal of Pharmaceutical Sciences. [Link]

  • Fang, Y., et al. (2001). Binding of p70 S6 Kinase to Phosphatidic Acid. ResearchGate. [Link]

  • Karabiyik, C., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. PMC. [Link]

  • Zhou, H., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. ResearchGate. [Link]

  • Czogalla, A. (2018). Phosphatidic acid – a simple phospholipid with multiple faces. Acta Biochimica Polonica. [Link]

  • Szili, E. J., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports. [Link]

  • Jastrzebska, B., et al. (2021). Selectivity of mTOR-Phosphatidic Acid Interactions Is Driven by Acyl Chain Structure and Cholesterol. International Journal of Molecular Sciences. [Link]

  • MilliporeSigma. (n.d.). Western Blotting Protocols. MilliporeSigma. [Link]

  • Wang, M., et al. (2021). The effect of various lipids on the activation of mTOR signaling. ResearchGate. [Link]

  • Harder, L., et al. (2021). A novel high-throughput screen for identifying lipids that stabilise membrane proteins in detergent based solution. PLOS ONE. [Link]

  • Harder, L., et al. (2021). A novel high-throughput screen for identifying lipids that stabilise membrane proteins in detergent based solution. National Institutes of Health. [Link]

  • Czogalla, A. (2018). Phosphatidic acid – a simple phospholipid with multiple faces. Frontiers Publishing Partnerships. [Link]

  • Patel, N., et al. (2023). Structural Mechanisms Underlying Distinct Binding and Activities of 18:0 and 18:1 Lysophosphatidic acids at LPA1 Receptor. bioRxiv. [Link]

  • Galvagnion, C., et al. (2016). Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. FEBS Letters. [Link]

  • Marti, M., et al. (2022). Candidate compounds selected for experimental validation. ResearchGate. [Link]

Sources

A Researcher's Guide: Comparing 10:0 PA and OAG in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Lipid second messengers are fundamental to the transduction of extracellular signals into intracellular responses. Among the most critical are phosphatidic acid (PA) and diacylglycerol (DAG). To dissect their distinct roles, researchers rely on cell-permeable synthetic analogs that can acutely activate their respective pathways. This guide provides an in-depth, objective comparison of two widely used analogs: 1,2-dicaproyl-sn-glycerol-3-phosphate (10:0 PA) and 1-oleoyl-2-acetyl-sn-glycerol (OAG). We will explore their distinct mechanisms, downstream targets, and provide practical guidance for experimental design to empower researchers in making informed decisions for their studies.

Core Signaling Mechanisms: A Head-to-Head Comparison

While both PA and DAG are derived from membrane phospholipids, they activate fundamentally different downstream signaling cascades. 10:0 PA is utilized to probe pathways regulated by phosphatidic acid, whereas OAG is a stable mimetic of diacylglycerol.

The OAG Axis: A Master Regulator of PKC and RasGRP

1-oleoyl-2-acetyl-sn-glycerol (OAG) is a cell-permeable analog of DAG, a critical signaling lipid produced upon the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). OAG is designed for stability and potent activation of DAG effectors.[1][2][3]

Its primary targets possess a conserved C1 domain, which is responsible for DAG binding:

  • Protein Kinase C (PKC): OAG is a potent activator of conventional and novel PKC isoforms.[1][4] Binding of OAG to the C1 domain induces a conformational change in PKC, recruiting it to the plasma membrane and leading to its activation.[4] Activated PKC then phosphorylates a wide array of substrate proteins, regulating processes from cell proliferation and differentiation to apoptosis.[5][6][7]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras small GTPases.[8][9] OAG recruits RasGRP1 to the membrane via its DAG-binding C1 domain, leading to the activation of Ras and the subsequent stimulation of downstream pathways like the MAPK/ERK cascade.[10][11]

The signaling network initiated by OAG is central to immune cell activation, neuronal function, and metabolic regulation.[5][9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 OAG DAG (OAG) PIP2->OAG hydrolysis PKC_mem PKC (active) OAG->PKC_mem recruits & activates RasGRP1_mem RasGRP1 (active) OAG->RasGRP1_mem recruits & activates Downstream_PKC PKC Substrates (e.g., MARCKS) PKC_mem->Downstream_PKC phosphorylates Ras_mem Ras-GTP RasGRP1_mem->Ras_mem activates Downstream_Ras MAPK/ERK Cascade Ras_mem->Downstream_Ras activates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem RasGRP1_cyto RasGRP1 (inactive) RasGRP1_cyto->RasGRP1_mem

Figure 1. OAG-mediated signaling pathway.

The 10:0 PA Axis: A Key Node for Cell Growth and Proliferation

10:0 PA is a synthetic, cell-permeable phosphatidic acid with shorter acyl chains (C10:0) that facilitate its delivery into cells. PA is a central lipid intermediate and signaling molecule generated through two primary routes: the hydrolysis of phosphatidylcholine by phospholipase D (PLD) or the phosphorylation of DAG by diacylglycerol kinases (DGKs).[12][13][14]

Unlike DAG effectors, PA-binding proteins do not share a single conserved binding domain, leading to a diverse range of targets:[15]

  • mTOR (mechanistic Target of Rapamycin): PA is a critical activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis.[16][17] PA directly binds to the FRB domain of mTOR, an interaction that is required for the stability and activity of both mTORC1 and mTORC2 complexes.[16][18][19] This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1.[20]

  • Raf-1 Kinase: PA plays a crucial role in the activation of the MAPK cascade by recruiting the Raf-1 kinase to the membrane.[21][22] This translocation is mediated by a direct interaction between PA and a specific binding domain on Raf-1, which is independent of Ras association.[21][23]

PA signaling is thus intrinsically linked to the control of cell cycle, proliferation, and survival, making it a key area of investigation in cancer research.[16]

G cluster_membrane Cellular Membranes cluster_cytosol Cytosol PLD PLD PC PC PA PA (10:0 PA) PC->PA hydrolysis mTORC1_mem mTORC1 (active) PA->mTORC1_mem binds & activates Raf1_mem Raf-1 (active) PA->Raf1_mem recruits Downstream_mTOR S6K1, 4E-BP1 (Protein Synthesis) mTORC1_mem->Downstream_mTOR phosphorylates Downstream_Raf MEK -> ERK Cascade Raf1_mem->Downstream_Raf activates mTORC1_cyto mTORC1 (inactive) mTORC1_cyto->mTORC1_mem Raf1_cyto Raf-1 (inactive) Raf1_cyto->Raf1_mem

Figure 2. 10:0 PA-mediated signaling pathway.

Summary of Key Differences

Feature1-oleoyl-2-acetyl-sn-glycerol (OAG)10:0 Phosphatidic Acid (PA)
Endogenous Analog Diacylglycerol (DAG)Phosphatidic Acid (PA)
Primary Effector Class C1 Domain-containing proteinsDiverse PA-binding proteins
Key Downstream Targets Protein Kinase C (PKC), RasGRPs[1][8]mTORC1, Raf-1 Kinase[16][21]
Core Cellular Processes Immune response, secretion, cell differentiation, metabolism[5][11]Cell growth, proliferation, protein synthesis, survival[16][20]
Typical Working Conc. 50-100 µM50-200 µM
Potential for Crosstalk Can be phosphorylated by DGKs to form PA.Can be dephosphorylated by PAPs to form DAG.[14]

Experimental Design: A Guide to Practical Application

Choosing between OAG and 10:0 PA depends entirely on the specific signaling pathway being investigated. Below is a validated workflow for dissecting the differential activation of the PKC and mTOR pathways in cultured cells.

Protocol: Dissecting PKC vs. mTORC1 Activation

This protocol details a method to compare the effects of OAG and 10:0 PA on their respective primary downstream targets, p-MARCKS (a PKC substrate) and p-S6K (an mTORC1 substrate), using Western blotting.

1. Reagent Preparation:

  • Lipid Stock Solutions (10 mM):

    • OAG: Dissolve in DMSO or ethanol.

    • 10:0 PA: Dissolve in a suitable organic solvent like chloroform or ethanol. Ensure complete dissolution.

  • Carrier Solution: Prepare a 10% (w/v) solution of fatty-acid-free Bovine Serum Albumin (BSA) in serum-free cell culture medium.

  • Lipid-BSA Complexes (1 mM):

    • Rationale: Complexing lipids with a carrier like BSA enhances their solubility and delivery into cells, mimicking physiological transport and minimizing cytotoxicity.

    • Aliquot the required volume of 10 mM lipid stock into a sterile tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Add the pre-warmed (37°C) 10% BSA solution to the lipid film to achieve a 1 mM final concentration.

    • Vortex vigorously for 2-5 minutes, followed by sonication in a water bath sonicator for 5-10 minutes until the solution is clear. This ensures the formation of a homogenous lipid-BSA complex suspension.

  • Inhibitors (Optional but Recommended):

    • PKC Inhibitor (e.g., Gö 6983): Prepare a stock in DMSO. Use at 1-10 µM.

    • mTORC1 Inhibitor (Rapamycin): Prepare a stock in DMSO. Use at 20-100 nM.

2. Cell Treatment Workflow:

  • Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

  • Pre-treat with inhibitors for 30-60 minutes if they are being used. This step is crucial for validating pathway specificity.

  • Treat cells with the prepared lipid-BSA complexes or vehicle control (BSA solution only) for the desired time (typically 15-60 minutes for acute signaling).

    • Group 1: Vehicle Control (BSA only)

    • Group 2: OAG (e.g., 100 µM)

    • Group 3: 10:0 PA (e.g., 100 µM)

    • Group 4: OAG + Rapamycin

    • Group 5: 10:0 PA + Gö 6983

3. Analysis by Western Blot:

  • After treatment, immediately place plates on ice and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against:

    • Phospho-MARCKS (Ser152/156) - for PKC activity

    • Phospho-p70 S6 Kinase (Thr389) - for mTORC1 activity

    • Total MARCKS, Total S6K, and a loading control (e.g., β-Actin or GAPDH) for normalization.

  • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

G A 1. Seed & Serum-Starve Cells B 2. Pre-incubation (30 min) A->B C 3. Treatment (30 min) B->C D 4. Cell Lysis & Protein Quantification C->D G1 Vehicle G2 OAG G3 10:0 PA G4 OAG + Rapamycin G5 10:0 PA + Gö 6983 E 5. Western Blot Analysis D->E F 6. Data Interpretation E->F

Figure 3. Experimental workflow for comparing OAG and 10:0 PA.

Expected Outcomes:

  • OAG treatment should significantly increase p-MARCKS levels, with little to no effect on p-S6K.

  • 10:0 PA treatment should robustly increase p-S6K levels, with minimal impact on p-MARCKS.

  • The use of inhibitors serves as a critical validation step. Rapamycin should not block OAG-induced p-MARCKS, and Gö 6983 should not block 10:0 PA-induced p-S6K, confirming the specificity of the signaling pathways.

Conclusion and Future Directions

Both 10:0 PA and OAG are indispensable tools for cell signaling research, providing acute and specific activation of the PA and DAG pathways, respectively. A clear understanding of their distinct downstream effectors—mTOR/Raf for PA and PKC/RasGRP for DAG—is paramount for designing rigorous experiments and accurately interpreting results. While these lipids primarily signal through distinct pathways, researchers should remain aware of the potential for metabolic interconversion, which can be addressed through the use of specific inhibitors and careful time-course studies.[12][24] The judicious application of these powerful chemical probes will continue to illuminate the complex and nuanced roles of lipid messengers in health and disease.

References

  • Foster, D. A. (2013). Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. PMC. [Link]

  • Ghosh, S., et al. (2000). The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras. PubMed. [Link]

  • Pou, C., et al. (2009). OAG induces an additional PKC-, PI3K-, and Rac2-mediated signaling pathway up-regulating NOX2 activity, independently of Ca2+ entry. PubMed. [Link]

  • Ghosh, S., et al. (1996). Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells. PubMed. [Link]

  • Rizzo, M. A., et al. (1999). Phospholipase D and its product, phosphatidic acid, mediate agonist-dependent raf-1 translocation to the plasma membrane and the activation of the mitogen-activated protein kinase pathway. PubMed. [Link]

  • Gangoiti, P., et al. (2013). The Role of Phospholipase D in Modulating the MTOR Signaling Pathway in Polycystic Kidney Disease. PMC. [Link]

  • Labclinics. 1-Oleoyl-2-acetyl-sn-glycerol. [Link]

  • Kim, Y., et al. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. [Link]

  • Carman, G. M., & Han, G. S. (2024). Regulation of mTOR by Phosphatidic Acid. PMC. [Link]

  • ResearchGate. Phosphatidic Acid as Lipid Messenger and Growth Regulators in Plants. [Link]

  • Sakane, F., et al. (2024). Upstream and downstream pathways of diacylglycerol kinase: Novel phosphatidylinositol turnover-independent signal transduction pathways. PubMed. [Link]

  • Fagan, R., et al. (2006). Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8. PubMed. [Link]

  • Evangelisti, C., et al. (2007). Nuclear Diacylglycerol Kinases: Emerging Downstream Regulators in Cell Signaling Networks. PubMed. [Link]

  • Agbios. 1-Oleoyl-2-acetyl-sn-glycerol. [Link]

  • ResearchGate. Evidence that PA can function as a direct upstream activator of mTOR.... [Link]

  • Kopec, W., et al. (2018). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PMC. [Link]

  • ResearchGate. Fig. 4. 1-Oleoyl-2-acetyl-sn-glycerol (OAG)-induced [receptor-operated.... [Link]

  • ResearchGate. (PDF) Plant response to stress: phosphatidic acid as a second messenger. [Link]

  • Zeni, F., et al. (2016). Tracking Diacylglycerol and Phosphatidic Acid Pools in Budding Yeast. PMC. [Link]

  • Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. PMC. [Link]

  • MDPI. Progress and Prospects of Research on the Role of Phosphatidic Acid in Response to Adverse Stress in Plants. [Link]

  • Mobley, C. B., et al. (2017). Phosphatidic acid: biosynthesis, pharmacokinetics, mechanisms of action and effect on strength and body composition in resistance-trained individuals. PubMed Central. [Link]

  • Frank, J. A., et al. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Publications. [Link]

  • Wikipedia. Phosphatidic acid. [Link]

  • MDPI. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. [Link]

  • YouTube. Shedding light on phosphatidic acid signaling with chemical tools. [Link]

  • Ebinu, J. O., & D'Arcangelo, G. (2002). Activation of Ras proteins by Ras guanine nucleotide releasing protein family members. PubMed. [Link]

  • Siegel, G. J., et al. (1999). Diacylglycerol. NCBI Bookshelf. [Link]

  • Tesi, M. C., et al. (2012). The effect of protein kinase C activator and nitric oxide donor on oocyte activation and cortical granule exocytosis in porcine eggs. PubMed. [Link]

  • Caloca, M. J., et al. (2003). A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells. PubMed. [Link]

  • Padinjat, R., et al. (2016). Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications. Frontiers. [Link]

  • Klimtchuk, E., et al. (2007). Identification of key residues in the A-Raf kinase important for phosphoinositide lipid binding specificity. PubMed. [Link]

  • O'Neil, T. K., et al. (2004). Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway. American Journal of Physiology-Cell Physiology. [Link]

  • Ebinu, J. O., et al. (1998). RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs. PubMed. [Link]

  • Scirp.org. Critical Role of Protein Kinase C (PKC) in the Onset of Airway Hypersensitivity in Ova-Sensitized Guinea Pig Model of Asthma. [Link]

  • MDPI. Cell Signaling through Protein Kinase C Oxidation and Activation. [Link]

  • ResearchGate. Prevention of the protective effects of EGF or PKC activators (OAG and.... [Link]

  • Stone, J. C. (2011). Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells. PubMed. [Link]

  • Roose, J. P., et al. (2005). Unusual Interplay of Two Types of Ras Activators, RasGRP and SOS, Establishes Sensitive and Robust Ras Activation in Lymphocytes. PubMed Central. [Link]nlm.nih.gov/pmc/articles/PMC1265810/)

Sources

A Senior Application Scientist's Guide to Validating 1,2-didecanoyl-sn-glycero-3-phosphate's Effect on Protein Kinase C

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the precise validation of lipid second messengers is paramount. This guide provides an in-depth technical comparison of 1,2-didecanoyl-sn-glycero-3-phosphate, a synthetic phosphatidic acid (PA), and its role in the activation of Protein Kinase C (PKC). We will delve into the mechanistic nuances of PA-mediated PKC activation, offer a comparative analysis with other well-established PKC activators, and provide detailed experimental protocols for robust validation.

The Understated Activator: Phosphatidic Acid's Role in PKC Signaling

Protein Kinase C represents a family of serine/threonine kinases pivotal to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isozymes is classically attributed to the second messenger diacylglycerol (DAG). However, a growing body of evidence highlights the crucial role of phosphatidic acid as a direct activator of specific PKC isozymes, particularly the atypical isoforms (aPKCs) like PKCζ.[1][2][3]

Unlike the transient nature of DAG, which is rapidly metabolized, PA can provide a more sustained signal. This compound, with its saturated 10-carbon acyl chains, offers a stable and cell-permeable tool to investigate the downstream consequences of PA-mediated signaling.

The activation of PKC by PA is mechanistically distinct from that of DAG and phorbol esters. While DAG and phorbol esters primarily interact with the C1 domain of conventional and novel PKCs, PA is thought to interact with a different site, leading to a unique conformational change and activation profile.[4] This is particularly relevant for atypical PKCs, which lack a canonical DAG-binding C1 domain.[1][3]

A Comparative Look at PKC Activators

To effectively design experiments and interpret results, it is crucial to understand the distinct characteristics of different PKC activators. The choice of activator can significantly influence the magnitude, duration, and even the specific downstream signaling pathways that are engaged.

ActivatorClassTypical ConcentrationDuration of ActionPotency (EC50)Key Characteristics
This compound Phosphatidic Acid10-100 µM (estimated)SustainedNot readily available; likely in the micromolar rangeStructurally similar to endogenous PA; activates atypical PKCs.[1][3]
Phorbol 12-Myristate 13-Acetate (PMA) Phorbol Ester10-100 nMProlongedNanomolar rangeHigh potency; resistant to metabolic degradation, leading to sustained and often non-physiological activation.[5]
1,2-Dioctanoyl-sn-glycerol (diC8) Diacylglycerol Analog5-50 µMTransient~2.2 µM (for L-type Ca2+ current inhibition)Structurally similar to endogenous DAG; rapidly metabolized.[5]

Note: Specific EC50 values for this compound are not widely available in the literature and require empirical determination for the specific PKC isozyme and assay system.

Visualizing the Signaling Landscape

To better understand the interplay of these activators, we can visualize their points of action within the PKC signaling cascade.

PKC_Activation_Pathways cluster_membrane Cell Membrane cluster_extracellular Stimuli PLC Phospholipase C (PLC) DAG DAG PLC->DAG produces IP3 IP3 PLC->IP3 produces PLD Phospholipase D (PLD) PA PA PLD->PA produces PKC Protein Kinase C (PKC) Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates phosphorylates PIP2 PIP2 PIP2->PLC PC Phosphatidylcholine (PC) PC->PLD Agonist Agonist (e.g., Growth Factor) Agonist->PLC activates Agonist->PLD activates PMA PMA (Phorbol Ester) PMA->PKC mimics DAG DDPA 1,2-didecanoyl-sn- glycero-3-phosphate DDPA->PKC direct activation DAG_analog DAG Analog (e.g., diC8) DAG_analog->PKC mimics DAG DAG->PKC activates (conventional/novel) Ca_release Ca2+ Release IP3->Ca_release triggers PA->PKC activates (atypical/conventional) Ca_release->PKC co-activates (conventional)

Caption: PKC activation pathways by various stimuli.

Experimental Validation: Protocols and Rationale

Robust validation of this compound's effect on PKC requires a multi-pronged approach, combining in vitro biochemical assays with cell-based functional readouts.

In Vitro PKC Kinase Assay

This assay directly measures the ability of this compound to activate purified PKC isozymes by quantifying the phosphorylation of a model substrate.

Rationale: This cell-free system provides a direct measure of the interaction between the lipid activator and the kinase, devoid of confounding cellular factors. The use of lipid vesicles mimics the membrane environment where PKC activation naturally occurs.

Step-by-Step Protocol:

  • Preparation of Lipid Vesicles:

    • In a glass tube, combine phosphatidylserine (PS) and this compound in chloroform at a desired molar ratio (e.g., 4:1 PS:PA).

    • As a positive control, prepare separate vesicles with PS and a known diacylglycerol analog (e.g., diC8). For a negative control, prepare vesicles with PS only.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2 for conventional PKCs) by vortexing.

    • Sonicate the lipid suspension on ice to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the purified PKC isozyme of interest, the prepared lipid vesicles, and a specific PKC peptide substrate.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection or using non-radioactive ATP for antibody-based detection).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

  • Detection of Substrate Phosphorylation:

    • Radiometric Detection: Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Detection: Terminate the reaction and use a phosphospecific antibody against the substrate peptide in an ELISA or Western blot format to detect phosphorylation.

In_Vitro_PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Lipid_Vesicles Prepare Lipid Vesicles (PS +/- Activator) Reagents Prepare Reaction Mix (PKC isozyme, Substrate) Lipid_Vesicles->Reagents Combine Incubation Incubate at 30°C Reagents->Incubation Add ATP to start Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection_Method Radiometric or Antibody-based Detection Stop_Reaction->Detection_Method Quantification Quantify Phosphorylation Detection_Method->Quantification

Caption: Workflow for the in vitro PKC kinase assay.

Cell-Based PKC Activation Assay using FRET Reporters

Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors, such as C Kinase Activity Reporters (CKARs), allow for the real-time monitoring of PKC activity in living cells.[6][7][8]

Rationale: This approach provides spatial and temporal information on PKC activation within a physiological context. It allows for the assessment of cell permeability of this compound and its efficacy in activating PKC in a complex cellular environment.

Step-by-Step Protocol:

  • Cell Line Preparation:

    • Transfect the cell line of interest with a plasmid encoding a CKAR. CKARs typically consist of a PKC substrate peptide and a phosphopeptide-binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).[6]

    • Establish a stable cell line expressing the CKAR to ensure consistent reporter expression.

  • Live-Cell Imaging:

    • Plate the CKAR-expressing cells in a suitable imaging dish.

    • Mount the dish on a fluorescence microscope equipped for FRET imaging.

    • Acquire baseline FRET signals before stimulation.

  • Stimulation and Data Acquisition:

    • Add this compound to the cells at various concentrations.

    • As positive controls, use PMA or a cell-permeable DAG analog.

    • Acquire images of both donor and acceptor fluorescence channels over time.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., YFP/CFP emission) for each cell over time. A change in the FRET ratio indicates phosphorylation of the CKAR by activated PKC.

    • Quantify the dose-response and kinetics of PKC activation induced by this compound and compare it to the control activators.

Considerations for Off-Target Effects

While this compound is a valuable tool for studying PA-mediated signaling, it is essential to consider potential off-target effects. Phosphatidic acid can interact with a variety of other proteins, including lipid kinases and phosphatases, and can also be metabolized to other signaling lipids like lysophosphatidic acid (LPA) and diacylglycerol.

Validation Strategies:

  • Use of Inhibitors: Employ specific inhibitors for downstream pathways that might be activated by potential metabolites of this compound to confirm that the observed effects are indeed PKC-dependent.

  • Lipidomics Analysis: Perform mass spectrometry-based lipidomics to profile changes in the cellular lipidome following treatment with this compound. This can help identify potential conversion to other signaling lipids.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the direct binding of this compound to a range of cellular proteins, providing an unbiased screen for off-target interactions.[9][10]

Conclusion

The validation of this compound's effect on PKC requires a meticulous and multi-faceted experimental approach. By combining direct in vitro kinase assays with real-time cell-based reporters, researchers can gain a comprehensive understanding of its potency, efficacy, and specificity. A thorough comparative analysis with established PKC activators like PMA and DAG analogs is crucial for contextualizing experimental findings. Furthermore, a critical evaluation of potential off-target effects will ensure the accurate attribution of observed cellular responses to PKC activation. This guide provides the foundational knowledge and experimental frameworks to empower researchers to confidently and rigorously investigate the role of phosphatidic acid in cellular signaling.

References

  • Violin, J. D., Zhang, J., Tsien, R. Y., & Newton, A. C. (2003). A genetically encoded fluorescent reporter reveals oscillatory phosphorylation by protein kinase C. Journal of Cell Biology, 161(5), 899–909.
  • Gallegos, L. L., Kunkel, M. T., & Newton, A. C. (2006). Targeting protein kinase C activity reporters to discrete intracellular compartments reveals surprising differences in site-specific phorbol ester-induced signaling. Journal of Biological Chemistry, 281(42), 31847–31856.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Kajimoto, T., Sawamura, F., Tohyama, Y., & Okada, T. (2013). Real-time imaging of protein kinase C activity in living cells. PLoS One, 8(1), e55333.
  • Slater, S. J., Ho, C., Kelly, M. B., Larkin, J. D., Taddeo, F. J., Yeager, M. D., & Stubbs, C. D. (1996). Protein kinase Calpha contains two activator binding sites that bind phorbol esters and diacylglycerols with opposite affinities. The Journal of biological chemistry, 271(9), 4627–4631.
  • BenchChem. (2025). Decoding Specificity: A Comparative Guide to 1,2-Didecanoylglycerol-Induced Signaling. BenchChem.
  • Limatola, C., Schaap, D., Moolenaar, W. H., & van Blitterswijk, W. J. (1994). Phosphatidic acid activation of protein kinase C-zeta overexpressed in COS cells: comparison with other protein kinase C isotypes and other acidic lipids. The Biochemical journal, 304 ( Pt 3), 1001–1008.
  • Nishizuka, Y. (1995). Protein kinase C and lipid signaling for sustained cellular responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(7), 484–496.
  • Rando, R. R., & Kishi, Y. (1992). The chemistry and biology of the phorbol esters.
  • Lee, S., & Hannun, Y. A. (1995). Phosphatidic acid activation of protein kinase C in LA-N-1 neuroblastoma cells. Neuroscience letters, 201(3), 199–202.
  • van Blitterswijk, W. J., & Houssa, B. (2000). Properties and functions of diacylglycerol kinases. Cellular signalling, 12(8), 513–522.
  • Lopez-Andreo, M. J., Gomez-Fernandez, J. C., & Corbalan-Garcia, S. (2003). The simultaneous production of phosphatidic acid and diacylglycerol is essential for the translocation of protein kinase Cepsilon to the plasma membrane in RBL-2H3 cells. The Journal of biological chemistry, 278(38), 36226–36234.
  • Gomez-Fernandez, J. C., & Corbalan-Garcia, S. (2006). The C2 domain of protein kinase C: a multipurpose lipid-binding module. Biochimica et biophysica acta, 1761(5-6), 572–583.
  • Pu, Y., Lopez-Andreo, M. J., Scott, J. L., Gomez-Fernandez, J. C., & Corbalan-Garcia, S. (2009). Identification of key phospholipids that bind and activate atypical PKCs. International journal of molecular sciences, 22(1), 123.

Sources

A Comparative Analysis of Short-Chain vs. Long-Chain Phosphatidic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phosphatidic acid (PA), the simplest glycerophospholipid, has emerged from its foundational role as a mere biosynthetic intermediate to a critical signaling lipid involved in a vast array of cellular processes.[1][2][3] Comprising a glycerol backbone, two fatty acyl chains, and a phosphate headgroup, its structural simplicity belies a profound functional diversity.[4][5] This diversity is, in large part, dictated by the nature of its acyl chains. Researchers and drug development professionals frequently utilize exogenous PAs to probe these pathways, making a clear understanding of how acyl chain length impacts experimental outcomes paramount.

This guide provides an in-depth comparative analysis of short-chain versus long-chain phosphatidic acids, offering insights into their distinct physicochemical properties, biological activities, and experimental applications.

The Structural Dichotomy: How Acyl Chains Dictate Physicochemical Properties

The defining difference between short-chain and long-chain PAs lies in the length and saturation of their fatty acyl tails.[6] This seemingly subtle variation has profound consequences for their behavior in aqueous environments and their interaction with cellular membranes.

Short-chain phosphatidic acids , such as dioctanoyl-PA (DOPA - C8:0), are characterized by their higher water solubility and critical micelle concentration (CMC). This increased aqueous solubility facilitates their delivery to cells in culture, but it also means they are more likely to exist as monomers or in micelles rather than readily integrating into lipid bilayers. Their shorter acyl chains lead to a more pronounced conical shape, which can significantly influence membrane curvature.[7]

Long-chain phosphatidic acids , such as dipalmitoyl-PA (DPPA - C16:0) or stearoyl-arachidonoyl-PA (SAPA - 18:0/20:4), more closely mimic the PAs found in cellular membranes.[8] Their long, often unsaturated, acyl chains confer a more cylindrical or inverted-cone shape, promoting stable integration into the hydrophobic core of the lipid bilayer.[8][9]

PropertyShort-Chain PA (e.g., DOPA)Long-Chain PA (e.g., DPPA, SAPA)Rationale
Water Solubility HigherLowerShorter hydrophobic tails reduce the energetic penalty of interacting with water.
Critical Micelle Conc. (CMC) HigherLowerLess hydrophobic aggregation tendency requires a higher concentration to form micelles.
Membrane Integration Less stable, can desorbStable, integrates readilyLong hydrophobic tails anchor the molecule firmly within the lipid bilayer.
Effect on Membrane Curvature Induces significant negative curvatureCan induce negative curvature, but effect is modulated by acyl chain saturation and packingThe pronounced conical shape of short-chain PAs creates more substantial packing defects.[7][10]
Phase Transition Temp (Tm) LowerHigherShorter chains have weaker van der Waals interactions, requiring less energy to transition to a disordered state.[11]

Functional Divergence: Cellular Roles and Signaling Pathways

The differences in physicochemical properties directly translate to distinct biological activities and roles in cellular signaling. While both short- and long-chain PAs can act as signaling molecules, their mechanisms of action and the pathways they influence can vary significantly.

Membrane Dynamics and Vesicular Trafficking

Phosphatidic acid's ability to induce negative membrane curvature is crucial for processes like vesicle budding and fission.[10][12] Short-chain PAs, with their more pronounced conical shape, are potent inducers of membrane curvature and have been instrumental in in vitro studies of these processes. However, their physiological relevance in this context is debated due to their low natural abundance. Long-chain PAs, generated locally by enzymes like phospholipase D (PLD) and diacylglycerol kinases (DGKs), are considered the primary physiological modulators of membrane dynamics in vivo.[3][9][13]

Experimental Workflow: In Vitro Liposome Curvature Assay

This workflow outlines a method to compare the ability of short-chain and long-chain PAs to induce membrane curvature in a model system.

workflow cluster_prep Liposome Preparation cluster_analysis Curvature Analysis prep1 Prepare lipid mixture (e.g., PC with PA) prep2 Dry lipid film prep1->prep2 prep3 Hydrate film prep2->prep3 prep4 Extrude through filter to form LUVs prep3->prep4 analysis1 Dynamic Light Scattering (DLS) to measure vesicle size prep4->analysis1 analysis2 Cryo-Electron Microscopy (Cryo-EM) to visualize vesicle morphology prep4->analysis2

Caption: Workflow for comparing PA-induced membrane curvature.

Protein Recruitment and Activation

A primary mechanism of PA signaling is the direct binding and recruitment of proteins to membranes.[1][2] This interaction is often mediated by specific PA-binding domains on the target protein. The acyl chain composition of PA can influence these interactions, with some proteins showing a preference for specific PA species.[12][14]

For instance, the mammalian target of rapamycin (mTOR), a key regulator of cell growth, is activated by PA.[15][16] Studies have shown that mTOR's FRB domain interacts with PA, and this interaction is sensitive to the acyl chain structure.[17] While exogenously added short-chain PAs can activate mTOR signaling, likely through indirect mechanisms, long-chain, unsaturated PAs are thought to be the primary endogenous activators.[15]

Signaling Pathway: PA-mediated mTORC1 Activation

This diagram illustrates the role of PA in recruiting and activating the mTORC1 complex at the lysosomal surface.

mTOR_pathway cluster_lysosome Lysosomal Surface mTORC1 mTORC1 Rheb Rheb Rheb->mTORC1 activates PLD1 PLD1 PA Long-Chain PA PLD1->PA generates PA->mTORC1 binds & activates Stimuli Growth Factors, Amino Acids Stimuli->Rheb Stimuli->PLD1 activates PC Phosphatidylcholine PC->PLD1 substrate

Caption: PA generation and mTORC1 activation at the lysosome.

Experimental Considerations and Protocols

The choice between using a short-chain or long-chain PA in an experiment is critical and depends on the specific research question.

Use Short-Chain PAs for:

  • Ease of delivery: Their water solubility simplifies their addition to cell culture media.

  • In vitro biophysical studies: Their ability to form micelles and induce high membrane curvature is useful for studying membrane dynamics in model systems.

  • Rapid, transient signaling: They can elicit quick cellular responses, though the physiological relevance may need careful consideration.

Use Long-Chain PAs for:

  • Physiologically relevant studies: They more accurately mimic endogenous PAs and their integration into cellular membranes.

  • Stable membrane incorporation: For studies requiring long-term effects or examining interactions within the lipid bilayer.

  • Investigating specific protein-lipid interactions: When studying proteins that may have a preference for certain acyl chain structures.

Protocol: Cellular Treatment with Phosphatidic Acids

This protocol provides a general framework for treating cultured cells with short-chain and long-chain PAs.

Objective: To compare the effects of short-chain and long-chain PAs on a specific cellular process (e.g., mTOR signaling).

Materials:

  • Cultured mammalian cells (e.g., HEK293T, NIH3T3)

  • Short-chain PA (e.g., 1,2-dioctanoyl-sn-glycero-3-phosphate - DOPA)

  • Long-chain PA (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphate - DPPA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting)

Procedure:

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Starvation (Optional): To reduce basal signaling, starve cells in serum-free medium for 4-24 hours prior to treatment.

  • Preparation of PA-BSA Complexes (for long-chain PAs): a. Prepare a stock solution of the long-chain PA in chloroform or ethanol. b. In a glass vial, evaporate the solvent under a stream of nitrogen to create a thin lipid film. c. Resuspend the lipid film in serum-free medium containing fatty acid-free BSA (e.g., 1% w/v) by vortexing or sonicating to create a homogenous suspension. This complex facilitates the delivery of the hydrophobic long-chain PA to the cells.[18]

  • Preparation of Short-Chain PA Solution: a. Dissolve the short-chain PA directly in serum-free medium to the desired final concentration. Vortex to ensure complete dissolution.

  • Cell Treatment: a. Remove the starvation medium from the cells and wash once with PBS. b. Add the prepared PA solutions (or a vehicle control, e.g., medium with BSA alone) to the cells. c. Incubate for the desired time (e.g., 30 minutes to 2 hours).

  • Cell Lysis and Analysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells in an appropriate buffer. c. Analyze the cell lysates for the desired endpoint (e.g., phosphorylation of mTORC1 substrates like p70S6K by Western blotting).[18]

Conclusion

The acyl chain composition of phosphatidic acid is a critical determinant of its physicochemical properties and biological functions. Short-chain PAs, while convenient for in vitro studies and for their potent effects on membrane curvature, may not always reflect the physiological reality within a cell. Long-chain PAs, which are more representative of endogenous species, offer a more physiologically relevant tool for investigating PA-mediated signaling and its role in cellular processes. A thorough understanding of these differences is essential for the design of rigorous experiments and the accurate interpretation of their results in the fields of cell biology and drug development.

References

  • Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in lipid research, 45(3), 250–278. [Link]

  • Tanguy, E., Wang, Q., Moine, H., & Vitale, N. (2018). Different species of phosphatidic acid are produced during neuronal growth and neurosecretion. OCL - Oilseeds and fats, Crops and Lipids, 25(2), D204. [Link]

  • Tanguy, E., Wang, Q., Moine, H., & Vitale, N. (2018). Different species of phosphatidic acid are produced during neuronal growth and neurosecretion. ResearchGate. [Link]

  • Kim, S. C., & Wang, X. (2022). Phosphatidic Acid Signaling and Function in Nuclei. The Plant cell, 34(5), 1837–1853. [Link]

  • Kim, S. C., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in biochemistry, 64(3), 435–446. [Link]

  • Wikipedia contributors. (2023, December 27). Phosphatidic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Leiphart, R. J., D'Amico, J. V., & Bothun, G. D. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. Biomolecules, 12(11), 1700. [Link]

  • Kassas, N., Tanguy, E., Thahouly, T., & Vitale, N. (2017). Protein-Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. Biomolecules, 7(2), 38. [Link]

  • Eibl, H., & Blume, A. (1979). Monolayer characteristics and thermal behaviour of phosphatidic acids. Biochimica et biophysica acta, 553(3), 476–488. [Link]

  • Guer-Guer, N., Pino-Ángeles, A., & Corbalán-García, S. (2017). Membrane curvature allosterically regulates the phosphatidylinositol cycle, controlling its rate and acyl-chain composition of its lipid intermediates. The Journal of biological chemistry, 292(15), 6393–6403. [Link]

  • Gieroba, B., Szafran, K., Javanainen, M., & Róg, T. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International journal of molecular sciences, 22(21), 11579. [Link]

  • Cazzolli, R., Shemon, A. N., Fang, M., & Hughes, W. E. (2006). Phospholipid signalling through phospholipase D and phosphatidic acid. ResearchGate. [Link]

  • Lee, S., & Ridgway, N. D. (2020). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. The FEBS journal, 287(5), 835–849. [Link]

  • Tanguy, E., Carmon, O., Wang, Q., Jeandel, L., Chasserot-Golaz, S., Montero-Hadjadje, M., ... & Vitale, N. (2021). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Journal of visualized experiments : JoVE, (173), 10.3791/62699. [Link]

  • Kooijman, E. E., Chupin, V., de Kruijff, B., & Burger, K. N. (2005). Spontaneous Curvature of Phosphatidic Acid and Lysophosphatidic Acid. Biochemistry, 44(6), 2097–2102. [Link]

  • Kooijman, E. E., Tieleman, D. P., de Kruijff, B., & Burger, K. N. (2005). Modulation of Membrane Curvature by Phosphatidic Acid and Lysophosphatidic Acid. ResearchGate. [Link]

  • Joyal, J. S., G. E. Gantner, A. C. Carpentier, and G. E. O. T. A. L. (2014). Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy. Nutrition & Metabolism, 11, 29. [Link]

  • MetwareBio. (2023). Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. MetwareBio. [Link]

  • Foster, D. A. (2013). Phosphatidic acid and lipid sensing by mTOR. Trends in endocrinology and metabolism: TEM, 24(6), 272–278. [Link]

  • Lee, S., & Ridgway, N. D. (2020). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Portland Press. [Link]

  • Gieroba, B., Szafran, K., Pluhackova, K., & Róg, T. (2022). Selectivity of mTOR-Phosphatidic Acid Interactions Is Driven by Acyl Chain Structure and Cholesterol. International journal of molecular sciences, 23(3), 1184. [Link]

  • Tei, R., & Baskin, J. M. (2021). Optical Control of Phosphatidic Acid Signaling. ACS central science, 7(7), 1137–1146. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 1,2-didecanoyl-sn-glycero-3-phosphate Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid mediators is paramount. 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA), a saturated phosphatidic acid, plays a crucial role in cellular signaling and as a key intermediate in lipid biosynthesis. The choice of analytical methodology for its quantification can significantly impact experimental outcomes, influencing everything from basic research to clinical trial data. This guide provides an in-depth, objective comparison of the three primary analytical techniques for 10:0 PA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and enzymatic assays. We will delve into the core principles, performance characteristics, and practical considerations of each method, supported by experimental data and field-proven insights to empower you in selecting the optimal approach for your research needs.

The Analytical Gauntlet: Choosing Your Quantification Weapon

The ideal quantification method should be sensitive, specific, accurate, and reproducible. However, the "best" method is often contingent on the specific research question, sample matrix, required throughput, and available resources. Here, we dissect the holy trinity of 10:0 PA analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard of Specificity and Sensitivity

LC-MS/MS has emerged as the benchmark for lipidomics due to its unparalleled sensitivity and specificity.[1] This technique couples the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the confident identification and quantification of individual lipid species, even in complex biological matrices.

The Causality Behind the Choice: Why LC-MS/MS Excels

The strength of LC-MS/MS lies in its ability to distinguish between structurally similar lipid molecules. For 10:0 PA, this means not only confirming the correct mass but also fragmenting the molecule to verify its fatty acid composition, thus providing a high degree of confidence in its identification. This is a critical advantage over methods that measure bulk properties.

Trustworthiness: A Self-Validating System

A well-developed LC-MS/MS method incorporates internal standards, ideally stable isotope-labeled versions of the analyte (e.g., ¹³C-labeled 10:0 PA), which are added to the sample at the very beginning of the workflow. These internal standards co-elute with the endogenous analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for accurate correction and yielding highly reliable quantitative data. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which serves as a robust framework for ensuring the trustworthiness of LC-MS/MS data in regulated environments.[2][3]

Experimental Protocol: A Step-by-Step LC-MS/MS Workflow for 10:0 PA Quantification
A streamlined workflow for 10:0 PA quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled 10:0 PA internal standard to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a method like the Bligh-Dyer or Folch procedure to isolate the lipid fraction.[4]

  • LC Separation: Inject the extracted lipid sample onto a reverse-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column.[5]

  • Gradient Elution: Use a solvent gradient to separate 10:0 PA from other lipid species.

  • Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer.

  • Ionization: Utilize electrospray ionization (ESI) in negative ion mode for optimal detection of phosphatidic acids.

  • Tandem Mass Spectrometry (MS/MS): Employ Multiple Reaction Monitoring (MRM) to selectively detect the precursor-to-product ion transition specific for 10:0 PA and its internal standard.

  • Quantification: Calculate the concentration of 10:0 PA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Performance at a Glance: LC-MS/MS
ParameterPerformanceCitation
Specificity Very High (distinguishes isomers)[1]
Sensitivity (LOQ) Low picomole to femtomole range[6]
Linearity Wide dynamic range (typically 3-4 orders of magnitude)[6]
Precision (CV%) < 15%[2]
Throughput Moderate (5-20 min per sample)[7][8]
Cost High (instrumentation and expertise)[9]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): The Universal Workhorse

HPLC-ELSD is a robust and widely accessible technique for the analysis of non-volatile compounds that lack a UV chromophore, making it well-suited for lipids.[10] The detector measures the light scattered by analyte particles after the mobile phase has been evaporated.

The Causality Behind the Choice: Simplicity and Universality

The primary advantage of ELSD is its universal detection principle. It responds to any analyte that is less volatile than the mobile phase, eliminating the need for chromophores or ionizable groups. This makes it a versatile tool for analyzing a broad range of lipid classes in a single run.[11]

Trustworthiness: A Matter of Careful Calibration

The response of an ELSD is non-linear and depends on the analyte's physicochemical properties, such as size and shape.[12] Therefore, accurate quantification requires careful construction of a calibration curve with an appropriate standard for each analyte. The use of an internal standard with similar properties to 10:0 PA is highly recommended to improve precision. However, unlike LC-MS/MS with stable isotope-labeled standards, the internal standard in HPLC-ELSD cannot fully compensate for differences in nebulization and particle formation efficiency.

Experimental Protocol: A Step-by-Step HPLC-ELSD Workflow for 10:0 PA Quantification
A typical workflow for 10:0 PA quantification using HPLC-ELSD.

Methodology:

  • Sample Preparation and Lipid Extraction: Follow the same initial steps as for LC-MS/MS.

  • HPLC Separation: Inject the extracted lipid sample onto a normal-phase or reverse-phase HPLC column.

  • Elution: Use an appropriate mobile phase gradient to separate the lipid classes.

  • ELSD Detection:

    • Nebulization: The column eluent is mixed with an inert gas (e.g., nitrogen) and passed through a nebulizer to form fine droplets.

    • Evaporation: The droplets pass through a heated drift tube where the mobile phase evaporates, leaving behind solid analyte particles.

    • Detection: The analyte particles pass through a light beam, and the scattered light is detected by a photodiode.

  • Quantification: The peak area is proportional to the mass of the analyte. A calibration curve is generated by plotting the peak area versus the concentration of this compound standards.[13]

Performance at a Glance: HPLC-ELSD
ParameterPerformanceCitation
Specificity Moderate (separates lipid classes)[11]
Sensitivity (LOD) Nanogram range[3]
Linearity Non-linear response, requires curve fitting[12]
Precision (CV%) 5-20%[14]
Throughput Moderate to High (10-30 min per sample)[2]
Cost Moderate (less expensive than MS)[9]

Enzymatic Assays: The High-Throughput Screening Tool

Enzymatic assays offer a simple, rapid, and cost-effective method for the quantification of total phosphatidic acid.[15] These assays are typically performed in a 96-well plate format, making them ideal for high-throughput screening applications.

The Causality Behind the Choice: Speed and Simplicity

The principle of these assays is straightforward and relies on a series of coupled enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorescent).[16] This eliminates the need for complex instrumentation and specialized expertise, making it an accessible method for many laboratories.

Trustworthiness: Understanding the Limitations

While convenient, enzymatic assays for phosphatidic acid have a significant limitation: they measure the total amount of phosphatidic acid and often cross-react with lysophosphatidic acid.[17][18] They do not provide information on the fatty acid composition of the PA species. Furthermore, these assays can be prone to interference from other components in the sample matrix, and high background fluorescence can be an issue.[4][19] Careful selection of reagents and appropriate controls are crucial for obtaining reliable data.

Experimental Protocol: A Step-by-Step Enzymatic Assay Workflow for Total PA Quantification
A general workflow for the enzymatic quantification of total phosphatidic acid.

Methodology:

  • Sample Preparation: Prepare a lipid extract from the biological sample.

  • Reaction Setup: In a 96-well plate, add the lipid extract, standards, and a reaction mixture containing lipase.

  • First Enzymatic Reaction: The lipase hydrolyzes phosphatidic acid to glycerol-3-phosphate (G3P).[16]

  • Second Enzymatic Reaction: Glycerol-3-phosphate oxidase is added, which oxidizes G3P and produces hydrogen peroxide (H₂O₂).[16]

  • Detection Reaction: A probe (e.g., Amplex Red) and horseradish peroxidase are added. The peroxidase catalyzes the reaction between the probe and H₂O₂, generating a fluorescent or colored product.[15]

  • Signal Measurement: The fluorescence or absorbance is measured using a plate reader.

  • Quantification: The concentration of total phosphatidic acid is determined by comparing the signal from the samples to a standard curve prepared with a known concentration of a PA standard.[15]

Performance at a Glance: Enzymatic Assays
ParameterPerformanceCitation
Specificity Low (measures total PA, cross-reacts with LPA)[17][18]
Sensitivity (LOD) Micromolar range (pmol in reaction)[15]
Linearity Narrower range compared to chromatographic methods[15]
Precision (CV%) 10-25%[19]
Throughput Very High (hundreds of samples per day)[16]
Cost Low (cost-effective kits)[16]

Comparative Summary and Recommendations

FeatureLC-MS/MSHPLC-ELSDEnzymatic Assay
Principle Separation by LC, detection by massSeparation by HPLC, universal detection by light scatteringCoupled enzymatic reactions with colorimetric/fluorometric readout
Specificity Very HighModerateLow
Sensitivity Very HighModerateLow to Moderate
Quantitative Accuracy HighModerateModerate to Low
Throughput ModerateModerate to HighVery High
Cost per Sample HighModerateLow
Expertise Required HighModerateLow
Key Advantage Unambiguous identification and quantificationUniversal detection for non-chromophoric lipidsHigh throughput and ease of use
Key Disadvantage High cost and complexityNon-linear response, lower sensitivity than MSLack of specificity for fatty acid chains
Best Suited For In-depth mechanistic studies, biomarker discovery, clinical trialsRoutine quality control, analysis of a wide range of lipidsHigh-throughput screening, initial discovery studies

Conclusion: A Method for Every Mission

The quantification of this compound is a critical task in many areas of biomedical research. The choice of analytical method should be a strategic decision based on the specific requirements of the study.

  • For the utmost confidence in identification and the highest sensitivity , particularly in complex biological matrices or when subtle changes in lipid metabolism are being investigated, LC-MS/MS is the undisputed gold standard. Its high specificity and accuracy, underpinned by the use of stable isotope-labeled internal standards and validated according to regulatory guidelines, provide the most trustworthy data for high-impact research and clinical applications.

  • When a robust, universal, and more cost-effective method is required , and the primary goal is to quantify total 10:0 PA without the need for detailed structural information, HPLC-ELSD presents a viable alternative. It is a workhorse technique that, with careful calibration, can provide reliable quantitative data.

  • For high-throughput screening of large sample sets , where speed and cost are the primary considerations and a measure of total phosphatidic acid is sufficient, enzymatic assays are an excellent choice. Their simplicity and amenability to automation make them a powerful tool in the early stages of drug discovery and for large-scale cellular assays.

Ultimately, a thorough understanding of the strengths and limitations of each method, as detailed in this guide, will enable researchers to make informed decisions, ensuring the generation of high-quality, reproducible data that will advance our understanding of the critical roles of this compound in health and disease.

References

  • Skotland, T., Ekroos, K., McDonald, J., Ahrends, R., Liebisch, G., & Sandvig, K. (2024). Pitfalls in lipid mass spectrometry of mammalian samples — a brief guide for biologists. Nature Reviews Molecular Cell Biology, 25(10), 759-760.
  • Baker Institute. (n.d.). Development and validation of a high throughput clinical lipidomics platform. Retrieved from [Link]

  • Ellis, S. R., et al. (2020). A high-throughput platform for detailed lipidomic analysis of a range of mouse and human tissues. Analytical and Bioanalytical Chemistry, 412(12), 2851–2862.
  • Skotland, T., et al. (2024). Pitfalls in lipid mass spectrometry of mammalian samples — a brief guide for biologists. Nature Reviews Molecular Cell Biology, 25(10), 759-760.
  • Alshehry, Z. H., et al. (2015). An automated shotgun lipidomics platform for high throughput, comprehensive, and quantitative analysis of blood plasma intact lipids. Journal of visualized experiments : JoVE, (98), 52554.
  • Giles, C., et al. (2018). Pitfalls in lipid mass spectrometry of mammalian samples — a brief guide for biologists. bioRxiv.
  • A high throughput lipidomics method using scheduled multiple reaction monitoring. (n.d.). MDPI. Retrieved from [Link]

  • Han, G. S., & Carman, G. M. (2017). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Analytical Biochemistry, 526, 69–70.
  • Varghese, J. F., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis, 9(2), 173–186.
  • Han, G. S., & Carman, G. M. (2017). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Analytical biochemistry, 526, 69–70.
  • Stith, B. J., et al. (2003). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Journal of lipid research, 44(4), 854–858.
  • The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography. (2018). Journal of Lipid Research, 59(8), 1538-1548.
  • A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation. (n.d.). OUCI. Retrieved from [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. (2024). MDPI. Retrieved from [Link]

  • LOD and LOQ of LC-MS/MS analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Stith, B. J., et al. (2003). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Journal of Lipid Research, 44(4), 854–858.
  • Mawatari, S., Hazeyama, S., & Fujino, T. (2016). Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1. Journal of Oleo Science, 65(7), 557–565.
  • HPLC–ELSD chromatograms of a total phospholipids of human plasma, b... (n.d.). ResearchGate. Retrieved from [Link]

  • Kuo, C.-H., et al. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 26(4), 1217–1226.
  • Morita, S., et al. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. Journal of lipid research, 50(8), 1711–1719.
  • Kanno, K., et al. (2019). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. International journal of molecular sciences, 20(18), 4533.
  • Light-scattering detection of phospholipids resolved by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. (n.d.). LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). ELSD-HPLC Method for Analysis of Phospholipids on Lipak Colulm. Retrieved from [Link]

  • Carman, G. M., & Han, G.-S. (2019). A review of phosphatidate phosphatase assays. Journal of lipid research, 60(2), 224–233.
  • Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. (n.d.). Waters. Retrieved from [Link]

  • Gerits, L. R., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Foods (Basel, Switzerland), 10(2), 433.
  • Cell Biolabs, Inc. (n.d.). Total Phosphatidic Acid Assay Kit. Retrieved from [Link]

  • Agilent. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Retrieved from [Link]

  • Daverey, A., & Pakshirajan, K. (2012). Optimization and correlation of HPLC-ELSD and HPLC-MS/MS methods for identification and characterization of sophorolipids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 900, 48–55.
  • Cell Biolabs, Inc. (n.d.). Total Phosphatidic Acid Assay Kit. Retrieved from [Link]

  • Bou-Salman, M., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Journal of pharmaceutical and biomedical analysis, 219, 114945.
  • Yang, K., & Han, X. (2016). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of the Endocrine Society, 1(1), 1–16.
  • Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chem IJ, 7(5).
  • Reddit. (2022). LOD and LOQ. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. Retrieved from [Link]

  • Agilent. (2024). Analysis of Lipid Nanoparticle Composition. Retrieved from [Link]

  • Fairn, G. D., et al. (2011). Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. Molecular biology of the cell, 22(23), 4579–4590.
  • A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. (2022). MDPI. Retrieved from [Link]

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. (2024). Agilent. Retrieved from [Link]

  • University of Guelph. (n.d.). Mass Spectrometry Fees. Advanced Analysis Centre. Retrieved from [Link]

Sources

A Researcher's Guide to Negative Controls in Lipid Signaling: The Case of 10:0 Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Controls in Lipid Signaling

Phosphatidic acid (PA) has emerged from its role as a simple metabolic intermediate to become recognized as a critical lipid second messenger.[1][2][3] Cellular PA levels are dynamically regulated by enzymes like phospholipase D (PLD) and diacylglycerol kinase (DGK), and in turn, PA directly modulates key signaling networks that govern cell growth, proliferation, and stress responses, most notably the mTOR and MAPK pathways.[4][5][6]

Given its central role, researchers frequently use exogenous PA to probe these pathways. However, the introduction of any bioactive molecule necessitates an equally rigorous negative control to ensure the observed effects are specific. An ideal negative control should be structurally similar to the active molecule but lack its specific signaling capacity, allowing researchers to parse true signaling events from artifacts of the experimental system, such as solvent effects or non-specific membrane perturbations.

For years, 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA), a short-chain, saturated PA, has been a common choice for this role. This guide provides a critical evaluation of 10:0 PA as a negative control, compares it with viable alternatives, and offers detailed protocols to ensure the integrity of your lipid signaling experiments.

The Rationale and Reality of Using 10:0 PA

The primary rationale for using 10:0 PA as a negative control is based on its structure: two short, fully saturated 10-carbon acyl chains. Endogenously produced signaling PA typically contains at least one long, unsaturated acyl chain. This structural difference is not trivial and has profound implications for its biological activity.

  • Acyl Chain Structure Dictates Function: Emerging evidence clearly demonstrates that the signaling function of PA is critically dependent on its acyl chain composition.[7][8] For instance, in the context of mTOR signaling, PA species with monounsaturated acyl chains are activators, whereas PAs with two saturated acyl chains can be inhibitory.[7][8]

  • Membrane Integration and Biophysics: Short-chain lipids like 10:0 PA have higher water solubility than their long-chain counterparts.[9] This makes them easier to deliver to cells in culture but also means they integrate differently into the plasma membrane, potentially failing to mimic the localization and biophysical effects of endogenously generated PA.[10][11]

  • Observed Biological Activity: Contrary to the assumption of it being inert, 10:0 PA has been shown to possess biological activity in several contexts. It has been used to activate Protein Kinase C (PKC) and can act as a cell-free activator for NADPH oxidase.[12] Furthermore, the accumulation of saturated PAs, in general, is linked to lipotoxicity and the integrated stress response, mechanistically distinct from the canonical signaling roles of unsaturated PA.[13][14]

This evidence strongly suggests that 10:0 PA is not a true negative control . At best, it is an "inactive" or "differentially-active" control. Its use requires careful consideration of the specific pathway being investigated, as it may produce its own biological effects or even act as an antagonist to the pathway under study.

Comparison of Negative Controls for PA Signaling

Choosing an appropriate negative control is context-dependent. The goal is to control for the non-specific effects of adding a di-acyl lipid to the system. Below is a comparison of potential candidates.

Feature10:0 PA (Didecanoyl PA) 18:0/18:0 PA (Distearoyl PA) 10:0 PC (Didecanoyl PC)
Structure Short (10-C), Saturated Chains, PA HeadgroupLong (18-C), Saturated Chains, PA HeadgroupShort (10-C), Saturated Chains, PC Headgroup
Primary Role Proposed "inactive" PA analogSaturated PA analog; known mTOR inhibitorAcyl-chain matched, headgroup control
Pros - Same headgroup as active PA.- Higher water solubility for easier delivery.- Better mimics the biophysical membrane integration of endogenous lipids.- Can serve as an "inhibitory" control.[13][14]- Same short, saturated acyl chains as 10:0 PA, controlling for chain effects.- PC headgroup is generally considered less bioactive in PA-specific signaling.
Cons - Not inert; has known biological activities (e.g., PKC activation).- Can be inhibitory in some pathways (e.g., mTOR).[7][8]- Poorly mimics endogenous PA structure.- Low water solubility; requires careful preparation (e.g., BSA complexing) for delivery.- Is actively inhibitory, not inert.- Different headgroup does not control for potential non-specific effects of the phosphomonoester.- Short chains still present a delivery artifact compared to endogenous lipids.
Best Use Case As an "opposing-effect" control in pathways like mTOR where saturated PAs are inhibitory. Not recommended as a general negative control.To specifically probe the differential effects of saturated vs. unsaturated PA signaling.As a more appropriate negative control for 10:0 PA when the goal is to demonstrate that the PA headgroup, not just the lipid backbone, is required for the effect.

Experimental Design & Protocols

A self-validating experiment requires multiple controls. When testing the effect of a signaling lipid like 16:0/18:1 PA (POPA), your experimental design should include:

  • Vehicle Control: The solvent used to solubilize the lipids (e.g., DMSO or ethanol) added to media at the same final concentration. This controls for solvent toxicity.

  • Positive Control: The active lipid you hypothesize will cause an effect (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate, POPA).

  • Negative/Comparative Control: A lipid chosen to be inactive in your specific pathway. Based on the data above, 10:0 Phosphatidylcholine (PC) is often a superior choice to 10:0 PA.

  • Pathway-Specific Controls: A known activator or inhibitor of the downstream pathway (e.g., rapamycin for mTOR studies) to confirm your assay is working.

Diagram: Experimental Workflow for Lipid Treatment

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_lipids Prepare Lipid Stocks (e.g., 10mM in Ethanol) add_treatments Add Treatments to Media: - Vehicle (Ethanol) - Negative Control (10:0 PC) - Positive Control (POPA) prep_lipids->add_treatments prep_media Prepare Serum-Free Cell Culture Media prep_media->add_treatments seed_cells Seed Cells & Grow to 70-80% Confluency starve_cells Serum Starve Cells (e.g., 4-16 hours) seed_cells->starve_cells starve_cells->add_treatments incubate Incubate for Specified Time (e.g., 30 min - 2h) add_treatments->incubate lyse Wash & Lyse Cells on Ice incubate->lyse protein_assay Quantify Protein (e.g., BCA Assay) lyse->protein_assay western Western Blot for: - p-S6K (mTOR activity) - Total S6K - Loading Control (Actin) protein_assay->western data_analysis Densitometry & Statistical Analysis western->data_analysis

Caption: Workflow for assessing lipid-mediated signaling activation.

Protocol 1: Preparation and Delivery of Lipids to Cultured Cells

This protocol describes the preparation of lipid solutions for addition to cell culture media. Short-chain lipids like 10:0 PA and 10:0 PC can often be added directly, while long-chain lipids require complexing with fatty-acid-free BSA for solubility.

  • Reagent Preparation:

    • Lipids: this compound (10:0 PA), 1,2-didecanoyl-sn-glycero-3-phosphocholine (10:0 PC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA).

    • Solvent: 200-proof Ethanol.

    • Carrier (for long-chain lipids): Fatty-Acid-Free Bovine Serum Albumin (BSA) solution (10% w/v in PBS, sterile filtered).

    • Cell Culture Media: Serum-free DMEM or media appropriate for your cell line.

  • Lipid Stock Preparation:

    • Under sterile conditions, dissolve lipids in ethanol to a final concentration of 10 mg/mL.

    • Vortex thoroughly until the solution is clear. Store at -20°C. Avanti Polar Lipids is a common source for high-purity lipids.[9][12]

  • Cell Treatment (Direct Addition for Short-Chain Lipids):

    • Grow cells in a 6-well plate to ~70-80% confluency.

    • Serum starve the cells for 4-16 hours, depending on the cell type and pathway sensitivity, to reduce basal signaling.

    • For a final concentration of 50 µM, add 5 µL of the 10 mg/mL stock directly to 5 mL of serum-free media. This is an example, and the final concentration should be optimized (typically 10-100 µM).

    • Vehicle Control: Add the same volume of ethanol (e.g., 5 µL) to a separate well.

    • Negative Control: Add the appropriate volume of 10:0 PC stock.

    • Positive Control: For long-chain lipids like POPA, use the BSA-complexing method below.

    • Gently swirl the plate and incubate for the desired time (e.g., 30 minutes for rapid signaling events).

  • Cell Treatment (BSA Complexing for Long-Chain Lipids):

    • In a sterile microfuge tube, add the required volume of the long-chain lipid stock (e.g., POPA).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in serum-free media.

    • Add this suspension to the 10% BSA solution to achieve a final BSA concentration of 1% and the desired final lipid concentration.

    • Incubate at 37°C for 30 minutes with gentle agitation to allow complexing.

    • Add the lipid-BSA complex to the cells. For the vehicle control, use a 1% BSA solution without lipid.

Interpreting the Data: A Case Study in mTOR Signaling

The mTOR pathway is a well-established target of PA signaling.[4] Endogenous PA, typically containing unsaturated acyl chains, directly binds and activates mTORC1.[4]

Diagram: Role of PA in mTORC1 Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_controls Exogenous Controls PLD PLD PA_unsat Unsaturated PA (e.g., 16:0/18:1) PLD->PA_unsat PC PC PC->PLD Stimulus mTORC1_inactive mTORC1 (Inactive) PA_unsat->mTORC1_inactive Binds & Activates mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active S6K S6K mTORC1_active->S6K Phosphorylates pS6K p-S6K S6K->pS6K CellGrowth Cell Growth & Proliferation pS6K->CellGrowth Promotes PA_10_0 10:0 PA (Saturated) PA_10_0->mTORC1_inactive No Activation or Inhibition PC_10_0 10:0 PC (Control) PC_10_0->mTORC1_inactive No Effect

Caption: Differential effects of PA species on mTORC1 signaling.

Expected Results (Western Blot for phospho-S6K):

  • Vehicle: Low basal level of p-S6K.

  • POPA (Positive Control): Strong increase in p-S6K signal.

  • 10:0 PC (Negative Control): Signal similar to the vehicle control. This would indicate that a short-chain, saturated di-acyl lipid does not activate the pathway.

  • 10:0 PA (Comparative Control): Signal similar to vehicle or even slightly reduced. This result, when compared to the 10:0 PC result, would demonstrate that the PA headgroup is necessary for the signaling effect (seen with POPA) and that saturated acyl chains fail to confer an activating signal.[7]

Conclusion and Recommendations

The selection of a negative control in lipid signaling research is a critical decision that profoundly impacts data interpretation. While historically used, 10:0 PA is not a universally appropriate negative control due to its own intrinsic biological activities, which can range from pathway activation to inhibition.

Recommendations for Researchers:

  • Abandon the "Inert" Assumption: Do not assume any lipid is truly inert. The term "comparative control" is often more accurate than "negative control."

  • Prioritize Headgroup Controls: For probing the specificity of a lipid headgroup, an analog with the same acyl chains but a different, less active headgroup (e.g., 10:0 PC as a control for 10:0 PA ) is the most logical choice.

  • Validate in Your System: The activity of any control lipid can be cell-type and pathway-specific. Always perform dose-response and time-course experiments for your chosen controls to confirm they do not produce confounding effects in your specific experimental context.

  • Embrace Complexity: Use controls like saturated, long-chain PAs (e.g., 18:0/18:0 PA) not as negative controls, but as tools to dissect the nuanced, acyl-chain-dependent roles of lipid messengers.[13][14]

By employing a more sophisticated and context-aware approach to control selection, researchers can enhance the rigor and reliability of their findings in the complex and exciting field of lipid signaling.

References

  • Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in lipid research, 45(3), 250–278.
  • MetwareBio. (n.d.).
  • Kim, S. C., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in biochemistry, 64(3), 437–447.
  • Sigma-Aldrich. (n.d.). 10:0 PA 99 (TLC) 10 mg/mL Avanti Polar Lipids. (Product page for 830843C).
  • Wikipedia. (n.d.).
  • Kim, S. C., & Wang, X. (2023). Phosphatidic Acid Signaling and Function in Nuclei. Plant and cell physiology, 64(3), 321–330.
  • SpecialChem. (2023).
  • Chemistry For Everyone. (2025). How Does Chain Length Affect Polyamide Properties? YouTube.
  • Avanti Polar Lipids. (n.d.). 10:0 PC 850325 1,2-didecanoyl-sn-glycero-3-phosphocholine.
  • Sigma-Aldrich. (n.d.). 10:0 PA 99 (TLC) 10 mg/mL Avanti Polar Lipids.
  • Sigma-Aldrich. (n.d.). 10:0 PA powder 99 (TLC) Avanti Polar Lipids. (Product page for 830843P).
  • Le, H. D., & Baskin, J. M. (2021). Optical Control of Phosphatidic Acid Signaling. ACS central science, 7(7), 1137–1146.
  • Sigma-Aldrich. (n.d.). 10:0 PA 99 (TLC) 10 mg/mL Avanti Polar Lipids. (Product page with CAS Number).
  • Le, H. D., & Baskin, J. M. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science.
  • Abe, T., et al. (2024). Possible Extracellular Signals to Ameliorate Sarcopenia in Response to Medium-Chain Triglycerides (8:0 and 10:0) in Frail Older Adults. MDPI.
  • CiteAb. (n.d.). (850325) 10:0 PC - Avanti Polar Lipids.
  • Mecking, S. (2016).
  • Chen, Y. C., et al. (2021). Membrane lipid remodeling eradicates Helicobacter pylori by manipulating the cholesteryl 6'-acylglucoside biosynthesis. PMC.
  • Oberparleiter, C. (2021). Bio-Based Polyamides – Part 2: Short and Long Chain Aliphatic Polyamides (PA 6, PA 11, PA 6.10, PA 10.10). Find out about.......Plastics, Polymer Engineering and Leadership.
  • Quora. (2016). Why are the large chain polymers are more stronger than short chain polymers ?.
  • Lee, J., et al. (2015). Saturated phosphatidic acids mediate saturated fatty acid–induced vascular calcification and lipotoxicity.
  • Wei, Y., et al. (2023). Saturated phosphatidic acids induce mTORC1-driven integrated stress response contributing to glucolipotoxicity in hepatocytes. American journal of physiology. Endocrinology and metabolism, 324(4), E335–E348.
  • Re-Aris, K., et al. (2015). The Role of Phospholipase D in Modulating the MTOR Signaling Pathway in Polycystic Kidney Disease. PLOS ONE.
  • Zhao, C., et al. (2017). Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells. Molecular and cellular biology, 37(13), e00627-16.

Sources

Comparative Guide to Confirming the Role of 10:0 PA in Specific Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers is paramount to dissecting complex cellular signaling networks. Phosphatidic acid (PA), a deceptively simple glycerophospholipid, stands as a critical signaling hub and a key intermediate in lipid metabolism.[1] However, the term "phosphatidic acid" is a broad classification for a molecule whose function is exquisitely defined by its constituent fatty acyl chains.[2] The degree of saturation in these chains can dramatically alter the molecule's biological activity, creating a functional dichotomy that can be expertly exploited in experimental design.

This guide provides an in-depth comparison of 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA), a saturated PA species, with its unsaturated counterparts. We will explore its differential roles in key signaling pathways, provide validated experimental protocols for its use, and present a framework for interpreting the resulting data. Our objective is to equip you with the knowledge to leverage 10:0 PA as a precise tool to confirm and delineate specific cellular mechanisms.

The Saturated vs. Unsaturated PA Dichotomy: A Functional Overview

Phosphatidic acid is not a single molecular entity but a class of lipids with varying acyl chain lengths and degrees of saturation.[1] This structural diversity is central to its pleiotropic functions.[][4] While signaling PA can be generated through multiple enzymatic pathways, a primary route in response to stimuli is the hydrolysis of phosphatidylcholine by phospholipase D (PLD).[5][6] The resulting PA species directly interact with a host of protein effectors, influencing their localization and activity.[7][8]

A critical distinction has emerged between saturated and unsaturated PAs. Unsaturated PAs, such as those containing oleic acid (18:1), are potent activators of specific signaling cascades, most notably the mammalian target of rapamycin (mTOR) pathway.[4] In contrast, saturated PAs, like 10:0 PA, often exhibit attenuated or even opposing effects, making them invaluable as experimental controls and probes for distinct cellular processes.[9]

Feature10:0 PA (Saturated) Unsaturated PA (e.g., 18:1 PA) Source
Primary Structure Two 10-carbon saturated acyl chainsAt least one unsaturated acyl chain (e.g., 18-carbon with one double bond)[1]
mTORC1/S6K Activation Ineffective in direct binding and activation of S6KPotent activator through direct binding to mTOR's FRB domain[4][9][10]
NADPH Oxidase Activation Effective activator in cell-free systems, often synergistic with DAGAlso effective; activity can be modulated by acyl chain properties[11]
Primary Experimental Use Negative control for mTOR activation; specific activator for NADPH oxidase studies; probe for PA-binding proteins insensitive to saturation.Positive control for mTOR activation; general mitogenic stimulant.[9][11][12]

Focus Pathway 1: The mTOR Signaling Axis

The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism.[13] A key activation mechanism involves the direct binding of PA to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a step that is essential for the stability and activity of the mTORC1 complex.[5][10][14]

Experimental evidence strongly indicates that this interaction is specific to PAs containing at least one unsaturated acyl chain.[4] A pivotal study demonstrated that while PLD2-derived PA could activate the downstream mTOR effector, ribosomal p70 S6 kinase (S6K), exogenously supplied PA with saturated acyl chains (10:0 PA) was ineffective in binding or activating the enzyme.[9] This makes 10:0 PA an excellent negative control. If a cellular response is triggered by an unsaturated PA but not by 10:0 PA at a similar concentration, it strongly implicates the direct mTOR activation mechanism. Conversely, if both species elicit the response, it suggests an mTOR-independent pathway.

mTOR_Pathway cluster_input Upstream Stimuli cluster_pld PA Generation cluster_pa PA Species cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors Mitogens PLD Phospholipase D (PLD) Growth_Factors->PLD Mechanical_Stimuli Mechanical Stimuli Mechanical_Stimuli->PLD Unsaturated_PA Unsaturated PA (e.g., 18:1 PA) PLD->Unsaturated_PA Saturated_PA 10:0 PA (Saturated) PLD->Saturated_PA PC Phosphatidyl- choline (PC) PC->PLD mTORC1 mTORC1 Unsaturated_PA->mTORC1 Activates Saturated_PA->mTORC1 No Activation S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth

Caption: Differential regulation of the mTORC1 pathway by PA species.

Focus Pathway 2: G Protein-Coupled Receptor (GPCR) Signaling

GPCRs represent a vast family of transmembrane receptors that regulate countless physiological processes. Upon activation, they can stimulate PLD activity via various heterotrimeric G proteins (e.g., Gαq, Gα12, Gα13).[6][15] The subsequent production of PA is a key signaling event that can, for example, directly interact with and potentiate the activity of Phospholipase C-beta(1) (PLC-β1).[16] This creates a mechanism for integrating signals from monomeric and heterotrimeric G proteins.

Using a cell-permeable PA species like 10:0 PA allows researchers to bypass the GPCR and PLD and directly probe the downstream effects of PA accumulation. This is a powerful strategy to determine if a cellular phenotype is due to PA itself or another product of GPCR activation.

GPCR_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein Heterotrimeric G Protein (Gαq, Gα12/13) GPCR->G_Protein Activates PLD Phospholipase D (PLD) G_Protein->PLD Activates PA Phosphatidic Acid (PA) PLD->PA Generates PLC_beta PLC-β1 PA->PLC_beta Potentiates Downstream Downstream Signaling PLC_beta->Downstream Exogenous_PA Exogenous 10:0 PA (Experimental Input) Exogenous_PA->PLC_beta Bypasses GPCR/PLD to directly test PA-mediated effects

Caption: Probing GPCR signaling using exogenous 10:0 PA.

Experimental Guide: Methodologies for Studying 10:0 PA Function

Trustworthy protocols are self-validating. The following workflows are designed to provide clear, interpretable data by incorporating appropriate controls and quantitative endpoints.

Protocol 1: Cellular Treatment with Exogenous 10:0 PA

This protocol details the application of 10:0 PA to cultured cells to assess its impact on a specific signaling pathway, such as mTOR (via p-S6K levels) or NADPH oxidase activity.

Causality and Rationale: Exogenous application allows for the direct introduction of a specific PA species, bypassing endogenous synthesis pathways. This isolates the effect of the lipid itself. A dose-response and time-course experiment is crucial to establish optimal conditions and avoid off-target effects from excessive lipid load.

Methodology:

  • Preparation of 10:0 PA Stock Solution:

    • Dissolve 10:0 PA powder (e.g., Avanti Polar Lipids #830843) in chloroform or a suitable organic solvent to a concentration of 10 mg/mL.[17]

    • Aliquot into glass vials to minimize freeze-thaw cycles and store under nitrogen at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, evaporate the solvent from an aliquot of the stock solution under a gentle stream of nitrogen.

    • Resuspend the lipid film in serum-free cell culture medium by vortexing and/or sonication to create a liposomal suspension. A final concentration of 1-100 µM is a common starting range.[11]

  • Cellular Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Replace the growth medium with serum-free medium for 2-4 hours to reduce basal signaling.

    • Add the 10:0 PA working solution (and vehicle/unsaturated PA controls) to the cells.

    • Incubate for the desired time (e.g., 15-60 minutes for rapid signaling events).[11]

  • Endpoint Analysis:

    • Lyse the cells in appropriate buffer for downstream analysis (e.g., Western blotting for p-S6K, p-Akt; or activity assays).

Protocol 2: Quantitative Analysis of PA Species by LC-MS/MS

This protocol provides a workflow for lipidomics analysis to confirm the uptake of exogenous 10:0 PA and measure changes in the overall PA profile of the cell.

Causality and Rationale: Mass spectrometry provides definitive identification and quantification of individual lipid species.[18][19] This is the only way to confirm that the exogenously supplied 10:0 PA is incorporated into the cell and to understand how it may alter the endogenous lipid landscape. Using a non-naturally occurring internal standard (e.g., 17:0/17:0 PA) is critical for accurate quantification.[18]

Caption: Experimental workflow for lipidomics analysis of PA species.

Methodology:

  • Sample Collection: After treatment (Protocol 1), wash cells twice with ice-cold PBS and scrape into a collection tube. Centrifuge and discard the supernatant.

  • Lipid Extraction (adapted from Bligh & Dyer):

    • To the cell pellet, add a defined volume of a chloroform/methanol mixture (e.g., 2:1 v/v) containing a known amount of internal standard (e.g., 17:0 PA).[18][20]

    • Vortex vigorously and sonicate for 30 seconds.

    • Induce phase separation by adding water or an appropriate aqueous solution.

    • Centrifuge (e.g., 800 x g for 5 min) to separate the aqueous and organic phases.[18]

  • Sample Preparation for MS:

    • Carefully collect the lower organic phase.

    • Dry the lipid extract under nitrogen.

    • Reconstitute the sample in a solvent suitable for injection (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system (e.g., UPLC) coupled to a tandem mass spectrometer (e.g., QTRAP).[18][20]

    • Employ a suitable column (e.g., HILIC) with a gradient of solvents like acetonitrile and ammonium acetate-containing water/methanol to separate lipid classes.[21]

    • Operate the mass spectrometer in negative ionization mode, using Multiple Reaction Monitoring (MRM) or similar targeted methods to detect the specific precursor-to-product ion transitions for 10:0 PA and other relevant PA species.

Conclusion and Forward Look

This compound (10:0 PA) is more than just another lipid; it is a precision tool for the molecular biologist and drug developer. Its inability to activate the canonical mTORC1 pathway, in stark contrast to its unsaturated counterparts, allows for the definitive dissection of mTOR-dependent and -independent signaling events.[9] Furthermore, its established role as an activator in cell-free NADPH oxidase systems provides a specific context for its application.[11] By employing the comparative framework and validated protocols outlined in this guide, researchers can move beyond confirming correlations to establishing causality, thereby accelerating the understanding of lipid-mediated signaling in health and disease.

References

  • Horn, F. K., & Veenhuis, M. (2021). The role of phospholipase D and phosphatidic acid in the mechanical activation of mTOR signaling in skeletal muscle. PNAS. Available at: [Link]

  • Foster, D. A. (2013). Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Fang, Y., et al. (2001). Phosphatidic acid-mediated mitogenic activation of mTOR signaling. Science. Available at: [Link]

  • Toschi, A., et al. (2009). Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway. Cellular Signalling. Available at: [Link]

  • Frias, M. A., et al. (2023). Regulation of mTOR by phosphatidic acid. ResearchGate. Available at: [Link]

  • Litos, J. L., et al. (2009). Phosphatidic acid regulates signal output by G protein coupled receptors through direct interaction with phospholipase C-beta(1). Cellular Signalling. Available at: [Link]

  • Kassas, N., et al. (2021). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Bio-protocol. Available at: [Link]

  • American Society for Biochemistry and Molecular Biology (ASBMB). (2021). Shedding light on phosphatidic acid signaling with chemical tools. YouTube. Available at: [Link]

  • Brandenburg, L. O., et al. (2014). Role of Phospholipase D in G-Protein Coupled Receptor Function. Current Molecular Medicine. Available at: [Link]

  • Kassas, N., et al. (2021). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. PubMed. Available at: [Link]

  • Lehman, N., et al. (2007). Phospholipase D2-derived phosphatidic acid binds to and activates ribosomal p70 S6 kinase independently of mTOR. Journal of Biological Chemistry. Available at: [Link]

  • Wang, N., et al. (2024). The close association of Muribaculum and PA (10:0/a-17:0) with the occurrence of pancreatic ductal adenocarcinoma and immunotherapy. Frontiers in Microbiology. Available at: [Link]

  • Brandenburg, L. O., et al. (2014). G protein coupled receptor induced PLD activation and phosphatidic acid... ResearchGate. Available at: [Link]

  • Wang, X., et al. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). PA, LPA, & Cyclic LPA. Available at: [Link]

  • McPhail, L. C., et al. (1993). Phosphatidic acid and diacylglycerol synergize in a cell-free system for activation of NADPH oxidase from human neutrophils. Journal of Biological Chemistry. Available at: [Link]

  • LIPID MAPS. (n.d.). Lipidomics Methods and Protocols. Available at: [Link]

  • LIPID MAPS. (n.d.). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. Available at: [Link]

  • Cataldi, T. R. I., et al. (2022). HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crop. Journal of Mass Spectrometry. Available at: [Link]

  • M-Hostettler, C., et al. (2021). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Methods in Molecular Biology. Available at: [Link]

  • Stauter, E. C., & Stith, B. J. (2003). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Journal of Lipid Research. Available at: [Link]

  • M-Hostettler, C., et al. (2019). Enzymatic fluorometric assays for quantifying all major phospholipid classes in cells and intracellular organelles. Scientific Reports. Available at: [Link]

  • Hong, Y., & Kim, S. C. (2021). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). 10:0 PA | 321883-64-1. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Available at: [Link]

  • Brügger, B., et al. (1997). Quantitative analysis of biological membrane lipids at the low picomole level by nano-electrospray ionization tandem mass spectrometry. PNAS. Available at: [Link]

  • Wang, X. (2006). Signaling functions of phosphatidic acid. ResearchGate. Available at: [Link]

  • Reid, J. P., et al. (2018). Summary of experimental techniques. a The relaxation in shape of a... ResearchGate. Available at: [Link]

  • American Psychological Association. (2020). Six research-tested ways to study better. Available at: [Link]

  • Shon, S. Y., & Baskin, J. M. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science. Available at: [Link]

  • University of St. Augustine for Health Sciences. (n.d.). 10 Effective Study Tips and Techniques to Try This Year. Available at: [Link]

  • Reddit. (2023). Need Study Help!! What methods helped you pass??. Available at: [Link]

  • Wang, N., et al. (2024). The close association of Muribaculum and PA (10:0/a-17:0) with the occurrence of pancreatic ductal adenocarcinoma and immunotherapy. Frontiers. Available at: [Link]

  • Holman, J. P. (2012). Experimental Methods for Engineers. McGraw-Hill. Available at: [Link]

  • Kohlwein, S. D., et al. (2020). A Quantitative Analysis of Cellular Lipid Compositions During Acute Proteotoxic ER Stress Reveals Specificity in the Production of Asymmetric Lipids. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Wang, N., et al. (2024). The close association of Muribaculum and PA (10:0/a-17:0) with the occurrence of pancreatic ductal adenocarcinoma and immunotherapy. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to 1,2-didecanoyl-sn-glycero-3-phosphate: Biophysical Properties and Cellular Signaling Roles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of 1,2-didecanoyl-sn-glycero-3-phosphate

This compound (diC10-PA) is a synthetic phosphatidic acid (PA) distinguished by its two saturated 10-carbon acyl chains. As a member of the phosphatidic acid family, it stands as the simplest glycerophospholipid, yet it plays a pivotal role as a precursor for numerous other lipids and as a crucial signaling molecule in various cellular processes.[1][2][3][4] While extensive research has focused on phosphatidic acids with longer, more physiologically common acyl chains (e.g., C16, C18), the unique properties endowed by the shorter decanoyl chains of diC10-PA merit a dedicated examination. This guide provides a comparative analysis of diC10-PA, contrasting its biophysical characteristics and signaling functions with those of its longer-chain counterparts and other key lipid messengers. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Comparative Biophysical Properties: The Influence of Acyl Chain Length

The length and saturation of the acyl chains are critical determinants of a phospholipid's behavior within a membrane. The two 10-carbon saturated chains of diC10-PA confer distinct biophysical properties compared to longer-chain PAs.

Membrane Insertion, Fluidity, and Curvature

Shorter acyl chains, like the decanoyl chains in diC10-PA, generally lead to a lower melting temperature (Tm) and increased membrane fluidity.[2] This is because the shorter chains have weaker van der Waals interactions between them, making the lipid bilayer more disordered and dynamic. In contrast, longer saturated acyl chains, such as those in dipalmitoyl-PA (diC16-PA) or distearoyl-PA (diC18-PA), pack more tightly, resulting in a more rigid and less fluid membrane.[2][5]

Furthermore, the small headgroup of phosphatidic acid, combined with its two acyl chains, gives it a conical shape that can induce negative membrane curvature.[4][6] This property is crucial for processes involving membrane budding and fusion.[4] The shorter acyl chains of diC10-PA may modulate this effect, potentially influencing the degree of curvature it can induce compared to longer-chain PAs.

Table 1: Comparative Biophysical Properties of Phosphatidic Acids

PropertyThis compound (diC10-PA)Phosphatidic Acids with Longer Acyl Chains (e.g., diC16-PA, diC18-PA)Rationale for Differences
Acyl Chain Length 10 carbons (saturated)16, 18, or more carbons (can be saturated or unsaturated)Direct structural difference.
Membrane Fluidity HigherLower (for saturated chains)Shorter chains have weaker intermolecular interactions, leading to a more fluid membrane.[2]
Melting Temperature (Tm) LowerHigherFewer van der Waals forces to overcome.
Membrane Curvature Induces negative curvatureInduces negative curvatureThe small headgroup to acyl chain ratio creates a conical shape. The magnitude of this effect may differ with chain length.[4]
Critical Micelle Concentration (CMC) HigherLowerShorter hydrophobic chains increase water solubility, leading to a higher concentration needed for micelle formation.

Comparative Cellular Signaling Roles

Phosphatidic acid is a key player in cellular signaling, acting as a second messenger to regulate a variety of cellular processes. Its signaling functions are often compared and contrasted with those of two other important lipid messengers: lysophosphatidic acid (LPA) and diacylglycerol (DAG).

diC10-PA vs. Lysophosphatidic Acid (LPA)

LPA is structurally similar to PA but has only one acyl chain.[7] This seemingly small difference leads to distinct signaling roles. LPA primarily signals through a family of G protein-coupled receptors (GPCRs) on the cell surface, influencing processes like cell proliferation, migration, and survival.[8][9][10] In contrast, PA exerts many of its signaling effects intracellularly, directly interacting with and modulating the activity of various proteins.[1]

The metabolic relationship between PA and LPA is also critical; PA can be converted to LPA by the action of phospholipase A (PLA) enzymes.[8][9]

diC10-PA vs. Diacylglycerol (DAG)

PA and DAG are interconvertible, with PA being phosphorylated DAG.[4][11] Both are crucial second messengers, but they activate different downstream signaling pathways. DAG is famously known for its role in activating protein kinase C (PKC) isoforms.[11] PA, on the other hand, is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2][12][13]

The acyl chain composition of both PA and DAG can influence their specific signaling functions, with different cellular pools of these lipids having distinct molecular species.[11][14][15]

Table 2: Comparison of Signaling Roles

FeatureThis compound (diC10-PA)Lysophosphatidic Acid (LPA)Diacylglycerol (DAG)
Primary Site of Action IntracellularExtracellular and IntracellularIntracellular
Key Signaling Pathway mTOR activation[2][12][13]GPCR signaling[8][9][10]Protein Kinase C (PKC) activation[11]
Metabolic Relationship Can be converted to LPA and DAG[4][8][9]Can be formed from PA[8][9]Can be phosphorylated to form PA[4][11]
Key Cellular Responses Cell growth, proliferationProliferation, migration, survivalCell growth, differentiation, apoptosis

Signaling Pathway Diagrams

Signaling_Pathways cluster_PA Phosphatidic Acid (PA) Signaling cluster_LPA Lysophosphatidic Acid (LPA) Signaling cluster_DAG Diacylglycerol (DAG) Signaling PA diC10-PA mTORC1 mTORC1 PA->mTORC1 Activates LPA LPA PA->LPA PLA DAG DAG PA->DAG LPPs CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth LPAR LPA Receptors (GPCRs) LPA->LPAR DownstreamLPA Downstream Effectors LPAR->DownstreamLPA CellResponsesLPA Proliferation, Migration, Survival DownstreamLPA->CellResponsesLPA DAG->PA DGK PKC Protein Kinase C (PKC) DAG->PKC Activates DownstreamDAG Downstream Targets PKC->DownstreamDAG CellResponsesDAG Differentiation, Apoptosis DownstreamDAG->CellResponsesDAG

Caption: Comparative signaling pathways of PA, LPA, and DAG.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the chemical synthesis of phosphatidic acids.

Materials:

  • sn-glycero-3-phosphocholine

  • Phospholipase D (from Streptomyces chromofuscus)

  • Decanoic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Preparation of sn-Glycerol-3-phosphate (G3P): Start with a commercially available precursor like sn-glycero-3-phosphocholine. Hydrolyze the phosphocholine headgroup using phospholipase D to yield G3P. Purify the G3P by appropriate chromatographic techniques.

  • Acylation Reaction:

    • Dissolve the purified G3P in anhydrous pyridine.

    • In a separate flask, dissolve decanoic anhydride (2.5 equivalents) and DMAP (catalytic amount) in anhydrous DCM.

    • Slowly add the decanoic anhydride solution to the G3P solution at 0°C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water.

    • Evaporate the solvents under reduced pressure.

    • Redissolve the residue in a chloroform/methanol mixture.

    • Wash the organic phase with a dilute acid solution (e.g., 0.1 N HCl) and then with water to remove pyridine and other water-soluble byproducts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to elute the final product, this compound.

  • Characterization: Confirm the structure and purity of the synthesized diC10-PA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Workflow for the synthesis of diC10-PA.

Protocol 2: In Vitro mTORC1 Activation Assay

This protocol outlines a method to assess the ability of diC10-PA to activate mTORC1 signaling in cultured cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • This compound (diC10-PA)

  • Vesicle preparation buffer (e.g., PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Culture and Starvation:

    • Culture HEK293 cells to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal mTORC1 activity.

  • Preparation of diC10-PA Vesicles:

    • Dissolve diC10-PA in chloroform, then evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with PBS by vortexing to form multilamellar vesicles.

    • Sonicate the vesicle suspension to create small unilamellar vesicles for better cell uptake.

  • Cell Treatment:

    • Treat the serum-starved cells with the diC10-PA vesicle suspension at various concentrations (e.g., 10-100 µM) for a specified time (e.g., 30-60 minutes).

    • Include a vehicle control (PBS vesicles without PA) and a positive control (e.g., serum or insulin stimulation).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total S6K and 4E-BP1.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for S6K and 4E-BP1.

    • Compare the ratios between the control and diC10-PA-treated samples to determine the effect on mTORC1 activation.

Conclusion

This compound, while less studied than its long-chain counterparts, presents a unique set of biophysical and signaling properties due to its shorter acyl chains. Its potential for increased membrane fluidity and distinct interactions with cellular machinery makes it a valuable tool for researchers investigating the nuanced roles of phosphatidic acid in health and disease. By understanding its comparative properties, scientists can better design experiments to dissect the specific functions of different PA species and explore the therapeutic potential of modulating their signaling pathways.

References

  • Antal, C. E., & Newton, A. C. (2013). Tuning the signaling output of protein kinase C. Biochemical Journal, 456(3), 333–344.
  • Baskin, J. M. (2021). Shedding light on phosphatidic acid signaling with chemical tools. ASBMB Today.
  • Boczkowska, M., & Rebowski, G. (2019). Phosphatidic acid – a simple phospholipid with multiple faces. Frontiers in Cell and Developmental Biology, 7, 183.
  • Fang, Y., Vilella-Bach, M., Bachmann, R., Flanigan, A., & Chen, J. (2001). Phosphatidic acid-mediated mitogenic activation of mTOR signaling. Science, 294(5548), 1942–1945.
  • Fujiwara, Y. (2015). Lysophosphatidic acid signalling in development. Development, 142(8), 1390–1395.
  • Kooijman, E. E., Carter, K. M., van Laar, E. G., & Chupin, V. (2005). What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? Biochemistry, 44(49), 16061–16068.
  • Hishikawa, D., Shindou, H., Kobayashi, T., Nakanishi, H., Taguchi, R., & Shimizu, T. (2008). Discovery of a novel series of biosynthetic pathways for doubly and triply unsaturated phospholipids. The Journal of biological chemistry, 283(18), 12215–12226.
  • Houssa, B., De Broe, M. E., & Van Blitterswijk, W. J. (2013). Diacylglycerol kinases in health and disease. Physiological reviews, 93(4), 1689–1737.
  • Lu, S., & Chen, J. (2009). Diacylglycerol kinases as sources of phosphatidic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 925–931.
  • MacKenzie, R. W., & Hamilton, D. L. (2018). Phosphatidic acid: a novel and promising anabolic agent. Journal of the International Society of Sports Nutrition, 15(1), 1-2.
  • Mills, G. B., & Moolenaar, W. H. (2003). The emerging role of lysophosphatidic acid in cancer.
  • Pan, J., He, G., & Liu, J. (2018).
  • Wikipedia contributors. (2023). Phosphatidic acid. Wikipedia, The Free Encyclopedia.
  • Winter, J. N., Fox, T. E., Kester, M., Jefferson, L. S., & Kimball, S. R. (2010). Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway. American journal of physiology. Cell physiology, 299(2), C335–C344.
  • Yoon, M. S., Sun, Y., Arauz, E., Jiang, Y., & Chen, J. (2011). Phosphatidic acid activates mammalian target of rapamycin complex 1 (mTORC1) kinase by displacing FK506 binding protein 38 (FKBP38) and exerting an allosteric effect. The Journal of biological chemistry, 286(34), 29568–29574.
  • Zegarlinska, J., & Ciesla, M. (2017). Regulation of mTORC1 and mTORC2 complex assembly by phosphatidic acid: competition with rapamycin. Journal of cellular and molecular medicine, 21(10), 2445–2458.
  • Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192–1214.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA), a key anionic lipid in membrane research and drug delivery systems. While this molecule is a staple in the lab, its proper handling and disposal are critical for maintaining a safe and compliant research environment.

This document is structured to provide a clear, logical, and scientifically grounded protocol for the disposal of this compound. It is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure that your laboratory practices are not only effective but also fundamentally safe.

Hazard Assessment and Chemical Profile

Generally, saturated phospholipids like 10:0 PA are considered to be of low toxicity.[1] However, it is crucial to treat all laboratory chemicals with a degree of caution. The primary physical form of this product is often a powder or a solution in an organic solvent.

Key Considerations:

  • Powder Form: May pose a nuisance dust hazard. Inhalation should be avoided.

  • Solution Form: The hazards of the solvent (e.g., chloroform, ethanol) will be the primary concern. Always consult the SDS for the specific solvent being used.

  • Chemical Reactivity: Phospholipids are generally stable but can be incompatible with strong oxidizing agents.[2]

The following table summarizes the likely hazard profile based on analogous compounds.

Hazard CategoryExpected Risk LevelPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) LowAvoid ingestion, skin contact, and inhalation of dust.[3]
Skin Corrosion/Irritation LowMay cause mild irritation upon prolonged contact.
Serious Eye Damage/Irritation LowDirect contact may cause transient discomfort.
Environmental Hazard Not ClassifiedAvoid release into the environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in its pure form or in solution.

  • Eye Protection: Wear ANSI-approved safety glasses or goggles.

  • Hand Protection: Use standard laboratory nitrile or latex gloves. Inspect gloves for integrity before use.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities of the powder outside of a fume hood or ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust.

Spill Management Protocol

Accidents can happen, and a clear, concise spill management plan is essential.

For Small Spills (Solid):

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Don Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2.

  • Gently Sweep: Carefully sweep the solid material to avoid generating dust. A dustpan and brush or a dedicated laboratory vacuum with a HEPA filter can be used.

  • Collect Waste: Place the collected material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

For Small Spills (in Solution):

  • Isolate and Ventilate: Secure the area and ensure adequate ventilation, especially if the solvent is volatile.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.

  • Collect Waste: Place the absorbent material into a labeled, sealed container suitable for chemical waste.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to adhere to all local, state, and federal regulations. As this compound is not typically classified as a hazardous waste, the disposal procedure is straightforward but must be followed diligently.

Step 1: Preparation of Waste

  • Unused Product: If the pure compound is to be disposed of, it should be in its original, labeled container or a compatible, clearly labeled waste container.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a dedicated, sealed waste bag or container.

Step 2: Waste Segregation

  • Solid Waste: Solid this compound and contaminated solids should be segregated into a container designated for non-hazardous chemical waste.

  • Liquid Waste: If this compound is in an organic solvent, it must be disposed of as flammable liquid waste. Do not mix with aqueous waste streams.

Step 3: Labeling

  • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound". If in solution, the solvent and concentration must also be included.

Step 4: Storage Pending Disposal

  • Store waste in a designated, secure area away from general laboratory traffic.

  • Ensure that liquid waste containers have secondary containment to prevent spills.

Step 5: Final Disposal

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the final pickup and disposal of the chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

The following flowchart provides a visual decision-making guide for the disposal process.

DisposalWorkflow Disposal Decision Workflow for this compound start Identify Waste Containing This compound is_solid Is the waste solid or in a solid matrix? start->is_solid solid_waste Collect in a labeled container for non-hazardous solid chemical waste. is_solid->solid_waste Yes liquid_waste Is the waste in an organic solvent? is_solid->liquid_waste No contact_ehs Contact Environmental Health & Safety (EHS) for final disposal. solid_waste->contact_ehs flammable_waste Collect in a labeled container for flammable liquid waste. liquid_waste->flammable_waste Yes aqueous_waste Consult EHS for guidance. Do not pour down the drain. liquid_waste->aqueous_waste No flammable_waste->contact_ehs aqueous_waste->contact_ehs

Caption: Disposal Decision Workflow

Causality and Best Practices

The procedures outlined above are designed to mitigate risks and ensure compliance. Here’s the reasoning behind these key steps:

  • Waste Segregation: Separating solid and liquid waste, particularly flammable organic solvents, is crucial for preventing dangerous chemical reactions and ensuring that the waste is handled by the appropriate disposal facility.

  • Clear Labeling: Accurate labeling prevents accidental mixing of incompatible waste streams and provides essential information for waste handlers, ensuring their safety.

  • Consulting EHS: Your institution's EHS department has the expertise and the legal mandate to manage chemical waste correctly. They are your primary resource for ensuring that your disposal practices comply with all relevant regulations.

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your research environment. The proper handling and disposal of even seemingly benign chemicals like this compound are fundamental to the integrity of our scientific pursuits.

References

  • Avanti Polar Lipids. Safety Data Sheet: 1,2-didecanoyl-sn-glycero-3-phosphocholine.[Link]

  • Avanti Polar Lipids. 10:0 PC 850325 1,2-didecanoyl-sn-glycero-3-phosphocholine.[Link]

  • Wikipedia. Phosphatidic acid.[Link]

  • Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg.[Link]

  • Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg.[Link]

  • Human Metabolome Database. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070).[Link]

  • Avanti Polar Lipids. SAFETY DATA SHEET: cholesterol (plant derived).[Link]

Sources

Personal protective equipment for handling 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1,2-Didecanoyl-sn-glycero-3-phosphate

This document is designed to be a dynamic resource, empowering you to build a culture of safety within your laboratory.

Hazard Assessment: Understanding the Risks

Phosphatidic acids are a class of anionic phospholipids that play crucial roles in cell signaling and as precursors for the biosynthesis of other lipids.[][3][4][5][6] While the toxicological properties of this compound have not been thoroughly investigated, a Safety Data Sheet for a similar phosphatidic acid product indicates the following potential hazards:

  • Harmful if swallowed.[1]

  • Causes mild skin irritation.[1]

  • May be irritating to the mucous membranes and upper respiratory tract.[1]

  • May be harmful by inhalation or skin absorption.[1]

Given that this compound is often supplied as a powder, the primary routes of exposure are inhalation of airborne particles and direct contact with the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and any other laboratory chemical.[7][8] The following table summarizes the recommended PPE for handling this compound in its powdered form.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. For tasks with a higher risk of exposure, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[8]Protects against airborne powder and accidental splashes. A face shield should be worn in addition to goggles when handling larger quantities.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[9]Prevents the inhalation of fine powder particles, which can be irritating to the respiratory tract.

This multi-layered approach to PPE is a self-validating system, ensuring that if one barrier is compromised, others remain in place to protect you.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring the integrity of your experiments.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Saturated lipids like this compound are stable as powders and should be stored at ≤ -16°C in a glass container with a Teflon closure.[10]

  • Keep a printed or digital copy of this handling guide and any available safety information readily accessible in the laboratory.

Weighing and Preparation of Solutions

The process of weighing and dissolving powdered lipids requires particular attention to detail to prevent the generation and inhalation of dust.[11][12]

Workflow for Weighing and Dissolving this compound

cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Allow container to reach room temperature before opening prep1->prep2 weigh1 Work in a chemical fume hood or ventilated balance enclosure prep2->weigh1 weigh2 Use anti-static weigh paper or a tared container weigh1->weigh2 weigh3 Carefully transfer the desired amount of powder weigh2->weigh3 weigh4 Close the primary container immediately weigh3->weigh4 dissolve1 Add the powder to the appropriate solvent in the fume hood weigh4->dissolve1 dissolve2 Gently swirl or sonicate to dissolve dissolve1->dissolve2 cleanup1 Wipe down all surfaces with a damp cloth dissolve2->cleanup1 cleanup2 Dispose of all contaminated materials as chemical waste cleanup1->cleanup2

Caption: Workflow for the safe handling and preparation of this compound.

Step-by-Step Protocol:

  • Don Appropriate PPE: Before beginning, ensure you are wearing all the recommended PPE as outlined in the table above.

  • Equilibrate to Room Temperature: Remove the container from the freezer and allow it to warm to room temperature before opening. This crucial step prevents condensation from forming on the powder, which can lead to hydrolysis.[10]

  • Work in a Ventilated Area: All handling of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[12]

  • Weighing:

    • Use an anti-static weigh boat or a tared, sealed container to prevent the powder from becoming airborne due to static electricity.[11]

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Immediately and securely close the primary container.

  • Dissolution:

    • In the fume hood, add the weighed powder to your chosen solvent.

    • Gently swirl or sonicate the solution to aid in dissolution.

  • Cleanup:

    • Thoroughly wipe down the balance, spatula, and work surfaces with a cloth dampened with an appropriate solvent to remove any residual powder.

    • Dispose of all contaminated items, including weigh boats and gloves, in a designated chemical waste container.

Spill and Emergency Procedures

In the event of a spill, it is critical to have a clear and practiced response plan.

Spill Response Workflow

spill1 Evacuate the immediate area and alert others spill2 If safe to do so, restrict access to the spill area spill1->spill2 spill3 Don appropriate PPE, including respiratory protection spill2->spill3 spill4 Gently cover the spill with a damp paper towel to prevent dust spill3->spill4 spill5 Carefully scoop the material into a sealable container spill4->spill5 spill6 Clean the spill area with a damp cloth spill5->spill6 spill7 Place all cleanup materials in a hazardous waste container spill6->spill7 spill8 Wash hands thoroughly spill7->spill8

Caption: Step-by-step procedure for cleaning up a spill of powdered this compound.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including unused product, empty containers, and cleanup materials, must be disposed of as chemical waste in accordance with your institution's and local regulations. Never dispose of this compound down the drain or in the regular trash.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Avanti Polar Lipids. Storage and handling of Avanti Research lipids.
  • Creative Proteomics. Phosphatidic Acid: Structure, Functions, and Analysis Methods.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • National Institutes of Health. Personal Protective Equipment (PPE).
  • BOC Sciences. Phosphatidic Acid (PA).
  • Cayman Chemical. (2009, November 6). Phosphatidic Acid Assay Standard SAFETY DATA SHEET.
  • Dr.Oracle. (2025, October 4). Is phosphatidic acid dangerous for individuals with heart failure?
  • Wikipedia. Phosphatidic acid.
  • PubMed. Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling.
  • Sigma-Aldrich. 1,2-Didecanoyl-sn-glycero-3-phosphocholine.
  • Sigma-Aldrich. 1,2-Didodecanoyl-sn-glycero-3-phosphocholine.
  • Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg.
  • Guidechem. 1,2-didecanoyl-sn-glycero-3-phosphocholine.
  • PubMed. Phosphatidic acid synthesis in bacteria.
  • Human Metabolome Database. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070).
  • Wikipedia. Cholesterol.
  • SpringerLink. (2020, May 3). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the.
  • AirClean Systems. Powder Handling.
  • AIChE. Guidelines for Safe Handling of Powders and Bulk Solids.
  • Weill Cornell Medicine. Toxic Powder Weighing.
  • NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Allan Chemical. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.